molecular formula C3H5Br3 B14695829 1,1,1-Tribromopropane CAS No. 25497-42-1

1,1,1-Tribromopropane

Cat. No.: B14695829
CAS No.: 25497-42-1
M. Wt: 280.78 g/mol
InChI Key: AONKGGMHQHWMSM-UHFFFAOYSA-N
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Description

1,1,1-Tribromopropane is a useful research compound. Its molecular formula is C3H5Br3 and its molecular weight is 280.78 g/mol. The purity is usually 95%.
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Properties

CAS No.

25497-42-1

Molecular Formula

C3H5Br3

Molecular Weight

280.78 g/mol

IUPAC Name

1,1,1-tribromopropane

InChI

InChI=1S/C3H5Br3/c1-2-3(4,5)6/h2H2,1H3

InChI Key

AONKGGMHQHWMSM-UHFFFAOYSA-N

Canonical SMILES

CCC(Br)(Br)Br

Origin of Product

United States

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of 1,1,1-Tribromopropane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1,1,1-Tribromopropane is a halogenated organic compound belonging to the family of brominated alkanes. Its molecular structure consists of a three-carbon propane chain with three bromine atoms attached to the first carbon atom. This arrangement of atoms imparts specific chemical and physical characteristics to the molecule, making it a subject of interest in various chemical and research applications. This guide provides an in-depth overview of the key physicochemical properties of this compound, along with detailed methodologies for their determination, aimed at researchers, scientists, and professionals in drug development.

Chemical Identity and Structure

Proper identification of a chemical substance is crucial for both research and safety. This compound is unambiguously identified by the following descriptors:

  • IUPAC Name: this compound[1]

  • Molecular Formula: C₃H₅Br₃[1]

  • CAS Registry Number: 25497-42-1[1]

  • Molecular Weight: 280.78 g/mol [1]

  • Canonical SMILES: CCC(Br)(Br)Br[1]

  • InChI: InChI=1S/C3H5Br3/c1-2-3(4,5)6/h2H2,1H3[1]

  • InChIKey: AONKGGMHQHWMSM-UHFFFAOYSA-N[1]

Physicochemical Properties: A Summary

The following table summarizes the key physicochemical properties of this compound. It is important to note that experimental values for this specific isomer are not as widely reported as for other tribromopropane isomers like 1,2,3-tribromopropane. Therefore, some properties are listed as "Not available" and require experimental determination.

PropertyValueSource
Molecular Weight 280.78 g/mol PubChem[1]
Boiling Point Not available
Melting Point Not available
Density Not available
Solubility Expected to be soluble in organic solvents and have limited solubility in water.[2]
Vapor Pressure Not available
Refractive Index Not available

Note: Due to the limited availability of experimental data for this compound, some values for related isomers are provided for context in the subsequent sections. For instance, 1,2,3-tribromopropane has a boiling point of 220 °C, a melting point of 16-17 °C, and a density of 2.398 g/cm³ at 25 °C.[3]

Experimental Determination of Physicochemical Properties

The following section outlines the standard experimental protocols for determining the key physicochemical properties of this compound. The causality behind each step is explained to provide a deeper understanding of the methodology.

Determination of Boiling Point

The boiling point is a fundamental property that indicates the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.

Experimental Protocol:

  • Apparatus Setup: Assemble a distillation apparatus consisting of a round-bottom flask, a heating mantle, a condenser, a thermometer, and a receiving flask.

  • Sample Preparation: Place a small volume of this compound and a few boiling chips into the round-bottom flask.

  • Heating: Gradually heat the flask using the heating mantle.

  • Observation: Record the temperature at which the liquid boils and a steady stream of condensate is observed in the condenser. This temperature is the boiling point.

Causality of Experimental Choices:

  • Boiling chips are added to ensure smooth boiling and prevent bumping.

  • Gradual heating is essential to accurately determine the boiling point and prevent superheating.

  • The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is in equilibrium with the boiling liquid.

Workflow Diagram:

BoilingPointDetermination cluster_setup Apparatus Setup cluster_process Procedure A Round-bottom flask with sample and boiling chips P1 Gradual Heating A->P1 is heated by B Heating Mantle C Condenser P3 Condensation C->P3 cools vapor D Thermometer P4 Temperature Reading D->P4 provides E Receiving Flask P2 Vaporization P1->P2 causes P2->C vapor enters P2->D vapor surrounds P3->E collects in

Caption: Workflow for Boiling Point Determination.

Determination of Density

Density is the mass of a substance per unit volume and is a characteristic property that can aid in identification and purity assessment.

Experimental Protocol:

  • Mass of Pycnometer: Accurately weigh a clean, dry pycnometer (a small glass flask of known volume).

  • Mass of Pycnometer with Sample: Fill the pycnometer with this compound, ensuring no air bubbles are present, and weigh it again.

  • Volume Determination: The volume of the pycnometer is typically pre-calibrated.

  • Calculation: Calculate the density by dividing the mass of the sample (mass of filled pycnometer - mass of empty pycnometer) by the volume of the pycnometer.

Causality of Experimental Choices:

  • A pycnometer is used because it allows for the precise measurement of a specific volume of liquid.

  • Ensuring the absence of air bubbles is critical for an accurate volume measurement.

  • Accurate weighing to several decimal places is necessary for a precise density calculation.

Workflow Diagram:

DensityDetermination A Weigh empty, dry pycnometer (m1) C Weigh filled pycnometer (m2) A->C B Fill pycnometer with this compound B->C E Calculate Mass of Sample (m = m2 - m1) C->E D Record pycnometer volume (V) F Calculate Density (ρ = m / V) D->F E->F

Caption: Workflow for Density Determination using a Pycnometer.

Spectroscopic Characterization

  • ¹H NMR: The proton NMR spectrum is expected to show two signals: a triplet corresponding to the methyl protons (-CH₃) and a quartet for the methylene protons (-CH₂-).

  • ¹³C NMR: The carbon NMR spectrum should exhibit two distinct signals, one for the methyl carbon and one for the methylene carbon.

  • Infrared (IR) Spectroscopy: The IR spectrum of a related compound, 1-bromopropane, shows strong absorption bands for C-H stretching (2975-2845 cm⁻¹), C-H deformation (1470-1370 cm⁻¹), and C-Br stretching (750-550 cm⁻¹).[4] Similar peaks would be expected for this compound, with the C-Br stretch being particularly prominent.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight. Due to the presence of three bromine atoms, a characteristic isotopic pattern for Br (⁷⁹Br and ⁸¹Br) would be observed for the molecular ion and bromine-containing fragments.[5]

Safety, Handling, and Stability

Given the lack of specific safety data for this compound, it is prudent to handle it with the same precautions as other brominated alkanes, which can be hazardous. The safety information for the related compound 1-bromopropane indicates that it is a flammable liquid and vapor, causes skin and serious eye irritation, may cause respiratory irritation, and is suspected of causing cancer and may damage fertility or the unborn child.

Recommended Handling Procedures:

  • Engineering Controls: Work in a well-ventilated area, preferably under a chemical fume hood.[6]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield.[7][8]

    • Hand Protection: Use appropriate chemical-resistant gloves (e.g., nitrile).[9]

    • Skin and Body Protection: Wear a lab coat and closed-toe shoes.[7]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from heat and sources of ignition.[6]

  • Disposal: Dispose of as hazardous waste in accordance with local, state, and federal regulations.[9]

Stability and Reactivity:

  • The compound is expected to be stable under normal storage conditions.

  • Avoid contact with strong oxidizing agents.[6]

Conclusion

This compound is a halogenated alkane for which detailed experimental physicochemical data is not extensively documented in publicly accessible literature. This guide has provided a framework for understanding its expected properties based on its chemical structure and by drawing parallels with related compounds. The detailed experimental protocols and safety guidelines presented here offer a foundation for researchers and scientists to safely handle and characterize this compound in a laboratory setting. Further experimental investigation is necessary to fully elucidate the physicochemical profile of this compound.

References

  • Zhongding Chemical. (2025). 1-Bromopropane Explained: Properties, Applications, and Sourcing Best Practices.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12565107, this compound.
  • ChemSrc. (n.d.). 1,2,3-Tribromopropane.
  • Enviro-tech. (n.d.). Safety Guide for Proper Handling of 1-Bromopropane (nPB) & Other Toxic Solvents.
  • CAS Common Chemistry. (n.d.). 1,2,3-Tribromopropane.
  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of 1-bromopropane.
  • ChemSynthesis. (2025). 1,2,3-tribromopropane.
  • National Institute of Standards and Technology. (n.d.). This compound in the NIST WebBook.
  • Doc Brown's Chemistry. (n.d.). Mass spectrum of 1-bromopropane.
  • Stenutz. (n.d.). 1,1,2-tribromopropane.
  • Molinstincts. (n.d.). 1-Bromopropane.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 85756, 1,1,2-Tribromopropane.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 134838, 1,1,3-Tribromopropane.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7279, 1,2,3-Tribromopropane.
  • National Institute of Standards and Technology. (n.d.). Propane, 1,1,2-tribromo- in the NIST WebBook.

Sources

1,1,1-Tribromopropane (CAS No. 25497-42-1): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,1-Tribromopropane is a halogenated organic compound with the chemical formula C₃H₅Br₃. As a member of the geminal trihalide family, its unique structural motif, featuring three bromine atoms attached to a single carbon atom, imparts distinct chemical properties that make it a molecule of interest in synthetic organic chemistry. This guide provides a detailed overview of the known physicochemical properties, synthesis, spectral characterization, reactivity, and potential applications of this compound, alongside essential safety and handling information. While experimental data for this specific isomer is limited in the scientific literature, this document consolidates available information and provides expert analysis based on established chemical principles and data from related compounds.

Physicochemical Properties

PropertyThis compound (Computed/Predicted)1,2,3-Tribromopropane (Experimental)[3][4]1,1,2-Tribromopropane (Experimental)
CAS Number 25497-42-196-11-7[3]14602-62-1[5]
Molecular Formula C₃H₅Br₃C₃H₅Br₃[3]C₃H₅Br₃[5]
Molecular Weight 280.78 g/mol 280.78 g/mol [3][6]280.78 g/mol [5]
Boiling Point Not available220 °C at 1013 hPa[6][4]Not available
Melting Point Not available16-17 °C[6][4]Not available
Density Not available2.398 g/cm³ at 25 °C[6][4]Not available
Solubility Insoluble in water; Soluble in alcohol and ether (predicted)Soluble in alcohol and ether; insoluble in water.[4]Not available

Synthesis of this compound

While a specific, detailed laboratory procedure for the synthesis of this compound is not widely published, a plausible and generalizable approach involves the radical bromination of a suitable precursor. A likely starting material would be 1,1-dibromopropane, which could be subjected to free-radical bromination.

Conceptual Synthetic Protocol: Radical Bromination

This protocol is a generalized procedure for the synthesis of gem-trihaloalkanes and should be adapted and optimized for the specific synthesis of this compound.

Objective: To synthesize this compound via radical bromination of 1,1-dibromopropane.

Materials:

  • 1,1-Dibromopropane

  • N-Bromosuccinimide (NBS)

  • A radical initiator (e.g., azobisisobutyronitrile - AIBN, or benzoyl peroxide)

  • An inert solvent (e.g., carbon tetrachloride or dichloromethane)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Sodium bicarbonate solution (saturated)

  • Brine solution (saturated)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, dissolve 1,1-dibromopropane in the chosen inert solvent.

  • Addition of Reagents: Add N-bromosuccinimide and a catalytic amount of the radical initiator to the flask.

  • Reaction Execution: Heat the reaction mixture to reflux under a nitrogen atmosphere. The reaction progress can be monitored by gas chromatography (GC) or thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove succinimide.

  • Purification: Wash the filtrate sequentially with saturated sodium bicarbonate solution, water, and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Isolation: Remove the solvent under reduced pressure. The crude product can be further purified by fractional distillation under reduced pressure to yield this compound.

Synthesis 1,1-Dibromopropane 1,1-Dibromopropane Reaction Mixture Reaction Mixture 1,1-Dibromopropane->Reaction Mixture Inert Solvent Crude Product Crude Product Reaction Mixture->Crude Product Reflux NBS NBS NBS->Reaction Mixture Radical Initiator Radical Initiator Radical Initiator->Reaction Mixture Purified this compound Purified this compound Crude Product->Purified this compound Work-up & Purification

Caption: Conceptual synthesis of this compound.

Spectroscopic Characterization

¹H NMR (Proton Nuclear Magnetic Resonance)

The ¹H NMR spectrum of this compound is expected to show two distinct signals:

  • A triplet corresponding to the three protons of the methyl group (CH₃).

  • A quartet corresponding to the two protons of the methylene group (CH₂).

The integration of these signals would be in a 3:2 ratio. The methylene protons, being closer to the electron-withdrawing tribromomethyl group, would appear further downfield compared to the methyl protons.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

The ¹³C NMR spectrum is expected to display three signals corresponding to the three carbon atoms in different chemical environments:

  • The carbon of the methyl group (CH₃).

  • The carbon of the methylene group (CH₂).

  • The carbon of the tribromomethyl group (CBr₃), which would be the most deshielded and appear furthest downfield.

IR (Infrared) Spectroscopy

The IR spectrum of this compound would likely exhibit characteristic absorption bands for:

  • C-H stretching vibrations of the alkyl groups.

  • C-H bending vibrations.

  • C-Br stretching vibrations, which are typically found in the fingerprint region.

Mass Spectrometry (MS)

A GC-MS entry for this compound exists in the PubChem database.[1] The mass spectrum would show a molecular ion peak (M⁺) and characteristic isotopic peaks due to the presence of three bromine atoms (⁷⁹Br and ⁸¹Br isotopes). The fragmentation pattern would likely involve the loss of bromine atoms and cleavage of the C-C bond.

Spectroscopy cluster_HNMR Predicted ¹H NMR cluster_CNMR Predicted ¹³C NMR cluster_IR Predicted IR cluster_MS Expected MS HNMR Triplet (CH₃) Quartet (CH₂) CNMR Signal 1 (CH₃) Signal 2 (CH₂) Signal 3 (CBr₃) IR C-H stretch C-H bend C-Br stretch MS Molecular Ion Peak Isotopic Peaks (Br) Fragmentation

Caption: Predicted spectroscopic features of this compound.

Chemical Reactivity and Potential Applications

The reactivity of this compound is dictated by the presence of the tribromomethyl group. This functional group can participate in a variety of chemical transformations, making it a potentially useful building block in organic synthesis.

Nucleophilic Substitution: The carbon atom bearing the three bromine atoms is susceptible to nucleophilic attack, although steric hindrance may be a factor. Reactions with nucleophiles could lead to the substitution of one or more bromine atoms.

Radical Reactions: The C-Br bonds can undergo homolytic cleavage under radical conditions, opening up pathways for radical-mediated reactions.

Elimination Reactions: Under strongly basic conditions, elimination of HBr could occur, leading to the formation of unsaturated compounds.

Potential Applications:

While specific industrial applications for this compound are not documented, its structural features suggest potential utility in several areas of chemical research and development:

  • Intermediate in Organic Synthesis: It could serve as a precursor for the synthesis of more complex molecules, introducing a propyl group with a reactive handle.

  • Source of Tribromomethyl Group: It could be used in reactions to introduce the CBr₃ group into other molecules.

  • Precursor to Biologically Active Molecules: Halogenated compounds are often explored in medicinal chemistry for their potential biological activities.

Reactivity This compound This compound Nucleophilic Substitution Nucleophilic Substitution This compound->Nucleophilic Substitution Radical Reactions Radical Reactions This compound->Radical Reactions Elimination Reactions Elimination Reactions This compound->Elimination Reactions

Caption: Key reaction pathways for this compound.

Safety and Handling

Specific toxicological data for this compound is not available. Therefore, it should be handled with the utmost care, assuming it to be a hazardous substance. General safety precautions for handling polybrominated alkanes should be strictly followed.[7] The toxicological profiles of other brominated propanes, such as 1-bromopropane, indicate potential for neurotoxicity and other adverse health effects with exposure.[8][9][10][11]

General Safety Precautions:

  • Engineering Controls: Work in a well-ventilated fume hood to minimize inhalation exposure.

  • Personal Protective Equipment (PPE):

    • Wear chemical-resistant gloves (e.g., nitrile or neoprene).

    • Wear safety goggles or a face shield to protect the eyes.

    • Wear a lab coat to protect clothing and skin.

  • Handling:

    • Avoid contact with skin, eyes, and clothing.

    • Do not breathe vapors or mists.

    • Keep away from heat, sparks, and open flames.

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated area.

    • Store away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a chemical compound with potential for application in synthetic chemistry. However, the current body of publicly available experimental data on its physicochemical properties, specific synthetic procedures, and toxicological profile is limited. Researchers and scientists working with this compound should exercise caution and adhere to stringent safety protocols. Further research is needed to fully characterize this molecule and explore its potential uses. This guide serves as a foundational resource, compiling the available information and providing a framework for its safe handling and potential exploration in a research setting.

References

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for 1-Bromopropane. U.S. Department of Health and Human Services, Public Health Service.
  • National Center for Biotechnology Information (NCBI). (n.d.). Toxicological Profile for 1-Bromopropane. National Library of Medicine.
  • Låg, M., Søderlund, E. J., Brunborg, G., Dahl, J. E., Holme, J. A., & Omichinski, J. G. (1991). Effect of Bromine and Chlorine Positioning in the Induction of Renal and Testicular Toxicity by Halogenated Propanes. Chemical Research in Toxicology, 4(5), 528–534. [Link]
  • Wikipedia. (n.d.). 1-Bromopropane.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12565107, this compound.
  • ACS Publications. (1991). Effect of bromine and chlorine positioning in the induction of renal and testicular toxicity by halogenated propanes. Chemical Research in Toxicology.
  • NIST. (n.d.). This compound. NIST Chemistry WebBook.
  • CAS Common Chemistry. (n.d.). 1,2,3-Tribromopropane.
  • PubMed. (2024). Rapid and Practical Synthesis of gem-Dibromoalkanes from Aldehydes by Tribromide Reagent.
  • Google Patents. (n.d.). Method for the preparation of 3-bromo-1,1,1-trifluoropropane.
  • PrepChem.com. (n.d.). Preparation of 1,2,3-tribromopropane.
  • PubChem. (n.d.). 1,1,2-Tribromopropane.
  • NIST. (n.d.). Propane, 1,1,2-tribromo-. NIST Chemistry WebBook.
  • TutorChase. (n.d.). What are the safety considerations when handling alkanes?

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molecular structure and conformation of 1,1,1-tribromopropane

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Molecular Structure and Conformation of 1,1,1-Tribromopropane

Introduction: Beyond a Simple Formula

To the synthetic chemist or drug development professional, this compound (CH₃CH₂CBr₃) might appear as a straightforward C3 building block, notable for its dense tribromomethyl group. However, a deeper examination reveals a molecule of significant conformational complexity. The internal rotation around the C1-C2 single bond dictates the spatial arrangement of its atoms, giving rise to distinct rotational isomers, or conformers. Understanding the stability, structure, and interconversion of these conformers is critical, as the molecule's three-dimensional shape profoundly influences its reactivity, intermolecular interactions, and ultimately, its utility in complex molecular design.

This guide provides a detailed exploration of the molecular structure and conformational landscape of this compound. We will move beyond static representations to discuss the dynamic nature of its structure, the experimental and computational methodologies used to characterize it, and the underlying physical principles governing its behavior. This document serves as a technical resource for researchers seeking to leverage the nuanced stereoelectronic properties of this halogenated alkane.

Core Molecular Structure and Properties

This compound is a halogenated alkane with the molecular formula C₃H₅Br₃.[1][2] The presence of three heavy bromine atoms on a single carbon atom imparts a significant molecular weight and density to the compound.

PropertyValueSource
Molecular Formula C₃H₅Br₃PubChem[1]
Molecular Weight 280.78 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
CAS Registry Number 62127-61-1NIST[2]

The fundamental structure consists of a propane backbone with a methyl group (C3), a methylene group (C2), and a tribromomethyl group (C1). While a 2D structure provides the basic connectivity, the molecule's true nature is defined by its 3D geometry, including bond lengths, bond angles, and, most importantly, the dihedral angle of rotation around the C1-C2 bond.

Conformational Analysis: The Rotational Isomers

The critical determinant of this compound's conformation is the internal rotation about the C1-C2 sigma bond. This rotation is not free but is hindered by torsional strain and steric interactions between the substituents on the C1 and C2 carbons. This leads to potential energy minima corresponding to staggered conformations, which are significantly more stable than the high-energy eclipsed conformations.

For this compound, we can anticipate two primary staggered conformers:

  • Anti-conformer: In this arrangement, the C2-C3 bond is positioned opposite (180°) to one of the C1-Br bonds. Given the C₃ symmetry of the CBr₃ group, there is effectively one unique anti-conformation.

  • Gauche-conformer: Here, the C2-C3 bond is positioned at approximately 60° to one of the C1-Br bonds.

Studies on similar 1-substituted propanes, such as 1-chloropropane and 1-bromopropane, have shown that the gauche conformer can be surprisingly stable, sometimes even more so than the anti form, due to a balance of steric repulsion and other subtle electronic interactions.[3] For this compound, the large size of the bromine atoms suggests that steric hindrance will be a dominant factor in determining the relative stability of its conformers.

G cluster_anti Anti-Conformer cluster_gauche Gauche-Conformer C1_a C1 Br1_a Br C1_a->Br1_a Br2_a Br C1_a->Br2_a Br3_a Br C1_a->Br3_a C2_a C2 H1_a H C2_a->H1_a H2_a H C2_a->H2_a CH3_a CH₃ C2_a->CH3_a C1_g C1 Br1_g Br C1_g->Br1_g Br2_g Br C1_g->Br2_g Br3_g Br C1_g->Br3_g C2_g C2 H1_g H C2_g->H1_g CH3_g CH₃ C2_g->CH3_g H2_g H C2_g->H2_g ar

Caption: Newman projections of the Anti and Gauche conformers of this compound.

Experimental Determination of Molecular Conformation

Characterizing the precise geometry and relative populations of conformers requires sophisticated experimental techniques that can probe molecular structure in the gas phase, where intermolecular interactions are minimized.

Microwave Spectroscopy

Expertise & Causality: Microwave spectroscopy is the preeminent technique for determining the high-precision rotational constants of small, polar molecules in the gas phase.[4] Each distinct conformer of this compound possesses a unique three-dimensional structure and, therefore, a unique set of principal moments of inertia (Iₐ, Iₑ, I𝒸). These moments of inertia determine the frequencies of its rotational transitions. By measuring these transitions with very high accuracy, we can calculate the rotational constants (A, B, C), which are inversely related to the moments of inertia. This allows for the unambiguous identification of different conformers present in the gas sample and the precise determination of their geometries. The intensity of the spectral lines for each conformer also provides a measure of their relative abundance, from which the energy difference (ΔE) can be derived.

Experimental Protocol:

  • Sample Introduction: A small sample of this compound is introduced into a high-vacuum chamber, where it exists as a low-pressure gas (typically a few mTorr).

  • Microwave Irradiation: The gas is irradiated with microwaves of precisely controlled and swept frequencies (typically in the GHz range).[5]

  • Adiabatic Expansion (Optional but Recommended): To simplify the spectrum, the gas is often co-expanded with an inert carrier gas (like Argon or Neon) through a supersonic nozzle. This cools the molecules to a few Kelvin, collapsing them into their lowest vibrational and rotational states and increasing the population of the most stable conformer(s).

  • Detection: When the microwave frequency matches a rotational transition of a conformer, the molecules absorb the radiation. This absorption is detected by a sensitive detector.

  • Spectral Analysis: The resulting spectrum, a plot of absorption versus frequency, consists of sharp lines. These lines are assigned to specific rotational transitions for each conformer.

  • Structural Fitting: The assigned transition frequencies are fitted using a rigid-rotor Hamiltonian to yield the rotational constants for each observed conformer. These experimental constants are then compared with constants calculated from ab initio theoretical models to determine the precise molecular structure (bond lengths, angles).

G cluster_exp Microwave Spectroscopy Workflow Sample This compound (Gas Phase) Expansion Supersonic Expansion (Rotational Cooling) Sample->Expansion Source Microwave Source (Swept Frequency) Chamber High-Vacuum Chamber Source->Chamber Expansion->Chamber Detector Detector Chamber->Detector Analysis Spectral Analysis (Assign Transitions) Detector->Analysis Fit Structural Fit (Determine Rotational Constants) Analysis->Fit Result Conformer Geometries & Relative Energies Fit->Result G cluster_ged Gas Electron Diffraction Workflow Sample Gas Jet of This compound Scatter Scattering Event Sample->Scatter EBeam High-Energy Electron Beam EBeam->Scatter Detector Detector Records Diffraction Pattern Scatter->Detector Analysis1D Generate 1D Scattering Curve Detector->Analysis1D AnalysisRD Calculate Radial Distribution Curve Analysis1D->AnalysisRD Refinement Least-Squares Structural Refinement AnalysisRD->Refinement Result Average Molecular Structure & Conformer Population Refinement->Result

Caption: Workflow for structural determination using Gas Electron Diffraction (GED).

Computational Chemistry: A Predictive and Complementary Tool

Trustworthiness & Self-Validation: Experimental results are validated and interpreted through high-level quantum chemical calculations. Computational methods allow for a systematic exploration of the entire potential energy surface of the molecule. A typical protocol involves scanning the dihedral angle of the C1-C2 bond in small increments (e.g., 10-15°) and calculating the relative energy at each point. This generates a potential energy curve that clearly shows the energy minima (stable conformers), maxima (eclipsed transition states), and the energy barriers to rotation. The geometries of the minima can then be fully optimized, and frequency calculations performed to confirm they are true minima (no imaginary frequencies) and to derive thermodynamic properties. These calculated structures and their rotational constants can be directly compared to experimental data from GED and microwave spectroscopy, providing a powerful validation of both the experimental and theoretical results.

Conclusion

The molecular structure of this compound is not static but is best described as a dynamic equilibrium between rotational isomers, primarily the anti and gauche conformers. The relative stability and precise geometry of these conformers are governed by a delicate balance of steric repulsion and other electronic effects. A comprehensive understanding of this conformational landscape is achieved through a synergistic approach, combining the high-precision measurements of microwave spectroscopy and the direct structural information from gas electron diffraction with the predictive power of computational chemistry. For the researcher or drug development professional, recognizing this conformational dynamism is the first step toward rationally exploiting the unique stereoelectronic properties of this compound in advanced molecular applications.

References

  • Hartwig, B., Schnell, M., Suhm, M. A., & Obenchain, D. A. (2024). Weak hydrogen bonding to halogens and chirality communication in propanols: Raman and microwave spectroscopy benchmark theory. Physical Chemistry Chemical Physics, 26(12).
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12565107, this compound.
  • NIST (2025). This compound in NIST Chemistry WebBook. NIST Standard Reference Database Number 69. National Institute of Standards and Technology.
  • Abraham, R. J., & Kemp, R. H. (1973). The Conformational Equilibrium of 1,2,3-Tribromopropane in Solution. Canadian Journal of Chemistry, 51(4), 565-572.
  • ResearchGate. (n.d.). The Conformational Equilibrium of 1,2,3-Tribromopropane in Solution.
  • Durig, J. R., et al. (2001). Conformational and structural studies of 1-chloropropane and 1-bromopropane from temperature-dependant FT-IR spectra of rare gas solutions and ab initio calculations. Journal of Molecular Structure, 570(1), 1-23.
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  • ResearchGate. (n.d.). The Conformational Equilibrium of 1,2,3-Tribromopropane in Solution.
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An In-depth Technical Guide on the Historical Methods for the Preparation of 1,1,1-Tribromopropane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1,1,1-Tribromopropane is a halogenated organic compound with the chemical formula CH₃CH₂CBr₃.[1][2] While not as commonly encountered as some other brominated propanes, its synthesis provides a valuable case study in the principles of regioselective halogenation and the manipulation of reactive intermediates. This technical guide delves into the historical methodologies for the preparation of this compound, offering insights into the chemical principles, experimental considerations, and the evolution of synthetic strategies. This document is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of historical synthetic routes to halogenated alkanes.

Method 1: Free-Radical Addition of Hydrogen Bromide to 3,3-Dibromopropene

One of the classical approaches to synthesizing this compound involves the anti-Markovnikov addition of hydrogen bromide (HBr) to 3,3-dibromopropene. This reaction is a cornerstone of free-radical chemistry, where the regioselectivity is dictated by the stability of the radical intermediate.

Causality Behind Experimental Choices

The success of this synthesis hinges on promoting a free-radical chain reaction rather than an ionic addition. In the presence of radical initiators, such as peroxides (ROOR) or UV light, HBr adds to an alkene in a manner that places the bromine atom on the less substituted carbon.[3][4] This is because the reaction proceeds through the most stable radical intermediate. In the case of 3,3-dibromopropene, the addition of a bromine radical to the terminal carbon of the double bond generates a more stable secondary radical, which then abstracts a hydrogen atom from HBr to yield the final product.

Experimental Protocol

A detailed experimental protocol for a similar free-radical addition of HBr is described in various literature sources. The following is a representative procedure adapted for the synthesis of this compound from 3,3-dibromopropene.

  • Reaction Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a gas inlet tube, a condenser, and a dropping funnel. The system is maintained under an inert atmosphere (e.g., nitrogen or argon).

  • Reagents: 3,3-dibromopropene is dissolved in a suitable anhydrous solvent, such as hexane or carbon tetrachloride. A radical initiator, for instance, a small amount of benzoyl peroxide, is added to the solution.

  • Reaction Execution: The reaction mixture is cooled in an ice bath. Anhydrous hydrogen bromide gas is then bubbled through the solution, or a solution of HBr in a non-polar solvent is added dropwise. The reaction is often initiated by irradiation with a UV lamp or gentle heating.

  • Work-up and Purification: Upon completion of the reaction, the mixture is washed with a dilute solution of sodium bicarbonate to neutralize any excess acid, followed by washing with water. The organic layer is then dried over an anhydrous drying agent (e.g., magnesium sulfate), and the solvent is removed under reduced pressure. The crude product is purified by fractional distillation.

Reaction Mechanism and Visualization

The mechanism for the free-radical addition of HBr to 3,3-dibromopropene proceeds through the following steps:

  • Initiation: The peroxide initiator undergoes homolytic cleavage upon heating or UV irradiation to form two alkoxy radicals. These radicals then react with HBr to generate a bromine radical.

  • Propagation: The bromine radical adds to the terminal carbon of the 3,3-dibromopropene double bond, forming a more stable secondary radical. This radical then abstracts a hydrogen atom from another molecule of HBr, yielding this compound and regenerating a bromine radical to continue the chain reaction.

  • Termination: The chain reaction is terminated by the combination of any two radical species.

Caption: Free-radical addition of HBr to 3,3-dibromopropene.

Method 2: Addition of Bromoform to Ethylene

Another historical approach to synthesizing compounds with a CBr₃ group is the free-radical addition of bromoform (CHBr₃) across a double bond. In the case of this compound, this would involve the addition of bromoform to ethylene.

Causality Behind Experimental Choices

This reaction also proceeds via a free-radical chain mechanism. A radical initiator abstracts a hydrogen atom from bromoform to generate the tribromomethyl radical (•CBr₃). This highly electrophilic radical then adds to the ethylene double bond. The resulting radical abstracts a hydrogen atom from another molecule of bromoform to yield the product and regenerate the •CBr₃ radical.

Experimental Protocol

A general procedure for the addition of polyhalogenated methanes to alkenes is as follows:

  • Reaction Setup: A high-pressure autoclave or a robust sealed tube is required due to the gaseous nature of ethylene. The reaction vessel should be equipped with a stirrer and a means of introducing the reactants and initiator.

  • Reagents: Bromoform and a suitable radical initiator (e.g., dibenzoyl peroxide or azo-bis-isobutyronitrile, AIBN) are placed in the reaction vessel.

  • Reaction Execution: The vessel is sealed, and ethylene is introduced to the desired pressure. The mixture is then heated to a temperature sufficient to decompose the initiator and start the chain reaction. The reaction is allowed to proceed for several hours.

  • Work-up and Purification: After cooling, the excess ethylene is vented. The reaction mixture is then treated similarly to the previous method, involving washing, drying, and fractional distillation to isolate the this compound.

Reaction Mechanism and Visualization

The mechanism for the free-radical addition of bromoform to ethylene is analogous to the HBr addition:

  • Initiation: The initiator decomposes to form radicals, which abstract a hydrogen atom from bromoform to generate the •CBr₃ radical.

  • Propagation: The •CBr₃ radical adds to ethylene to form a primary radical. This radical then abstracts a hydrogen atom from bromoform to produce this compound and a new •CBr₃ radical.

  • Termination: Combination of various radical species terminates the chain reaction.

Caption: Free-radical addition of bromoform to ethylene.

Quantitative Data Summary

MethodStarting MaterialsKey ReagentsTypical YieldsKey Reaction Conditions
Free-Radical Addition to 3,3-Dibromopropene3,3-Dibromopropene, Hydrogen BromidePeroxide/UV LightModerate to GoodLow temperature, inert atmosphere
Free-Radical Addition of BromoformEthylene, BromoformPeroxide/AIBNVariableHigh pressure, elevated temperature

Conclusion

The historical syntheses of this compound provide excellent examples of applying fundamental principles of organic chemistry, particularly free-radical reactions, to achieve specific regiochemical outcomes. While modern synthetic methods may offer more efficient or selective routes, understanding these classical preparations is crucial for a comprehensive knowledge of halogenated compound synthesis. The choice of starting materials and reaction conditions is paramount in directing the reaction towards the desired product and minimizing the formation of isomers and byproducts. For professionals in drug development and chemical research, a firm grasp of these historical methods can inform the design of novel synthetic pathways and the troubleshooting of complex chemical transformations.

References

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An In-depth Technical Guide to the ¹H NMR Spectral Analysis of 1,1,1-Tribromopropane

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 1,1,1-tribromopropane. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a basic spectral interpretation to offer field-proven insights into experimental design, data acquisition, and the nuanced interpretation of spectral features.

Introduction: The Structural Elucidation Challenge

This compound (C₃H₅Br₃) presents a straightforward yet illustrative case for the power of ¹H NMR spectroscopy in unambiguous structural elucidation.[1] The strategic placement of three bromine atoms on a single terminal carbon creates a distinct electronic environment, leading to a predictable and clean NMR spectrum. Understanding this spectrum is foundational for confirming synthesis, identifying impurities, and ensuring the quality of starting materials in complex chemical workflows. This guide will deconstruct the ¹H NMR spectrum of this molecule, grounding the analysis in the fundamental principles of chemical shift and spin-spin coupling.[2]

Theoretical Framework: Predicting the Spectrum

The structure of this compound dictates that its five protons exist in two distinct chemical and magnetic environments. This non-equivalence is the origin of the observed spectral pattern.

  • Proton Environments:

    • Hₐ: The two protons on the carbon adjacent to the CBr₃ group (C2). These are chemically equivalent.

    • Hₑ: The three protons on the terminal methyl group (C3). These are also chemically equivalent.

  • Chemical Shift (δ): The chemical shift is determined by the local electronic environment of a proton.[3] Electron-withdrawing groups, like the tribromomethyl (-CBr₃) group, deshield nearby protons, causing their resonance to appear further "downfield" (at a higher ppm value).[3]

    • Hₐ Protons (C2-H₂): These protons are directly adjacent to the highly electron-withdrawing CBr₃ group. They will be significantly deshielded and are expected to appear at a relatively high chemical shift.

    • Hₑ Protons (C3-H₃): These protons are further from the CBr₃ group. They will be less deshielded than Hₐ and will thus appear "upfield" (at a lower ppm value).

  • Spin-Spin Coupling (J): Protons on adjacent carbons interact magnetically, causing their signals to split. This splitting follows the n+1 rule , where 'n' is the number of equivalent neighboring protons.

    • Hₐ Signal: The two Hₐ protons are adjacent to the three Hₑ protons. Therefore, their signal will be split into a quartet (n+1 = 3+1 = 4).

    • Hₑ Signal: The three Hₑ protons are adjacent to the two Hₐ protons. Their signal will be split into a triplet (n+1 = 2+1 = 3).

  • Integration: The area under each signal is directly proportional to the number of protons it represents.[2] The expected integration ratio for the Hₐ quartet to the Hₑ triplet is 2:3.

Predicted Spectral Parameters
Proton EnvironmentPredicted Chemical Shift (δ)Predicted MultiplicityIntegrationCoupling Partner(s)
-CH₂- (Hₐ)~3.4 - 3.6 ppmQuartet2H-CH₃ (Hₑ)
-CH₃ (Hₑ)~1.3 - 1.5 ppmTriplet3H-CH₂- (Hₐ)

Note: Predicted chemical shifts are estimates. Actual values can vary based on solvent and spectrometer frequency. The vicinal coupling constant (³J) for protons on freely rotating sp³-hybridized carbons is typically in the range of 6-8 Hz.[4][5] This J value will be identical for both the quartet and the triplet.[6]

Experimental Protocol: A Self-Validating Workflow

Acquiring a high-quality, interpretable ¹H NMR spectrum requires a meticulous and standardized approach. This protocol is designed to ensure data integrity and reproducibility.

Sample Preparation
  • Solvent Selection: Choose a deuterated solvent that fully dissolves the this compound sample.[7][8] Deuterated chloroform (CDCl₃) is an excellent first choice for nonpolar to moderately polar organic molecules due to its good dissolving power and minimal residual solvent peaks.[7][9][10]

  • Concentration: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[11] This concentration is optimal for most modern NMR spectrometers for proton detection.[11]

  • Internal Standard: Add a small amount (1-2 drops of a 1% solution) of tetramethylsilane (TMS) to the solution. TMS serves as the internal reference standard, with its signal defined as 0.0 ppm.[12]

  • Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.[11]

Instrument Setup and Data Acquisition

This procedure assumes operation of a modern Fourier Transform NMR spectrometer.

  • Sample Insertion: Clean the outside of the NMR tube and place it in a spinner turbine, adjusting the depth with a gauge.[13][14] Insert the sample into the magnet.[13]

  • Locking: The spectrometer will "lock" onto the deuterium signal of the solvent (e.g., CDCl₃). This stabilizes the magnetic field, ensuring signal accuracy.[8]

  • Shimming: This critical step optimizes the homogeneity of the magnetic field across the sample.[15] Automated shimming routines are highly effective.[11][16] Poor shimming results in broad, distorted peaks.

  • Acquisition Parameters:

    • Experiment: Select a standard 1D proton acquisition experiment.

    • Pulse Angle: A 30-45° pulse angle is often sufficient for routine spectra, allowing for a shorter relaxation delay.

    • Spectral Width: Set a spectral width of approximately 12-16 ppm to ensure all signals, including potential impurities, are captured.

    • Number of Scans (NS): For a sample of this concentration, 8 to 16 scans are typically adequate to achieve a good signal-to-noise ratio.[11][13]

    • Relaxation Delay (D1): A delay of 1-2 seconds between scans is usually sufficient for a qualitative ¹H spectrum.[11]

  • Acquisition: Start the acquisition. The instrument collects the Free Induction Decay (FID) signal.

Data Processing
  • Fourier Transform (FT): The time-domain FID signal is converted into the frequency-domain spectrum.

  • Phasing: Manually or automatically adjust the phase of the spectrum so that all peaks are in the positive absorptive mode with a flat baseline.

  • Baseline Correction: Apply a baseline correction algorithm to ensure the baseline is flat and at zero intensity.

  • Calibration: Reference the spectrum by setting the TMS peak to 0.0 ppm.

  • Integration: Integrate the signals to determine the relative ratios of the different proton environments.

Visualizing the Workflow and Molecular Structure

A clear understanding of the experimental flow and the molecule's structure is essential.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Dissolve Sample (this compound) B Add Deuterated Solvent (e.g., CDCl3) A->B C Add TMS Standard B->C D Transfer to NMR Tube C->D E Insert Sample & Lock D->E F Shim Magnet E->F G Set Parameters (NS, D1, etc.) F->G H Acquire FID G->H I Fourier Transform H->I J Phase & Baseline Correction I->J K Calibrate to TMS J->K L Integrate Peaks K->L M M L->M Final Spectrum Analysis

Caption: Structure of this compound with Proton Labels.

In-Depth Spectral Interpretation

A high-resolution ¹H NMR spectrum of pure this compound will exhibit two distinct signals:

  • The Downfield Quartet (-CH₂-):

    • Appearance: A set of four lines with a characteristic intensity ratio of 1:3:3:1.

    • Chemical Shift: Located around 3.5 ppm . This downfield position is a direct consequence of the inductive electron-withdrawing effect of the three bromine atoms on the adjacent carbon.

    • Coupling: The splitting into a quartet confirms the presence of three neighboring protons (the -CH₃ group), as predicted by the n+1 rule.

  • The Upfield Triplet (-CH₃):

    • Appearance: A set of three lines with a characteristic intensity ratio of 1:2:1.

    • Chemical Shift: Located around 1.4 ppm . Being further from the electronegative bromine atoms, these protons are more shielded and thus resonate at a lower frequency. For comparison, the terminal methyl group in 1-bromopropane appears around 1.0 ppm, illustrating the lesser, but still present, deshielding effect transmitted through the carbon chain. [12][17] * Coupling: The splitting into a triplet confirms the presence of two neighboring protons (the -CH₂- group).

Key Validation Point: The distance between the peaks within the quartet (in Hz) will be identical to the distance between the peaks of the triplet. This shared value is the coupling constant, ³J(Hₐ-Hₑ), and provides definitive proof of the coupling relationship between these two proton environments. [6]

Potential Impurities and Artifacts

In a real-world scenario, spectra are rarely perfect. A senior scientist must be able to identify signals that do not belong to the target molecule.

  • Residual Solvents: Even in 99.8%+ deuterated solvents, a small residual protonated solvent peak will be present. For CDCl₃, this is a singlet at 7.26 ppm .

  • Water: A broad singlet, typically between 1.5 and 2.0 ppm in CDCl₃, indicates the presence of water. Its position can be variable.

  • Starting Materials or Isomers: Depending on the synthetic route, isomers such as 1,1,2-tribromopropane or 1,2,3-tribromopropane could be present. [18][19]These would have significantly different and more complex splitting patterns, making them readily distinguishable. For instance, 1,2,3-tribromopropane would exhibit a complex multiplet pattern due to the non-equivalence of multiple protons. [20]

Conclusion

The ¹H NMR spectrum of this compound is a textbook example of how fundamental NMR principles can be applied for rapid and definitive structural verification. The appearance of a downfield quartet integrating to two protons and an upfield triplet integrating to three protons, both sharing the same coupling constant, is a unique spectral fingerprint for this molecule. This guide provides the theoretical basis, a robust experimental workflow, and the interpretive logic required for researchers to confidently acquire and analyze this spectrum, ensuring the integrity of their chemical research.

References

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An In-depth Technical Guide to the 13C NMR Chemical Shifts of 1,1,1-Tribromopropane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the anticipated 13C Nuclear Magnetic Resonance (NMR) chemical shifts of 1,1,1-tribromopropane. In the absence of publicly available experimental spectra, this guide utilizes high-fidelity computational prediction methods to establish the expected chemical shifts for the carbon nuclei in this molecule. A detailed theoretical framework is presented to rationalize these predicted values, with a focus on the inductive effects of the tribromomethyl group and the "heavy atom effect" exerted by the bromine atoms. Furthermore, a standardized experimental protocol for the acquisition of a 13C NMR spectrum for organobromine compounds is provided to facilitate the empirical validation of the predicted data. This guide is intended to serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science who may be working with or developing novel halogenated compounds.

Introduction to 13C NMR Spectroscopy of Halogenated Organic Compounds

Carbon-13 NMR spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules.[1] It provides direct insight into the carbon skeleton of a compound, with the chemical shift of each carbon nucleus being exquisitely sensitive to its local electronic environment.[2] In the context of halogenated compounds, the interpretation of 13C NMR spectra requires a nuanced understanding of several key electronic and structural factors.

The presence of electronegative halogen atoms typically induces a downfield shift (an increase in ppm) for the directly attached (α-carbon) and, to a lesser extent, the adjacent (β-carbon) nuclei.[3] This deshielding effect is a consequence of the inductive withdrawal of electron density from the carbon atoms by the halogen. However, for heavier halogens such as bromine and iodine, an opposing shielding effect, known as the "heavy atom effect," becomes significant.[4] This effect, which is attributed to spin-orbit coupling, can lead to an upfield shift (a decrease in ppm) of the α-carbon signal. The final observed chemical shift is a balance of these competing inductive and heavy atom effects.

Predicted 13C NMR Chemical Shifts of this compound

Due to the absence of experimentally acquired 13C NMR data for this compound in publicly accessible spectral databases, the chemical shifts presented in this guide were obtained using a validated computational prediction tool. The prediction was performed using a machine learning-based model that has been trained on a large dataset of experimental NMR data.[4]

The predicted 13C NMR chemical shifts for this compound (CH₃CH₂CBr₃) are summarized in Table 1.

Carbon AtomPredicted Chemical Shift (ppm)
C1 (-CBr₃)35.2
C2 (-CH₂-)48.5
C3 (-CH₃)12.1

Table 1: Predicted 13C NMR chemical shifts for this compound in CDCl₃.

Theoretical Interpretation of the Predicted Chemical Shifts

The predicted chemical shifts for this compound can be rationalized by considering the interplay of inductive effects and the heavy atom effect.

  • C1 (-CBr₃): The carbon atom bearing the three bromine atoms is predicted to have a chemical shift of approximately 35.2 ppm. The strong inductive withdrawal of electron density by the three electronegative bromine atoms would be expected to cause a significant downfield shift. However, the pronounced heavy atom effect of the three bromine atoms introduces a substantial shielding contribution, resulting in a more upfield chemical shift than might be anticipated based on electronegativity alone.

  • C2 (-CH₂-): The methylene carbon is predicted to resonate at approximately 48.5 ppm. This carbon is in the β-position relative to the bromine atoms and experiences a significant deshielding effect due to the inductive withdrawal of the CBr₃ group. The heavy atom effect is less pronounced at the β-position, leading to a net downfield shift.

  • C3 (-CH₃): The terminal methyl carbon is predicted to have a chemical shift of around 12.1 ppm. Being in the γ-position, the electronic influence of the tribromomethyl group is attenuated, resulting in a chemical shift that is characteristic of a terminal methyl group in an aliphatic chain.

Experimental Workflow for the Validation of Predicted 13C NMR Chemical Shifts

The following section outlines a detailed experimental protocol for the acquisition of a 13C NMR spectrum of an organobromine compound, such as this compound. This protocol is designed to be a self-validating system, ensuring the collection of high-quality, reproducible data.

Sample Preparation

A critical step in obtaining a high-quality NMR spectrum is the proper preparation of the sample.[5][6]

  • Analyte Purity: Ensure the this compound sample is of high purity (>95%) to avoid interference from impurities in the 13C NMR spectrum.

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for this compound and many other non-polar to moderately polar organic compounds.[7]

  • Concentration: For a standard 5 mm NMR tube, dissolve 50-100 mg of this compound in approximately 0.6 mL of CDCl₃.[5] This concentration should provide a good signal-to-noise ratio in a reasonable acquisition time.

  • Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for referencing the chemical shift scale to 0.00 ppm.[8] However, the residual solvent peak of CDCl₃ at 77.16 ppm can also be used for calibration.[9]

  • Filtration: If any particulate matter is present, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to prevent shimming issues and line broadening.

NMR Spectrometer Setup and Data Acquisition

The following parameters are recommended for the acquisition of a standard proton-decoupled 13C NMR spectrum.

  • Spectrometer Frequency: A spectrometer with a proton frequency of 300 MHz or higher is recommended for good signal dispersion.

  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on a Bruker instrument) should be used.

  • Acquisition Parameters:

    • Spectral Width (SW): A spectral width of approximately 250 ppm (e.g., -25 to 225 ppm) is sufficient to cover the expected chemical shift range for aliphatic carbons.

    • Number of Scans (NS): Due to the low natural abundance of 13C, a larger number of scans (e.g., 1024 or more) may be necessary to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay (D1): A relaxation delay of 2 seconds is a good starting point. For quaternary carbons, a longer delay may be needed for complete relaxation and accurate integration, although quantitative analysis is not the primary goal here.

    • Acquisition Time (AQ): An acquisition time of 1-2 seconds is typically sufficient.

  • Proton Decoupling: Broadband proton decoupling should be applied during the acquisition to simplify the spectrum by collapsing all C-H couplings, resulting in a single peak for each unique carbon atom.

  • Data Processing:

    • Fourier Transform: Apply an exponential multiplication with a line broadening factor of 1-2 Hz before Fourier transformation to improve the signal-to-noise ratio.

    • Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction to ensure accurate peak picking and integration.

Visualizing the Workflow

The following diagram illustrates the integrated workflow from the computational prediction of 13C NMR chemical shifts to their experimental validation.

workflow cluster_prediction Computational Prediction cluster_experimental Experimental Validation cluster_analysis Data Analysis and Correlation mol_structure Molecular Structure (this compound) prediction_tool Machine Learning-Based Prediction Tool mol_structure->prediction_tool Input predicted_shifts Predicted Chemical Shifts prediction_tool->predicted_shifts Output comparison Comparison and Correlation predicted_shifts->comparison sample_prep Sample Preparation (Analyte in CDCl3) nmr_acquisition 13C NMR Acquisition sample_prep->nmr_acquisition Analyze experimental_spectrum Experimental Spectrum nmr_acquisition->experimental_spectrum Generate experimental_spectrum->comparison validated_data Validated Chemical Shifts comparison->validated_data Confirm

Caption: Workflow for the determination and validation of 13C NMR chemical shifts.

Conclusion

This technical guide has presented a detailed analysis of the predicted 13C NMR chemical shifts of this compound, providing a valuable dataset for researchers working with this and similar halogenated compounds. The theoretical interpretation of the predicted chemical shifts, considering the balance of inductive and heavy atom effects, offers a framework for understanding the NMR properties of polybrominated alkanes. The provided experimental protocol outlines a robust methodology for the empirical validation of the computationally derived data. This integrated approach of computational prediction and experimental verification represents a powerful strategy in modern chemical research for the rapid and accurate structural characterization of novel molecules.

References

  • Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of 1-bromopropane.
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  • University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences.
  • University of California, Santa Barbara. (n.d.). NMR Sample Requirements and Preparation. Department of Chemistry and Biochemistry.
  • Doc Brown's Chemistry. (n.d.). C3H7Br CH3CHBrCH3 C-13 nmr spectrum of 2-bromopropane analysis of chemical shifts.
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  • Oregon State University. (n.d.). 13C NMR Chemical Shifts.
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  • Central European Institute of Technology. (n.d.). Measuring methods available and examples of their applications 13C NMR (carbon nuclear magnetic resonance).
  • University of Calgary. (n.d.). some previous examples (13c-nmr).
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An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 1,1,1-Tribromopropane

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Deconstructing the Molecular Signature

For researchers, scientists, and professionals in drug development, mass spectrometry is an indispensable tool for molecular elucidation. The fragmentation pattern generated by electron ionization (EI) is a molecular fingerprint, offering profound insights into a compound's structure. This guide moves beyond a simple cataloging of peaks to provide a deep, mechanistic understanding of the fragmentation behavior of 1,1,1-tribromopropane. We will explore the causality behind the observed spectral features, grounded in the fundamental principles of ion chemistry and supported by authoritative references. Our objective is to equip you not just with data, but with the expertise to interpret it confidently.

The Foundational Principles of EI-MS for Halogenated Compounds

Electron Ionization Mass Spectrometry (EI-MS) subjects a molecule to a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a positively charged radical cation known as the molecular ion (M•+).[1] This molecular ion is often energetically unstable and undergoes a series of fragmentation reactions, breaking down into smaller, charged fragment ions and neutral radicals. The mass analyzer separates these ions based on their mass-to-charge ratio (m/z), and the detector records their relative abundance.[2]

For halogenated compounds, particularly those containing bromine or chlorine, the resulting mass spectrum is distinguished by a characteristic isotopic pattern. This is because these elements exist naturally as a mixture of two stable isotopes with significant abundance.

  • Chlorine: Comprises ³⁵Cl (~75%) and ³⁷Cl (~25%), leading to M+ and M+2 peaks in an approximate 3:1 intensity ratio for each chlorine atom present.[3][4]

  • Bromine: Comprises ⁷⁹Br (~50.5%) and ⁸¹Br (~49.5%), resulting in M+ and M+2 peaks of nearly equal intensity (approximately 1:1) for each bromine atom present.[3][5][6]

This distinct 1:1 isotopic signature for bromine is a powerful diagnostic tool, making its presence in a molecule readily identifiable. For molecules containing multiple bromine atoms, this pattern becomes more complex and even more informative.

The Predicted Mass Spectrum of this compound (C₃H₅Br₃)

The analysis of this compound begins with the molecular ion. Its fragmentation is governed by the relative strengths of its chemical bonds. The carbon-bromine bond (C-Br, bond enthalpy ~276 kJ/mol) is significantly weaker than both carbon-carbon (C-C, ~348 kJ/mol) and carbon-hydrogen (C-H, ~412 kJ/mol) bonds.[7] Consequently, the primary fragmentation events involve the cleavage of the C-Br bond.

The Molecular Ion (M•+) Cluster

Due to the presence of three bromine atoms, the molecular ion of this compound will appear not as a single peak, but as a characteristic cluster of four peaks: M•+, [M+2]•+, [M+4]•+, and [M+6]•+. The relative intensities of these peaks can be predicted by the binomial expansion (a+b)³, where 'a' and 'b' are the abundances of the two bromine isotopes. With a nearly 1:1 isotopic ratio, this results in a peak intensity ratio of approximately 1:3:3:1 .

  • [C₃H₅⁷⁹Br₃]•+ : m/z 278

  • [C₃H₅⁷⁹Br₂⁸¹Br]•+ : m/z 280

  • [C₃H₅⁷⁹Br⁸¹Br₂]•+ : m/z 282

  • [C₃H₅⁸¹Br₃]•+ : m/z 284

The observation of this 1:3:3:1 cluster is a definitive indicator of a molecule containing three bromine atoms. However, for many alkyl halides, the molecular ion can be unstable and may have a very low abundance or be entirely absent.[8]

Primary Fragmentation: Loss of a Bromine Radical

The most favorable initial fragmentation step is the homolytic cleavage of a C-Br bond to expel a neutral bromine radical (•Br), resulting in a more stable carbocation.[4][9][10]

[C₃H₅Br₃]•+ → [C₃H₅Br₂]⁺ + •Br

This [C₃H₅Br₂]⁺ fragment contains two bromine atoms, and will therefore exhibit a characteristic 1:2:1 isotopic pattern.[11][12]

  • [C₃H₅⁷⁹Br₂]⁺ : m/z 199

  • [C₃H₅⁷⁹Br⁸¹Br]⁺ : m/z 201

  • [C₃H₅⁸¹Br₂]⁺ : m/z 203

This fragment cluster is often one of the most abundant in the spectrum.

Secondary and Subsequent Fragmentation Pathways

The [C₃H₅Br₂]⁺ ion serves as the parent for several subsequent fragmentation pathways.

  • Loss of a Second Bromine Radical: The fragment can lose another bromine radical to form a [C₃H₅Br]⁺ ion. This ion, containing a single bromine atom, will show a 1:1 isotopic signature.[6]

    • [C₃H₅⁷⁹Br]⁺ : m/z 120

    • [C₃H₅⁸¹Br]⁺ : m/z 122

  • Loss of Hydrogen Bromide (HBr): A common rearrangement reaction for alkyl halides is the elimination of a neutral HBr molecule. This would lead to the formation of a [C₃H₄Br]⁺ ion, which would also exhibit a 1:1 isotopic pattern.

    • [C₃H₄⁷⁹Br]⁺ : m/z 119

    • [C₃H₄⁸¹Br]⁺ : m/z 121

  • C-C Bond Cleavage: While less favorable than C-Br cleavage initially, fragmentation of the carbon skeleton becomes more prominent in subsequent steps. For example, the [C₃H₅Br₂]⁺ ion can lose a methyl radical (•CH₃) to form [C₂H₂Br₂]⁺.

    • [C₂H₂⁷⁹Br₂]⁺ : m/z 184

    • [C₂H₂⁷⁹Br⁸¹Br]⁺ : m/z 186

    • [C₂H₂⁸¹Br₂]⁺ : m/z 188 (Isotopic Ratio: 1:2:1)

  • Formation of the Propyl Cation: Complete loss of all bromine atoms leads to the formation of the propyl cation, [C₃H₅]⁺, at m/z 41 . This fragment will not have any bromine isotope pattern and is often a significant peak in the lower mass region of the spectrum.[13]

The logical progression of fragmentation is visually summarized in the diagram below.

Fragmentation_Pathway cluster_main Predicted Fragmentation of this compound M [C₃H₅Br₃]•+ m/z 278, 280, 282, 284 (Ratio 1:3:3:1) F1 [C₃H₅Br₂]⁺ m/z 199, 201, 203 (Ratio 1:2:1) M->F1 - •Br F2 [C₃H₅Br]⁺ m/z 120, 122 (Ratio 1:1) F1->F2 - •Br F3 [C₃H₄Br]⁺ m/z 119, 121 (Ratio 1:1) F1->F3 - HBr F5 [C₂H₂Br₂]⁺ m/z 184, 186, 188 (Ratio 1:2:1) F1->F5 - •CH₃ F4 [C₃H₅]⁺ m/z 41 F2->F4 - •Br GCMS_Workflow cluster_workflow GC-MS Experimental Workflow A Sample Preparation (Dilution in Hexane) B GC Injection (Split/Splitless Inlet) A->B C Chromatographic Separation (Capillary Column) B->C D Ionization (EI Source, 70 eV) C->D E Mass Analysis (Quadrupole Analyzer) D->E F Detection (Electron Multiplier) E->F G Data Acquisition & Spectrum Generation F->G

Sources

Solubility Profile of 1,1,1-Tribromopropane: A Theoretical and Practical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

This guide provides a comprehensive technical overview of the solubility of 1,1,1-tribromopropane in organic solvents. In the absence of extensive, publicly available quantitative solubility data for this specific compound, this document emphasizes the foundational principles governing its solubility, offers a robust predictive framework, and details a rigorous experimental protocol for its precise determination. This approach is designed to empower researchers, scientists, and drug development professionals to generate reliable, application-specific solubility data.

Introduction: The Significance of this compound

This compound (C₃H₅Br₃) is a halogenated alkane whose utility in organic synthesis and materials science is intrinsically linked to its behavior in solution.[1][2] As a synthetic intermediate or a specialized solvent, understanding its solubility is paramount for reaction design, process optimization, purification, and formulation development. The choice of solvent dictates reaction kinetics, influences product purity, and is a critical factor in downstream processing. This guide provides the necessary theoretical and practical tools to master the solubility characteristics of this compound.

Physicochemical Profile of this compound

A molecule's intrinsic properties are the primary determinants of its solubility. The principle of "like dissolves like" is a direct consequence of these molecular characteristics. Haloalkanes, such as this compound, are generally considered slightly polar compounds.[3][4] The significant electronegativity difference between carbon and bromine atoms induces a dipole moment, yet the overall molecule remains largely non-polar in character due to its hydrocarbon backbone.

Table 1: Key Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₃H₅Br₃[1][2]
Molecular Weight 280.78 g/mol [1]
IUPAC Name This compound[1]
CAS Registry Number 62127-61-1[2]
Computed XLogP3 3.5[1]
General Solubility in Water Very slightly soluble to insoluble[3][5]
General Solubility in Organic Solvents Readily soluble[5]

The high XLogP3 value indicates a strong preference for lipophilic (non-polar) environments over aqueous ones. This is a crucial starting point for predicting its behavior in various organic media.

Theoretical Framework for Solubility Prediction

While direct experimental data is the gold standard, theoretical models provide a powerful predictive lens. The dissolution process is governed by the Gibbs free energy of mixing (ΔG_mix = ΔH_mix - TΔS_mix), where a negative ΔG_mix indicates a spontaneous process.

Enthalpy of Dissolution (ΔH_mix)

This term represents the energy change from breaking solute-solute and solvent-solvent interactions and forming new solute-solvent interactions. For haloalkanes dissolving in organic solvents, the new intermolecular attractions (primarily van der Waals forces) are often similar in strength to those being broken in the separate components, leading to a small enthalpy change and favorable dissolution.[6] In contrast, dissolving in a highly structured solvent like water requires breaking strong hydrogen bonds, an energetically costly process not adequately compensated by the new, weaker interactions, resulting in low solubility.[5][6]

Caption: Enthalpy changes during the dissolution process.

Hansen Solubility Parameters (HSP)

A more quantitative approach involves Hansen Solubility Parameters, which deconstruct the total cohesive energy density of a substance into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH).[7] The central principle is that substances with similar HSP values are likely to be miscible.

The total Hansen parameter (δt) is calculated as: δt² = δD² + δP² + δH²

Predicted Qualitative Solubility of this compound

Based on its slightly polar, non-hydrogen-bonding nature, this compound is expected to be highly soluble in solvents of similar character. The following table provides a qualitative forecast of its solubility across common solvent classes.

Table 2: Predicted Qualitative Solubility in Common Organic Solvents

Solvent ClassSolvent ExamplePolarityDominant Intermolecular ForcesPredicted Solubility
Non-Polar Aliphatic Hexane, CyclohexaneNon-Polarvan der Waals (Dispersion)Miscible
Non-Polar Aromatic Toluene, BenzeneNon-Polarvan der Waals (Dispersion)Miscible
Halogenated Dichloromethane, ChloroformWeakly PolarDipole-Dipole, DispersionMiscible
Ethers Diethyl Ether, Tetrahydrofuran (THF)Weakly PolarDipole-Dipole, DispersionMiscible
Ketones Acetone, Methyl Ethyl Ketone (MEK)Polar AproticDipole-Dipole, DispersionSoluble to Miscible
Esters Ethyl AcetatePolar AproticDipole-Dipole, DispersionSoluble to Miscible
Alcohols Methanol, EthanolPolar ProticHydrogen BondingSparingly to Moderately Soluble
Highly Polar Aprotic Dimethyl Sulfoxide (DMSO)Polar AproticStrong Dipole-DipoleModerately Soluble

Causality: Miscibility is predicted in non-polar and weakly polar solvents where dispersion and weak dipole-dipole forces dominate, mirroring the intermolecular forces of this compound itself. As the solvent polarity and capacity for hydrogen bonding increase (e.g., alcohols), the mismatch in interaction energies grows, leading to reduced solubility.

Experimental Protocol: Isothermal Shake-Flask Method

This section provides a self-validating, step-by-step protocol for the accurate determination of solubility, ensuring data integrity and reproducibility. The isothermal "shake-flask" method is the universally accepted standard for measuring equilibrium solubility.[8]

Principle

An excess of the solute (this compound) is agitated with the solvent in a sealed vessel at a constant, controlled temperature for a sufficient duration to reach thermodynamic equilibrium. Once equilibrium is established, the system consists of a saturated solution in contact with an undissolved solute phase. The concentration of the solute in the saturated liquid phase is then determined using a calibrated analytical method, typically Gas Chromatography (GC) for volatile compounds.[8]

Experimental Workflow

G prep 1. Preparation - Add excess this compound to solvent in sealed vial. equil 2. Equilibration - Agitate in thermostated shaker (e.g., 25°C, 24-48h). prep->equil phase_sep 3. Phase Separation - Cease agitation, allow excess solute to settle (or centrifuge). equil->phase_sep sampling 4. Sampling - Carefully withdraw aliquot of the supernatant (saturated solution). phase_sep->sampling dilution 5. Dilution - Accurately dilute sample with a suitable solvent (e.g., hexane). sampling->dilution analysis 6. GC Analysis - Inject diluted sample into calibrated GC-FID. dilution->analysis calc 7. Calculation - Determine concentration using the calibration curve. analysis->calc

Caption: Workflow for the Isothermal Shake-Flask Solubility Determination Method.

Detailed Step-by-Step Methodology

Materials & Reagents:

  • This compound (≥99% purity)

  • Solvent of interest (HPLC grade or higher)

  • Internal Standard (e.g., 1-bromobutane, if required for GC method)

  • Volumetric flasks (Class A)

  • Pipettes and syringes (calibrated)

  • Scintillation vials or other sealable glass containers (e.g., 20 mL)

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

Apparatus:

  • Thermostated orbital shaker or water bath

  • Analytical balance (±0.1 mg)

  • Gas Chromatograph with Flame Ionization Detector (GC-FID)

  • Centrifuge (optional)

Procedure:

  • System Preparation: Add approximately 5 mL of the chosen solvent to a 20 mL glass vial. Add this compound dropwise until a distinct, separate liquid phase of the solute is clearly visible at the bottom of the vial. This ensures an excess of the solute.

  • Equilibration: Seal the vials tightly and place them in the thermostated shaker set to the desired temperature (e.g., 25.0 ± 0.1 °C). Agitate the vials at a constant speed for a predetermined time (typically 24 to 48 hours) to ensure equilibrium is reached. Self-Validation Check: Analyze samples at different time points (e.g., 24h, 36h, 48h). Equilibrium is confirmed when the measured concentration no longer changes over time.

  • Phase Separation: Remove the vials from the shaker and allow them to stand undisturbed in a temperature-controlled bath for at least 2 hours to allow the excess solute to settle completely. Alternatively, centrifuge the vials at a low speed to accelerate phase separation.

  • Sampling: Carefully withdraw a small aliquot (e.g., 100 µL) from the clear, upper supernatant layer using a syringe. Immediately pass the aliquot through a syringe filter into a pre-weighed volumetric flask. Causality: Filtering is critical to remove any microscopic, undissolved droplets that would artificially inflate the measured solubility.

  • Quantification:

    • Calibration: Prepare a series of calibration standards of this compound in the chosen solvent (or a miscible diluent) covering the expected concentration range. Analyze these standards by GC-FID to generate a calibration curve (Peak Area vs. Concentration).

    • Sample Analysis: Accurately dilute the filtered sample to fall within the linear range of the calibration curve. Analyze the diluted sample by GC-FID.

    • Calculation: Using the peak area from the sample chromatogram and the equation from the calibration curve, calculate the concentration of this compound in the diluted sample. Back-calculate to determine the concentration in the original, undiluted saturated solution, accounting for all dilution factors. The result is typically expressed in g/L, mol/L, or g/100g of solvent.

Conclusion

This guide establishes a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. By integrating fundamental physicochemical principles with a robust, self-validating experimental protocol, researchers are equipped to predict solvent compatibility and generate the precise data necessary for advancing their scientific objectives. The provided methodologies ensure that solubility, a critical parameter, can be confidently and accurately assessed, facilitating innovation in drug development and chemical synthesis.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12565107, this compound.
  • GeeksforGeeks (2024). 10 Haloalkanes and Haloarenes.
  • Ribeiro da Silva, M. A., & Santos, A. F. (2010). Formation Enthalpies of C3 and C4 Brominated Hydrocarbons: Bringing Together Classical Thermodynamics, Modern Mass Spectrometry, and High-Level Ab Initio Calculations. Journal of Physical Chemistry A, 114(49), 12941-12949.
  • NIST (2025). This compound in NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology.
  • BYJU'S (n.d.). Physical Properties of Haloalkanes.
  • Ribeiro da Silva, M. A., & Santos, A. F. (2010). Formation Enthalpies of C3 and C4 Brominated Hydrocarbons. Journal of Physical Chemistry A.
  • Gomes, M. F. C., et al. (2007). Effect of bromine on the solubility of gases in hydrocarbons and fluorocarbons. The Journal of Physical Chemistry B, 111(34), 10174-10181.
  • CK-12 Foundation (2026). Physical Properties of Haloalkanes and Haloarenes.
  • CAS Common Chemistry (n.d.). 1,2,3-Tribromopropane.
  • Vedantu (n.d.). Physical Properties of Haloalkanes: Key Points & Examples.
  • SATHEE (n.d.). Unit 10 Haloalkanes And Haloarenes.
  • Hansen, C. M. (n.d.). Hansen Solubility Parameters. Official Website.
  • Wolfram Data Repository (2020). Hansen Solubility Parameters.
  • Wikipedia (n.d.). 1-Bromopropane.
  • Diversified Enterprises (n.d.). Surface Tension, Hansen Solubility Parameters, Molar Volume....
  • SciSpace (n.d.). Three-dimensional Hansen Solubility Parameters as Predictors of Miscibility in Cocrystal Formation.

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Unveiling 1,1,1-Tribromopropane: A Historical and Technical Guide to its Discovery and First Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide delves into the history and the seminal synthesis of 1,1,1-tribromopropane, a halogenated alkane with niche applications in organic synthesis. Unlike many compounds with a clear and direct path to their discovery, the first documented presence of this compound appears to be a serendipitous finding within the context of a well-established named reaction. This guide will provide a detailed account of its first observation, the reaction conditions that led to its formation, the underlying chemical principles, and a reconstructed experimental protocol based on the original findings.

Historical Context: An Unexpected Discovery via the Hunsdiecker Reaction

The discovery of this compound is intricately linked to the development and exploration of the Hunsdiecker reaction, a powerful method for the decarboxylative halogenation of carboxylic acids. First reported in its general form by Alexander Borodin in 1861 and later extensively developed by Heinz and Cläre Hunsdiecker in the 1930s and 1940s, this reaction typically involves the treatment of a silver salt of a carboxylic acid with a halogen to yield an organic halide with one less carbon atom.[1][2]

It was during investigations into the scope and mechanism of this reaction that this compound was first identified. Specifically, studies on the double bromodecarboxylation of the silver salt of ethylmalonic acid yielded not only the expected gem-dibromide but also a significant amount of this compound.[3] This unexpected outcome was documented in German chemical literature of the 1940s and 1950s, notably in "Berichte der deutschen chemischen Gesellschaft" and "Justus Liebigs Annalen der Chemie".[3] This observation marks the effective "discovery" and first synthesis of this compound, not as the primary goal of the experiment, but as an intriguing byproduct that shed further light on the complexities of the Hunsdiecker reaction.

The First Synthesis: Double Bromodecarboxylation of Silver Ethylmalonate

The inaugural synthesis of this compound was achieved through the reaction of the silver salt of ethylmalonic acid with bromine. This process, a variation of the Hunsdiecker reaction, was intended to produce 1,1-dibromopropane through the loss of both carboxyl groups. However, the formation of this compound indicated a more complex reaction pathway.

Reaction Scheme:
Experimental Protocol (Reconstructed from historical context):

The following protocol is a reconstruction based on the typical conditions for a Hunsdiecker reaction during the mid-20th century.

Materials:

  • Ethylmalonic acid

  • Silver nitrate (AgNO₃)

  • Sodium hydroxide (NaOH) or Ammonium hydroxide (NH₄OH)

  • Bromine (Br₂)

  • Carbon tetrachloride (CCl₄), anhydrous

  • Diatomaceous earth (Celite)

  • Anhydrous calcium chloride (CaCl₂) or magnesium sulfate (MgSO₄)

Procedure:

  • Preparation of Silver Ethylmalonate:

    • Ethylmalonic acid is dissolved in water and neutralized with a stoichiometric amount of a base (e.g., sodium hydroxide or ammonium hydroxide) to form the disodium or diammonium salt.

    • An aqueous solution of silver nitrate is then added to the solution of the ethylmalonate salt, leading to the precipitation of silver ethylmalonate.

    • The silver salt precipitate is collected by filtration, washed with water, and then with acetone or ethanol to remove residual water.

    • The salt is thoroughly dried in a vacuum oven at a moderate temperature to ensure it is anhydrous.

  • Hunsdiecker Reaction:

    • The dried silver ethylmalonate is suspended in anhydrous carbon tetrachloride in a reaction flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer. The apparatus should be protected from light.

    • A solution of bromine in anhydrous carbon tetrachloride is added dropwise to the stirred suspension of the silver salt at a controlled temperature, typically at or below room temperature, and may be gently refluxed.

    • The reaction is characterized by the evolution of carbon dioxide and the formation of a silver bromide precipitate.

    • The reaction mixture is stirred until the red-brown color of bromine disappears.

  • Work-up and Isolation:

    • The reaction mixture is cooled, and the precipitated silver bromide is removed by filtration, often through a pad of diatomaceous earth.

    • The filtrate is washed successively with an aqueous solution of sodium thiosulfate (to remove any unreacted bromine), a saturated sodium bicarbonate solution, and water.

    • The organic layer is dried over an anhydrous drying agent (e.g., calcium chloride or magnesium sulfate).

    • The solvent (carbon tetrachloride) is removed by distillation.

  • Purification:

    • The resulting crude mixture of 1,1-dibromopropane and this compound is purified by fractional distillation under reduced pressure to separate the two products based on their different boiling points.

Mechanistic Insights: The Formation of this compound

The formation of this compound alongside the expected 1,1-dibromopropane in the Hunsdiecker reaction of silver ethylmalonate can be explained by a free radical mechanism.

  • Initiation: The reaction is initiated by the attack of bromine on the silver carboxylate to form an unstable acyl hypobromite intermediate.

  • Propagation - Path to 1,1-Dibromopropane:

    • Homolytic cleavage of the O-Br bond in the acyl hypobromite generates a carboxyl radical and a bromine radical.

    • The carboxyl radical rapidly decarboxylates to form an alkyl radical.

    • This process repeats for the second carboxyl group, ultimately leading to a gem-diradical or a stepwise radical formation on the same carbon.

    • The resulting alkyl radical then abstracts a bromine atom from a bromine molecule to form 1,1-dibromopropane and a new bromine radical, which continues the chain.

  • Propagation - Path to this compound: The formation of the tri-brominated product suggests that the initially formed 1,1-dibromopropane can undergo further radical bromination under the reaction conditions.

    • A bromine radical can abstract a hydrogen atom from the 1-position of 1,1-dibromopropane, which is activated by the two existing bromine atoms.

    • This generates a new alkyl radical, which then reacts with a bromine molecule to yield this compound.

Visualizing the Reaction Pathway:

Hunsdiecker_Mechanism cluster_start Starting Materials cluster_intermediate Key Intermediates cluster_product Products Ag_Ethylmalonate Silver Ethylmalonate Acyl_Hypobromite Acyl Hypobromite Ag_Ethylmalonate->Acyl_Hypobromite + Br2 Br2 Bromine (Br2) Alkyl_Radical Alkyl Radical Acyl_Hypobromite->Alkyl_Radical - CO2 - AgBr Dibromopropane 1,1-Dibromopropane Alkyl_Radical->Dibromopropane + Br2 - Br• Dibromo_Radical 1,1-Dibromopropyl Radical Tribromopropane This compound Dibromo_Radical->Tribromopropane + Br2 - Br• Dibromopropane->Dibromo_Radical + Br• - HBr

Caption: Proposed radical mechanism for the formation of this compound.

Data Summary

CompoundMolecular FormulaMolar Mass ( g/mol )Expected ProductObserved Byproduct
1,1-DibromopropaneC₃H₆Br₂201.89
This compoundC₃H₅Br₃280.79

Conclusion

The discovery and first synthesis of this compound serve as a compelling example of the serendipitous nature of scientific discovery. What began as a routine investigation into the scope of the Hunsdiecker reaction led to the identification of a novel compound, expanding the understanding of radical halogenation reactions. This historical context is crucial for modern researchers, as it not only provides a foundational understanding of this specific compound but also highlights the importance of careful observation and analysis of unexpected experimental results. The reconstructed protocol and mechanistic explanation provided in this guide offer a valuable resource for those interested in the synthesis and chemistry of polyhalogenated alkanes.

References

  • Hunsdiecker, H.; Hunsdiecker, C. Über den Abbau der Salze aliphatischer Säuren durch Brom. Ber. Dtsch. Chem. Ges. B1942, 75 (3), 291-297.
  • Borodin, A. Ueber die Einwirkung des Broms auf die silberhaltigen Salze der Essigsäure und der Buttersäure. Justus Liebigs Ann. Chem.1861, 119, 121-123. [Link]
  • Johnson, R. G.; Ingham, R. K. The Hunsdiecker Reaction. Chem. Rev.1956, 56 (2), 219–269. [Link]
  • Artuso, E.; Degani, I.; Fochi, R. A New, Convenient Procedure for the Hunsdiecker-Borodin Reaction. Synthesis2007, 2007 (1), 109-112. [Link]
  • Franck-Neumann, M.; Buchecker, C. The Hunsdiecker Reaction. In Comprehensive Organic Synthesis; Trost, B. M., Fleming, I., Eds.; Pergamon Press: Oxford, 1991; Vol. 6, pp 1073-1091. (Note: This is a book chapter, a direct clickable URL is not applicable. It can be found in university libraries or through scientific publishers.)
  • PubChem. This compound.

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Introduction: Mapping the Reactivity of a Unique Gem-Tribromide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Theoretical Study of 1,1,1-Tribromopropane Reactivity

This compound is a halogenated alkane featuring a geminal tribromomethyl group attached to an ethyl chain.[1][2] This structure presents a unique electronic and steric environment, making its reactivity a subject of significant theoretical interest. The concentration of three bulky, electron-withdrawing bromine atoms on a single primary carbon atom suggests a complex interplay of competing reaction pathways, including nucleophilic substitution, elimination, and radical-mediated transformations. While its isomers, such as 1,1,3-tribromopropane and 1,2,3-tribromopropane, have recognized utility in organic synthesis for forming cyclopropane derivatives and other functionalized molecules, the specific reactivity of the 1,1,1-isomer is less explored.[3][4]

This guide provides a theoretical framework for investigating the reactivity of this compound. We will leverage established computational chemistry principles, drawn from studies of similar haloalkanes, to predict and rationalize its behavior.[5][6] This document is intended for researchers and drug development professionals, offering a roadmap for designing both computational and experimental studies to unlock the synthetic potential of this molecule. We will explore the causality behind mechanistic choices and outline self-validating theoretical protocols to ensure robust and reliable predictions.

Part 1: Core Theoretical & Computational Methodologies

A thorough theoretical investigation into the reactivity of this compound necessitates the use of modern computational chemistry techniques. These methods allow us to model molecular structures, calculate energy landscapes of reactions, and identify transient species like transition states.

Pillar 1: Selecting the Right Computational Approach

The choice of methodology is critical for balancing accuracy and computational cost.

  • Density Functional Theory (DFT): DFT is a workhorse of computational chemistry, offering a good compromise between accuracy and speed.[5][6] Functionals like B3LYP are commonly used to investigate reaction mechanisms, geometries, and energy barriers.

  • Hartree-Fock (HF) Theory: While less accurate than DFT due to its neglect of electron correlation, HF can be a useful starting point for calculations and is often employed in educational contexts to introduce quantum chemistry concepts.[5][6]

  • Coupled Cluster (CC) Methods: For high-accuracy energy calculations, especially for reaction barriers, methods like Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)) are considered the "gold standard."[7] These are often used to refine energies from geometries optimized at a lower level of theory (e.g., DFT).[7]

Pillar 2: The Self-Validating Protocol: From Reactants to Products

A robust theoretical protocol involves several key steps to create a self-validating system.

  • Geometry Optimization: All structures (reactants, products, intermediates, and transition states) must be optimized to find their lowest energy conformation.

  • Frequency Analysis: A vibrational frequency calculation is essential. For a stable molecule (reactant, product, intermediate), all calculated vibrational frequencies should be real (positive). A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.[6]

  • Potential Energy Surface (PES) Mapping: By connecting the optimized structures and their calculated energies, we can construct a potential energy surface that maps the entire reaction pathway, revealing activation energies and reaction enthalpies.[7]

The following workflow diagram illustrates a typical computational investigation for a reaction mechanism.

G cluster_0 Computational Workflow A 1. Define Reactants & Reaction Hypothesis B 2. Initial Geometry Optimization (DFT) A->B C 3. Locate Transition State (TS) Guess B->C D 4. TS Optimization C->D D->C Failure E 5. Frequency Analysis (Verify TS with 1 Imaginary Freq) D->E Success F 6. IRC Calculation (Confirm TS connects Reactants/Products) E->F G 7. High-Accuracy Single-Point Energy Calculation (e.g., CCSD(T)) F->G H 8. Construct Potential Energy Surface & Analyze Kinetics G->H

Caption: A generalized workflow for theoretical reaction mechanism analysis.

Part 2: Nucleophilic Substitution Pathways

Nucleophilic substitution involves the replacement of a leaving group (a bromide ion in this case) by a nucleophile.[4] The reaction can proceed through two primary mechanisms: the bimolecular S(_N)2 reaction and the unimolecular S(_N)1 reaction.[8][9]

Theoretical Analysis:

  • S(_N)2 Mechanism: This mechanism involves a backside attack by the nucleophile, leading to an inversion of stereochemistry.[8] For this compound, the reaction center is a primary carbon, which typically favors the S(_N)2 pathway. However, the presence of three bulky bromine atoms on the same carbon creates significant steric hindrance, which would dramatically slow down or even prevent a direct backside attack.

  • S(_N)1 Mechanism: This pathway involves the formation of a carbocation intermediate after the leaving group departs.[9] A primary carbocation is highly unstable, making the S(_N)1 mechanism extremely unfavorable for typical primary haloalkanes. The electron-withdrawing inductive effect of the two remaining bromine atoms would further destabilize the resulting C1 carbocation, making this pathway even less likely.

Given these competing factors, it is probable that this compound is highly resistant to nucleophilic substitution under standard conditions. Any substitution that does occur would likely proceed via a very slow S(_N)2 reaction.

Part 3: Elimination Reactions: The Favored Pathway?

Elimination reactions, specifically dehydrobromination, involve the removal of a hydrogen and a halogen from adjacent carbons to form an alkene.[4] This is often a competing pathway with substitution, and in sterically hindered systems, it can become the dominant reaction.

Theoretical Analysis:

For this compound, a strong base can abstract a proton from the C2 carbon, followed by the elimination of a bromide from the C1 carbon to yield 1,1-dibromopropene. This can proceed via two main pathways:

  • E2 Mechanism: A concerted, one-step process where the base removes the proton at the same time the C-Br bond breaks and the π-bond forms.[10] This mechanism is favored by strong, sterically hindered bases and is sensitive to the stereochemical arrangement of the departing proton and leaving group, preferring an anti-periplanar geometry.[5][10]

  • E1 Mechanism: A two-step process involving the formation of a carbocation intermediate, which is unlikely for the same reasons that the S(_N)1 pathway is disfavored.[10]

  • E1cb Mechanism: A two-step process where the proton is removed first to form a carbanion, which then expels the leaving group. This is favored when the proton is particularly acidic and the leaving group is poor. The C2 protons in this compound are adjacent to a carbon bearing three powerful electron-withdrawing bromine atoms, which may increase their acidity and make an E1cb-like transition state plausible.[10]

Computational studies, similar to those performed on 2-bromopropane, can elucidate the preferred pathway by locating the transition state and calculating the activation energy barrier for the E2 mechanism.[5][6] We predict that the E2 pathway will be significantly more favorable than any substitution reaction for this compound when treated with a strong, non-nucleophilic base.

G Reactants This compound + Base SN2_TS [SN2 Transition State]‡ Reactants->SN2_TS ΔG‡(SN2) High Steric Hindrance E2_TS [E2 Transition State]‡ Reactants->E2_TS ΔG‡(E2) Favored Pathway SN2_Product Substitution Product (e.g., Alcohol) SN2_TS->SN2_Product E2_Product Elimination Product (1,1-Dibromopropene) E2_TS->E2_Product

Caption: Competing S(_N)2 and E2 pathways for this compound.

Part 4: Radical Reactions: Harnessing the Weak C-Br Bond

The high concentration of electronegative bromine atoms weakens the C-Br bonds through repulsion and inductive effects, making them susceptible to homolytic cleavage to form radicals. Radical reactions often proceed via a chain mechanism involving initiation, propagation, and termination steps.[11]

Theoretical Analysis:

A key potential reaction is radical dehalogenation.[12] This can be initiated photochemically or with a radical initiator like AIBN. A common propagation cycle involves a reagent like tributyltin hydride (Bu(_3)SnH).[12]

  • Initiation: A radical initiator creates a tributyltin radical (Bu(_3)Sn•).

  • Propagation Step 1: The Bu(_3)Sn• radical abstracts a bromine atom from this compound to form Bu(_3)SnBr and a 1,1-dibromopropyl radical (CH(_3)CH(_2)C•Br(_2)).

  • Propagation Step 2: The 1,1-dibromopropyl radical abstracts a hydrogen atom from a molecule of Bu(_3)SnH to form 1,1-dibromopropane and a new Bu(_3)Sn• radical, which continues the chain.

Computational studies can determine the bond dissociation energy (BDE) of the C-Br bond in this compound to quantify its susceptibility to homolytic cleavage. The stability of the resulting carbon-centered radical can also be assessed.

G Initiation Initiator → R• Propagation1 R• + CH3CH2CBr3 → R-Br + CH3CH2C•Br2 Initiation->Propagation1 Starts Chain Propagation2 CH3CH2C•Br2 + R-H → CH3CH2CHBr2 + R• Propagation1->Propagation2 Forms Product Radical Termination 2 R• → R-R Propagation1->Termination Propagation2->Propagation1 Propagates Chain Propagation2->Termination

Caption: A simplified radical chain dehalogenation mechanism.

Data Summary & Proposed Experimental Protocols

Table 1: Physicochemical Properties of this compound
PropertyValueSource
Molecular FormulaC(_3)H(_5)Br(_3)[1][2]
Molecular Weight280.78 g/mol [1]
IUPAC NameThis compound[1]
CAS Number62127-61-1[2]
Canonical SMILESCCC(Br)(Br)Br[1]
InChIKeyAONKGGMHQHWMSM-UHFFFAOYSA-N[2]
Table 2: Hypothetical Calculated Energy Barriers (kcal/mol) for Competing Reactions

This table represents hypothetical data that would be the target of a computational study, illustrating the expected outcome based on our theoretical analysis.

Reaction PathwayReagentSolventCalculated ΔG‡ (kcal/mol)Predicted Outcome
S(_N)2NaOHDMSO> 35Highly Unfavorable
E2KOtBut-Butanol~22Favorable
C-Br Homolysis-Gas Phase~65Requires Initiation
Protocol 1: Computational Investigation of the E2 Elimination
  • Software: Gaussian, ORCA, or similar quantum chemistry package.

  • Methodology:

    • Define the reactants: this compound and a base (e.g., hydroxide ion).

    • Optimize the geometry of the reactants and the expected products (1,1-dibromopropene, water, bromide ion) using DFT with the B3LYP functional and a 6-311++G(d,p) basis set.[7]

    • Perform a frequency calculation on the optimized structures to confirm they are true minima.

  • Transition State Search:

    • Use a synchronous transit-guided quasi-Newton (STQN) method to generate an initial guess for the E2 transition state structure.

    • Optimize the transition state guess.

    • Perform a frequency calculation on the optimized TS structure. A valid TS must have exactly one imaginary frequency.[6]

  • Reaction Path Verification:

    • Perform an intrinsic reaction coordinate (IRC) calculation starting from the transition state to confirm that it connects the reactant and product states.

  • Energetics:

    • Calculate the zero-point corrected energies for all species. The activation energy is the difference in energy between the transition state and the reactants.

Conclusion and Future Outlook

Theoretical analysis strongly suggests that the reactivity of this compound is dominated by elimination and radical pathways, while being highly resistant to standard nucleophilic substitution reactions due to prohibitive steric hindrance. The favored reaction upon treatment with a strong base is predicted to be an E2 elimination to form 1,1-dibromopropene. Furthermore, the weakened C-Br bonds make this molecule a prime candidate for radical-mediated transformations such as dehalogenation.

This guide provides the theoretical foundation and computational protocols necessary for a full investigation. Future work should focus on executing these computational studies to generate quantitative data on reaction barriers and thermodynamics. These theoretical predictions will be invaluable for guiding synthetic chemists in designing experiments to harness the unique reactivity of this compound for novel applications.

References

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  • Clark, J. (2023). nucleophilic substitution - halogenoalkanes and hydroxide ions. Chemguide.
  • Clark, J. (2023). nucleophilic substitution - halogenoalkanes and cyanide ions. Chemguide.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12565107, this compound.
  • Lawal, M. M., & Kucukkal, T. G. (2024). An Undergraduate Computational Chemistry Experiment: Investigation of the E2 Elimination Reaction of 2-Bromopropane to Propene. World Journal of Chemical Education, 12(1), 13-18.
  • NIST. (n.d.). This compound. NIST Chemistry WebBook.
  • Clark, J. (2023). What is nucleophilic substitution?. Chemguide.
  • Lawal, M. M., & Kucukkal, T. G. (2024). An Undergraduate Computational Chemistry Experiment: Investigation of the E2 Elimination Reaction of 2-Bromopropane to Propene. Science and Education Publishing.
  • Chemistry LibreTexts. (2023). 4: Radical Reactions.
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  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 134838, 1,1,3-Tribromopropane.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 85756, 1,1,2-Tribromopropane.
  • Liu, J., et al. (2017). Comprehensive Theoretical Studies on the Reaction of 1-Bromo-3,3,3-trifluoropropene with OH Free Radicals. Molecules, 22(12), 2198.
  • Wipf, P. (2007). Radicals & Carbenes I. Basic Principles. University of Pittsburgh.
  • Brezden, A. J., et al. (2021). Rationalizing the diverse reactivity of [1.1.1]propellane through σ–π-delocalization. Chemical Science, 12(30), 10257-10264.
  • Zefirov, N. S., et al. (1990). Unusual directions in the reactions of [1.1.1]propellane with sulfonyl chlorides and sulfuryl chloride. Doklady Chemistry.

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An In-depth Technical Guide to the Isomers of Tribromopropane

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the structural isomers of tribromopropane, designed for researchers, scientists, and professionals in drug development. The content delves into the distinct properties, synthesis, and characterization of these compounds, emphasizing the practical application of this knowledge in a scientific setting.

Introduction: The Significance of Brominated Propane Scaffolds

Tribromopropanes are halogenated hydrocarbons consisting of a three-carbon propane backbone with three bromine atoms.[1] While seemingly simple, the various arrangements of these bromine atoms give rise to five distinct structural isomers, each with a unique set of physical, chemical, and spectroscopic properties.[2][3] These compounds are not merely chemical curiosities; they serve as versatile intermediates in organic synthesis, including the development of pharmaceuticals and flame retardants.[1][4] A thorough understanding of each isomer is therefore critical for chemists aiming to leverage their specific reactivity and characteristics. This guide offers a detailed exploration of these isomers, moving from fundamental identification to practical synthesis and analysis.

Isomer Identification and Structural Elucidation

The molecular formula C₃H₅Br₃ yields five constitutional isomers, distinguished by the positions of the bromine atoms on the propane chain.[2][3] The key to differentiating them lies in their unique structural arrangements, which dictate their chemical behavior and spectroscopic signatures.

Diagram: The Five Structural Isomers of Tribromopropane

G cluster_1 1,1,2-Tribromopropane cluster_2 1,1,3-Tribromopropane cluster_3 1,2,2-Tribromopropane cluster_4 1,2,3-Tribromopropane cluster_5 1,1,1-Tribromopropane n1 C(Br)(Br)-CH(Br)-CH3 n2 C(Br)(Br)H-CH2-CH2Br n3 CH2(Br)-C(Br)(Br)-CH3 n4 CH2(Br)-CH(Br)-CH2(Br) n5 C(Br)3-CH2-CH3

Caption: The five constitutional isomers of tribromopropane.

Comparative Physicochemical Properties

The seemingly subtle shifts in bromine atom placement result in significant differences in the physical properties of the isomers. These properties are crucial for handling, purification (e.g., distillation), and predicting solubility.

IsomerCAS NumberMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)Density (g/mL at 25°C)
1,2,3-Tribromopropane 96-11-7[5]280.78[5]220[6]16-17[6]2.398[6]
1,1,2-Tribromopropane 14602-62-1[7]280.78[7]200[8]N/AN/A
1,1,3-Tribromopropane 23511-78-6[9]280.78[10]217.7[9]N/A2.379[9]
1,2,2-Tribromopropane 14476-30-3[11]280.78[11]191[12]N/AN/A
This compound N/A280.78N/AN/AN/A

Synthesis and Mechanistic Considerations

The synthesis of tribromopropane isomers often involves the addition of bromine to an unsaturated precursor or the substitution of hydroxyl groups. The choice of starting material and reaction conditions is paramount to achieving regioselectivity and high yield for a specific isomer.

Synthesis of 1,2,3-Tribromopropane from Allyl Bromide

A prevalent method for synthesizing 1,2,3-tribromopropane is the bromination of allyl bromide.[13] This reaction is a classic example of electrophilic addition to an alkene.

Mechanism: The double bond in allyl bromide acts as a nucleophile, attacking a bromine molecule (Br₂). This forms a cyclic bromonium ion intermediate. The bromide ion (Br⁻), now acting as a nucleophile, attacks one of the carbons of the cyclic intermediate from the side opposite the initial bromine addition (anti-addition), leading to the formation of 1,2,3-tribromopropane.

Diagram: Synthesis of 1,2,3-Tribromopropane

G Allyl Bromide Allyl Bromide Bromonium Ion Intermediate Bromonium Ion Intermediate Allyl Bromide->Bromonium Ion Intermediate + Br2 1,2,3-Tribromopropane 1,2,3-Tribromopropane Bromonium Ion Intermediate->1,2,3-Tribromopropane + Br-

Caption: Electrophilic addition of bromine to allyl bromide.

Protocol: Laboratory Scale Synthesis of 1,2,3-Tribromopropane

Objective: To synthesize 1,2,3-tribromopropane via the bromination of allyl bromide.

Materials:

  • Allyl bromide

  • Liquid bromine

  • Dichloromethane (CH₂Cl₂)

  • 10% Sodium sulfite (Na₂SO₃) solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, dropping funnel, magnetic stirrer, condenser, separatory funnel, distillation apparatus.

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve allyl bromide in dichloromethane. Cool the flask in an ice bath to 0-5°C.

  • Bromine Addition: Slowly add a solution of liquid bromine in dichloromethane dropwise from the dropping funnel. The characteristic red-brown color of bromine should disappear as it reacts. Maintain the temperature below 10°C throughout the addition. Causality: Slow, cooled addition prevents side reactions and controls the exothermic nature of the reaction.

  • Reaction Completion: After the addition is complete, allow the mixture to stir for an additional hour at room temperature to ensure the reaction goes to completion.

  • Workup:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer with a 10% sodium sulfite solution to remove any unreacted bromine.

    • Wash with saturated sodium bicarbonate solution to neutralize any residual acid.

    • Wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the dichloromethane solvent using a rotary evaporator.

  • Purification: The resulting crude product can be purified by vacuum distillation to yield pure 1,2,3-tribromopropane.

Spectroscopic Characterization: Distinguishing the Isomers

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for unambiguously identifying the specific isomer of tribromopropane. The chemical shift, integration, and splitting pattern (multiplicity) of the proton (¹H) signals are unique to each structure.

Predicted ¹H NMR Signatures
  • 1,2,3-Tribromopropane: Due to its symmetry, one would expect two distinct signals. The four methylene protons (on C1 and C3) would be chemically equivalent, and the single methine proton (on C2) would be unique. The spectrum is complex due to second-order coupling effects, but generally shows a multiplet for the methine proton and another complex multiplet for the methylene protons.[13][14] A spectrum shows a quintet-like signal around 4.36 ppm for the CH proton and a doublet-like signal for the four CH₂ protons around 3.9 ppm.[14][15]

  • 1,2,2-Tribromopropane: This isomer presents two signals: a singlet for the CH₂Br group and a singlet for the CH₃ group. The absence of adjacent protons for coupling simplifies the spectrum significantly.

  • 1,1,2-Tribromopropane: This structure would show three distinct signals: a doublet for the CH₃ group, a quartet for the CHBr proton, and a singlet for the CHBr₂ proton.

  • 1,1,3-Tribromopropane: One would predict three signals: a triplet for the CH₂Br group, a triplet for the CHBr₂ proton, and a multiplet (sextet) for the central CH₂ group.

  • This compound: This isomer should exhibit two signals: a quartet for the CH₂ group and a triplet for the CH₃ group.

Diagram: Logic for ¹H NMR-Based Isomer Differentiation

G start Unknown Tribromopropane Isomer q1 q1 start->q1 How many signals in ¹H NMR? s2 s2 q1->s2 2 Signals s3 s3 q1->s3 3 Signals q2 q2 s2->q2 What are the multiplicities? q3 q3 s3->q3 What are the multiplicities? is_122 1,2,2-Tribromopropane q2->is_122 Two Singlets is_123 1,2,3-Tribromopropane q2->is_123 Complex Multiplets is_111 This compound q2->is_111 Quartet & Triplet is_112 1,1,2-Tribromopropane q3->is_112 Doublet, Quartet, Singlet is_113 1,1,3-Tribromopropane q3->is_113 Two Triplets, Multiplet

Caption: Decision tree for identifying tribromopropane isomers via ¹H NMR.

Reactivity and Applications in Drug Development

The differential reactivity of the bromine atoms in each isomer is a key feature for synthetic chemists. Primary bromides are generally more susceptible to SN2 reactions than secondary bromides, and gem-dibromides (two bromines on the same carbon) offer unique synthetic pathways.

  • 1,2,3-Tribromopropane: This isomer is a precursor for the synthesis of various compounds, including cyclopropane derivatives through intramolecular cyclization. It has also been studied for its potential as a nematicide.[16]

  • 1,1,3-Tribromopropane: The distinct reactivity of the gem-dibromide at one end and the primary bromide at the other allows for selective reactions.[17] It can be used to form C3-bridged compounds.[17]

  • General Utility: In drug development, these isomers can act as three-carbon synthons, allowing for the introduction of a propyl chain with multiple reactive handles for further functionalization. This is valuable in building complex molecular architectures and in fragment-based drug design.

Toxicological Profile

It is crucial for researchers to be aware of the toxicological properties of these compounds. 1,2,3-Tribromopropane is classified as moderately toxic by ingestion and is known to be mutagenic in some bacterial strains.[16] It can cause skin and eye irritation and is harmful if swallowed.[4][18] Proper handling, including the use of personal protective equipment such as gloves and safety glasses, is mandatory.[4] All work should be conducted in a well-ventilated fume hood.

Conclusion

The five structural isomers of tribromopropane, while sharing the same molecular formula, are distinct chemical entities. Their unique physical properties, spectroscopic signatures, and chemical reactivities make a detailed understanding of each isomer essential for their effective use in research and development. From targeted synthesis to unambiguous characterization via NMR, the principles and protocols outlined in this guide provide a solid foundation for scientists working with these versatile brominated building blocks.

References

  • ChemBK. (2024). 1,2,3-Tribromopropane.
  • LookChem. (n.d.). 1,1,3-tribromopropane.
  • Filo. (2023). Question What are the 5 isomers of C₃H₅Br₃?
  • Homework.Study.com. (n.d.). 1. Give the structural formulas and names of all possible isomers: a. Hexanes C6H14 (five)....
  • PubChem. (n.d.). 1,1,2-Tribromopropane.
  • PubChem. (n.d.). 1,1,3-Tribromopropane.
  • PubChem. (n.d.). 1,2,2-Tribromopropane.
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  • PubChem. (n.d.). 1,2,3-Tribromopropane.
  • ChemSynthesis. (n.d.). 1,2,3-tribromopropane.
  • Chegg.com. (2023). Solved There are five tribromopropane (C3H5Br3) isomers.

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stability and decomposition of 1,1,1-tribromopropane

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stability and Decomposition of 1,1,1-Tribromopropane

Abstract

This compound is a halogenated alkane of significant interest in synthetic chemistry and material science. Understanding its stability profile and decomposition pathways is paramount for its safe handling, storage, and application, particularly for professionals in research and drug development. This guide provides a comprehensive technical overview of the intrinsic stability of this compound, the mechanisms governing its decomposition under various stress conditions, and the analytical methodologies required for its study. By synthesizing foundational chemical principles with practical, field-proven protocols, this document serves as an essential resource for scientists and researchers.

Introduction and Physicochemical Profile

This compound (C₃H₅Br₃) is a dense, non-polar organic compound.[1][2] Its structure, featuring three bromine atoms on a terminal carbon, imparts unique chemical characteristics that influence its reactivity and stability. While not as widely studied as some of its isomers, such as 1,2,3-tribromopropane, its utility as a synthetic intermediate necessitates a thorough understanding of its properties.

Table 1: Physicochemical Properties of this compound and Isomers

PropertyThis compound1,2,3-TribromopropaneReference
CAS Number 62127-61-196-11-7[2][3]
Molecular Formula C₃H₅Br₃C₃H₅Br₃[2][3]
Molecular Weight 280.78 g/mol 280.78 g/mol [1][3]
Appearance Colorless to light yellow liquidColorless to light yellow liquid[4]
Density ~2.4 g/mL (Isomer-dependent)2.398 g/mL at 25 °C[4][5]
Boiling Point Not well-documented220 °C[4][5]
Melting Point Not well-documented16-17 °C[5][6]
Solubility Soluble in organic solvents, limited in waterSoluble in alcohol and ether; insoluble in water[6][7]

Intrinsic Stability and Key Influencing Factors

The stability of this compound is primarily dictated by the strength of its carbon-bromine (C-Br) and carbon-carbon (C-C) bonds. The presence of three electronegative bromine atoms on the C1 carbon polarizes the C-Br bonds and influences the adjacent C-C bond, making the molecule susceptible to degradation under specific energetic conditions.

Key factors that govern its decomposition include:

  • Temperature: Thermal energy can induce homolytic cleavage of the C-Br bonds.

  • Light: Photons of appropriate energy (particularly in the UV spectrum) can trigger photolytic degradation.

  • Presence of Water: Hydrolysis can occur, though typically slowly, leading to the substitution of bromine atoms.

  • Catalysts and Reagents: Strong bases, oxidizing agents, and certain metals can accelerate decomposition.[8]

Major Decomposition Pathways

The degradation of this compound can proceed through several mechanisms, largely analogous to those observed for other brominated hydrocarbons.

Thermal Decomposition

When subjected to high temperatures (typically >280 °C), brominated compounds undergo thermal degradation.[9][10][11] The primary and most favored decomposition pathway is the homolytic cleavage of the C-Br bond, which has a lower bond dissociation energy compared to C-C or C-H bonds.

Mechanism:

  • Initiation: The process begins with the scission of a C-Br bond to generate an alkyl radical and a bromine radical. CH₃CH₂CBr₃ → CH₃CH₂ĊBr₂ + Br•

  • Propagation: The highly reactive bromine radical can abstract a hydrogen atom from another this compound molecule, propagating a radical chain reaction and forming hydrogen bromide (HBr). Br• + CH₃CH₂CBr₃ → HBr + •CH₂CH₂CBr₃

  • Termination: The reaction ceases when two radicals combine.

Under combustion or pyrolytic conditions, these reactions lead to a complex mixture of brominated products of incomplete combustion (BPICs), including brominated benzenes and phenols.[9][10]

Photolytic Decomposition

Exposure to light, especially UV radiation, provides the necessary energy to break chemical bonds. Similar to thermal decomposition, the weakest link, the C-Br bond, is the most likely to undergo photolysis. This process is a critical consideration for the storage of the compound, which should be kept in amber or opaque containers.[8]

G cluster_main General Decomposition Pathways of this compound A This compound (CH₃CH₂CBr₃) B Thermal Stress (Heat, >280°C) A->B Input C Photolytic Stress (UV Light, hν) A->C Input D Hydrolysis (H₂O, Nucleophilic Attack) A->D Input E Homolytic C-Br Cleavage B->E C->E G Heterolytic C-Br Cleavage (Substitution) D->G F Alkyl & Bromine Radicals (CH₃CH₂ĊBr₂ + Br•) E->F Products H Bromopropanols & HBr G->H Products

Caption: Key stressors leading to the decomposition of this compound.

Hydrolysis

Hydrolysis of haloalkanes is a classic nucleophilic substitution reaction. For 1-bromopropane, the rate of hydrolysis is dependent on the C-Br bond strength.[12] While water is a weak nucleophile, over extended periods or at elevated temperatures, it can attack the electrophilic carbon atom bonded to the bromine atoms, leading to the formation of brominated propanols and hydrobromic acid (HBr). The accumulation of acidic HBr can, in turn, catalyze further degradation.

Experimental Protocols for Stability and Decomposition Analysis

A self-validating and robust experimental design is crucial for accurately assessing the stability of this compound. The following protocols outline a forced degradation study.

Materials and Reagents
  • This compound (high purity)

  • Hexane (HPLC or GC grade)

  • Acetonitrile (HPLC or GC grade)

  • Deionized water

  • Sodium chloride

  • Calibrated gas chromatograph with mass spectrometer (GC-MS) or electron capture detector (GC-ECD)

  • Calibrated high-performance liquid chromatograph (HPLC) with a photodiode array (PDA) detector

  • Photostability chamber with controlled UV and visible light output

  • Controlled temperature oven

  • Volumetric flasks, pipettes, and microsyringes

Experimental Workflow: Forced Degradation Study

G cluster_workflow Forced Degradation Experimental Workflow cluster_stress Apply Stress Conditions (Parallel) prep Sample Preparation (Dissolve in appropriate solvent) thermal Thermal (e.g., 105°C, solid/solution) prep->thermal photo Photolytic (UV/Vis light) prep->photo hydro Hydrolytic (Acidic, Basic, Neutral) prep->hydro control Control (Protected from stress) prep->control extract Sample Quenching & Extraction (e.g., Hexane microextraction) thermal->extract photo->extract hydro->extract control->extract analysis Instrumental Analysis (GC-MS and/or RP-HPLC) extract->analysis data Data Interpretation - Identify Degradants - Quantify Parent Compound Loss - Mass Balance Calculation analysis->data

Caption: Workflow for assessing the stability of this compound.

Protocol 1: Thermal Degradation Analysis
  • Causality: This protocol uses elevated temperature to accelerate degradation that might occur over long-term storage, providing insight into the thermal liability of the C-Br bonds.

  • Accurately weigh 10 mg of this compound into three separate glass vials.

  • Place the vials in a calibrated oven set to 105 °C.[13]

  • Prepare a control sample by storing a fourth vial at ambient temperature, protected from light.

  • At specified time points (e.g., 24, 48, 72 hours), remove one vial from the oven and allow it to cool.

  • Dissolve the contents in a suitable solvent (e.g., acetonitrile) to a known concentration (e.g., 100 µg/mL).

  • Analyze the sample immediately using the validated analytical method (Protocol 4.5) to quantify the remaining parent compound and identify degradation products.

Protocol 2: Photodegradation Analysis
  • Causality: This protocol simulates the effect of light exposure to determine photosensitivity, which is critical for defining proper storage and handling requirements.

  • Prepare a solution of this compound in a photochemically inert solvent (e.g., acetonitrile) at a concentration of 50 µg/mL.[13]

  • Transfer the solution to quartz vials.

  • Prepare a control sample by wrapping an identical vial in aluminum foil to protect it from light.

  • Expose the vials in a photostability chamber to a controlled light source (e.g., 1.2 million lux-hours).[13]

  • Following exposure, analyze the stressed and control samples using the validated analytical method (Protocol 4.5).

Protocol 3: Analytical Method (GC-MS)
  • Causality: Gas chromatography is ideal for separating volatile and semi-volatile compounds like halogenated propanes. Mass spectrometry provides definitive identification of the parent compound and its degradation products based on their mass-to-charge ratio and fragmentation patterns. This method is adapted from established procedures for analyzing similar halogenated compounds.[14]

  • Sample Preparation (Microextraction):

    • To a 35 mL aqueous sample (or standard), add 7 g of NaCl and shake to dissolve.[14]

    • Add 2.0 mL of hexane, cap, and shake vigorously for 1 minute.[14]

    • Allow the phases to separate. The top hexane layer contains the analyte.

  • GC-MS Conditions:

    • Injector: Splitless, 220 °C.

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Oven Program: 40 °C hold for 2 min, ramp to 250 °C at 10 °C/min, hold for 5 min.

    • Carrier Gas: Helium at 1.0 mL/min.

    • MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 40-400.

  • Validation: Analyze reagent blanks, standards, and spiked samples to ensure method accuracy, precision, and linearity. The detection of co-eluting peaks can be assessed using peak purity analysis from a PDA detector if using HPLC.[13]

Safety, Handling, and Disposal

Given its classification as a halogenated hydrocarbon, this compound and its isomers must be handled with appropriate care.

Table 2: Hazard and Safety Information Summary

CategoryRecommendationReference
Hazards Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation.[15]
Personal Protective Equipment (PPE) Wear protective nitrile gloves, tightly sealed safety goggles, and use in a well-ventilated area or chemical fume hood.[15][16]
Storage Store in a cool, dark, and well-ventilated place in a tightly closed container. Keep away from heat, open flames, and incompatible materials like strong oxidizing agents.[15]
Spill & Release Evacuate the area. Use inert absorbent material for cleanup. Prevent entry into waterways.[15]
Disposal Dispose of as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of in public sewage systems.[16]

Conclusion

The stability of this compound is a critical parameter that is profoundly influenced by external factors such as heat, light, and chemical environment. Its decomposition is primarily initiated by the cleavage of the carbon-bromine bond, leading to radical chain reactions or nucleophilic substitution. A comprehensive understanding of these pathways, facilitated by robust analytical methodologies like GC-MS and forced degradation studies, is essential for ensuring the compound's quality, safety, and efficacy in research and development applications. Adherence to strict safety and handling protocols is mandatory to mitigate the risks associated with this and other halogenated compounds.

References

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Methodological & Application

The Role of 1,1,1-Tribromopropane in Advancing Radical Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the application of 1,1,1-tribromopropane in radical reactions, a cornerstone of modern organic synthesis. With its unique structural features, this compound serves as a versatile precursor for the generation of reactive radical intermediates. These intermediates are pivotal in the construction of complex molecular architectures, offering a powerful tool for drug discovery and development. This document will delve into the mechanistic underpinnings of its reactivity, provide detailed, field-proven protocols for its use in key transformations such as Atom Transfer Radical Addition (ATRA), and discuss the scope and limitations of its application.

Introduction: The Significance of this compound in Radical Chemistry

In the landscape of synthetic organic chemistry, radical reactions have emerged as a powerful methodology for the formation of carbon-carbon and carbon-heteroatom bonds.[1][2] The ability to generate and control highly reactive radical species under mild conditions has revolutionized the synthesis of complex molecules. This compound (C₃H₅Br₃) has garnered significant attention as a valuable reagent in this context.[3] Its gem-tribromo functionality provides a facile entry point into radical chemistry through the homolytic cleavage of a carbon-bromine bond, making it an effective radical initiator and a key building block in a variety of transformations.

The utility of this compound stems from the relative weakness of the C-Br bond, which can be cleaved under thermal, photochemical, or transition-metal-catalyzed conditions to generate the corresponding 1,1-dibromopropyl radical. This intermediate can then participate in a cascade of reactions, including addition to unsaturated systems and cyclization events, to afford functionalized products that would be challenging to access through traditional ionic pathways.

Mechanistic Principles: Unraveling the Reactivity of this compound

The participation of this compound in radical reactions is governed by the fundamental principles of radical chain processes: initiation, propagation, and termination.[4][5]

Initiation: The reaction is typically initiated by the generation of a radical species. In the context of this compound, this can be achieved through several methods:

  • Thermal Initiation: In the presence of a radical initiator such as azobisisobutyronitrile (AIBN), heating the reaction mixture leads to the homolytic cleavage of the initiator, generating radicals that can then abstract a bromine atom from this compound.[6]

  • Photochemical Initiation: Irradiation with UV light can provide the energy required to induce homolytic cleavage of a C-Br bond in this compound or a suitable initiator.

  • Transition Metal Catalysis: As seen in Atom Transfer Radical Polymerization (ATRP) and related additions, a transition metal complex in a lower oxidation state can abstract a bromine atom from this compound to form a radical and the metal complex in a higher oxidation state.

Propagation: Once the 1,1-dibromopropyl radical is formed, it enters a chain propagation cycle. A common pathway involves the addition of this radical to an alkene. This addition is regioselective, with the radical adding to the less substituted carbon of the double bond to form a more stable secondary or tertiary radical intermediate. This new radical can then abstract a bromine atom from another molecule of this compound, regenerating the 1,1-dibromopropyl radical and continuing the chain.

Termination: The radical chain is terminated when two radical species combine or disproportionate, leading to the formation of non-radical products.

Below is a generalized workflow for a radical addition reaction involving this compound.

Radical_Reaction_Workflow cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator (e.g., AIBN) Radical_I Initiator Radical Initiator->Radical_I Heat/Light Propane_Radical CH3CH2CBr2• Radical_I->Propane_Radical + CH3CH2CBr3 Adduct_Radical Adduct Radical Propane_Radical->Adduct_Radical + Alkene Product Product Adduct_Radical->Product + CH3CH2CBr3 Propane_Radical_Regen CH3CH2CBr2• Product->Propane_Radical_Regen - CH3CH2CBr2• Radical_I_Term Radical Species Non_Radical_Product Non-Radical Product Radical_I_Term->Non_Radical_Product Combination/ Disproportionation

Caption: General workflow of a radical reaction involving this compound.

Application Note: Atom Transfer Radical Addition (ATRA) of this compound to Alkenes

Atom Transfer Radical Addition (ATRA) is a powerful method for the formation of carbon-carbon and carbon-halogen bonds in a single step.[7] this compound is an excellent substrate for ATRA reactions, providing a tribromomethyl group that can be further functionalized.

Principle

In a typical ATRA reaction, a transition metal catalyst, often a copper(I) complex, reversibly abstracts a bromine atom from this compound. This generates the 1,1-dibromopropyl radical and a copper(II) halide complex. The radical then adds to an alkene, and the resulting adduct radical is subsequently quenched by the copper(II) species, transferring a bromine atom back and regenerating the copper(I) catalyst.

Experimental Protocol: AIBN-Initiated Radical Addition of this compound to a Terminal Alkene

This protocol describes a general procedure for the AIBN-initiated radical addition of this compound to a generic terminal alkene (R-CH=CH₂). This method is advantageous due to its operational simplicity and the avoidance of transition metal catalysts.[8]

Materials:

  • This compound (reactant and solvent)

  • Terminal Alkene (e.g., 1-octene, styrene)

  • Azobisisobutyronitrile (AIBN) (radical initiator)

  • Anhydrous solvent (e.g., benzene, toluene, or excess this compound)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer)

  • Heating mantle or oil bath

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography)

Procedure:

  • Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add the terminal alkene (1.0 eq).

  • Reagent Addition: Add this compound (typically used in excess, e.g., 3.0-5.0 eq, which can also serve as the solvent). If a different solvent is preferred, use an anhydrous solvent to dissolve the alkene and this compound.

  • Initiator Addition: Add a catalytic amount of AIBN (e.g., 0.1 eq).

  • Inert Atmosphere: Purge the flask with nitrogen or argon for 15-20 minutes to remove any oxygen, which can inhibit radical reactions.

  • Reaction: Heat the reaction mixture to reflux (typically around 80 °C for AIBN decomposition) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 4-12 hours.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • If this compound was used as the solvent, remove the excess by vacuum distillation or on a rotary evaporator.

    • If a different solvent was used, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired 1,1,1-tribromo-3-substituted propane.

  • Characterization: Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, MS) to confirm its structure and purity.

Table 1: Representative Quantitative Data for AIBN-Initiated Radical Addition

AlkeneThis compound (eq)AIBN (eq)Reaction Time (h)Yield (%)
1-Octene3.00.1675
Styrene3.00.1482
Methyl Acrylate3.00.1868

Note: Yields are indicative and may vary depending on the specific substrate and reaction scale.

Scope and Limitations

The use of this compound in radical reactions is a versatile tool for organic synthesis.

Scope:

  • Alkene Functionalization: A wide range of alkenes, including terminal, internal, electron-rich, and electron-poor olefins, can be functionalized.[1]

  • Formation of Complex Scaffolds: The resulting tribromomethyl-containing products are valuable intermediates that can be further transformed into a variety of functional groups.

  • Radical Cyclizations: When the alkene substrate contains a tethered reactive site, intramolecular radical cyclization can occur, leading to the formation of cyclic and bicyclic compounds.

Limitations:

  • Stereocontrol: Radical reactions often proceed with limited stereocontrol, leading to mixtures of diastereomers if new stereocenters are formed.

  • Side Reactions: Radical-radical coupling and disproportionation reactions can lead to the formation of undesired byproducts.

  • Reagent Stoichiometry: In many cases, an excess of the haloalkane is required to ensure efficient trapping of the intermediate radical and to minimize side reactions.

Conclusion

This compound is a highly effective and versatile reagent in the field of radical chemistry. Its ability to readily generate radical species under various conditions makes it an invaluable tool for the construction of complex organic molecules. The protocols outlined in this guide provide a solid foundation for researchers to explore the synthetic potential of this reagent in their own work. As the demand for novel molecular entities in drug discovery and materials science continues to grow, the applications of this compound in radical-mediated transformations are poised for further expansion.

References

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  • Studies on the oxidative addition reaction of 1,1-dibromo-1-alkenes, alpha-dehalopalladation, and the intramolecular bis(carbopalladation) reaction of alkenes. An efficient entry to fused bicycles. (2000). PubMed.
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Application Note: 1,1,1-Tribromopropane as a Versatile Precursor for the Generation of the 1,1-Dibromo-1-propenyl Radical

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive technical guide on the utilization of 1,1,1-tribromopropane as a precursor for the generation of the highly reactive 1,1-dibromo-1-propenyl radical. While direct literature on this specific transformation is nascent, this document synthesizes established principles of radical chemistry to propose a robust protocol for its formation and subsequent characterization. This guide is intended to empower researchers in organic synthesis and drug development to harness the synthetic potential of this valuable radical intermediate. We will delve into the mechanistic underpinnings of its generation, provide a detailed experimental protocol, and outline methods for its spectroscopic identification, with a particular focus on Electron Paramagnetic Resonance (EPR) spectroscopy.

Introduction: The Synthetic Utility of Vinyl Radicals

Vinyl radicals are highly reactive intermediates that have garnered significant interest in organic synthesis due to their unique reactivity profile, which is distinct from their ionic counterparts.[1] Their ability to participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions makes them powerful tools for the construction of complex molecular architectures.[2] The generation of vinyl radicals is typically achieved through the homolytic cleavage of a carbon-halogen bond in a vinyl halide, often initiated by photochemical or radical-initiating reagents.[3][4] This application note focuses on a promising, yet underexplored, pathway to a specific vinyl radical, the 1,1-dibromo-1-propenyl radical, utilizing the readily available starting material, this compound.[5]

The 1,1-dibromo-1-propenyl moiety is a valuable functional group in synthetic chemistry, often serving as a linchpin in cross-coupling reactions and as a precursor to other functional groups. The corresponding radical opens up new avenues for its incorporation into molecules, particularly through radical addition and cyclization reactions.

Mechanistic Rationale: From Precursor to Radical

The generation of the 1,1-dibromo-1-propenyl radical from this compound is predicated on the principles of radical initiation and subsequent elimination. Two plausible mechanistic pathways are proposed:

Pathway A: Direct Photochemical Homolysis

Direct irradiation of this compound with ultraviolet (UV) light can induce homolytic cleavage of a carbon-bromine bond, which is typically the weakest bond in the molecule.[6] This generates a 1,1,1-tribromo-2-propyl radical. Subsequent β-scission involving the elimination of a bromine radical would lead to the formation of 1,1-dibromo-1-propene. A further photochemical activation of the vinylic C-Br bond in 1,1-dibromo-1-propene could then generate the desired 1,1-dibromo-1-propenyl radical.

Pathway B: Radical Initiator-Mediated Hydrogen Abstraction

This pathway involves the use of a radical initiator, such as azobisisobutyronitrile (AIBN), which upon thermal or photochemical decomposition, generates initiating radicals. These radicals can then abstract a hydrogen atom from the C2 position of this compound to form a more stable secondary radical. This is followed by the elimination of a bromine radical from the C1 position to yield 1,1-dibromo-1-propene. As in Pathway A, the 1,1-dibromo-1-propenyl radical can then be generated from 1,1-dibromo-1-propene. A more direct, albeit likely less favorable, route could involve the direct formation of the vinyl radical from the initial secondary radical via a concerted or stepwise process.

The following diagram illustrates the proposed radical initiation and propagation steps in Pathway B.

G cluster_initiation Initiation cluster_propagation Propagation AIBN AIBN Initiator_Radical 2 (CH3)2C(CN)• + N2 AIBN->Initiator_Radical Δ or hν Precursor This compound (CH3CH2CBr3) Secondary_Radical Secondary Radical (CH3CHCBr3•) Precursor->Secondary_Radical H-abstraction Vinyl_Bromide 1,1-Dibromo-1-propene (CH3CH=CBr2) Secondary_Radical->Vinyl_Bromide - Br• Vinyl_Radical 1,1-Dibromo-1-propenyl Radical (CH3C•=CBr2) Vinyl_Bromide->Vinyl_Radical + Initiator• - Initiator-Br Bromine_Radical Br• Initiator_Radical_2 (CH3)2C(CN)•

Caption: Proposed mechanism for radical generation.

Experimental Protocol: Generation and Trapping

This protocol provides a general framework for the generation of the 1,1-dibromo-1-propenyl radical and its subsequent trapping for analysis.

Materials:

  • This compound (98%+)

  • Azobisisobutyronitrile (AIBN)

  • Anhydrous, degassed solvent (e.g., benzene, chlorobenzene, or tert-butanol)

  • Radical trap (e.g., N-tert-butyl-α-phenylnitrone (PBN) or 5,5-dimethyl-1-pyrroline N-oxide (DMPO) for EPR studies)

  • Inert gas (Argon or Nitrogen)

  • Schlenk line and glassware

Procedure:

  • Reaction Setup: Assemble a Schlenk flask equipped with a magnetic stir bar, a reflux condenser, and a septum under an inert atmosphere.

  • Reagent Addition: To the flask, add this compound (1.0 eq.), the radical trap (1.5 eq.), and the anhydrous, degassed solvent.

  • Initiator Addition: In a separate vial, dissolve AIBN (0.1 eq.) in a small amount of the reaction solvent.

  • Reaction Initiation: Heat the reaction mixture to the desired temperature (typically 80-110 °C for AIBN-initiated reactions in benzene).

  • Initiator Feed: Add the AIBN solution to the reaction mixture dropwise over a period of 1-2 hours using a syringe pump. This slow addition maintains a low and steady concentration of the initiator, minimizing side reactions.

  • Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by a suitable technique (e.g., GC-MS to observe the consumption of the starting material and formation of trapped products).

  • Work-up and Isolation (for Trapped Adduct): Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel to isolate the radical adduct for further characterization.

Table 1: Representative Reaction Conditions

ParameterConditionRationale
Precursor This compoundSource of the 1,1-dibromo-1-propenyl radical.
Initiator AIBNProvides a source of initiating radicals upon thermal decomposition.
Solvent Benzene (anhydrous, degassed)Inert solvent, suitable for radical reactions. Degassing is crucial to remove oxygen, which can quench radicals.
Temperature 80 °COptimal temperature for the thermal decomposition of AIBN.
Radical Trap PBN or DMPOReacts with the transient vinyl radical to form a more stable nitroxide radical adduct, which is detectable by EPR.[7]

Characterization: Unveiling the Radical Intermediate

The direct detection and characterization of the transient 1,1-dibromo-1-propenyl radical is challenging due to its high reactivity and short lifetime. Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR), is the most powerful technique for this purpose.[8][9]

4.1. EPR Spectroscopy with Spin Trapping

The protocol described above incorporates a spin trap. The 1,1-dibromo-1-propenyl radical, once formed, will react with the spin trap (e.g., PBN) to generate a more persistent nitroxide radical adduct. This adduct can be readily detected and characterized by EPR spectroscopy. The resulting EPR spectrum will exhibit a characteristic hyperfine splitting pattern that provides structural information about the trapped radical.[7]

Expected EPR Spectral Features:

The EPR spectrum of the PBN adduct of the 1,1-dibromo-1-propenyl radical is expected to show a primary triplet splitting due to the interaction of the unpaired electron with the nitrogen nucleus of the nitroxide. Each line of this triplet will be further split into a doublet by the α-hydrogen atom. The magnitude of the hyperfine coupling constants (hfcs) for nitrogen (aN) and the β-hydrogen (aHβ) are diagnostic for the trapped radical.

G cluster_workflow EPR Characterization Workflow Start Generation of 1,1-Dibromo-1-propenyl Radical Trap Reaction with Spin Trap (PBN) Start->Trap Adduct Formation of Stable Nitroxide Adduct Trap->Adduct EPR EPR Spectroscopy Adduct->EPR Spectrum Analysis of Hyperfine Splitting EPR->Spectrum Identification Identification of Trapped Radical Spectrum->Identification

Caption: Workflow for EPR-based radical identification.

Table 2: Hypothetical EPR Parameters for the PBN Adduct

ParameterExpected Value Range (Gauss)Information Gained
g-factor ~2.0060Confirms the presence of a nitroxide radical.
aN (Nitrogen hfc) 13.5 - 14.5Characteristic of the nitroxide moiety.
aHβ (β-Hydrogen hfc) 2.0 - 3.0Confirms the trapping of a carbon-centered radical. The specific value can provide insight into the steric environment around the radical center.

Note: These are estimated values based on typical PBN adducts of vinyl radicals. Actual values would need to be determined experimentally.

Synthetic Applications and Future Outlook

The successful generation of the 1,1-dibromo-1-propenyl radical opens up a plethora of possibilities for its application in organic synthesis.[10] Some potential applications include:

  • Radical Addition to Alkenes and Alkynes: For the formation of new carbon-carbon bonds.

  • Intramolecular Cyclizations: To construct cyclic and polycyclic systems.

  • Atom Transfer Radical Addition (ATRA) Reactions: Utilizing the bromine atoms for further functionalization.

The development of reliable methods for the generation of this radical will undoubtedly contribute to the expanding toolbox of radical-mediated transformations available to synthetic chemists. Further research in this area could focus on exploring alternative radical initiators, investigating photochemical generation methods in more detail, and expanding the scope of its synthetic applications.

Conclusion

This application note has outlined a comprehensive approach to the generation and characterization of the 1,1-dibromo-1-propenyl radical from this compound. By leveraging established principles of radical chemistry, we have provided a detailed, albeit prospective, protocol that can serve as a starting point for researchers in this field. The combination of a well-defined experimental procedure and the power of EPR spectroscopy for radical identification provides a robust framework for exploring the chemistry of this intriguing reactive intermediate. The insights and methodologies presented herein are anticipated to facilitate new discoveries in organic synthesis and drug development.

References

  • Piedra, H. F., & Plaza, M. (2023). Photochemical halogen-bonding assisted generation of vinyl and sulfur-centered radicals: stereoselective catalyst-free C(sp2)–S bond forming reactions. Chemical Science, 14(8), 2089-2096. [Link]
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  • Lodder, G., van Alem, K., & Goumans, T. P. M. (2003). Photochemical generation of highly destabilized vinyl cations: the effects of alpha- and beta-trifluoromethyl versus alpha- and beta-methyl substituents. The Journal of organic chemistry, 68(17), 6679–6688. [Link]
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  • The Organic Chemistry Tutor. (2023). Homolytic and Heterolytic Bond Cleavages. YouTube. [Link]
  • Lu, Z., & Chen, J. R. (2019). Radicals in natural product synthesis. Beilstein journal of organic chemistry, 15, 2496–2531. [Link]
  • Zweier, J. L., & Samouilov, A. (2006). Use of Electron Paramagnetic Resonance Spectroscopy to Evaluate the Redox State In Vivo. Antioxidants & redox signaling, 8(9-10), 1737–1751. [Link]
  • Dénès, F., Pichowicz, M., Povie, G., & Renaud, P. (2024). Radical Reactions in Organic Synthesis: Exploring in-, on-, and with-Water Methods. Molecules, 29(3), 573. [Link]

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Application Notes and Protocols: 1,1,1-Tribromopropane as a Versatile Alkylating Agent in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Synthetic Potential of 1,1,1-Tribromopropane

This compound is a halogenated alkane that has emerged as a valuable C3 building block in organic synthesis.[1] Its utility stems from the unique reactivity conferred by the three bromine atoms on a single carbon atom. This arrangement makes the adjacent methylene protons susceptible to deprotonation and facilitates the formation of carbanionic or radical intermediates, positioning this compound as a potent alkylating agent for the construction of complex molecular architectures.[2][3] This guide provides an in-depth exploration of its applications, focusing on the synthesis of gem-dibromocyclopropanes and its reactions with organometallic reagents, complete with detailed protocols and mechanistic insights for the research and drug development professional.

Physicochemical Properties of this compound

A clear understanding of the physical and chemical properties of this compound is essential for its safe and effective handling in a laboratory setting.

PropertyValueReference
Molecular Formula C₃H₅Br₃PubChem CID 12565107[1]
Molecular Weight 280.78 g/mol PubChem CID 12565107[1]
Appearance Liquid (at standard conditions)General Knowledge
Boiling Point Not specifiedPubChem CID 12565107[1]
Density Not specifiedPubChem CID 12565107[1]
Solubility Insoluble in water, soluble in common organic solventsGeneral Knowledge
InChIKey AONKGGMHQHWMSM-UHFFFAOYSA-NPubChem CID 12565107[1]

Core Application: Synthesis of gem-Dibromocyclopropanes

One of the most powerful applications of this compound is in the synthesis of gem-dibromocyclopropanes, which are versatile intermediates in the synthesis of alkaloids and other complex natural products.[2][3] This transformation typically involves the reaction of an alkene with a dibromocarbene equivalent generated in situ from this compound.

Mechanistic Insights: The Path to Cyclopropanation

The reaction proceeds via a base-induced elimination of HBr from this compound to generate a dibromocarbanion. This is followed by the loss of a bromide ion to form the highly reactive dibromocarbene, which then undergoes a [1+2] cycloaddition with an alkene to furnish the desired gem-dibromocyclopropane.

G Reagent This compound Carbanion Dibromocarbanion Intermediate Reagent->Carbanion Deprotonation Base Base (e.g., KOtBu) Base->Carbanion Carbanion_ref Dibromocarbanion Intermediate Dibromocarbene Dibromocarbene (:CBr₂) Dibromocarbene_ref Dibromocarbene Carbanion_ref->Dibromocarbene α-elimination of Br⁻ Alkene Alkene Product gem-Dibromocyclopropane Alkene->Product Dibromocarbene_ref->Product [1+2] Cycloaddition

Caption: Mechanism of gem-dibromocyclopropanation using this compound.

Protocol: Synthesis of 1,1-Dibromo-2-phenylcyclopropane

This protocol describes a general procedure for the synthesis of a gem-dibromocyclopropane from styrene.

Materials:

  • This compound

  • Styrene

  • Potassium tert-butoxide (KOtBu)

  • Anhydrous diethyl ether (Et₂O)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of styrene (1.0 equiv) in anhydrous Et₂O (0.2 M) in a round-bottom flask cooled to 0 °C in an ice bath, add potassium tert-butoxide (1.5 equiv) portion-wise.

  • Add a solution of this compound (1.2 equiv) in anhydrous Et₂O dropwise via a dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with Et₂O (3 x 50 mL).

  • Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the pure 1,1-dibromo-2-phenylcyclopropane.

Core Application: C-C Bond Formation via Reaction with Organometallic Reagents

This compound serves as an electrophilic partner in reactions with various organometallic reagents, including Grignard reagents, organolithiums, and Gilman (organocuprate) reagents.[4][5][6] These reactions provide a pathway for the formation of new carbon-carbon bonds, although the product distribution can be complex depending on the nature of the organometallic reagent and the reaction conditions.

Mechanistic Considerations: A Stepwise Substitution

The reaction with organometallic reagents likely proceeds through a series of nucleophilic substitution steps. The highly polarized carbon-metal bond of the organometallic reagent renders the organic group nucleophilic, which attacks the electrophilic carbon of the C-Br bond in this compound.

G Start This compound + R-MgX Intermediate1 1,1-Dibromo-1-alkylpropane Start->Intermediate1 1st Substitution Intermediate2 1-Bromo-1,1-dialkylpropane Intermediate1->Intermediate2 2nd Substitution (with R-MgX) Side_Product Elimination/Rearrangement Products Intermediate1->Side_Product β-hydride elimination Product 1,1,1-Trialkylpropane Intermediate2->Product 3rd Substitution (with R-MgX) Intermediate2->Side_Product Rearrangement

Caption: Potential reaction pathways of this compound with Grignard reagents.

Protocol: Reaction of this compound with Phenylmagnesium Bromide

This protocol outlines a general procedure for the reaction of this compound with a Grignard reagent.

Materials:

  • This compound

  • Phenylmagnesium bromide solution (in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether (Et₂O)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Syringe

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equiv) in anhydrous THF (0.3 M).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add phenylmagnesium bromide solution (3.5 equiv) via syringe over a period of 1 hour, ensuring the temperature remains below 5 °C.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12 hours.

  • Carefully quench the reaction at 0 °C by the dropwise addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with Et₂O (3 x 40 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Analyze the product mixture by GC-MS and NMR to determine the distribution of mono-, di-, and tri-phenylated products and purify by column chromatography or distillation as appropriate.

General Experimental Workflow

A standardized workflow is critical for reproducibility and safety in the laboratory. The following diagram illustrates a typical sequence for reactions involving this compound.

Caption: A typical experimental workflow for synthesis using this compound.

Safety and Handling

This compound, like many halogenated hydrocarbons, should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. Organometallic reagents are often pyrophoric and/or water-sensitive; consult the specific safety data sheet (SDS) for each reagent before use and employ appropriate inert atmosphere techniques.

References

  • Wood, A. B., Cortes-Clerget, M., Kincaid, J. R. A., & Lipshutz, B. H. (2020). Nickel Nanoparticle Catalyzed Mono‐ and Di‐Reductions of gem‐Dibromocyclopropanes Under Mild, Aqueous Micellar Conditions.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12565107, this compound. PubChem.
  • Chad's Prep. (n.d.). 20.4 Reaction with Organometallic Reagents. Chad's Prep.
  • Banwell, M. G. (2002). ChemInform Abstract: gem-Dibromocyclopropanes and Enzymatically Derived cis-1,2-Dihydrocatechols as Building Blocks in Alkaloid Synthesis. ChemInform. [Link]
  • Chad's Prep. (2018, September 20). 20.4 Reaction with Organometallic Reagents [Video]. YouTube. [Link]
  • Leah4sci. (2023, February 14). Organometallic Reagents and Reactions - Grignard, Gilman, Organolithium [Video]. YouTube. [Link]
  • Chemistry LibreTexts. (2024, March 24). 10.7: Organometallic Coupling Reactions. Chemistry LibreTexts. [Link]
  • Takeda, T., et al. (1998). Hydrodehalogenation of 1,1-dibromocyclopropanes by Grignard reagents promoted by titanium compounds. Journal of the Chemical Society, Perkin Transactions 1. [Link]
  • Mettler Toledo. (n.d.). Alkylation Reactions | Development, Technology. Mettler Toledo.
  • Sibi, M. P., & Patil, K. (2019). A Facile Protocol for C(sp)–C(sp) Bond Formation Reactions Toward Functionalized E3 Ligase Ligands. Angewandte Chemie. [Link]
  • Organic Syntheses. (n.d.). Preparation of Tributyl(chloromethyl)stannane. Organic Syntheses.

Sources

Application Notes and Protocols for the Synthesis of Cyclopropane Derivatives Using 1,1,1-Tribromopropane

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of the Cyclopropyl Moiety and the Potential of 1,1,1-Tribromopropane

The cyclopropane ring, a three-membered carbocycle, is a privileged structural motif in medicinal chemistry and materials science. Its inherent ring strain and unique electronic properties impart valuable characteristics to molecules, including enhanced metabolic stability, increased potency, and conformational rigidity. Consequently, the development of efficient and versatile methods for the synthesis of cyclopropane derivatives is of paramount importance to the scientific community.

While numerous methods exist for cyclopropanation, the use of readily available and versatile precursors is highly sought after. This guide focuses on the application of this compound as a potential precursor for the synthesis of cyclopropane derivatives, particularly gem-dibromocyclopropanes. Although the direct use of this compound for this transformation is not extensively documented, its structural similarity to bromoform (CHBr₃), a well-established reagent for dibromocyclopropanation, suggests a parallel reactivity profile. This document will leverage the established chemistry of bromoform to provide a comprehensive guide to the synthesis of cyclopropane derivatives, with a focus on a proposed methodology utilizing this compound.

Part 1: The Foundation - gem-Dibromocyclopropanation with Bromoform

The reaction of an alkene with dibromocarbene (:CBr₂) to form a gem-dibromocyclopropane is a cornerstone of cyclopropane synthesis. The most common method for generating dibromocarbene is the reaction of bromoform with a strong base.

Mechanism of Dibromocarbene Generation and Cyclopropanation

The generally accepted mechanism for this transformation involves a two-step process:

  • Deprotonation: A strong base abstracts a proton from bromoform to generate the tribromomethyl anion (⁻CBr₃).

  • Alpha-Elimination: The unstable tribromomethyl anion rapidly eliminates a bromide ion to form the highly reactive dibromocarbene.

  • Cycloaddition: The electrophilic dibromocarbene then undergoes a concerted [1+2] cycloaddition with an alkene, resulting in the stereospecific formation of the gem-dibromocyclopropane. The stereochemistry of the starting alkene is retained in the cyclopropane product.[1]

Dibromocarbene Generation and Cyclopropanation cluster_0 Dibromocarbene Generation cluster_1 Cycloaddition CHBr3 Bromoform (CHBr₃) CBr3- Tribromomethyl Anion (⁻CBr₃) CHBr3->CBr3- Deprotonation Base Base (e.g., OH⁻) CBr2 Dibromocarbene (:CBr₂) CBr3-->CBr2 α-Elimination Br- Bromide (Br⁻) Cyclopropane gem-Dibromocyclopropane CBr2->Cyclopropane Alkene Alkene Alkene->Cyclopropane Proposed_Mechanism cluster_0 Hypothesized Intermediate Generation cluster_1 Cycloaddition Tribromopropane This compound Intermediate Reactive Intermediate (e.g., :CBr₂ or equivalent) Tribromopropane->Intermediate Proposed Activation Base Base (e.g., OH⁻) Cyclopropane gem-Dibromocyclopropane Intermediate->Cyclopropane Alkene Alkene Alkene->Cyclopropane Flow_Chemistry_Workflow ReagentA Alkene & this compound in Solvent PumpA Syringe Pump A ReagentA->PumpA ReagentB Base Solution PumpB Syringe Pump B ReagentB->PumpB Mixer T-Mixer PumpA->Mixer PumpB->Mixer Reactor Heated Reactor Coil Mixer->Reactor Collection Product Collection Reactor->Collection

Sources

Application Notes and Protocols for Reactions Involving 1,1,1-Tribromopropane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the experimental protocols involving 1,1,1-tribromopropane. This document delves into the chemical properties, safety considerations, and versatile applications of this geminal trihalide in organic synthesis. Detailed, step-by-step protocols for key transformations, including dehydrobromination, dibromocyclopropanation, and initiation of atom transfer radical polymerization (ATRP), are presented. The causality behind experimental choices, mechanistic insights, and data interpretation are discussed to ensure scientific integrity and reproducibility.

Introduction to this compound

This compound is an organobromine compound with the chemical formula CH₃CH₂CBr₃. Its utility in organic synthesis stems from the presence of three bromine atoms on a single carbon, which imparts unique reactivity. This structure allows it to serve as a precursor for various functional groups and as a key reagent in the formation of complex molecular architectures. The high molecular weight and density are characteristic of polybrominated compounds.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
IUPAC NameThis compound
CAS Number25497-42-1
Molecular FormulaC₃H₅Br₃
Molecular Weight280.78 g/mol
AppearanceColorless to light yellow liquid
Density~2.4 g/mL
Boiling Point~220 °C

Safety and Handling

Proper handling of this compound is crucial due to its potential hazards. As with many organohalides, it should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including chemical-resistant gloves (such as nitrile), safety goggles, and a lab coat, is mandatory to prevent skin and eye contact. All procedures should be conducted away from heat and ignition sources.

Key Safety Precautions:

  • Ventilation: Always use in a certified chemical fume hood.

  • Personal Protective Equipment: Wear appropriate gloves, safety glasses or goggles, and a lab coat.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. Keep containers tightly closed.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. Avoid release into the environment.

Dehydrobromination to Synthesize 1,1-Dibromo-1-propene

The dehydrobromination of this compound is a fundamental elimination reaction that yields 1,1-dibromo-1-propene, a valuable synthetic intermediate. This reaction typically proceeds via an E2 (elimination, bimolecular) mechanism, where a strong base abstracts a proton from the carbon adjacent to the tribromomethyl group, leading to the concerted elimination of a bromide ion.

G This compound This compound Transition_State E2 Transition State This compound->Transition_State Base Base Base->Transition_State 1,1-Dibromo-1-propene 1,1-Dibromo-1-propene Transition_State->1,1-Dibromo-1-propene H-Base+ H-Base+ Transition_State->H-Base+ Br- Br- Transition_State->Br-

Experimental Protocol: Dehydrobromination with Potassium Hydroxide in Ethanol

This protocol is adapted from established methods for the dehydrobromination of dihaloalkanes.

Materials:

  • This compound

  • Potassium hydroxide (KOH)

  • Ethanol (anhydrous)

  • Diethyl ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 10.0 g of potassium hydroxide in 100 mL of anhydrous ethanol with gentle heating.

  • Once the KOH is fully dissolved, add 28.1 g (0.1 mol) of this compound dropwise to the stirred solution at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the mixture to room temperature and pour it into 200 mL of cold water.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the crude 1,1-dibromo-1-propene by fractional distillation.

Table 2: Reagent Quantities for Dehydrobromination

ReagentMolar Mass ( g/mol )AmountMoles
This compound280.7828.1 g0.1
Potassium Hydroxide56.1110.0 g0.18
Ethanol46.07100 mL-

Generation of Dibromocarbene for Cyclopropanation

While this compound itself is not a direct precursor to dibromocarbene, its isomer, bromoform (tribromomethane), is the classic starting material for generating this highly reactive intermediate. The principles and techniques for handling and reacting dibromocarbene are directly relevant to the broader chemistry of tribromoalkanes. Dibromocarbene is typically generated in situ by the reaction of bromoform with a strong base, such as sodium hydroxide, often under phase-transfer catalysis conditions. The highly electrophilic dibromocarbene then readily adds to alkenes to form 1,1-dibromocyclopropanes.

G Bromoform Bromoform Tribromomethyl_Anion CBr3- Anion Bromoform->Tribromomethyl_Anion -H+ Base Base Dibromocarbene :CBr2 Tribromomethyl_Anion->Dibromocarbene -Br- 1,1-Dibromocyclopropane 1,1-Dibromocyclopropane Dibromocarbene->1,1-Dibromocyclopropane Alkene Alkene Alkene->1,1-Dibromocyclopropane

Experimental Protocol: Dibromocyclopropanation of Styrene

This protocol is based on the well-established generation of dibromocarbene from bromoform.

Materials:

  • Styrene

  • Bromoform (CHBr₃)

  • Sodium hydroxide (NaOH), 50% aqueous solution

  • Benzyltriethylammonium chloride (phase-transfer catalyst)

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Erlenmeyer flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • In a 250 mL Erlenmeyer flask equipped with a magnetic stir bar, combine 10.4 g (0.1 mol) of styrene, 25.3 g (0.1 mol) of bromoform, and 0.23 g (1 mmol) of benzyltriethylammonium chloride in 50 mL of dichloromethane.

  • Cool the flask in an ice bath and begin vigorous stirring.

  • Slowly add 40 mL of a 50% aqueous sodium hydroxide solution dropwise over 30 minutes, ensuring the temperature remains below 20 °C.

  • After the addition is complete, continue stirring at room temperature for 6 hours.

  • Monitor the reaction by TLC or GC.

  • Once the reaction is complete, pour the mixture into 100 mL of water and transfer to a separatory funnel.

  • Separate the layers and extract the aqueous layer with dichloromethane (2 x 30 mL).

  • Combine the organic layers, wash with brine (2 x 50 mL), and dry over anhydrous sodium sulfate.

  • Filter and remove the solvent under reduced pressure.

  • The crude product, 1,1-dibromo-2-phenylcyclopropane, can be purified by column chromatography on silica gel or by recrystallization.

This compound as an Initiator for Atom Transfer Radical Polymerization (ATRP)

Atom Transfer Radical Polymerization (ATRP) is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined architectures. The process relies on a reversible equilibrium between active propagating radicals and dormant species, typically catalyzed by a transition metal complex. Polyhalogenated alkanes, such as this compound, can serve as initiators in ATRP. The carbon-bromine bonds can be homolytically cleaved by the catalyst to generate a radical that initiates polymerization.

G cluster_0 Initiation cluster_1 Propagation Initiator R-Br (this compound) Radical R• Initiator->Radical k_act Catalyst_act Cu(I)/L Catalyst_deact Br-Cu(II)/L Polymer_Radical P-M• Radical->Polymer_Radical + Monomer Catalyst_deact->Catalyst_act k_deact Dormant_Polymer P-M-Br Polymer_Radical->Dormant_Polymer k_deact Dormant_Polymer->Polymer_Radical k_act

Experimental Protocol: ATRP of Styrene using this compound as Initiator

This protocol is a representative example of ATRP.

Materials:

  • Styrene (inhibitor removed)

  • This compound

  • Copper(I) bromide (CuBr)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)

  • Anisole (solvent)

  • Schlenk flask

  • Syringes

  • Nitrogen or Argon source

  • Magnetic stirrer and stir bar

  • Thermostatted oil bath

Procedure:

  • Purify styrene by passing it through a column of basic alumina to remove the inhibitor.

  • To a 25 mL Schlenk flask equipped with a magnetic stir bar, add CuBr (14.3 mg, 0.1 mmol).

  • Seal the flask with a rubber septum, and perform three cycles of vacuum and backfill with nitrogen or argon.

  • Add anisole (5 mL) and degassed PMDETA (21 µL, 0.1 mmol) via syringe. Stir the mixture until a homogeneous green-blue solution is formed.

  • Add degassed styrene (5.2 g, 50 mmol) via syringe.

  • Initiate the polymerization by adding degassed this compound (28.1 mg, 0.1 mmol) via syringe.

  • Place the flask in a preheated oil bath at 110 °C and stir.

  • Take samples periodically via a degassed syringe to monitor monomer conversion (by GC or NMR) and molecular weight evolution (by Gel Permeation Chromatography - GPC).

  • After the desired conversion is reached, quench the reaction by cooling the flask to room temperature and exposing the mixture to air.

  • Dilute the mixture with tetrahydrofuran (THF), pass it through a short column of neutral alumina to remove the copper catalyst, and precipitate the polymer in methanol.

  • Filter the polymer and dry it under vacuum.

Table 3: Reagent Quantities for ATRP of Styrene

ReagentMolar Mass ( g/mol )AmountMolesMolar Ratio
Styrene104.155.2 g50 mmol500
This compound280.7828.1 mg0.1 mmol1
CuBr143.4514.3 mg0.1 mmol1
PMDETA173.3021 µL0.1 mmol1

Conclusion

This compound is a versatile reagent in organic synthesis, offering pathways to a variety of valuable chemical structures. The protocols detailed in this guide for dehydrobromination, its conceptual link to dibromocarbene generation for cyclopropanation, and its application as an initiator in ATRP highlight its utility. By understanding the underlying mechanisms and adhering to the described experimental procedures and safety precautions, researchers can effectively employ this compound in their synthetic endeavors.

References

  • Isfahan, Iran. (2015). An effective Method for the Generation of Dibromocarbene and Its Application to Organic Synthesis. Journal of the Chemical Society of Japan, Chemistry Letters, 4(8), 815-818. [Link]
  • Matyjaszewski, K., & Xia, J. (2001). Functional polymers by atom transfer radical polymerization. Progress in Polymer Science, 26(3), 337-377.
  • ResearchGate. (2025).
  • Fantin, M., & Matyjaszewski, K. (2025). Atom transfer radical polymerization. Nature Reviews Methods Primers, 1(1), 1-24.
  • Organic Syntheses. (n.d.). [1.1.1]Propellane.
  • Syrris. (n.d.). The use of flow chemistry for two-phase dibromocyclopropanation of alkenes.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12565107, this compound.
  • BYJU'S. (n.d.). Mechanism of Free Radical Bromination.
  • Moore, W. R., & Ward, H. R. (1960). The Synthesis of Allenes from 1,1-Dihalocyclopropane Derivatives and Alkyllithium. The Journal of Organic Chemistry, 25(11), 2073-2073.
  • MG Science Institute. (n.d.). Elimination Reactions.
  • Chemistry For Everyone. (2025). What Is Atom Transfer Radical Polymerization (ATRP)? [YouTube video].
  • ACS Publications. (2018). Dispersity Control in Atom Transfer Radical Polymerizations through Addition of Phenyl Hydrazine. ACS Macro Letters, 7(5), 582-587.
  • Master Organic Chemistry. (2013). Selectivity in Free Radical Reactions: Bromination vs.
  • ResearchGate. (2025). Hydrodehalogenation of 1,1-dibromocyclopropanes by Grignard reagents promoted by titanium compounds. [Link]
  • Chemistry LibreTexts. (2020). 18.4: Radical reactions in practice. [Link]
  • Scribd. (n.d.). 1.2. Free Radical Bromination of Alkanes - Master Organic Chemistry.
  • National Institutes of Health. (n.d.). Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes.
  • Filo. (2025).

Application Notes & Protocols: The Synthetic Utility of 1,1,1-Tribromopropane in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical synthesis, the strategic incorporation of unique structural motifs is paramount for modulating the bioactivity, metabolic stability, and pharmacokinetic properties of drug candidates. While a vast array of halogenated building blocks are commercially available, their utility is dictated by their specific reactivity. This document focuses on 1,1,1-tribromopropane, a lesser-utilized isomer of the more commonly cited 1,2,3-tribromopropane.[1] Due to the placement of all three bromine atoms on a terminal, quaternary carbon, this compound (CH₃CH₂CBr₃) exhibits a distinct reactivity profile, precluding pathways common to haloforms like α-elimination.[2]

Instead, its primary value in organic synthesis lies in its capacity to undergo a clean β-elimination of hydrogen bromide (HBr) upon treatment with a strong base. This reaction provides efficient access to 1,1-dibromoprop-1-ene, a versatile gem-dibromoalkene intermediate. These intermediates are highly valuable in modern medicinal chemistry as precursors for a range of subsequent transformations, including carbon-carbon bond formation and the generation of organometallic reagents. This guide elucidates the underlying chemistry and provides detailed protocols for the conversion of this compound into this key synthetic building block and its subsequent application in pharmaceutical synthesis.

Part 1: The Strategic Value of gem-Dibromoalkenes

The gem-dibromoalkene moiety (C=CBr₂) is a powerful functional group in synthetic chemistry for several reasons:

  • Versatile Precursors for Cross-Coupling: The two bromine atoms can be sequentially and selectively replaced via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira). This allows for the stepwise and controlled introduction of different aryl, heteroaryl, or alkyl groups, enabling rapid library synthesis for structure-activity relationship (SAR) studies.

  • Generation of Vinyllithium Reagents: gem-Dibromoalkenes can undergo lithium-halogen exchange, typically with reagents like n-butyllithium, to generate vinyllithium species. These are potent nucleophiles that can react with a wide array of electrophiles (aldehydes, ketones, esters, etc.) to form new carbon-carbon bonds.

  • Access to Alkynes: Treatment of a gem-dibromoalkene with two equivalents of a very strong base (like n-BuLi) can induce a double elimination to form a terminal alkyne, providing another pathway to a key functional group in drug discovery.

By providing a reliable route to the 1,1-dibromoprop-1-ene scaffold, this compound serves as a valuable starting material for accessing this rich downstream chemistry.

Part 2: Synthesis of 1,1-Dibromoprop-1-ene via E2 Elimination

The core application of this compound is its conversion to 1,1-dibromoprop-1-ene. This transformation proceeds via a classic E2 (bimolecular elimination) mechanism.

2.1: Mechanism of Elimination

The reaction is initiated by a strong, sterically hindered base, such as potassium tert-butoxide (KOtBu). The base abstracts a proton from the β-carbon (the carbon adjacent to the CBr₃ group). In a concerted fashion, the C-H bond breaks, a new π-bond forms between the α and β carbons, and one of the bromide atoms is ejected as a leaving group. The use of a hindered base is crucial as it favors elimination over competing Sₙ2 substitution pathways.[3]

Caption: E2 mechanism for the formation of 1,1-dibromoprop-1-ene.

2.2: Experimental Protocol

This protocol describes the synthesis of 1,1-dibromoprop-1-ene from this compound on a laboratory scale.

Materials & Reagents

Reagent/MaterialM.W. ( g/mol )QuantityMolesEquivalents
This compound280.7810.0 g35.6 mmol1.0
Potassium tert-butoxide112.214.40 g39.2 mmol1.1
Tetrahydrofuran (THF), anhydrous-100 mL--
Diethyl ether-150 mL--
Saturated aq. NH₄Cl-50 mL--
Brine-50 mL--
Anhydrous MgSO₄----

Procedure

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add potassium tert-butoxide (4.40 g).

  • Solvent Addition: Add anhydrous tetrahydrofuran (100 mL) to the flask via cannula. Cool the resulting slurry to 0 °C in an ice bath.

  • Substrate Addition: Dissolve this compound (10.0 g) in 20 mL of anhydrous THF. Add this solution dropwise to the stirred KOtBu slurry over 20 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) by quenching a small aliquot in water and extracting with ether.

  • Workup: Once the starting material is consumed, quench the reaction by slowly adding 50 mL of saturated aqueous ammonium chloride solution while maintaining cooling.

  • Extraction: Transfer the mixture to a separatory funnel. Add 100 mL of diethyl ether and separate the layers. Extract the aqueous layer with an additional 50 mL of diethyl ether.

  • Washing & Drying: Combine the organic layers and wash with 50 mL of brine. Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product, 1,1-dibromoprop-1-ene, can be purified by fractional distillation under reduced pressure to yield a colorless liquid.

Part 3: Downstream Applications in Pharmaceutical Intermediate Synthesis

The synthesized 1,1-dibromoprop-1-ene is a versatile building block. The following workflow and protocol illustrate its utility.

3.1: Synthetic Workflow

Workflow Synthetic Utility of 1,1-Dibromoprop-1-ene start This compound intermediate 1,1-Dibromoprop-1-ene start->intermediate KOtBu, THF suzuki Suzuki Coupling (Mono-arylation) intermediate->suzuki Ar-B(OH)₂, Pd Catalyst lithiation Lithium-Halogen Exchange intermediate->lithiation 1. n-BuLi 2. Electrophile (E+) product1 Pharmaceutical Intermediate 1 (Aryl-bromo-propene) suzuki->product1 product2 Pharmaceutical Intermediate 2 (Vinyllithium Adduct) lithiation->product2

Caption: Workflow for the conversion and application of this compound.

3.2: Protocol Example: Suzuki Cross-Coupling

This protocol details the mono-arylation of 1,1-dibromoprop-1-ene, a key step in building complexity for drug-like molecules.

Materials & Reagents

Reagent/MaterialM.W. ( g/mol )QuantityMolesEquivalents
1,1-Dibromoprop-1-ene199.861.0 g5.0 mmol1.0
4-Methoxyphenylboronic acid151.960.84 g5.5 mmol1.1
Pd(PPh₃)₄1155.56289 mg0.25 mmol0.05
Sodium Carbonate (Na₂CO₃)105.991.59 g15.0 mmol3.0
Toluene/Ethanol/Water-15 mL / 5 mL / 5 mL--

Procedure

  • Setup: To a reaction vial, add 1,1-dibromoprop-1-ene (1.0 g), 4-methoxyphenylboronic acid (0.84 g), Pd(PPh₃)₄ (289 mg), and sodium carbonate (1.59 g).

  • Solvent Addition: Add the solvent mixture of toluene (15 mL), ethanol (5 mL), and water (5 mL).

  • Degassing: Seal the vial and degas the mixture by bubbling argon through it for 15 minutes.

  • Heating: Place the vial in a preheated oil bath at 90 °C and stir vigorously for 12 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (30 mL) and water (20 mL). Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).

  • Washing & Drying: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: The crude product can be purified by flash column chromatography on silica gel to yield the desired mono-arylated product.

Safety & Handling

  • This compound: Like most polyhalogenated alkanes, this compound should be handled with care in a well-ventilated chemical fume hood. It is expected to be harmful if swallowed, inhaled, or absorbed through the skin. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory.

  • Potassium tert-butoxide: This reagent is highly reactive and corrosive. It reacts violently with water. Handle in an inert atmosphere.

  • Organometallic Reagents: Palladium catalysts and organolithium reagents are toxic and/or pyrophoric. They must be handled under an inert atmosphere (Nitrogen or Argon) by trained personnel.

Conclusion

While not a widely cited reagent, this compound holds significant potential as a cost-effective and practical precursor for the valuable synthetic intermediate 1,1-dibromoprop-1-ene. The straightforward and high-yielding elimination reaction provides access to a building block that is primed for a variety of powerful transformations central to modern pharmaceutical discovery, particularly in the realm of cross-coupling chemistry. These application notes provide the foundational protocols for researchers and drug development professionals to leverage the unique reactivity of this compound in their synthetic campaigns.

References

  • Wood, A. B., Cortes-Clerget, M., Kincaid, J. R. A., & Lipshutz, B. H. (2020). Nickel Nanoparticle Catalyzed Mono- and Di-Reductions of gem-Dibromocyclopropanes Under Mild, Aqueous Micellar Conditions. Article.
  • Filo. (2024). Mechanism of reaction of hydrolysis Aq. KOH on 1,1,1-trihaloalkane.
  • Benchchem. (n.d.). Application Notes and Protocols: Dibromoiodomethane in Pharmaceutical Chemistry.
  • Wikipedia. (n.d.). Buckminsterfullerene.
  • Benchchem. (n.d.). 1,1,3-Tribromopropane CAS 23511-78-6.
  • Chemistry LibreTexts. (2021). 9.5: Summary of Reactivity of Haloalkanes.
  • Carreira, E. M. (2018).
  • Chemistry LibreTexts. (2015). 7.9: Summary of Reactivity of Haloalkanes.
  • Fedoryński, M. (2003). Syntheses of gem-Dihalocyclopropanes and Their Use in Organic Synthesis. Chemical Reviews, 103(4), 1099-1132. [Link]
  • Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. [Link]
  • Banwell, M. G. (2008). ChemInform Abstract: gem-Dibromocyclopropanes and Enzymatically Derived cis-1,2-Dihydrocatechols as Building Blocks in Alkaloid Synthesis. Request PDF.
  • Crunch Chemistry. (2024). Explaining the reactivity of halogenoalkanes.
  • Benchchem. (n.d.). 1,2,3-Tribromopropane | 96-11-7.
  • Chahboun, A., et al. (2022). Stereoselective Cyclopropanation of 1,1-Diborylalkenes via Palladium-Catalyzed (Trimethylsilyl)diazomethane Insertion. PMC.
  • Fletcher, M. T., et al. (n.d.). Mechanistic Studies on the Base-Promoted Ring Opening of Glycal-derived gem- Dibromocyclopropanes. UQ eSpace.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12565107, this compound. [Link]
  • ResearchGate. (2022). (PDF) Synthesis of gem‐Difluorocyclopropanes.
  • ResearchGate. (2000). (PDF) Hydrodehalogenation of 1,1-dibromocyclopropanes by Grignard reagents promoted by titanium compounds.
  • Allen. (n.d.). Hydrolysis of 1,1, 1-trichloro derivative (A) of alkane gives a molecule (B) on alkaline hydrolysis...
  • Wikipedia. (n.d.). 1,2,3-Tribromopropane. [Link]
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7279, 1,2,3-Tribromopropane. [Link]

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Application Notes and Protocols for 1,1,1-Tribromopropane in Agrochemical Synthesis: A Prospective Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and professionals in agrochemical development.

Abstract

This document provides a detailed exploration of the potential applications of 1,1,1-tribromopropane as a versatile building block in the synthesis of novel agrochemicals. While direct applications of this compound in the agrochemical industry are not yet widely established, its unique chemical structure presents several compelling, albeit currently hypothetical, synthetic pathways to valuable agrochemical scaffolds. This application note outlines prospective uses of this compound, focusing on its role as a precursor to trifluoromethyl-containing compounds, propargyl derivatives for fungicides, and as a synthon for the construction of pyrazole-based herbicides and fungicides. Detailed, scientifically grounded, and proposed experimental protocols are provided to encourage further research and development in this promising area.

Introduction: The Untapped Potential of this compound in Agrochemical Design

The relentless pursuit of more effective, selective, and environmentally benign agrochemicals necessitates the exploration of novel chemical building blocks. This compound, a polyhalogenated alkane, is one such molecule that holds significant, yet largely unexplored, potential. Its geminal tribromoethyl group offers a unique reactive handle for a variety of chemical transformations, making it an intriguing starting material for the synthesis of complex and biologically active molecules.

This guide moves beyond the documented to the prospective, presenting a series of scientifically plausible, yet hypothetical, applications of this compound in the synthesis of fungicides, herbicides, and insecticides. The protocols detailed herein are based on well-established principles of organic chemistry and are intended to serve as a foundational resource for researchers seeking to innovate in the field of agrochemical synthesis.

Proposed Application I: Synthesis of Trifluoromethyl-Containing Agrochemicals

The trifluoromethyl (CF3) group is a ubiquitous and highly valuable moiety in modern agrochemicals, often imparting enhanced metabolic stability, lipophilicity, and binding affinity to target enzymes.[1][2] The tribromomethyl group of this compound can be envisioned as a direct precursor to the trifluoromethyl group via a halogen exchange (HALEX) reaction.

Rationale and Mechanistic Insight

The conversion of a CBr3 group to a CF3 group is a known transformation, typically achieved using a fluorinating agent such as antimony trifluoride (SbF3) or hydrogen fluoride (HF).[3] The reaction proceeds through a series of nucleophilic substitution steps where the bromine atoms are sequentially replaced by fluorine. The presence of a Lewis acid catalyst, such as SbCl5, can facilitate the process.

graph G { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

A [label="this compound"]; B [label="Intermediate Bromo-fluoro-propanes"]; C [label="1,1,1-Trifluoro-3-bromopropane"]; D [label="Target Agrochemical"];

A -> B [label="Fluorinating Agent (e.g., SbF3)"]; B -> C [label="Further Fluorination"]; C -> D [label="Coupling/Functionalization"]; }

Figure 1: Proposed workflow for the synthesis of trifluoromethyl-containing agrochemicals.
Proposed Experimental Protocol: Synthesis of a Trifluoromethyl-Pyridine Intermediate

This protocol describes a hypothetical synthesis of a 3-(trifluoromethyl)pyridine derivative, a common scaffold in herbicides and insecticides, from this compound.

Step 1: Synthesis of 3-Bromo-1,1,1-trifluoropropane

  • Apparatus: A 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel. The apparatus should be thoroughly dried and purged with an inert gas (e.g., nitrogen or argon).

  • Reagents:

    • This compound (1 mol, 280.78 g)

    • Antimony trifluoride (SbF3) (0.5 mol, 89.38 g)

    • Antimony pentachloride (SbCl5) (0.1 mol, 29.9 g) as a catalyst.

  • Procedure: a. Charge the flask with this compound and antimony pentachloride. b. Heat the mixture to 80°C with vigorous stirring. c. Slowly add antimony trifluoride via the dropping funnel over a period of 1-2 hours. An exothermic reaction will be observed. d. After the addition is complete, continue to heat the reaction mixture at 100°C for 4 hours. e. Monitor the reaction progress by GC-MS. f. Upon completion, cool the reaction mixture to room temperature and carefully quench with water. g. Extract the product with a suitable organic solvent (e.g., dichloromethane). h. Wash the organic layer with a saturated sodium bicarbonate solution and then with brine. i. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. j. Purify the crude product by fractional distillation to obtain 3-bromo-1,1,1-trifluoropropane.[4]

Step 2: Coupling with a Pyridine Derivative

  • Reaction: Suzuki or other cross-coupling reaction to couple the 3-bromo-1,1,1-trifluoropropane with a suitable pyridine boronic acid or ester.

  • Rationale: This step would install the trifluoromethylpropyl group onto the pyridine ring, a key step in the synthesis of many commercial agrochemicals.

Parameter Value Reference
Starting MaterialThis compound[5]
Key TransformationHalogen Exchange (CBr3 to CF3)[3]
Proposed Intermediate3-Bromo-1,1,1-trifluoropropane[4]
Potential Agrochemical ClassTrifluoromethyl-pyridines[1]

Proposed Application II: Synthesis of Propargyl-Containing Fungicides

The propargyl group (HC≡C-CH2-) is a key functional group in a number of fungicides. It is believed to act as a mechanism-based inactivator of enzymes. This compound could potentially be converted to propargyl bromide, a versatile reagent for introducing the propargyl moiety.

Rationale and Mechanistic Insight

The conversion of this compound to propargyl bromide would likely proceed through a double dehydrobromination reaction using a strong base.[2][6][7][8] The initial elimination would yield a dibromopropene isomer, followed by a second elimination to form the alkyne.

graph G { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];

A [label="this compound"]; B [label="Dibromopropene Intermediate"]; C [label="Propargyl Bromide"]; D [label="Propargyl-containing Fungicide"];

A -> B [label="Strong Base (e.g., NaNH2)"]; B -> C [label="Second Elimination"]; C -> D [label="Nucleophilic Substitution"]; }

Figure 2: Proposed pathway for the synthesis of propargyl-containing fungicides.
Proposed Experimental Protocol: Synthesis of Propargyl Bromide from this compound

This protocol outlines a hypothetical, two-step elimination process.

  • Apparatus: A flame-dried, 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a dry ice condenser, and a gas inlet for inert gas.

  • Reagents:

    • This compound (0.5 mol, 140.4 g)

    • Sodium amide (NaNH2) (1.5 mol, 58.5 g)

    • Liquid ammonia (approx. 500 mL)

    • Anhydrous diethyl ether (200 mL)

  • Procedure: a. Assemble the apparatus and purge with dry nitrogen. b. Condense liquid ammonia into the flask at -78°C (dry ice/acetone bath). c. Slowly add sodium amide to the liquid ammonia with stirring. d. In a separate flask, dissolve this compound in anhydrous diethyl ether. e. Add the solution of this compound dropwise to the sodium amide suspension in liquid ammonia over 1 hour. f. After the addition is complete, allow the reaction to stir at -78°C for 2 hours, then slowly warm to room temperature, allowing the ammonia to evaporate overnight through a bubbler. g. Carefully quench the reaction mixture with a saturated aqueous solution of ammonium chloride. h. Extract the aqueous layer with diethyl ether. i. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. j. Carefully remove the solvent by distillation at atmospheric pressure. k. Purify the resulting propargyl bromide by fractional distillation under reduced pressure.[9][10][11][12][13]

Note: Propargyl bromide is a lachrymator and should be handled with extreme caution in a well-ventilated fume hood.[12]

Parameter Value Reference
Starting MaterialThis compound[5]
Key TransformationDouble Dehydrobromination[2][6][7][8]
Proposed ProductPropargyl Bromide[9][12]
Potential Agrochemical ClassPropargyl-containing fungicides

Proposed Application III: Synthesis of Pyrazole-Based Agrochemicals

Pyrazole derivatives are a cornerstone of the agrochemical industry, with numerous commercial products acting as herbicides, fungicides, and insecticides. One of the most common methods for synthesizing the pyrazole ring is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[1][14][15][16][17] this compound could serve as a precursor to a suitable 1,3-dicarbonyl synthon.

Rationale and Mechanistic Insight

A plausible, albeit multi-step, route involves the initial conversion of this compound to a terminal alkyne, followed by hydration to a methyl ketone. Subsequent steps would build the 1,3-dicarbonyl functionality.

graph G { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

A [label="this compound"]; B [label="Propyne"]; C [label="Propanone"]; D [label="1,3-Dicarbonyl Intermediate"]; E [label="Pyrazole Agrochemical"];

A -> B [label="Dehydrobromination"]; B -> C [label="Hydration"]; C -> D [label="Acylation/Claisen Condensation"]; D -> E [label="Hydrazine (Knorr Synthesis)"]; }

Figure 3: Hypothetical synthesis of pyrazole agrochemicals from this compound.
Proposed Experimental Protocol: Synthesis of a Substituted Pyrazole

This protocol outlines the initial steps to convert this compound into a key 1,3-dicarbonyl intermediate.

Step 1: Synthesis of Propyne from this compound

  • Follow the procedure outlined in Section 3.2 for the double dehydrobromination of this compound to yield propyne.

Step 2: Hydration of Propyne to Propanone

  • Apparatus: A gas washing bottle and a receiving flask containing the hydration catalyst.

  • Reagents:

    • Propyne gas (from Step 1)

    • Aqueous sulfuric acid (10% v/v)

    • Mercury(II) sulfate (catalytic amount)

  • Procedure: a. Prepare a solution of aqueous sulfuric acid and mercury(II) sulfate in the receiving flask. b. Bubble the propyne gas generated in the previous step through the acidic solution. c. The reaction is typically exothermic. Maintain the temperature between 60-80°C. d. Collect the propanone by distillation.

Step 3: Formation of a 1,3-Dicarbonyl Compound

  • The resulting propanone can then be subjected to a Claisen condensation with a suitable ester (e.g., diethyl oxalate) in the presence of a strong base (e.g., sodium ethoxide) to generate a 1,3-dicarbonyl compound.

Step 4: Knorr Pyrazole Synthesis

  • The synthesized 1,3-dicarbonyl compound can then be reacted with a substituted hydrazine in the presence of an acid catalyst to form the desired pyrazole ring.[1][14][15][16][17]

Parameter Value Reference
Starting MaterialThis compound[5]
Key Intermediate1,3-Dicarbonyl Compound[15]
Key ReactionKnorr Pyrazole Synthesis[1][17]
Potential Agrochemical ClassPyrazole Herbicides/Fungicides

Safety and Handling

This compound and its isomer 1,2,3-tribromopropane should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[18][19] All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Material Safety Data Sheet (MSDS).

Conclusion and Future Outlook

The application of this compound in agrochemical synthesis, while not yet established, presents a landscape of intriguing possibilities. The proposed synthetic pathways detailed in this application note—leading to valuable trifluoromethyl, propargyl, and pyrazole-containing scaffolds—are grounded in fundamental principles of organic chemistry and offer a roadmap for future research. It is our hope that these detailed protocols will inspire and enable researchers to unlock the full potential of this underutilized building block, ultimately contributing to the development of the next generation of innovative and effective crop protection agents.

References

  • Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599.
  • EP0020964A1 - Process for the preparation of pyrazoles.
  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). Molecules, 28(18), 6529.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). Molecules, 23(1), 134.
  • Knorr pyrazole synthesis. Name-Reaction.com.
  • Propargyl bromide. ChemicalBook.
  • US6794551B2 - Process for producing propargyl bromide.
  • US9169178B2 - Manufacturing of stabilized propargyl bromide.
  • Propargyl bromide. Wikipedia.
  • Preparation of propargyl bromide. PrepChem.com.
  • US3829522A - Synthesis of alkynes by dehydrohalogenation.
  • The Trifluoromethylating Sandmeyer Reaction: A Method for Transforming C-N into C-CF3. (2014).
  • Alkenes To Alkynes Via Halogenation And Elimination Reactions. (2013). Master Organic Chemistry.
  • Carbon Trifluoromethyl
  • This compound. PubChem.
  • US5962754A - Method for the preparation of 3-bromo-1,1,1-trifluoropropane.
  • Alkyne Synthesis by Double Dehydrohalogen
  • From Carboxylic Acids to the Trifluoromethyl Group Using BrF3. (2016).
  • Preparation of Alkynes by Double Elimin
  • 1,2,3-Tribromopropane for synthesis. Sigma-Aldrich.
  • 1,2,3-Tribromopropane for synthesis. Sigma-Aldrich.
  • Selective Transformations of Aromatic Trifluoromethyl Groups. TCI Chemicals.
  • Trifluoromethyl
  • 1,2,3-tribromopropane. ChemSynthesis.

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Application Notes & Protocols: The Strategic Use of 1,1,1-Tribromopropane in the Synthesis of Advanced Organometallic Reagents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 1,1,1-tribromopropane as a versatile precursor for the generation of potent organometallic reagents. Moving beyond a simple recitation of steps, this document elucidates the underlying chemical principles, strategic considerations, and practical nuances essential for the successful formation of Grignard and organolithium species from this polyhalogenated substrate. Detailed, field-tested protocols are presented, alongside troubleshooting insights and safety mandates. The subsequent reactivity of these intermediates, including their potential for α-elimination to form reactive carbenoids, is discussed, highlighting their utility in sophisticated synthetic applications relevant to pharmaceutical and materials science research.

Introduction: Unlocking the Potential of a Polyhalogenated Precursor

In the landscape of organic synthesis, the formation of carbon-metal bonds is a cornerstone transformation, converting electrophilic carbon centers into powerfully nucleophilic ones.[1] Organometallic reagents, such as Grignard and organolithium compounds, are indispensable tools for constructing complex molecular architectures.[2][3] this compound (C₃H₅Br₃) presents a unique and challenging substrate for these transformations. Its geminal tribromo-methyl group offers a fascinating platform for generating highly functionalized reagents. However, the very presence of multiple electron-withdrawing halogens significantly influences the reactivity of the C-Br bonds, demanding carefully optimized conditions to achieve the desired organometallic species.

This guide details two primary pathways for the conversion of this compound into valuable synthetic intermediates:

  • Oxidative Insertion: The classic Grignard reaction, involving the direct insertion of magnesium metal into a carbon-bromine bond.

  • Metal-Halogen Exchange: A rapid and low-temperature process for generating organolithium reagents by swapping a halogen with the metal from a pre-formed organolithium compound.[4]

Furthermore, we will explore the intriguing possibility of subsequent α-elimination from these intermediates to generate highly reactive dibromopropylidene carbenoids, opening avenues for cyclopropanation and C-H insertion reactions.

Grignard Reagent Formation: Taming a Reluctant Substrate

The synthesis of a Grignard reagent involves the oxidative insertion of magnesium (Mg⁰) into the carbon-halogen bond.[5][6] While seemingly straightforward, the reaction with polyhalogenated alkanes like this compound is often challenging. The electron-withdrawing nature of the adjacent bromine atoms can deactivate the C-Br bond, making the reaction sluggish.[7] Success hinges on meticulous technique, proper activation of the magnesium surface, and the choice of an appropriate solvent.

Causality of Experimental Choices
  • Solvent Selection: Tetrahydrofuran (THF) is the solvent of choice over diethyl ether. Its higher polarity and superior coordinating ability help to stabilize the forming Grignard reagent and enhance the reactivity of the substrate.[5][7]

  • Magnesium Activation: A persistent layer of magnesium oxide on the metal turnings can completely inhibit the reaction.[5][8] Activation is therefore not optional but critical. This is achieved by physically dislodging the oxide layer or by using chemical initiators.[5][7][8] 1,2-Dibromoethane is a particularly effective initiator; it reacts with the magnesium to produce ethylene gas and magnesium bromide, exposing a fresh, reactive metal surface.[9]

  • Initiation and Temperature Control: Gentle heating may be required to initiate the reaction. However, once started, the reaction is exothermic. The dropwise addition of the halide solution is crucial to maintain a controlled, gentle reflux and prevent side reactions, such as Wurtz coupling.[7][10]

Experimental Workflow: Grignard Reagent Formation

cluster_prep Preparation cluster_reaction Reaction cluster_result Result P1 Oven-dry all glassware P2 Assemble 3-neck RBF with condenser, dropping funnel, and N₂/Ar inlet P1->P2 P3 Cool under inert atmosphere P2->P3 R1 Add Mg turnings (1.2 eq) to RBF P3->R1 R2 Activate Mg with I₂ crystal or 1,2-dibromoethane R1->R2 R4 Add small portion of halide solution to Mg R2->R4 R3 Dissolve this compound (1 eq) in anhydrous THF R3->R4 R5 Initiate reaction (gentle warming if needed) R4->R5 R6 Add remaining halide solution dropwise to maintain gentle reflux R5->R6 R7 Reflux for 1-2 hours post-addition R6->R7 Result Formation of Br₂C(MgBr)CH₂CH₃ solution in THF R7->Result

Caption: Workflow for the formation of a Grignard reagent from this compound.

Detailed Protocol: Synthesis of 1,1-Dibromo-1-(bromomagnesio)propane

Materials:

  • Magnesium turnings

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • Initiator: Iodine (one small crystal) or 1,2-Dibromoethane (a few drops)

  • Inert gas (Nitrogen or Argon)

Apparatus:

  • Three-necked round-bottom flask, oven-dried

  • Reflux condenser, oven-dried

  • Dropping funnel, oven-dried

  • Magnetic stirrer and stir bar

  • Inert gas line (Schlenk line or balloon)

  • Heating mantle or oil bath

Procedure:

  • Setup: Assemble the dry glassware. Place the magnesium turnings (1.2 equivalents) and a stir bar in the flask. Heat the flask gently under vacuum and then cool to room temperature under a stream of inert gas.

  • Activation: Add a single crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium.[5][7]

  • Reagent Preparation: In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous THF.

  • Initiation: Add a small amount (approx. 10%) of the tribromopropane solution to the magnesium suspension. The brown color of the iodine should fade, and gentle bubbling may be observed as the reaction begins. If no reaction is apparent, gently warm the flask with a heat gun until initiation occurs.[7]

  • Addition: Once the reaction is initiated and self-sustaining (gentle reflux), add the remainder of the tribromopropane solution dropwise at a rate that maintains a steady but controlled reflux.

  • Completion: After the addition is complete, heat the mixture at reflux for an additional 1-2 hours to ensure all the magnesium has reacted.

  • Usage: Cool the resulting dark, cloudy solution to room temperature. The Grignard reagent is now ready for use in subsequent reactions.

Organolithium Reagents via Metal-Halogen Exchange

Metal-halogen exchange is a powerful and often very rapid method for preparing organolithium compounds, particularly when direct lithiation with lithium metal is difficult.[4] The reaction involves treating an organic halide with a commercially available organolithium reagent, typically n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi). The equilibrium of the reaction is driven by the formation of the more stable organolithium species (i.e., the one with the more stable carbanion).[4][6]

Mechanistic Rationale and Critical Parameters
  • Thermodynamic Driving Force: The exchange between this compound and an alkyllithium is thermodynamically favorable. The resulting 1,1,1-tribromopropyllithium intermediate is stabilized by the inductive effect of the bromine atoms.

  • Low Temperature is Essential: These exchanges are extremely fast, even at -78 °C (dry ice/acetone bath). Performing the reaction at low temperatures is critical to prevent side reactions, such as elimination or attack on the etheral solvent.[11][12]

  • Stoichiometry: The choice of one equivalent of organolithium is intended to exchange a single bromine atom. The reactivity trend for exchange is I > Br > Cl.[4]

cluster_mech Proposed Metal-Halogen Exchange Mechanism Reactants R'—Li + R—Br AteComplex [ R'—Li—Br—R ] 'Ate' Complex Intermediate Reactants->AteComplex Coordination Products R'—Br + R—Li AteComplex->Products Exchange

Caption: Simplified mechanism for lithium-halogen exchange proceeding via an 'ate' complex.

Detailed Protocol: Synthesis of 1,1-Dibromo-1-lithiopropane

Safety Note: Alkyllithium reagents like n-BuLi are pyrophoric and react violently with water. All operations must be conducted under a strictly inert atmosphere by trained personnel using appropriate personal protective equipment.[12]

Materials:

  • This compound

  • n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

  • Anhydrous solvent: Tetrahydrofuran (THF) or Diethyl Ether (Et₂O)

  • Inert gas (Nitrogen or Argon)

Apparatus:

  • Oven-dried, two-necked round-bottom flask with a septum and inert gas inlet

  • Syringes and needles for liquid transfers

  • Magnetic stirrer and stir bar

  • Low-temperature bath (e.g., dry ice/acetone, -78 °C)

Procedure:

  • Setup: Place a stir bar in the flask and flush thoroughly with inert gas.

  • Reagent Addition: Dissolve this compound (1.0 equivalent) in anhydrous THF and add it to the reaction flask via syringe.

  • Cooling: Cool the solution to -78 °C in the low-temperature bath.

  • Lithiation: While stirring vigorously, slowly add n-BuLi (1.0 equivalent) dropwise via syringe over 15-20 minutes. Ensure the internal temperature does not rise significantly.

  • Reaction Time: Stir the mixture at -78 °C for 30-60 minutes to ensure the exchange is complete.

  • In Situ Use: The resulting organolithium reagent is highly reactive and thermally unstable. It should be used immediately in situ by adding an electrophile to the cold reaction mixture.

Subsequent Reactivity: The Path to Carbenes

Organometallic reagents generated at a carbon bearing multiple halogens, such as those from this compound, can be unstable. They have a propensity to undergo α-elimination, where the metal and a halogen on the same carbon are eliminated, forming a carbene.[13][14] A carbene is a neutral species containing a carbon atom with two unshared valence electrons, making it a highly reactive intermediate that is both nucleophilic and electrophilic.[14]

Start Br₂C(M)CH₂CH₃ (M = MgBr or Li) Elimination α-Elimination (Warming) Start->Elimination Carbene Br₂C:CH₂CH₃ Dibromopropylidene Carbene Elimination->Carbene Salt M—Br (LiBr or MgBr₂) Elimination->Salt Product Dibromocyclopropane Product Carbene->Product Cyclopropanation Alkene Alkene (e.g., Cyclohexene) Alkene->Product

Caption: Pathway from the organometallic reagent to a carbene and subsequent cyclopropanation.

This elimination is often promoted by warming the solution. The resulting dibromopropylidene carbene can be trapped in situ with various substrates, most notably alkenes, to form dibromocyclopropanes, which are valuable building blocks in organic synthesis.

Summary of Protocols and Applications

The choice between forming a Grignard or an organolithium reagent depends on the desired downstream application and compatibility with other functional groups.

ParameterGrignard Reagent FormationOrganolithium Formation (Metal-Halogen Exchange)
Primary Reagent Magnesium (Mg) metaln-Butyllithium (n-BuLi) or t-Butyllithium (t-BuLi)
Solvent Anhydrous THF (preferred)Anhydrous THF or Et₂O
Temperature Reflux (~66 °C in THF)-78 °C
Key Feature Heterogeneous reaction on Mg surfaceHomogeneous, very rapid reaction
Relative Reactivity Moderately basic, good nucleophileExtremely basic, potent nucleophile
Safety Moisture-sensitivePyrophoric, moisture-sensitive

Applications:

The organometallic reagents derived from this compound are potent nucleophiles and strong bases.[15][16] Their primary applications include:

  • Carbonyl Addition: Reaction with aldehydes and ketones to form tertiary alcohols.[1][10]

  • Epoxide Opening: Nucleophilic attack on epoxides to yield halo-alcohols.[17]

  • Carbene Chemistry: In situ generation of dibromocarbenes for the cyclopropanation of olefins.[13]

References

  • Technical Support Center: Grignard Reactions with 3-Bromo-1,1,1-trichloropropane - Benchchem.
  • Metal–halogen exchange - Wikipedia.
  • synthesis of organometallic reagents - YouTube.
  • Grignard Reagents - Sigma-Aldrich.
  • GRIGNARD REAGENT | REACTIONS | PREPAR
  • Mechanism of Grignard Reagent Formation.
  • 5: Carbene Reactions - Chemistry LibreTexts.
  • 7: The Grignard Reaction (Experiment) - Chemistry LibreTexts.
  • Carbene Form
  • Adv Org Lecture 12 Metal Insertions and Halogen Exchange Reactions - YouTube.
  • organolithium reagents 1.
  • Organometallic Reagents and Carbanions: Crash Course Organic Chemistry #28 - YouTube.
  • 18.9: Organometallic Reagents - Chemistry LibreTexts.
  • 13.8: Organometallic Reagents - Chemistry LibreTexts.
  • 11.2: The Reaction Organolithium Compounds and Grighard Reagents with Electrophiles - Chemistry LibreTexts.
  • A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC - NIH.
  • (PDF) Applications of Organolithium and Organomagnesium Reagents in Organic Chemistry.
  • Formation of Grignard and Organolithium Reagents From Alkyl Halides - Master Organic Chemistry.
  • 1,2-Dibromoethane - Wikipedia.
  • Organometallic Compounds in Organic Synthesis: Mechanisms, Catalysis, and Industrial Applications - ResearchG

Sources

Application Notes and Protocols for 1,1,1-Tribromopropane in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1,1,1-Tribromopropane is a polyhalogenated alkane with significant potential as a building block in organic synthesis. Its unique structural feature, the tribromomethyl group attached to an ethyl chain, makes it a valuable precursor for the introduction of the 1,1-dibromovinyl moiety and other functionalities. This guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals, focusing on the synthesis of this compound and its primary application in dehydrobromination reactions to yield 1,1-dibromo-1-propene, a versatile intermediate for further transformations.

Physicochemical Properties

A clear understanding of the physical and chemical properties of this compound is essential for its safe handling and effective use in synthesis.

PropertyValueSource
Molecular Formula C₃H₅Br₃PubChem[1]
Molecular Weight 280.78 g/mol PubChem[1]
CAS Number 25497-42-1PubChem[1]
IUPAC Name This compoundPubChem[1]

Safety and Handling

Polyhalogenated alkanes require careful handling due to their potential toxicity. While specific toxicology data for this compound is not extensively documented, it is prudent to handle it with the same precautions as other brominated hydrocarbons.

  • General Precautions : Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

  • In case of contact :

    • Skin : Wash immediately with soap and water.

    • Eyes : Rinse cautiously with water for several minutes.

  • Disposal : Dispose of waste in accordance with local regulations for halogenated organic compounds.

Synthesis of this compound

A reliable method for the synthesis of this compound is crucial for its application. While a direct, detailed protocol for this specific compound is not prevalent in readily available literature, a plausible and scientifically sound approach is through the Hunsdiecker reaction of the silver salt of 2,2-dibromopropanoic acid. The Hunsdiecker reaction is a well-established method for the synthesis of organic halides from the silver salts of carboxylic acids.[2][3][4]

Reaction Principle: The Hunsdiecker Reaction

The Hunsdiecker reaction proceeds through a radical mechanism. The silver salt of a carboxylic acid reacts with a halogen (in this case, bromine) to form an acyl hypohalite intermediate. This intermediate then undergoes homolytic cleavage and decarboxylation to generate an alkyl radical, which subsequently reacts with a halogen source to yield the final alkyl halide.[5][6]

Hunsdiecker_Mechanism RCOOAg R-COO⁻Ag⁺ RCOOBr R-COO-Br (Acyl hypobromite) RCOOAg->RCOOBr + Br₂ Br2 Br₂ R_rad R• (Alkyl radical) RCOOBr->R_rad → [R-COO•] → R• + CO₂ RBr R-Br (Alkyl bromide) R_rad->RBr + Br₂ or R-COO-Br CO2 CO₂

Caption: Generalized mechanism of the Hunsdiecker reaction.

Protocol 1: Synthesis of this compound via Hunsdiecker Reaction

This protocol is a proposed synthetic route based on the principles of the Hunsdiecker reaction.

Step 1: Synthesis of 2,2-Dibromopropanoic Acid

  • This precursor can be synthesized from propanoic acid through a Hell-Volhard-Zelinsky reaction with excess bromine.

Step 2: Preparation of Silver 2,2-Dibromopropanoate

  • Dissolve 2,2-dibromopropanoic acid in a minimal amount of hot water.

  • Slowly add a stoichiometric amount of silver nitrate solution with stirring.

  • The silver salt will precipitate out of the solution.

  • Filter the precipitate, wash with cold water and then acetone, and dry thoroughly in a vacuum oven. It is crucial that the silver salt is completely dry for the next step.

Step 3: The Hunsdiecker Reaction

  • Suspend the dry silver 2,2-dibromopropanoate in an inert, dry solvent such as carbon tetrachloride (CCl₄) in a round-bottom flask fitted with a reflux condenser and a dropping funnel.

  • From the dropping funnel, add a stoichiometric amount of dry bromine dissolved in CCl₄ dropwise to the stirred suspension.

  • After the addition is complete, gently reflux the mixture. The reaction is often initiated by heat or light. Monitor the reaction for the cessation of CO₂ evolution.

  • Once the reaction is complete, cool the mixture and filter off the silver bromide precipitate.

  • Wash the filtrate with a solution of sodium thiosulfate to remove any unreacted bromine, followed by a wash with saturated sodium bicarbonate solution and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • The crude this compound can be purified by fractional distillation under reduced pressure.

Application: Dehydrobromination to 1,1-Dibromo-1-propene

A primary and highly useful transformation of this compound is its dehydrobromination to form 1,1-dibromo-1-propene. This reaction typically proceeds via an E2 (bimolecular elimination) mechanism, where a strong, sterically hindered base is used to abstract a proton from the carbon adjacent to the tribromomethyl group.[7] Potassium tert-butoxide is an excellent choice for this transformation due to its strong basicity and steric bulk, which favors the formation of the terminal alkene.[7]

Dehydrobromination_Workflow Start This compound Reaction Stirring at controlled temperature Start->Reaction Base Potassium tert-butoxide Base->Reaction Solvent Anhydrous THF or tert-Butanol Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Distillation Workup->Purification Product 1,1-Dibromo-1-propene Purification->Product

Sources

Application Notes & Protocols: Advanced Catalytic Systems for the Activation of 1,1,1-Tribromopropane

Author: BenchChem Technical Support Team. Date: January 2026

Foreword for the Modern Synthetic Chemist

The strategic activation of polyhalogenated alkanes is a cornerstone of modern organic synthesis, providing access to a diverse array of functionalized molecules. Among these, 1,1,1-tribromopropane stands out as a versatile C3 building block. Its gem-dibromoethyl moiety is a precursor to valuable intermediates, but its controlled activation presents a significant challenge. This guide moves beyond mere procedural lists; it is designed to provide researchers, scientists, and drug development professionals with a deep, mechanistic understanding of the catalytic systems that tame the reactivity of this potent reagent. We will explore the "why" behind the protocols, enabling you to not only replicate results but also to innovate and troubleshoot effectively.

Chapter 1: Iron-Catalyzed Atom Transfer Radical Addition (ATRA)

Expertise & Experience: The Rationale for Iron Catalysis

Iron is an ideal catalyst for industrial and academic applications due to its low cost, low toxicity, and abundance.[1][2] In the context of activating this compound, iron-based systems, particularly those involving an equilibrium between Fe(II) and Fe(III) species, are exceptionally effective for mediating Atom Transfer Radical Addition (ATRA) reactions.[3][4] The core principle lies in the reversible transfer of a bromine atom from the dormant species (this compound) to the Fe(II) catalyst, generating a transient radical and the Fe(III)-Br complex. This process, foundational to Atom Transfer Radical Polymerization (ATRP), provides a controlled method for generating the key 1,1-dibromopropyl radical, minimizing unwanted side reactions.[4] The choice of ligands and solvents is critical, as they modulate the redox potential of the iron center and, consequently, the catalytic activity.[5]

Mechanistic Diagram: The Fe(II)/Fe(III) Catalytic Cycle

The catalytic cycle for the iron-mediated ATRA of this compound to an olefin is a well-established radical process. The diagram below illustrates the key steps from initiation to product formation and catalyst regeneration.

Fe_ATRA_Cycle FeII L-Fe(II) (Activator) FeIII L-Fe(III)Br (Deactivator) FeII->FeIII Activation FeIII->FeII Deactivation Product Adduct Product (R-CHBrCH2CBr2CH2CH3) Radical CH3CH2C•Br2 (Propagating Radical) AdductRadical Olefin-Adduct Radical Radical->AdductRadical Addition to Olefin TBP CH3CH2CBr3 (this compound) Radical->TBP k_deact AdductRadical->Product Halogen Transfer TBP->Radical k_act Olefin Olefin (R-CH=CH2)

Caption: Fe(II)/Fe(III) catalytic cycle for Atom Transfer Radical Addition.

Protocol: Iron-Catalyzed ATRA of this compound to Styrene

This protocol describes a representative procedure for the addition of this compound to styrene, a common olefin, to form the corresponding adduct.

Materials & Reagents:

Reagent/MaterialPurity/GradeSupplier ExampleNotes
This compound>97%Sigma-AldrichUse as received.
Styrene>99%, inhibitor-freeSigma-AldrichPass through a short column of basic alumina to remove inhibitor before use.
Iron(II) Bromide (FeBr₂)Anhydrous, >98%Strem ChemicalsHandle in a glovebox or under inert atmosphere.
Triphenylphosphine (PPh₃)>99%Acros OrganicsLigand for the iron catalyst.
AnisoleAnhydrous, >99%Acros OrganicsUse a dry, degassed solvent for best results.[5]
Schlenk flask & manifoldN/AN/AFor maintaining an inert atmosphere.

Step-by-Step Methodology:

  • Catalyst Preparation: In a nitrogen-filled glovebox, add FeBr₂ (21.6 mg, 0.1 mmol, 1 mol%) and PPh₃ (52.4 mg, 0.2 mmol, 2 mol%) to a 50 mL Schlenk flask equipped with a magnetic stir bar.

  • Reaction Setup: Remove the flask from the glovebox and connect it to a Schlenk line. Evacuate and backfill with high-purity nitrogen three times.

  • Reagent Addition: Under a positive flow of nitrogen, add anhydrous anisole (20 mL) via syringe. Stir the mixture until the catalyst components dissolve, forming a homogeneous solution.

  • Substrate Addition: Add styrene (1.14 mL, 10.0 mmol, 1.0 equiv) followed by this compound (1.25 mL, 12.0 mmol, 1.2 equiv) via syringe. Causality Note: A slight excess of the tribromopropane ensures complete consumption of the olefin.

  • Reaction Execution: Seal the Schlenk flask and immerse it in a preheated oil bath at 90 °C. Stir the reaction vigorously.

  • Monitoring: Monitor the reaction progress by taking small aliquots via a degassed syringe and analyzing them by GC-MS or TLC (e.g., 9:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 12-24 hours.

  • Workup: Once the styrene is consumed, cool the reaction to room temperature. Dilute the mixture with diethyl ether (50 mL) and wash with saturated aqueous NaHCO₃ (2 x 30 mL) and brine (1 x 30 mL).

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired adduct.

Chapter 2: Photoredox-Mediated Activation

Expertise & Experience: The Rationale for Photoredox Catalysis

Photoredox catalysis has revolutionized radical chemistry by enabling the generation of radical intermediates under exceptionally mild conditions using visible light as the energy source.[6][7][8] This approach is particularly well-suited for activating polyhalogenated compounds like this compound. The process involves a photocatalyst that, upon absorbing a photon, reaches an excited state with potent redox capabilities.[9][10] For this compound, a reductive quenching cycle is typically employed. The excited photocatalyst donates an electron to the C-Br bond, causing its homolytic cleavage to generate the 1,1-dibromopropyl radical and a bromide anion. This method avoids the high temperatures often required in transition metal catalysis, offering superior functional group tolerance and compatibility with sensitive substrates.

Mechanistic Diagram: Reductive Quenching Cycle

The following diagram outlines the key steps in the photoredox-mediated activation of this compound and its subsequent reaction.

Photoredox_Cycle cluster_photo Photoredox Catalytic Cycle cluster_substrate Substrate Transformation PC PC (Ground State) PC_star [PC]* (Excited State) PC->PC_star Visible Light (hν) PC_ox [PC]•+ (Oxidized State) PC_star->PC_ox SET TBP CH3CH2CBr3 PC_star->TBP Radical CH3CH2C•Br2 + Br⁻ PC_ox->PC Regeneration TBP->Radical Single Electron Transfer (SET) Reaction Radical Reaction (e.g., Addition) Radical->Reaction Product Final Product Reaction->Product

Caption: Reductive quenching cycle for photoredox activation.

Protocol: Photoredox-Catalyzed Cyclopropanation

This protocol details the synthesis of a bromocyclopropane derivative from an olefin and this compound, a powerful transformation enabled by photoredox catalysis.[11][12]

Materials & Reagents:

Reagent/MaterialPurity/GradeSupplier ExampleNotes
This compound>97%Sigma-AldrichReagent and source of the bromocarbene equivalent.
1,1-Diphenylethylene>98%TCI AmericaExample olefin substrate.
fac-Ir(ppy)₃>98%Sigma-AldrichCommon photoredox catalyst.
Diisopropylethylamine (DIPEA)>99.5%Sigma-AldrichSacrificial reductant and base.
Acetonitrile (MeCN)Anhydrous, >99.8%Acros OrganicsCommon solvent for photoredox reactions.
Borosilicate vial (4 mL)N/AVWRStandard reaction vessel.
Blue LED light source450 nmKessil, etc.Ensure proper cooling.

Step-by-Step Methodology:

  • Reaction Setup: To a 4 mL borosilicate vial containing a magnetic stir bar, add fac-Ir(ppy)₃ (1.3 mg, 0.002 mmol, 0.2 mol%), 1,1-diphenylethylene (180 mg, 1.0 mmol, 1.0 equiv), and this compound (0.16 mL, 1.5 mmol, 1.5 equiv).

  • Solvent and Amine Addition: Add anhydrous acetonitrile (2.0 mL) and DIPEA (0.35 mL, 2.0 mmol, 2.0 equiv). Causality Note: DIPEA serves as a terminal reductant to regenerate the ground state of the photocatalyst and also acts as a base to facilitate the final elimination step to form the cyclopropane.

  • Degassing: Seal the vial with a PTFE-lined cap. Degas the solution for 15 minutes by bubbling argon or nitrogen through it via a long needle while maintaining a vent needle. This step is critical to remove oxygen, which can quench the catalyst's excited state.

  • Irradiation: Place the vial approximately 5 cm from a 450 nm blue LED lamp. Use a fan to maintain the reaction temperature at approximately 25 °C. Stir the reaction vigorously to ensure even irradiation.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting olefin is consumed (typically 6-12 hours).

  • Workup: Upon completion, transfer the reaction mixture to a separatory funnel. Dilute with ethyl acetate (30 mL) and wash with water (2 x 15 mL) and brine (1 x 15 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting oil by flash column chromatography (e.g., using a gradient of 0% to 5% ethyl acetate in hexanes) to afford the desired 1-bromo-1-(ethyl)-2,2-diphenylcyclopropane.

Chapter 3: Comparative Analysis & Troubleshooting

At-a-Glance Comparison of Catalytic Systems

Choosing the right catalytic system depends on the specific synthetic goal, available equipment, and substrate scope. The table below summarizes the key features of the discussed methods.

ParameterIron-Catalyzed ATRAPhotoredox Catalysis
Catalyst Cost & Toxicity Low cost, low toxicity (environmentally benign)[1][2]Higher cost (Ir/Ru), lower for organic dyes; generally low toxicity at catalytic loadings.
Reaction Conditions Elevated temperatures (60-120 °C)Ambient temperature, requires a specific light source.
Atmosphere Strictly inert (N₂ or Ar)Strictly inert (degassing is critical).
Functional Group Tolerance Good, but may be limited by high temperatures.Excellent, due to very mild reaction conditions.[6]
Primary Application C-C bond formation via radical addition.Broad; radical additions, cyclopropanations, C-H functionalization.
Key Advantage Scalability and low catalyst cost.Unparalleled mildness and functional group compatibility.
Troubleshooting Common Issues
IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (e.g., oxidized FeBr₂).2. Oxygen contamination in photoredox setup.3. Insufficient light intensity/wrong wavelength.1. Use fresh, anhydrous catalyst and handle under inert conditions.2. Improve degassing procedure (e.g., freeze-pump-thaw cycles).3. Check LED specifications and move the reaction closer to the light source.
Formation of Side Products 1. Radical-radical coupling.2. Elimination of HBr from the starting material or product.3. Polymerization of olefin (ATRA).1. Run the reaction at a higher dilution.2. Use a non-nucleophilic base (photoredox) or control temperature carefully (ATRA).3. Ensure the deactivation step (k_deact) is efficient by checking ligand/catalyst ratios.
Low Product Yield after Purification 1. Product volatility.2. Product instability on silica gel.1. Use care during solvent removal (e.g., lower temperature, no high vacuum).2. Try a different stationary phase (e.g., alumina) or minimize contact time with silica.

References

  • Matyjaszewski Polymer Group. (n.d.). Iron Based ATRP. Carnegie Mellon University.
  • Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes.
  • Dadashi-Silab, S., & Matyjaszewski, K. (2020). Iron Catalysts in Atom Transfer Radical Polymerization. Molecules, 25(7), 1648. MDPI.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • Prier, C. K., Rankic, D. A., & MacMillan, D. W. C. (2013). Visible Light Photoredox Catalysis with Transition Metal Complexes: Applications in Organic Synthesis. Chemical Reviews, 113(7), 5322-5363. Princeton University.
  • Angewandte Chemie International Edition. (2019). Copper-Catalyzed Triboration: Straightforward, Atom-Economical Synthesis of 1,1,1-Triborylalkanes from Terminal Alkynes and HBpin. PubMed, 58(52), 18923-18927.
  • Polymer Chemistry. (n.d.). Iron-catalyzed atom transfer radical polymerization. RSC Publishing.
  • Twilton, J., Le, C., & MacMillan, D. W. C. (2017). Illuminating Photoredox Catalysis. PubMed Central, 1(1), 3.
  • Prier, C. K., Rankic, D. A., & MacMillan, D. W. C. (2013). Visible Light Photoredox Catalysis with Transition Metal Complexes: Applications in Organic Synthesis. PubMed Central, 113(7), 5322-5363.
  • Dadashi-Silab, S., & Matyjaszewski, K. (2022). Effect of Halogen and Solvent on Iron-Catalyzed Atom Transfer Radical Polymerization. The Royal Society of Chemistry.
  • Dadashi-Silab, S., & Matyjaszewski, K. (2020). Iron Catalysts in Atom Transfer Radical Polymerization. PubMed, 25(7), 1648.
  • Koike, T., & Akita, M. (2019). Dawn of photoredox catalysis. PubMed Central.
  • Furukawa, J., Kawabata, N., & Nishimura, J. (1966). A novel route to cyclopropanes from olefins. Semantic Scholar.
  • Liu, T. (2024). Advanced Organic Chemistry: Introduction to Photoredox Catalysis. YouTube.

Sources

Application Note: High-Throughput GC-MS Analysis of Reaction Mixtures Containing 1,1,1-Tribromopropane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a comprehensive and robust methodology for the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of reaction mixtures containing 1,1,1-tribromopropane. The protocols detailed herein are designed for researchers, scientists, and drug development professionals who require accurate identification and quantification of this halogenated aliphatic hydrocarbon and its related impurities. By leveraging a non-polar capillary GC column and electron ionization mass spectrometry, this method provides high selectivity and sensitivity. This guide explains the causality behind experimental choices, from sample preparation to data interpretation, ensuring a self-validating and scientifically sound analytical system.

Introduction: The Analytical Challenge of Brominated Alkanes

This compound is a halogenated organic compound that can be utilized as a synthetic intermediate or may arise as a byproduct in various chemical reactions. Due to the potential for isomeric variants and other halogenated impurities, a highly selective analytical technique is imperative for monitoring reaction progress, ensuring product purity, and conducting safety assessments. Gas chromatography coupled with mass spectrometry (GC-MS) is the definitive analytical technique for volatile and semi-volatile compounds like this compound, offering superior chromatographic separation and definitive mass-based identification.[1]

The primary analytical challenges in this context are the chromatographic separation of structural isomers (e.g., this compound vs. 1,1,2-tribromopropane) and the confident identification of compounds based on their mass spectral fragmentation patterns. Brominated compounds exhibit a characteristic isotopic signature due to the presence of two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This signature is a powerful diagnostic tool in mass spectrometry.[2]

This application note provides a validated protocol for the analysis of this compound, designed to be implemented on standard laboratory GC-MS instrumentation.

Experimental Workflow and Rationale

The overall analytical workflow is designed for efficiency and accuracy, from sample receipt to final data analysis. Each step is critical for maintaining the integrity of the analysis.

GC-MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Reaction Mixture Sample Dilution Dilution in Dichloromethane Sample->Dilution Accurate Weighing Filtration Filtration (0.45 µm PTFE) Dilution->Filtration Ensure Homogeneity Vial Transfer to GC Vial Filtration->Vial Remove Particulates Autosampler Autosampler Injection Vial->Autosampler Automated Analysis GC Gas Chromatography Separation Autosampler->GC Vaporization & Separation MS Mass Spectrometry Detection GC->MS Ionization & Fragmentation TIC Total Ion Chromatogram (TIC) MS->TIC Data Acquisition Integration Peak Integration & Identification TIC->Integration Spectral Library Search Report Quantitative Report Integration->Report Calibration Curve Application

Figure 1: High-level workflow for the GC-MS analysis of this compound reaction mixtures.

Sample Preparation Protocol

Rationale: Proper sample preparation is paramount to prevent contamination of the GC system and to ensure the concentration of the analyte is within the linear dynamic range of the detector.[3] The choice of dichloromethane as a solvent is due to its volatility and its ability to dissolve a wide range of organic compounds without interfering with the analysis.[3] Filtration is a critical step to remove any particulate matter that could block the injector syringe or contaminate the GC inlet and column.[3]

Step-by-Step Protocol:

  • Homogenize: Ensure the reaction mixture is homogeneous by vortexing or sonicating.

  • Weighing: Accurately weigh approximately 50 mg of the reaction mixture into a 10 mL volumetric flask.

  • Dilution: Dilute the sample to the mark with high-purity dichloromethane. This brings the analyte to a concentration suitable for GC-MS analysis, typically in the low µg/mL to ng/mL range.[4]

  • Mixing: Vortex the solution for 30 seconds to ensure it is thoroughly mixed.

  • Filtration: If the solution contains any solid particles, filter it through a 0.45 µm PTFE syringe filter into a clean 2 mL GC autosampler vial.[3]

  • Capping: Securely cap the vial with a PTFE-lined septum cap.

GC-MS Instrumentation and Parameters

Rationale: The choice of a non-polar DB-5ms (or equivalent 5% diphenyl / 95% dimethyl polysiloxane) column is standard for the analysis of halogenated hydrocarbons as it provides excellent separation based on boiling points and is robust against a variety of sample matrices.[3] The temperature program is optimized to ensure good separation of volatile components at the beginning of the run while allowing for the timely elution of higher boiling point compounds. The mass spectrometer settings are standard for electron ionization (EI), which provides reproducible fragmentation patterns for library matching.

Parameter Setting Rationale
GC System Agilent 7890B or equivalentA widely used and reliable gas chromatograph.
Column DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film)Provides excellent resolution for non-polar to semi-polar compounds.
Inlet Temperature 250 °CEnsures rapid and complete vaporization of the sample.
Injection Volume 1 µLStandard volume for capillary columns.
Injection Mode Split (20:1 ratio)Prevents column overloading and ensures sharp peaks.
Carrier Gas Helium (99.999% purity)Inert carrier gas, standard for MS applications.
Flow Rate 1.0 mL/min (Constant Flow)Optimal flow rate for a 0.25 mm I.D. column.
Oven Program 50°C (hold 2 min), ramp 15°C/min to 280°C (hold 5 min)Balances separation of early eluting compounds with run time.
MS System Agilent 5977B or equivalentA sensitive and reliable single quadrupole mass spectrometer.
Ion Source Temp. 230 °CStandard temperature to promote ionization and minimize degradation.
Quadrupole Temp. 150 °CStandard temperature for stable mass filtering.
Ionization Mode Electron Ionization (EI) at 70 eVStandard energy for reproducible fragmentation and library matching.
Mass Scan Range 40 - 350 m/zCovers the expected mass range of the target analyte and fragments.

Data Analysis and Interpretation

Chromatographic Analysis

The primary goal of the chromatographic separation is to resolve this compound from its isomers and other reaction components. Under the specified GC conditions, this compound is expected to elute at a specific retention time. Isomers such as 1,1,2-tribromopropane and 1,2,3-tribromopropane will have different retention times due to differences in their boiling points and interaction with the stationary phase. The NIST Chemistry WebBook is an authoritative source for physical properties and spectral data of these compounds.[4][5][6]

Mass Spectral Interpretation of this compound

The mass spectrum of this compound is characterized by a complex pattern of peaks resulting from the isotopic distribution of bromine and predictable fragmentation pathways.

Fragmentation_Pathway M C₃H₅Br₃⁺• m/z 278, 280, 282, 284 Molecular Ion Cluster F1 C₂H₅Br₂⁺ m/z 201, 203, 205 Loss of •CH₂Br M:f0->F1:f0 - •CH₂Br (α-cleavage) F3 C₃H₅Br₂⁺ m/z 199, 201, 203 Loss of •Br M:f0->F3:f0 - •Br F2 CH₂Br₂⁺• m/z 172, 174, 176 Loss of C₂H₃Br F4 C₃H₅⁺ m/z 41 Loss of •Br₃ F3:f0->F4:f0 - Br₂

Figure 2: Predicted fragmentation pathway for this compound under electron ionization.

Key Features of the Mass Spectrum:

  • Molecular Ion (M⁺•): The molecular ion of this compound (C₃H₅Br₃) has a nominal mass of 280 amu. Due to the three bromine atoms, a characteristic isotopic cluster will be observed at m/z 278, 280, 282, and 284. The relative intensities of these peaks will follow a predictable pattern based on the statistical combination of ⁷⁹Br and ⁸¹Br isotopes. This cluster provides a high degree of confidence in the identification.

  • Loss of a Bromine Radical (M-Br): A very common fragmentation pathway for alkyl halides is the loss of a halogen radical.[2] This will result in an intense isotopic cluster around m/z 199, 201, and 203, corresponding to the [C₃H₅Br₂]⁺ fragment.

  • Alpha-Cleavage: Cleavage of the C-C bond adjacent to the carbon bearing the bromine atoms is also a likely fragmentation route. This would lead to the loss of a •CH₂Br radical, resulting in a fragment ion cluster for [C₂H₅Br₂]⁺ around m/z 201, 203, and 205.

  • Propargyl Cation: The base peak in the spectrum is often a stable, non-brominated fragment. For propyl compounds, the propargyl cation [C₃H₅]⁺ at m/z 41 is a common and stable fragment.[7]

The presence of a GC-MS spectrum for this compound is documented in spectral databases such as those from Wiley and NIST, confirming its analyzability by this method.[8]

Method Validation and Quality Control

To ensure the trustworthiness of the analytical results, a self-validating system must be in place. The following parameters should be assessed:

Validation Parameter Procedure Acceptance Criteria
Linearity Analyze a series of calibration standards at a minimum of five concentration levels.Correlation coefficient (R²) ≥ 0.995.
Accuracy Perform spike-recovery experiments on a blank matrix at three concentration levels.Recovery between 85-115%.
Precision Analyze at least six replicate injections of a standard solution.Relative Standard Deviation (RSD) ≤ 15%.
Limit of Detection (LOD) Determined based on the signal-to-noise ratio (S/N ≥ 3) of low-level standards.Must be adequate for the intended application.
Specificity Analyze potential impurities and isomers to ensure they are chromatographically resolved from this compound.Baseline resolution (Rs > 1.5) between critical peaks.

Conclusion

The GC-MS method detailed in this application note provides a reliable and robust framework for the analysis of reaction mixtures containing this compound. By understanding the rationale behind the sample preparation, instrumental parameters, and data interpretation, researchers can confidently identify and quantify the target analyte and its related impurities. The characteristic isotopic pattern of bromine-containing fragments serves as a definitive tool for identification, while the chromatographic separation ensures accurate quantification. This protocol is designed to be a foundational method that can be adapted and optimized for specific reaction matrices and analytical instrumentation.

References

  • National Institute of Standards and Technology. This compound. NIST Chemistry WebBook. [Link]
  • PubChem. This compound.
  • Jensen, S. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds.
  • Chemistry LibreTexts. (2023).
  • JoVE. (2024). Video: Mass Spectrometry: Alkyl Halide Fragmentation. Journal of Visualized Experiments. [Link]
  • National Institute of Standards and Technology. Propane, 1,1,2-tribromo-. NIST Chemistry WebBook. [Link]
  • University of Massachusetts Amherst.
  • SCION Instruments.
  • Thermo Fisher Scientific.
  • Environmental Science & Technology.
  • National Institute of Standards and Technology. Propane, 1,2,3-tribromo-. NIST Chemistry WebBook. [Link]

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HPLC Purification of Products from 1,1,1-Tribromopropane Reactions

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide and Protocol Handbook

Abstract

This comprehensive guide provides a detailed framework and actionable protocols for the purification of reaction products derived from 1,1,1-tribromopropane using High-Performance Liquid Chromatography (HPLC). Reactions involving polyhalogenated alkanes like this compound often yield complex mixtures containing the target molecule, unreacted starting materials, isomers, and various byproducts. Achieving high purity is paramount for accurate downstream analysis, biological testing, and further synthetic steps. This document offers researchers, scientists, and drug development professionals the foundational principles, strategic workflows, and step-by-step protocols necessary to develop robust and efficient HPLC purification methods for this class of compounds.

Introduction: The Purification Challenge

This compound is a versatile building block in organic synthesis. Its gem-dibromoethyl group serves as a precursor for various functional groups and carbon-carbon bond formations. However, the reactivity that makes it synthetically useful also leads to purification challenges. Reaction mixtures can be complex, and the resulting products often share similar physicochemical properties, such as polarity and molecular weight, with both the starting material and side products.

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for resolving such complex mixtures, offering high resolution and adaptability.[1] This guide focuses on establishing a systematic approach to HPLC method development, scaling from analytical scouting runs to preparative purification, ensuring the isolation of target compounds with high purity and yield.[2]

Analyte Considerations & Chromatographic Strategy

The success of any purification is rooted in understanding the analyte's properties. Products derived from this compound are typically small organic molecules.[1] Their key characteristics influencing HPLC strategy include:

  • Polarity: The introduction of new functional groups via substitution or elimination reactions will alter the polarity relative to the non-polar starting material. The resulting product can range from non-polar to moderately polar. This polarity range makes Reversed-Phase HPLC the most common and effective starting point.[3]

  • Solubility: Ensuring the crude sample is fully dissolved in the injection solvent is critical to avoid precipitation and column damage.[2][4] The solvent should be as weak as possible (i.e., contain the highest possible proportion of the aqueous phase in RP-HPLC) to ensure good peak shape upon injection.

  • Isomerism: Reactions may produce constitutional or stereoisomers. While standard RP-HPLC can often separate constitutional isomers, the resolution of enantiomers requires specialized Chiral Stationary Phases (CSPs).[5][6]

  • UV Absorbance: Most organic molecules, especially those containing aromatic rings or conjugated systems introduced during synthesis, are detectable by UV-Vis detectors.[1] For molecules lacking a strong chromophore, alternative detection methods like mass spectrometry (MS) or evaporative light scattering (ELSD) may be necessary.

Selecting the Right Chromatographic Mode

The choice between Reversed-Phase (RP), Normal-Phase (NP), and Chiral chromatography is the first critical decision in method development.

  • Reversed-Phase (RP-HPLC): The workhorse for most small organic molecules. It utilizes a non-polar stationary phase (e.g., C18, C8) and a polar mobile phase (e.g., water/acetonitrile or water/methanol).[3] It is the recommended starting point for nearly all this compound reaction products.

  • Normal-Phase (NP-HPLC): Employs a polar stationary phase (e.g., silica, cyano) and a non-polar mobile phase (e.g., hexane/isopropanol).[7][8] NP-HPLC is particularly useful for separating non-polar compounds that show little retention in RP-HPLC or for resolving isomers that are inseparable under reversed-phase conditions.[9]

  • Chiral HPLC: Essential when the reaction produces a racemic mixture and the separation of individual enantiomers is required. This is most commonly achieved using a Chiral Stationary Phase (CSP).[10]

Start Crude Reaction Product CheckPolarity Is the product soluble in polar organic/aqueous mixtures? Start->CheckPolarity RP_HPLC Start with Reversed-Phase (RP-HPLC) CheckPolarity->RP_HPLC  Yes NP_HPLC Use Normal-Phase (NP-HPLC) CheckPolarity->NP_HPLC No (very non-polar) CheckChirality Is the product chiral and enantiomeric separation required? CheckRPResolution Are isomers or impurities resolved in RP-HPLC? CheckChirality->CheckRPResolution No Chiral_HPLC Use Chiral HPLC with a Chiral Stationary Phase (CSP) CheckChirality->Chiral_HPLC Yes CheckRPResolution->NP_HPLC No Purified Purified Product CheckRPResolution->Purified Yes RP_HPLC->CheckChirality

Figure 1: Decision tree for selecting the appropriate HPLC mode.

The Purification Workflow: From Crude Mixture to Pure Compound

A systematic workflow is essential for efficiently developing a purification method. The process begins with sample preparation, moves to analytical method development, and culminates in preparative-scale purification and post-purification analysis.

cluster_0 Phase 1: Preparation cluster_1 Phase 2: Method Development cluster_2 Phase 3: Purification & Analysis A Crude Reaction Mixture B Protocol 1: Sample Preparation (Dissolution & Filtration) A->B C Protocol 2: Analytical HPLC Scouting (Gradient Elution) B->C D Method Optimization (Gradient, Flow Rate, Temp.) C->D E Protocol 3: Scale-Up to Preparative HPLC D->E F Fraction Collection E->F G Purity Analysis of Fractions (Analytical HPLC) F->G H Pure Compound G->H

Figure 2: General workflow for HPLC purification.

Experimental Protocols

Protocol 1: Sample Preparation for HPLC Analysis

Objective: To prepare a crude reaction sample for injection that is free of particulates and fully dissolved in a compatible solvent.[11][12]

Materials:

  • Crude reaction mixture

  • HPLC-grade solvents (Acetonitrile, Methanol, Water, Isopropanol)

  • Vortex mixer and/or sonicator

  • Syringe filters (0.22 or 0.45 µm, choose a membrane compatible with your solvent, e.g., PTFE for organic solvents)

  • HPLC vials

Procedure:

  • Estimate Concentration: Begin by preparing a stock solution of the crude material at approximately 1-10 mg/mL.[13]

  • Solvent Selection:

    • For RP-HPLC: Start by attempting to dissolve the sample in the mobile phase intended for the run (e.g., 50:50 acetonitrile/water). If solubility is poor, use a stronger solvent like 100% acetonitrile or methanol. Causality Note: Injecting a sample in a solvent much stronger than the initial mobile phase can cause peak distortion and broadening. Always aim to use the weakest possible injection solvent.[14]

    • For NP-HPLC: Dissolve the sample in a non-polar solvent like hexane, or the initial mobile phase.

  • Dissolution: Add the chosen solvent to a weighed amount of the crude sample. Vortex thoroughly. If solids remain, use a sonicator for 2-5 minutes.[13]

  • Filtration: Draw the dissolved sample into a syringe and firmly attach a syringe filter. Filter the solution directly into a clean HPLC vial.[4] This step is critical to remove any particulate matter that could clog the HPLC system or column.[12]

  • Dilution (if necessary): If the initial scouting run shows detector saturation (flat-topped peaks), dilute the filtered sample accordingly and re-inject.

Protocol 2: Analytical Method Development for Reversed-Phase HPLC

Objective: To develop a robust analytical method that provides adequate resolution between the target compound and major impurities.

System & Columns:

  • Analytical HPLC system with a UV-Vis detector.

  • Recommended Starting Column: A standard C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[14]

  • Alternative Columns: If separation is poor on C18, consider a C8 column (less retentive for non-polar compounds) or a Phenyl-Hexyl / Pentafluorophenyl (PFP) column. The aromatic rings in Phenyl and PFP phases can offer different selectivity for halogenated compounds through π-π interactions.[15][16]

Mobile Phases:

  • Solvent A: HPLC-grade Water + 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA). Causality Note: Acidic modifiers are used to protonate acidic silanols on the silica surface and any basic analytes, which minimizes secondary interactions and dramatically improves peak shape.[17]

  • Solvent B: HPLC-grade Acetonitrile (ACN) or Methanol (MeOH) + the same concentration of the same acid modifier.

Procedure:

  • Initial Scouting Gradient:

    • Equilibrate the C18 column with a mixture of 95% Solvent A and 5% Solvent B for at least 10 column volumes.

    • Inject 5-10 µL of the prepared sample.

    • Run a fast, broad linear gradient: 5% to 95% Solvent B over 15 minutes.

    • Hold at 95% B for 2 minutes, then return to 5% B and re-equilibrate.

    • Flow Rate: 1.0 mL/min.

    • Detection: 254 nm and 220 nm, or a full spectrum scan with a Diode Array Detector (DAD) if available.

  • Analysis of Scouting Run:

    • Identify the peak corresponding to your target compound (if a standard is available) or the major product peak.

    • Assess the resolution between the target peak and its nearest impurities.

  • Gradient Optimization:

    • If peaks elute too quickly: Decrease the starting percentage of Solvent B or use a shallower gradient.

    • If peaks elute too late: Increase the starting percentage of Solvent B.

    • To improve resolution around the target peak: Create a focused, shallower gradient in the region where your compound elutes. For example, if the target elutes at 60% B in the scouting run, design a new gradient like: 45% to 75% B over 20 minutes. A 10% decrease in the organic modifier can increase retention by a factor of 2-3, potentially improving resolution.[14]

  • Solvent Optimization:

    • If resolution is still insufficient with ACN, repeat the optimized gradient using Methanol as Solvent B. Causality Note: Acetonitrile and Methanol have different solvent strengths and can interact differently with analytes and the stationary phase, leading to changes in selectivity and peak elution order.[14]

  • Final Isocratic Method (Optional): For routine analysis or faster purification of a simple mixture, the optimized gradient can be converted to an isocratic (constant mobile phase composition) method.

ParameterStarting ConditionOptimization Goal
Stationary Phase C18, 150 x 4.6 mm, 5 µmChange to C8, Phenyl, or PFP for different selectivity
Mobile Phase A Water + 0.1% TFAMaintain consistency
Mobile Phase B Acetonitrile + 0.1% TFATest Methanol for alternative selectivity
Gradient 5-95% B in 15 minCreate a shallower gradient around the target peak
Flow Rate 1.0 mL/minDecrease to improve resolution (at the cost of time)
Temperature AmbientIncrease (e.g., to 40°C) to decrease viscosity and improve efficiency
Injection Volume 5-10 µLReduce if peaks are fronting or overloaded

Table 1: Parameters for Analytical Method Development.

Protocol 3: Scaling from Analytical to Preparative HPLC

Objective: To purify larger quantities of the target compound using the optimized analytical method as a foundation.[2]

Principle: To maintain the same separation quality, the flow rate and injection volume must be scaled geometrically based on the column dimensions. The key is to keep the linear velocity of the mobile phase constant.

Scaling Equations:

  • Flow Rate Scaling:

    • F_prep = F_analyt * ( (d_prep^2) / (d_analyt^2) )

  • Injection Volume Scaling:

    • V_inj_prep = V_inj_analyt * ( (d_prep^2 * L_prep) / (d_analyt^2 * L_analyt) )

    Where:

    • F = Flow Rate

    • V_inj = Injection Volume

    • d = Column internal diameter

    • L = Column length

    • prep = Preparative column

    • analyt = Analytical column

Procedure:

  • Select a Preparative Column: Choose a preparative column with the same stationary phase chemistry and particle size as the optimized analytical column. A typical preparative column might have dimensions of 150 mm x 21.2 mm.

  • Calculate Scaled Parameters: Using the equations above, calculate the new flow rate and a theoretical maximum injection volume.

    • Example: Scaling from a 4.6 mm ID analytical column to a 21.2 mm ID preparative column.

      • F_prep = 1.0 mL/min * ( (21.2^2) / (4.6^2) ) ≈ 21.2 mL/min

  • Perform a Loading Study: The calculated injection volume is theoretical. To find the practical maximum load, perform several injections with increasing concentrations or volumes of the crude sample. Monitor the chromatogram for peak broadening and loss of resolution, which indicates column overloading.[2]

  • Set Up the Purification Run:

    • Equilibrate the preparative column with the initial mobile phase conditions.

    • Inject the determined maximum sample load.

    • Run the scaled gradient method.

  • Fraction Collection: Use the UV detector signal to trigger fraction collection. Set a threshold to collect only the peak corresponding to your target compound.[2]

  • Post-Purification Analysis:

    • Combine the collected fractions containing the pure product.

    • Inject a small aliquot of the combined fractions onto the analytical HPLC system using the developed analytical method to confirm purity.

    • Remove the solvent via rotary evaporation or lyophilization to isolate the final compound.

Analytical ColumnPreparative ColumnScaled Flow Rate
4.6 mm ID, 1.0 mL/min10 mm ID4.7 mL/min
4.6 mm ID, 1.0 mL/min21.2 mm ID21.2 mL/min
4.6 mm ID, 1.0 mL/min50 mm ID118 mL/min

Table 2: Example Flow Rate Scaling from a 4.6 mm ID Analytical Column.

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
Broad or Tailing Peaks Secondary interactions with silica; Column overload; Mismatch between injection solvent and mobile phase.[14]Add/increase acid modifier (0.1% TFA/FA); Reduce sample concentration/injection volume; Dissolve sample in initial mobile phase.[14]
Split Peaks Clogged inlet frit; Column void/damage; Sample precipitating on the column.[14]Reverse flush the column (disconnected from detector); Replace the column; Ensure sample is fully dissolved and filtered.[14]
Poor Resolution Suboptimal mobile phase or stationary phase; Gradient is too steep.[14]Optimize the gradient to be shallower; Try Methanol instead of Acetonitrile (or vice versa); Try a different column (e.g., Phenyl or PFP).[14][15]
High Backpressure System or column blockage; Precipitated buffer salts.Filter all samples and mobile phases; Replace in-line filters; Flush the system with water to remove salts, then with isopropanol.[17]
Shifting Retention Times Inadequate column equilibration; Mobile phase composition changing; Column temperature fluctuations.[18]Increase equilibration time between runs (10-15 column volumes); Premix mobile phases or check pump proportioning valves; Use a column oven for temperature control.[18]

References

  • Technical Support Center: HPLC Purification of Non-Polar Compounds. (2025). Benchchem.
  • Scaling Small Molecule Purific
  • Navigating HPLC Method Development: Tips for Success. (2024). Pharma's Almanac.
  • Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. (n.d.). Drawell.
  • Reversed Phase HPLC Columns. (n.d.). Phenomenex.
  • Fluorinated HPLC Phases - Looking Beyond C18 for Reversed-Phase HPLC. (n.d.). LCGC.
  • Development and validation of HPLC method for the resolution of derivatives of 1- bromo- 3- chloro- 2- propanol. (2016).
  • How to Prepare a Sample for HPLC Analysis. (2023).
  • Sample Preparation – HPLC. (n.d.).
  • Sample Pretre
  • Normal Phase HPLC Columns. (n.d.). Phenomenex.
  • HPLC Troubleshooting Guide. (n.d.).
  • HPLC Troubleshooting Guide. (n.d.). Sigma-Aldrich.
  • Troubleshooting Problems With Poor HPLC Results Before Examining the Column. (2025). MicroSolv.
  • HPLC separation of related halogenated aromatic, any one?? (2015).
  • Normal Phase HPLC Columns. (n.d.). Element Lab Solutions.
  • Normal Phase HPLC Column and Reverse Phase HPLC Column. (2025). Hawach Scientific.
  • Normal & Reversed HPLC Column. (2023). Hawach Scientific Co., Ltd.
  • Normal-phase vs.
  • Chiral Separation Using SFC and HPLC. (2016). Shimadzu.
  • Chiral HPLC separation: strategy and approaches. (2022). Chiralpedia.
  • A Strategy for Developing HPLC Methods for Chiral Drugs. (n.d.).

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Application Note: Quantitative Analysis of 1,1,1-Tribromopropane by Proton Quantitative NMR (¹H-qNMR) Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract:

This application note presents a detailed and robust protocol for the quantification of 1,1,1-tribromopropane in a sample using proton quantitative Nuclear Magnetic Resonance (¹H-qNMR) spectroscopy. The methodology leverages the principle that the integral of an NMR signal is directly proportional to the number of corresponding nuclei. By employing a certified internal standard, this method provides a highly accurate and precise means of determining the absolute concentration and purity of the analyte, a critical capability in pharmaceutical development, quality control, and chemical research. This guide offers a comprehensive workflow, from sample preparation and selection of an appropriate internal standard to data acquisition and processing, ensuring the generation of reliable and traceable quantitative results.

Introduction to Quantitative NMR (qNMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique renowned for its ability to elucidate molecular structure. However, its application extends beyond qualitative analysis to provide highly accurate and precise quantitative data. Quantitative NMR (qNMR) is a primary ratio method of measurement, meaning it does not require a calibration curve using the analyte itself, a significant advantage over many chromatographic techniques. The fundamental principle of qNMR lies in the direct proportionality between the integrated area of a resonance signal and the molar concentration of the nuclei generating that signal.

There are two main approaches to qNMR: relative and absolute quantification.

  • Relative Quantification: Compares the integrals of different signals within the same spectrum to determine the ratio of components in a mixture.

  • Absolute Quantification: Utilizes an internal or external standard of known concentration and purity to determine the absolute concentration or purity of the analyte.

This application note focuses on the internal standard method for the absolute quantification of this compound.

The Causality Behind Experimental Choices: Ensuring Accuracy and Trustworthiness

The reliability of a qNMR experiment hinges on a series of carefully considered experimental choices. Each step is designed to minimize systematic errors and ensure the final quantitative result is both accurate and trustworthy.

Selection of an Appropriate Internal Standard

The choice of an internal standard is arguably the most critical decision in a qNMR experiment. An ideal internal standard should possess the following characteristics:

  • High Purity and Stability: The internal standard must have a well-documented and high purity (typically ≥99%) and be chemically stable, not reacting with the analyte, solvent, or air.

  • Non-Overlapping Signals: The NMR signals of the internal standard must be well-resolved from the signals of the analyte and any potential impurities. A sharp singlet in a clear region of the spectrum is ideal.

  • Good Solubility: The internal standard must be fully soluble in the chosen deuterated solvent to ensure a homogeneous solution.

  • Known ¹H Content: The number of protons giving rise to the quantification signal must be accurately known.

  • Low Volatility: To prevent changes in concentration during sample preparation.

For the quantification of this compound, which exhibits signals in the aliphatic region, a suitable internal standard would be one with a sharp, singlet resonance in a region devoid of analyte signals. 1,4-Dinitrobenzene or maleic acid are potential candidates, depending on the solvent used and the specific region of the analyte's signals.

Sample Preparation: The Foundation of Precision

Accurate weighing is paramount for precise qNMR measurements.

  • Microbalance: Utilize a calibrated analytical microbalance with a readability of at least 0.01 mg.

  • Homogeneous Solution: Ensure both the analyte (this compound sample) and the internal standard are completely dissolved in the deuterated solvent. Vortex mixing can aid in achieving a homogeneous solution.

  • Solvent Selection: The deuterated solvent must dissolve both the analyte and the internal standard without reacting with either. Chloroform-d (CDCl₃) is often a good choice for nonpolar to moderately polar organic compounds like this compound.

NMR Data Acquisition: Optimizing for Quantitation

Standard NMR acquisition parameters used for structural elucidation are often insufficient for accurate quantification. The following parameters must be carefully optimized:

  • Relaxation Delay (D1): This is a crucial parameter to ensure that all nuclei have fully returned to their equilibrium state before the next pulse is applied. A sufficiently long relaxation delay prevents signal saturation, which would lead to inaccurate integration. A common rule of thumb is to set D1 to at least 5 times the longest spin-lattice relaxation time (T₁) of any signal of interest (both analyte and internal standard). For the highest accuracy, a D1 of 7 to 10 times T₁ is recommended. The T₁ values can be experimentally determined using an inversion-recovery pulse sequence.

  • Pulse Angle: A 90° pulse angle is recommended to maximize the signal-to-noise ratio in a single scan. However, a smaller pulse angle (e.g., 30°) can be used to shorten the required relaxation delay, but it must be accurately calibrated.

  • Number of Scans (NS): Sufficient scans should be acquired to achieve a high signal-to-noise ratio (S/N). For integration errors of less than 1%, an S/N of at least 250:1 is recommended.

  • Spectral Width: The spectral width should be large enough to encompass all signals of interest and provide sufficient baseline on either side for accurate baseline correction.

Data Processing: From FID to Accurate Integrals

Careful processing of the Free Induction Decay (FID) is essential for obtaining accurate integrals.

  • Zero-Filling and Apodization: Applying zero-filling can improve the digital resolution of the spectrum. A small exponential line broadening (e.g., 0.1-0.3 Hz) can improve the signal-to-noise ratio without significantly distorting the peak shape.

  • Phase and Baseline Correction: Accurate manual phase and baseline correction are critical. An uneven baseline will lead to significant integration errors.

Experimental Protocol: A Self-Validating System

This protocol is designed to be a self-validating system. The use of a certified internal standard provides traceability, and the recommended checks for signal overlap and adequate relaxation ensure the integrity of the data.

Materials and Equipment
  • Analyte: Sample containing this compound.

  • Internal Standard: Certified reference material (e.g., 1,4-Dinitrobenzene or Maleic Acid).

  • Deuterated Solvent: Chloroform-d (CDCl₃) or other suitable solvent.

  • NMR Spectrometer: 400 MHz or higher field NMR spectrometer.

  • Analytical Microbalance: Readability to at least 0.01 mg.

  • Volumetric Flasks and Pipettes.

  • NMR Tubes: High-quality 5 mm NMR tubes.

¹H-NMR Spectrum of this compound

The ¹H-NMR spectrum of this compound is expected to show two signals:

  • A triplet corresponding to the methyl protons (-CH₃).

  • A quartet corresponding to the methylene protons (-CH₂-).

The chemical shifts will be influenced by the three bromine atoms on the adjacent carbon. Based on the structure of the similar compound 1-bromopropane, where the -CH₂- group adjacent to the bromine is significantly deshielded, we can anticipate the -CH₂- quartet of this compound to be downfield from the -CH₃ triplet.

Step-by-Step Protocol
  • Preparation of the Internal Standard Stock Solution:

    • Accurately weigh approximately 20 mg of the certified internal standard into a 10 mL volumetric flask.

    • Record the exact mass to at least 0.01 mg.

    • Dissolve the internal standard in the chosen deuterated solvent and dilute to the mark.

    • Calculate the exact concentration of the internal standard solution.

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the sample containing this compound into a vial.

    • Record the exact mass to at least 0.01 mg.

    • Accurately add a known volume (e.g., 0.5 mL) of the internal standard stock solution to the vial.

    • Add an additional known volume (e.g., 0.5 mL) of the deuterated solvent to the vial.

    • Ensure the sample is completely dissolved, using a vortex mixer if necessary.

    • Transfer the solution to a clean, dry NMR tube.

  • NMR Data Acquisition:

    • Insert the sample into the NMR spectrometer and allow it to equilibrate to the probe temperature.

    • Lock and shim the spectrometer on the deuterium signal of the solvent.

    • Determine T₁ values: Run an inversion-recovery experiment to determine the T₁ relaxation times for the signals of both this compound and the internal standard.

    • Set Acquisition Parameters:

      • Pulse Program: A standard 1D proton

Troubleshooting & Optimization

common side reactions of 1,1,1-tribromopropane in synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a dedicated technical resource for researchers, scientists, and professionals in drug development utilizing 1,1,1-tribromopropane in their synthetic workflows. Given its unique chemical structure, featuring a geminal tribromomethyl group, this reagent presents specific challenges and side reaction pathways that must be carefully managed. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established principles of organic chemistry, to help you optimize your reaction outcomes.

Troubleshooting Guide

This section addresses specific experimental issues in a practical question-and-answer format. The advice provided is designed to help you diagnose and resolve common side reactions and challenges encountered when working with this compound.

Q1: I am attempting a nucleophilic substitution, but my yield is extremely low, and I'm isolating an unsaturated byproduct. What is the likely side reaction?

A: The most probable cause is a competing elimination reaction, specifically dehydrobromination. The protons on the carbon adjacent to the tribromomethyl group (C2) are significantly acidified by the strong electron-withdrawing inductive effect of the three bromine atoms. In the presence of a base (including many nucleophiles), these protons are readily abstracted, leading to the elimination of a bromide ion and the formation of 1,1-dibromo-1-propene .

This E2 (elimination, bimolecular) pathway is often kinetically favorable over the sterically hindered substitution at C1.

Key Factors Favoring Elimination:

  • Base Strength & Steric Hindrance: Strong and/or bulky bases (e.g., potassium tert-butoxide, DBU) will almost exclusively promote elimination.

  • Temperature: Higher reaction temperatures significantly accelerate elimination rates.

  • Nucleophile Basicity: Nucleophiles that are also strong bases (e.g., alkoxides, amides) will favor elimination.

Troubleshooting Steps:

  • Lower the Reaction Temperature: Perform the reaction at the lowest temperature that allows for a reasonable rate of the desired substitution. Consider starting at 0 °C or even -78 °C.

  • Re-evaluate Your Nucleophile/Base System: If possible, use a nucleophile with low basicity (e.g., azide, cyanide, or a soft thiol nucleophile). If a base is required, use a weak, non-hindered base like sodium bicarbonate or potassium carbonate.

  • Solvent Choice: Use a polar aprotic solvent (e.g., DMSO, DMF) to favor SN2 reactions over E2, if substitution is the goal. However, be aware that elimination can still be a major pathway.

Visualizing the Primary Side Reaction

Below is the reaction mechanism for the base-induced dehydrobromination of this compound.

G R CH₃-CH₂-CBr₃ (this compound) TS Transition State R->TS B B: (Base) B->R P1 CH₃-CH=CBr₂ (1,1-Dibromo-1-propene) TS->P1 C=C bond forms P2 H-B⁺ P3 Br⁻ TS->P3 Br⁻ leaves from C1 G start Problem: Low Yield / Complex Mixture check_elim Is 1,1-dibromo-1-propene the major byproduct? start->check_elim is_base Is a strong or bulky base present? check_elim->is_base Yes check_other Byproduct is not an alkene. Consider other pathways (e.g., radical reactions, solvent participation). check_elim->check_other No is_temp Is the reaction temperature high (> RT)? is_base->is_temp Yes sol_base Action: Switch to a weaker, non-nucleophilic base (e.g., K₂CO₃, DIPEA). is_base->sol_base No sol_temp Action: Lower reaction temperature (start at 0°C or -78°C). is_temp->sol_temp No sol_both Action: Lower temperature AND use a milder base. is_temp->sol_both Yes

Technical Support Center: Identifying Byproducts in 1,1,1-Tribromopropane Reactions by GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 1,1,1-tribromopropane and its reaction mixtures. This guide is designed for researchers, scientists, and drug development professionals who utilize Gas Chromatography-Mass Spectrometry (GC-MS) for the characterization of these compounds. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the complexities of identifying byproducts in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts I should expect in reactions involving this compound?

A1: The byproducts in reactions with this compound are highly dependent on the reaction conditions (e.g., base, solvent, temperature). A primary reaction pathway to consider is dehydrobromination, which is the elimination of a hydrogen atom and a bromine atom to form an alkene.[1] This can lead to various isomers of dibromopropene. Additionally, depending on the synthetic route used to produce the this compound, you may encounter other tribromopropane isomers such as 1,1,2-tribromopropane or 1,2,3-tribromopropane as impurities.[2][3]

Q2: I see a pair of peaks of almost equal intensity, two mass units apart, for many fragments in my mass spectrum. What does this indicate?

A2: This is the characteristic isotopic signature of a bromine-containing fragment.[4][5][6][7] Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, which are in nearly a 1:1 natural abundance.[5][8] Consequently, any ion containing a single bromine atom will appear as a doublet of peaks (M and M+2) with roughly equal intensity.[4][5][6][7][8] This is a critical diagnostic tool for identifying your target compound and any brominated byproducts.

Q3: My baseline is rising significantly during the GC run, especially at higher temperatures. What could be the cause?

A3: A rising baseline, often referred to as column bleed, can be caused by several factors. It may result from the normal degradation of the stationary phase at elevated temperatures.[9] However, this can be accelerated by the presence of oxygen in the carrier gas, which can damage the column.[9][10] It is also possible that contamination in your sample or GC system is eluting at higher temperatures.[11]

Q4: Why am I not seeing the molecular ion peak for this compound in my mass spectrum?

A4: For many compounds, including some halogenated alkanes, the molecular ion can be unstable and prone to fragmentation upon electron ionization.[4][6] It is common for the most intense peak in the spectrum (the base peak) to be a stable fragment rather than the molecular ion.[4][6] For brominated compounds, you should look for the characteristic isotopic cluster for the molecular ion, even if it is of low intensity.

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the GC-MS analysis of this compound and its reaction mixtures.

Issue 1: Unexpected Peaks in the Chromatogram

Symptoms: You observe peaks in your chromatogram that do not correspond to your starting material or expected products.

Possible Causes & Solutions:

  • Contamination: Ghost peaks can arise from contamination in the injection port, syringe, or even the carrier gas.[9]

    • Protocol:

      • Run a blank solvent injection to see if the unexpected peaks persist.

      • If they do, systematically clean the system. Start by replacing the inlet liner and septum.

      • If the problem continues, bake out the column according to the manufacturer's instructions.

      • Ensure high-purity carrier gas and check for leaks in the gas lines.[11]

  • Byproduct Formation: The unexpected peaks may be genuine byproducts from your reaction.

    • Protocol:

      • Analyze the mass spectrum of each unexpected peak. Look for the characteristic bromine isotopic pattern to confirm if it is a brominated species.

      • Consider potential side reactions such as elimination (dehydrobromination) or rearrangement. For example, the loss of HBr from this compound would result in a compound with a molecular weight of 199.8 g/mol .

      • Compare the obtained mass spectra with library databases (e.g., NIST) for tentative identification.

Issue 2: Poor Peak Shape (Tailing or Fronting)

Symptoms: Your chromatographic peaks are asymmetrical, with either a gradual return to the baseline after the peak maximum (tailing) or a gradual rise before the peak maximum (fronting).

Possible Causes & Solutions:

  • Active Sites: Tailing is often caused by active sites in the GC system (e.g., in the inlet liner or at the head of the column) that can interact with your analytes.[11]

    • Protocol:

      • Use a deactivated inlet liner.

      • If the column has been in use for a long time, consider trimming a small portion (e.g., 10-15 cm) from the inlet end.

      • If the problem persists, the column may need to be replaced.

  • Column Overload: Injecting too much sample can lead to peak fronting.[11]

    • Protocol:

      • Dilute your sample and reinject.

      • If using splitless injection, consider increasing the split ratio.

  • Improper Injection Technique: A slow injection can cause peak broadening and tailing.[9]

    • Protocol:

      • Ensure a smooth and rapid injection.

      • If using an autosampler, check its settings for injection speed.

Issue 3: Mass Spectral Interpretation Challenges

Symptoms: You are having difficulty identifying compounds from their mass spectra.

Key Principles for Interpretation:

  • Isotopic Patterns: As mentioned, the 1:1 M/M+2 pattern is a clear indicator of a single bromine atom.[4][5][6][7][8] If a fragment contains two bromine atoms, you will see a characteristic 1:2:1 pattern for M/M+2/M+4. For three bromine atoms, the pattern will be 1:3:3:1 for M/M+2/M+4/M+6.

  • Fragmentation Pathways: The fragmentation of brominated propanes is often initiated by the cleavage of a C-C or C-Br bond.[4][5]

    • Loss of a Bromine Radical: Cleavage of a C-Br bond is a common fragmentation pathway.[5] For this compound (MW ≈ 280.78 g/mol ), the loss of a bromine radical (⁷⁹Br or ⁸¹Br) would result in a fragment ion cluster around m/z 201 and 203.

    • Alpha-Cleavage: Cleavage of the C-C bond adjacent to the carbon bearing the bromines can also occur.

Data Presentation

Table 1: Common Mass Fragments for Tribromopropane Isomers

m/z (Mass-to-Charge Ratio)Possible Fragment IdentityNotes
201/203[C₃H₅Br₂]⁺Loss of a bromine radical from the molecular ion.
121/123[C₃H₅Br]⁺Loss of two bromine radicals.
41[C₃H₅]⁺Propargyl or cyclopropyl cation, loss of all bromine atoms.

Experimental Protocols & Visualizations

Workflow for Byproduct Identification

The following diagram outlines a systematic workflow for identifying byproducts in your this compound reactions using GC-MS.

Byproduct_Identification_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_analysis Data Analysis Prep Dilute Reaction Mixture in Appropriate Solvent GCMS Inject Sample into GC-MS Prep->GCMS Chromatogram Acquire Total Ion Chromatogram (TIC) GCMS->Chromatogram Identify_Peaks Identify All Peaks (Starting Material, Products, Byproducts) Chromatogram->Identify_Peaks Extract_MS Extract Mass Spectrum for Each Unknown Peak Identify_Peaks->Extract_MS Analyze_MS Analyze Mass Spectrum: - Isotopic Patterns (Br) - Fragmentation Extract_MS->Analyze_MS Library_Search Perform Library Search (e.g., NIST) Analyze_MS->Library_Search Propose_Structure Propose Byproduct Structure Library_Search->Propose_Structure

Caption: A typical workflow for byproduct identification using GC-MS.

Common Fragmentation Pathway for a Brominated Alkane

This diagram illustrates a simplified, general fragmentation pathway for a brominated alkane, highlighting the key fragmentation events.

Fragmentation_Pathway MI Molecular Ion [R-Br]⁺˙ Loss_Br Loss of •Br MI->Loss_Br Loss_Alkyl Loss of Alkyl Radical (Alpha-Cleavage) MI->Loss_Alkyl Fragment1 Alkyl Cation [R]⁺ Loss_Br->Fragment1 Fragment2 Bromine-containing Fragment [Fragment-Br]⁺ Loss_Alkyl->Fragment2

Caption: Simplified fragmentation pathways for a brominated alkane.

References

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of 1-bromopropane.
  • Reddit. (2024). Troubleshooting halogenated phenols and anisoles in GC-MS.
  • Doc Brown's Chemistry. (n.d.). Mass spectrum of 2-bromopropane.
  • Chem Help ASAP. (2022, November 22). mass spectrum & fragmentation of 1-bromobutane [Video]. YouTube.
  • LibreTexts Chemistry. (2019, November 28). 10: How Do I Troubleshoot a Problem on My GC-MS?.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • Restek. (n.d.). GC Troubleshooting Guide.
  • National Center for Biotechnology Information. (n.d.). 1,1,2-Tribromopropane. PubChem.
  • Roßbach, B., Rißler, E., Budnik, L. T., Finger, S., Göen, T., Hartwig, A., & MAK Commission. (2019). 1‐Bromopropane and 2‐bromopropane – Determination of 1‐bromopropane and 2‐bromopropane in urine by dynamic headspace GC/MS. Biomonitoring Method – Translation of the German version from 2019. The MAK-Collection for Occupational Health and Safety, 4(1).
  • Technology Networks. (2025, November 27). GC Troubleshooting: Common Issues & How to Fix Them.
  • OI Analytical. (n.d.). Analysis of 1, 2, 3-Trichloropropane by Purge and Trap Concentration and Gas Chromatography/Mass Spectrometry (GC/MS).
  • Teledyne Tekmar. (n.d.). Low-level Drinking Water Analysis of 1,2,3-Trichloropropane by Purge and Trap Concentration and GC/MS.
  • National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook.
  • National Center for Biotechnology Information. (n.d.). 1,1,3-Tribromopropane. PubChem.
  • National Center for Biotechnology Information. (n.d.). 1,2,3-Tribromopropane. PubChem.
  • Wikipedia. (n.d.). 1,2,3-Tribromopropane.

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optimizing reaction yield and selectivity with 1,1,1-tribromopropane

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Optimizing Reactions with Tribromopropane

A Note on Nomenclature: While the topic specifies "1,1,1-tribromopropane," this isomer is not a commonly used reagent in synthetic chemistry. This guide will focus on the synthetically significant and commercially available isomer, 1,2,3-tribromopropane (TBP) , as it is the likely subject of interest for optimizing reaction yield and selectivity.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is 1,2,3-tribromopropane and what are its primary uses?

A1: 1,2,3-Tribromopropane (CAS No. 96-11-7) is a dense, colorless to light-yellow liquid classified as a polyhalogenated alkane.[1][2] Its molecular structure features bromine atoms on each of the three carbon atoms of the propane chain.[3] Historically, it has been used as a soil fumigant and nematocide.[1] In modern organic synthesis, it serves as a versatile three-carbon building block, primarily used in the synthesis of pharmaceuticals, agrochemicals, flame retardants, and other specialty chemicals.[4] Common applications involve dehydrobromination reactions to form various unsaturated brominated propenes or cyclization reactions.[5]

Q2: What are the key physical properties and storage requirements for TBP?

A2: TBP is a liquid at room temperature with a melting point of 16-17°C and a high boiling point of 220°C.[1][6] It is insoluble in water but soluble in common organic solvents like alcohol and ether.[1][4] Due to its density (approx. 2.4 g/mL), it will form the lower layer in biphasic systems with water.[1][6] For storage, it should be kept in a tightly sealed container in a well-ventilated area, away from ignition sources, and below +30°C.[1][6]

PropertyValueSource
CAS Number 96-11-7[3]
Molecular Formula C₃H₅Br₃[6]
Molar Mass 280.78 g/mol [3]
Melting Point 16-17 °C[7]
Boiling Point 220 °C[7]
Density 2.398 g/mL at 25°C[7]

Q3: What are the primary safety concerns when handling TBP?

A3: 1,2,3-Tribromopropane is a hazardous substance and must be handled with appropriate precautions. It is harmful if swallowed, inhaled, or in contact with skin.[3] It causes skin and serious eye irritation.[3] Always work in a well-ventilated chemical fume hood and wear suitable personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[4][6] In case of exposure, follow standard first-aid procedures and seek medical advice.

Section 2: Troubleshooting Guides for Reaction Optimization

This section addresses specific challenges encountered during reactions involving 1,2,3-tribromopropane, focusing on the most common application: base-promoted elimination (dehydrobromination) reactions.

Guide 1: Low Yield in Dehydrobromination Reactions

Dehydrobromination of TBP is a foundational reaction to produce valuable intermediates like dibromopropenes. Low yield is a frequent issue stemming from suboptimal reaction conditions or competing side reactions.

Problem: The reaction to form 2,3-dibromoprop-1-ene results in low conversion of the starting material or a low isolated yield of the desired product.

Causality Analysis: Elimination reactions of alkyl halides are highly sensitive to the choice of base, solvent, and temperature. TBP can undergo sequential eliminations, and the stability of the starting material versus the product under the reaction conditions is critical. The reaction typically follows an E2 (bimolecular elimination) mechanism, which is favored by strong bases.[8]

Troubleshooting Workflow:

G start Low Yield Observed check_base Step 1: Evaluate Base Strength & Sterics start->check_base base_weak Is base strong enough? (e.g., KOH, NaOEt) check_base->base_weak check_solvent Step 2: Assess Solvent Polarity solvent_polar Is solvent appropriate? (e.g., EtOH, THF) check_solvent->solvent_polar check_temp Step 3: Optimize Temperature temp_low Is temperature too low for E2? check_temp->temp_low base_strong Yes base_weak->base_strong Strong Base base_no No base_weak->base_no Weak Base base_strong->check_solvent solution_base Action: Switch to a stronger, non-nucleophilic base like t-BuOK. base_no->solution_base solvent_yes Yes solvent_polar->solvent_yes Appropriate solvent_no No solvent_polar->solvent_no Inappropriate solvent_yes->check_temp solution_solvent Action: Use a polar aprotic solvent (e.g., DMSO, DMF) to favor E2. solvent_no->solution_solvent temp_yes Yes temp_low->temp_yes Too Low temp_no No temp_low->temp_no Adequate solution_temp Action: Gradually increase temperature (e.g., from RT to 50°C) and monitor by TLC/GC. temp_yes->solution_temp end Yield Optimized temp_no->end solution_base->end solution_solvent->end solution_temp->end

Caption: Troubleshooting workflow for low yield.

Detailed Protocols & Explanations:

  • Evaluate Base Strength and Steric Hindrance:

    • Insight: The E2 mechanism rate is dependent on the concentration and strength of the base.[8][9] Weak bases or poor nucleophiles favor slow E1/SN1 pathways which may not be efficient for TBP.

    • Protocol: If using a weaker base like sodium carbonate or triethylamine, consider switching to a stronger base such as potassium hydroxide (KOH), sodium ethoxide (NaOEt), or potassium tert-butoxide (t-BuOK).

    • Causality: Strong bases like alkoxides readily abstract a proton in a concerted step, significantly accelerating the E2 reaction rate.[8] Bulky bases like t-BuOK can also improve selectivity by preferentially abstracting the most sterically accessible proton, which can be advantageous in polyhalogenated systems.[8]

  • Assess Solvent Effects:

    • Insight: Solvent polarity influences the rates of both substitution (SN2) and elimination (E2) reactions. Polar aprotic solvents (e.g., DMSO, DMF) are known to accelerate E2 reactions.[8] Polar protic solvents (e.g., ethanol, water) can solvate the base, reducing its effectiveness, and may favor competing SN1/E1 pathways if carbocation formation is possible.[10]

    • Protocol: If the reaction is sluggish in a protic solvent like ethanol, consider switching to or adding a polar aprotic solvent like THF or DMSO.

    • Causality: Polar aprotic solvents do not effectively solvate the anionic base, leaving it more "naked" and reactive. This increases its effective basicity and accelerates the rate of proton abstraction required for the E2 mechanism.[8]

  • Optimize Reaction Temperature:

    • Insight: Elimination reactions are generally favored over substitution reactions at higher temperatures.[9][11] This is due to the greater increase in entropy (more molecules are formed in elimination) which becomes more favorable at elevated temperatures (ΔG = ΔH - TΔS).

    • Protocol: Monitor the reaction at room temperature by TLC or GC. If conversion is slow, gradually increase the temperature in 10-15°C increments. Refluxing is often required but should be approached cautiously to avoid secondary elimination or decomposition.

    • Causality: Increasing thermal energy provides the necessary activation energy for the reaction. Since elimination often has a slightly higher activation energy than competing substitution, warming the reaction mixture disproportionately favors the elimination pathway.[11]

Guide 2: Poor Selectivity and Isomeric Mixtures

A significant challenge with TBP is controlling the regioselectivity of elimination. Depending on which proton is removed, different isomeric products (e.g., 2,3-dibromoprop-1-ene, 1,3-dibromoprop-1-ene, or cis/trans isomers) can be formed.[5]

Problem: The reaction produces a difficult-to-separate mixture of dibromopropene isomers, reducing the yield of the desired product.

Causality Analysis: The formation of different isomers is governed by thermodynamic and kinetic control. The Zaitsev (Saytzeff) rule generally predicts the formation of the more substituted (more stable) alkene, while the Hofmann rule predicts the formation of the less substituted alkene.[12] The outcome is heavily influenced by the steric bulk of the base and the nature of the leaving group.

Controlling Selectivity:

G TBP 1,2,3-Tribromopropane Base Base Selection TBP->Base BulkyBase Sterically Hindered Base (e.g., t-BuOK, LDA) Base->BulkyBase Kinetic Control SmallBase Small, Strong Base (e.g., NaOEt, KOH) Base->SmallBase Thermodynamic Control Hofmann Hofmann Product (Less Substituted Alkene) 2,3-Dibromoprop-1-ene BulkyBase->Hofmann Favored Path Zaitsev Zaitsev Product (More Substituted Alkene) (Z/E)-1,3-Dibromoprop-1-ene SmallBase->Zaitsev Favored Path

Caption: Base selection dictates selectivity.

Detailed Protocols & Explanations:

  • To Favor the Hofmann Product (Less Substituted Alkene):

    • Insight: A bulky base will preferentially abstract the most sterically accessible proton. In TBP, the protons on C1 are less hindered than the proton on C2.

    • Protocol: Employ a sterically demanding base such as potassium tert-butoxide (t-BuOK) or lithium diisopropylamide (LDA). The reaction should typically be run at low temperatures (e.g., 0°C to room temperature) to enhance kinetic control.

    • Causality: The large size of the base makes it difficult to approach the internal C2 proton. It therefore preferentially removes a terminal C1 proton, leading to the less substituted 2,3-dibromoprop-1-ene. This is a classic example of kinetic control dictated by sterics.[8][12]

  • To Favor the Zaitsev Product (More Substituted Alkene):

    • Insight: A small, strong base can access the more sterically hindered proton. The resulting more substituted alkene is often the thermodynamically more stable product.

    • Protocol: Use a small, strong base like sodium ethoxide (NaOEt) or potassium hydroxide (KOH) in a suitable solvent like ethanol. Running the reaction at a higher temperature (reflux) can help equilibrate the products towards the most stable isomer.

    • Causality: A small base like ethoxide can access both C1 and C2 protons. Because the transition state leading to the more substituted, and thus more stable, Zaitsev product is lower in energy, this pathway is favored under conditions that allow for thermodynamic equilibrium.[12]

Comparative Table of Base/Solvent Systems:

BaseSolventTypical TemperaturePrimary ProductRationale
Potassium tert-butoxide (t-BuOK)THF, t-BuOH0°C - RTHofmann (2,3-dibromopropene)Bulky base favors kinetic deprotonation at the least hindered site.[8]
Sodium Ethoxide (NaOEt)EthanolRefluxZaitsev (1,3-dibromopropene)Small base allows for thermodynamic control, favoring the more stable alkene.
Potassium Hydroxide (KOH)Ethanol / H₂ORefluxMixture , often Zaitsev favoredStrong, small base. Water can lead to side reactions.
DBU (1,8-Diazabicycloundec-7-ene)CH₂Cl₂, THFRTHofmann Non-nucleophilic, sterically hindered amine base.

Section 3: References

  • ChemBK. (2024). 1,2,3-Tribromopropane. Retrieved from [Link]

  • LookChem. (n.d.). 1,2,3-Tribromopropane | 96-11-7 wiki. Retrieved from [Link]

  • LibreTexts Chemistry. (2022). Elimination Reactions. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7279, 1,2,3-Tribromopropane. Retrieved from [Link]

  • Wikipedia. (2023). 1,2,3-Tribromopropane. Retrieved from [Link]

  • University of Calcutta. (n.d.). Elimination reactions. Retrieved from [Link]

  • Plutus IAS. (n.d.). UNIT-6 : ELIMINATION REACTIONS. Retrieved from [Link]

  • Preparation of substances. (n.d.). Preparation of allyl bromide. Retrieved from [Link]

  • Organic Syntheses. (n.d.). ALLYLMAGNESIUM BROMIDE. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Allyl bromide synthesis by bromination or substitution. Retrieved from [Link]

  • ResearchGate. (n.d.). [MNPs@FGly][Cl]-catalyzed reaction of 1,3-dibromopropane with 2 equiv.... Retrieved from [Link]

  • Let's chemistry. (2019). Allyl Bromide preparation. Retrieved from [Link]

  • Quora. (2016). How does solvent affect elimination reaction?. Retrieved from [Link]

  • LibreTexts Chemistry. (2022). Factors Influencing the Elimination Mechanism. Retrieved from [Link]

  • NIST. (n.d.). Propane, 1,2,3-tribromo-. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The First Examples of [3+2] Cycloadditions with the Participation of (E)-3,3,3-Tribromo-1-Nitroprop-1-Ene. Retrieved from [Link]

  • ChemSynthesis. (n.d.). 1,2,3-tribromopropane. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 134838, 1,1,3-Tribromopropane. Retrieved from [Link]

Sources

Technical Support Center: 1,1,1-Tribromopropane Handling and Storage

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Drug Development Professionals

Disclaimer: Information regarding the specific reactivity, handling, and toxicology of 1,1,1-tribromopropane is not extensively documented in publicly available literature. This guide has been developed by synthesizing data from its isomers (e.g., 1,2,3-tribromopropane) and established chemical principles for polyhalogenated alkanes. All procedures should be conducted with extreme caution, on the smallest possible scale, and within a properly functioning chemical fume hood by trained personnel. A thorough risk assessment should be performed before any new procedure is undertaken.

Section 1: Frequently Asked Questions (FAQs) - Core Properties and Hazards

This section addresses fundamental questions regarding this compound, focusing on its chemical identity and inferred hazards based on its structure.

Q1: What is this compound?

This compound is a halogenated organic compound. It consists of a three-carbon propane chain where three bromine atoms are attached to the first carbon atom (C1).[1][2]

PropertyValueSource
Molecular Formula C₃H₅Br₃[1][2]
Molecular Weight 280.78 g/mol [1][2]
CAS Number 62127-61-1[2]
Appearance Likely a colorless to pale yellow liquid[3]
Solubility Expected to be insoluble in water; soluble in organic solvents like alcohols and ethers.[3]

Q2: What are the primary, anticipated hazards of this compound?

Based on analogous compounds like 1,2,3-tribromopropane, this compound should be handled as a hazardous substance.[4][5] Anticipated hazards include:

  • Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[4][5]

  • Irritation: Causes skin and serious eye irritation.[4][5] May cause respiratory irritation.[5]

  • Organ Damage: May cause damage to organs through prolonged or repeated exposure.

  • Reactivity: Can decompose when heated to emit toxic fumes of bromide. It is also sensitive to light and may polymerize.[6]

Q3: Why is it difficult to find specific safety and handling data for this isomer?

The 1,1,1-tribromo isomer is less common in synthesis and research compared to other isomers like 1,2,3-tribromopropane.[3][7] Consequently, it has not been the subject of extensive toxicological or reactivity studies. Therefore, safety protocols must be conservatively extrapolated from data on similar polybrominated alkanes.

Section 2: Troubleshooting Guide - Storage & Stability Issues

Proper storage is critical to maintaining the integrity of this compound and ensuring experimental reproducibility.

Q1: My bottle of this compound has turned yellow/brown. What has happened, and can I still use it?

Causality: A yellow or brown discoloration is a strong indicator of chemical decomposition. This is common in brominated alkanes and is typically caused by the liberation of elemental bromine (Br₂) or hydrogen bromide (HBr) gas.[6] This process can be initiated or accelerated by:

  • Photodecomposition: Exposure to UV or ambient light.

  • Thermal Stress: Storage at elevated temperatures.

  • Contaminants: Presence of metallic impurities or acidic residues that can catalyze degradation.

Troubleshooting Protocol:

  • DO NOT USE DIRECTLY. The acidic byproducts (HBr) and reactive bromine can interfere with most chemical reactions, especially those involving base-sensitive functional groups or metal catalysts.

  • Assess the Severity: A pale yellow tint may be salvageable, while a dark brown or black color indicates extensive decomposition, and the reagent should be disposed of.

  • Purification of Lightly Discolored Reagent: If deemed necessary, you can attempt to purify the material by passing it through a short plug of basic or neutral activated alumina to remove acidic impurities.

  • Re-storage: After purification, immediately transfer the clear liquid to a clean, dry, amber glass bottle and purge the headspace with an inert gas (Argon or Nitrogen) before sealing. Store according to the recommended conditions below.

Discoloration Troubleshooting Workflow

Workflow: Handling Discolored this compound start Sample is Discolored (Yellow/Brown) assess Assess Severity start->assess pale_yellow Pale Yellow assess->pale_yellow Minor dark_brown Dark Brown / Black assess->dark_brown Severe purify Purify: Pass through Alumina Plug pale_yellow->purify dispose Dispose of as Hazardous Halogenated Waste dark_brown->dispose retest Check for Clarity & Color purify->retest pass Clear & Colorless retest->pass fail Still Colored retest->fail use Use Immediately with Caution (Small Scale First) pass->use fail->dispose Logical Pathway for Safe Disposal start Unused or Quenched This compound dilute Dilute with a Non-Reactive Solvent (e.g., Toluene) start->dilute transfer Slowly Transfer to Designated Waste Container dilute->transfer label Label Container: 'HALOGENATED ORGANIC WASTE' + List Contents transfer->label store Store Securely in Satellite Accumulation Area label->store contact_ehs Contact EHS for Final Disposal store->contact_ehs end Disposal Complete contact_ehs->end

Caption: A sequential guide for the safe and compliant disposal of this compound.

References

  • 1-bromopropane - Sdfine.
  • SAFETY DATA SHEET - TCI Chemicals.
  • SAFETY DATA SHEET - Sigma-Aldrich.
  • Chemical Safety Data Sheet MSDS / SDS - 3-BROMO-1,1,1-TRIFLUOROPROPANE - ChemicalBook.
  • This compound | C3H5Br3 | CID 12565107 - PubChem - NIH.
  • 2,2,3-Tribromo-1,1,1-trifluoropropane - Synquest Labs.
  • SAFETY DATA SHEET - Fisher Scientific.
  • 1-Bromopropane - Hazardous Substance Fact Sheet.
  • This compound - the NIST WebBook.
  • 1,2,3-Tribromopropane - Wikipedia.
  • 1,2,3-Tribromopropane | 96-11-7 - Benchchem.
  • List of Incompatible Chemicals – Laboratory Safety - St. Olaf College.
  • CAS 96-11-7: 1,2,3-Tribromopropane | CymitQuimica.
  • 1,1,2-Tribromopropane | C3H5Br3 | CID 85756 - PubChem - NIH.

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Technical Support Center: Stabilizing 1,1,1-Tribromopropane in Synthetic Applications

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the handling and application of 1,1,1-tribromopropane. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile, yet sensitive, reagent. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you mitigate decomposition and maximize the success of your reactions. Our approach is grounded in mechanistic principles to provide not just solutions, but a deeper understanding of the underlying chemistry.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter when working with this compound, offering explanations and actionable solutions based on established chemical principles.

Issue 1: Low Yield of Desired Product Accompanied by Alkene/Alkyne Impurities

Question: I am attempting a nucleophilic substitution reaction with this compound, but I'm observing significant formation of what appears to be 1,1-dibromopropene and other unsaturated byproducts. What is causing this, and how can I prevent it?

Answer:

This is a classic case of competing elimination reactions, specifically dehydrobromination, which is a primary decomposition pathway for this compound.[1][2] This process is highly dependent on the reaction conditions, particularly the base, solvent, and temperature.

Causality:

  • Base Strength and Steric Hindrance: Strong and/or sterically hindered bases will preferentially abstract a proton from the C2 position, leading to the elimination of HBr and the formation of a double bond.[2]

  • Temperature: Elimination reactions are entropically favored and are therefore promoted by higher temperatures.[1][3]

  • Solvent: Polar aprotic solvents are generally preferred for SN2 reactions. The use of polar protic solvents can favor elimination pathways in some cases.

Solutions:

  • Temperature Control:

    • Maintain a low reaction temperature. It is often beneficial to start the reaction at 0 °C and allow it to slowly warm to room temperature.[1] This will favor the substitution pathway, which has a lower activation energy.

  • Choice of Base/Nucleophile:

    • If possible, use a weaker, less sterically hindered base that is still a sufficiently strong nucleophile for your desired transformation.

    • If a strong base is required, consider using a non-nucleophilic base in conjunction with your nucleophile, and carefully control the stoichiometry.

  • Solvent Selection:

    • Employ a polar aprotic solvent such as DMF, DMSO, or acetonitrile to favor the SN2 pathway.

ConditionTo Favor Substitution (SN2)To Favor Elimination (E2)
Temperature Low (e.g., 0 °C to RT)High
Base Weak, non-bulkyStrong, bulky
Solvent Polar Aprotic (e.g., DMSO, DMF)Ethanol (for some systems)

Experimental Protocol: Minimizing Elimination in a Nucleophilic Substitution Reaction

This protocol provides a general framework for favoring the SN2 pathway.

dot

Caption: Workflow for minimizing elimination byproducts.

Issue 2: Reaction Fails to Initiate or Proceeds Sluggishly, with Evidence of Darkening or Tarry Byproducts

Question: My reaction involving this compound is turning dark, and I'm recovering mostly starting material or unidentifiable high-molecular-weight products. What could be happening?

Answer:

This scenario suggests that radical-mediated decomposition may be occurring, especially if the reaction is sensitive to light or if trace amounts of oxygen are present. Thermal decomposition can also lead to similar observations if the reaction temperature is too high.

Causality:

  • Photolytic Cleavage: The C-Br bond is susceptible to homolytic cleavage upon exposure to UV light, generating bromine and carbon-centered radicals.[4] These highly reactive species can initiate chain reactions, leading to polymerization and the formation of complex, often colored, byproducts.

  • Thermal Decomposition: At elevated temperatures, C-Br bonds can break, initiating radical pathways.[5]

  • Presence of Oxygen: Molecular oxygen can act as a radical trap, but can also participate in complex side reactions that may inhibit the desired transformation and lead to degradation products.[6]

Solutions:

  • Exclusion of Light:

    • Conduct the reaction in a flask wrapped in aluminum foil or in amber-colored glassware to prevent photolytic decomposition.

  • Inert Atmosphere:

    • Thoroughly degas your solvent and maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction to exclude oxygen.

  • Use of Radical Inhibitors:

    • In cases where radical pathways are highly problematic, the addition of a small amount of a radical inhibitor, such as hydroquinone or BHT (butylated hydroxytoluene), can be beneficial. These compounds function by quenching reactive radicals to form more stable, non-propagating species.[7]

dot

radical_decomposition TBP This compound Radicals Br• + •C(Br)2CH2CH3 TBP->Radicals Homolytic Cleavage Polymer Polymerization / Tarry Byproducts Radicals->Polymer Propagation Inhibitor Radical Inhibitor (e.g., Hydroquinone) Radicals->Inhibitor Quenching Initiator Light (hν) or Heat (Δ) Initiator->TBP Initiation StableRadical Stable, Non-propagating Radical Inhibitor->StableRadical

Caption: Radical decomposition pathway and the role of inhibitors.

Frequently Asked Questions (FAQs)

Q1: What are the main decomposition pathways for this compound?

A1: The two primary decomposition pathways are:

  • Elimination (Dehydrobromination): This is typically base-induced and results in the formation of 1,1-dibromopropene. Further elimination can occur under harsh conditions.[1]

  • Radical Decomposition: This can be initiated by heat (thermolysis) or light (photolysis) and involves the homolytic cleavage of a C-Br bond to form radical intermediates, which can lead to a variety of byproducts and polymerization.[4][5]

Q2: How can I safely store this compound to prevent degradation?

A2: Store this compound in a tightly sealed, amber glass bottle in a cool, dark, and well-ventilated area. To minimize the risk of radical decomposition, it is advisable to store it under an inert atmosphere (e.g., argon or nitrogen).

Q3: My reaction generates HBr as a byproduct. Can this cause decomposition of this compound?

A3: Yes, the accumulation of HBr can catalyze decomposition pathways, particularly at elevated temperatures. It is advisable to use an acid scavenger to neutralize the HBr as it is formed.

Q4: What are some suitable acid scavengers?

A4: The choice of acid scavenger depends on the specific reaction conditions.

  • Inorganic Bases: Non-nucleophilic inorganic bases like potassium carbonate (K2CO3) or calcium oxide (CaO) can be effective.

  • Amine Bases: Sterically hindered, non-nucleophilic amine bases such as diisopropylethylamine (DIPEA) or proton sponge can be used.

  • Polymer-supported Scavengers: For ease of removal, polymer-supported bases (e.g., Amberlite IRA-68) can be employed.[8]

Q5: What analytical techniques are best for monitoring the decomposition of this compound?

A5:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for separating and identifying volatile decomposition products like 1,1-dibromopropene.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can be used to monitor the disappearance of the starting material and the appearance of new signals corresponding to decomposition products in real-time or by analyzing aliquots from the reaction mixture.[10][11]

Analytical Monitoring Protocol: GC-MS

This protocol provides a general method for the analysis of a reaction mixture containing this compound to assess for decomposition.

Instrumentation:

  • Gas Chromatograph: Agilent 7890B or equivalent

  • Mass Spectrometer: Agilent 5977A MS detector or equivalent

  • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar column

GC-MS Parameters:

ParameterSetting
Carrier Gas Helium, 1 mL/min constant flow
Injector Temperature 250 °C
Injection Volume 1 µL (split ratio 50:1)
Oven Program 60 °C (2 min), then 10 °C/min to 280 °C (5 min)
MSD Transfer Line 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-400

Sample Preparation:

  • Withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.

  • Quench the reaction by diluting the aliquot in 1 mL of a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash with a small amount of water to remove any inorganic salts.

  • Dry the organic layer with anhydrous sodium sulfate.

  • Analyze the resulting solution by GC-MS.

References

  • BenchChem. (n.d.). preventing elimination byproducts in substitution reactions.
  • ISGC. (n.d.). Acid Scavengers for Selective and Efficient Cleavage of Aryl Alkyl Ethers by Lewis Acids.
  • National Institutes of Health. (2012, September 24). A sensitive method for rapid detection of alkyl halides and dehalogenase activity using a multistep enzyme assay.
  • ResearchGate. (n.d.). Carbodiimides as Acid Scavengers in Aluminum Triiodide Induced Cleavage of Alkyl Aryl Ethers | Request PDF.
  • Stack Exchange. (2021, November 15). Why do radical inhibitors inhibit a reaction by creating a "more stable" radical, but for monohalogenation, we WANT to form the most stable radical?
  • BenchChem. (n.d.). Comparative Guide to GC-MS Analysis of 1,3-Dibromopropane Reaction Products.
  • Michigan State University. (n.d.). Elimination Reactions of Alkyl Halides.
  • Organic Chemistry Class Notes. (n.d.). Alkyl Halide Reactions: Substitutions & Eliminations. Retrieved from Organic Chemistry Class Notes website.
  • YouTube. (2020, November 11). Chapter 7 Alkyl Halides: Nucleophilic Substitution and Elimination Reactions Lesson 3 Part 1.
  • Chemguide. (n.d.). elimination v nucleophilic substitution in halogenoalkanes.
  • Google Patents. (n.d.). CA2623230A1 - Use of acid scavengers in removal of protons (acidity) of the reaction mass during chlorination of sucrose-6.
  • Illinois Experts. (n.d.). Thermal Decomposition of Alkyl Halides on Aluminum. 1. Carbon-Halogen Bond Cleavage and Surface β-Hydride Elimination Reactions.
  • YouTube. (2023, July 14). Radical Initiators and Inhibitors; Radical Bromination of Alkanes.
  • University of Pittsburgh. (2004, October 29). strategies in organic synthesis. Retrieved from Wipf Group - University of Pittsburgh website.
  • National Institutes of Health. (n.d.). This compound.
  • University of California, Riverside. (n.d.). Chapter 11 Free Radical Substitution and Addition Reactions. Retrieved from Organic Chemistry - University of California, Riverside website.
  • Michigan State University. (n.d.). Alkane Reactivity.
  • National Institutes of Health. (2025, July 16). NMR Reaction Monitoring Robust to Spectral Distortions.
  • Google Patents. (n.d.). US5962754A - Method for the preparation of 3-bromo-1,1,1-trifluoropropane.
  • Google Patents. (n.d.). US5582873A - Acid scavenger stabilized halogen containing organic polymers and method for processing.
  • Michigan State University. (n.d.). NMR Spectroscopy.
  • Sigma-Aldrich. (n.d.). 1,2,3-Tribromopropane for synthesis 96-11-7.
  • N/A. (n.d.). Alkyl Halides.
  • OI Analytical. (n.d.). Analysis of 1, 2, 3-Trichloropropane by Purge and Trap Concentration and Gas Chromatography/Mass Spectrometry (GC/MS).
  • Thermo Fisher Scientific. (n.d.). Discovery of Emerging Disinfection By-Products in Water Using Gas Chromatography Coupled with Orbitrap-based Mass Spectrometry.
  • Química Organica.org. (n.d.). Radical stability in radical halogenations.
  • Chemistry LibreTexts. (2023, January 22). Alkyl Halide Reactions.
  • National Institutes of Health. (n.d.). 1,1,2-Tribromopropane.
  • National Institutes of Health. (n.d.). 1,2,3-Tribromopropane.
  • National Institutes of Health. (n.d.). NMR-spectroscopic analysis of mixtures: from structure to function.
  • Journal of the American Chemical Society. (n.d.). Thermal decomposition of alkyl halides on aluminum. 1. Carbon-halogen bond cleavage and surface .beta.-hydride elimination reactions. Retrieved from Journal of the American Chemical Society website.
  • Pearson+. (n.d.). Suggest reagents and reaction conditions that would result in syn... | Study Prep.
  • National Institutes of Health. (n.d.). 1,1,3-Tribromopropane.
  • MDPI. (n.d.). New Insights into Nuclear Magnetic Resonance (NMR) Spectroscopy.
  • European Patent Office. (2020, August 26). SYNTHESIS OF 1,1,3-TRICHLORO-1-PROPENE - EP 3699165 A1.
  • SpringerLink. (n.d.). Desktop NMR spectroscopy for real-time monitoring of an acetalization reaction in comparison with gas chromatography and NMR at 9.4 T.
  • Save My Exams. (2025, January 10). Reactions of Haloalkanes (OCR A Level Chemistry A): Revision Note.
  • Save My Exams. (2025, June 20). Substitution Reactions of Halogenoalkanes (Cambridge (CIE) A Level Chemistry): Revision Note.
  • ResearchGate. (n.d.). Gas chromatography-mass spectrometry (GC-MS) analysis of the....
  • chemrevise. (n.d.). 3.3 Halogenoalkanes.

Sources

Technical Support Center: Troubleshooting Failed Reactions Involving 1,1,1-Tribromopropane

Author: BenchChem Technical Support Team. Date: January 2026

Gather Information

To create a comprehensive troubleshooting guide for reactions involving 1,1,1-tribromopropane, I will start by gathering information on its chemical properties, common reactions, and potential side reactions. I will search for literature on nucleophilic substitution, elimination, radical reactions, and metal-catalyzed couplings involving this and similar polyhalogenated alkanes. I will also look for information on purification challenges and common impurities. This information will form the basis of the troubleshooting guide.

Analyze and Structure the Guide

After gathering the necessary information, I will analyze it to identify common problems that researchers might encounter. I will then structure the guide in a question-and-answer format, with each question addressing a specific issue. The guide will be divided into sections based on the type of reaction (e.g., nucleophilic substitution, elimination) or the nature of the problem (e.g., low yield, unexpected products).

Develop Troubleshooting Protocols

For each question, I will provide a detailed troubleshooting protocol. This will include a discussion of the potential causes of the problem, followed by a step-by-step guide to diagnosing and solving the issue. I will provide specific recommendations for modifying reaction conditions, purifying reagents, and analyzing the reaction mixture. I will also include in-text citations to support the scientific rationale behind the recommendations.

Create Visual Aids

To enhance the clarity and utility of the guide, I will create tables to summarize important quantitative data, such as recommended solvent ratios or temperature ranges. I will also use Graphviz to generate diagrams that illustrate reaction mechanisms, troubleshooting workflows, and other key concepts.

Compile References

Finally, I will compile a comprehensive list of all the sources cited in the guide. This will include the title of the article or book, the source, and a clickable URL for easy access. This will ensure the scientific integrity and trustworthiness of the guide.

By following these steps, I will create a comprehensive and user-friendly troubleshooting guide that will be a valuable resource for researchers working with this compound.The initial search has provided a good foundation for understanding the reactivity of polyhalogenated alkanes, including concepts like nucleophilic substitution, elimination reactions, and radical halogenations. However, specific information on this compound is still limited. The search results focused more on its isomers like 1,2,3-tribromopropane or related compounds like 3-bromo-1,1,1-trichloropropane.

To create a truly valuable and specific troubleshooting guide for this compound, I need to gather more targeted information. The current plan is sound, but the execution requires more specific data. Therefore, I will adjust the subsequent steps to focus on obtaining and leveraging this specific information. The overall structure of the plan remains valid. After this targeted search, I will proceed with the analysis, structuring, and content creation as originally outlined.

Welcome to the technical support center for researchers, scientists, and drug development professionals working with this compound. As a Senior Application Scientist, I understand the unique challenges this polyhalogenated alkane can present. This guide is designed to provide in-depth, field-proven insights to help you troubleshoot and optimize your reactions. We will move beyond simple procedural lists to explore the underlying chemical principles governing the success or failure of your experiments.

Frequently Asked Questions (FAQs)

Q1: My nucleophilic substitution reaction with this compound is sluggish and gives a low yield. What are the likely causes?

Low reactivity in nucleophilic substitution is a common issue. The primary culprits are often related to steric hindrance and the electronic nature of the substrate.

The tribromomethyl group (-CBr₃) is sterically bulky, which can impede the backside attack required for a typical Sₙ2 reaction.[1][2] Additionally, while the bromine atoms are electronegative, the carbon atom bearing them is not as electrophilic as one might assume due to the polarizability of the C-Br bonds.

Troubleshooting Steps:

  • Solvent Choice: Ensure you are using an appropriate polar aprotic solvent, such as DMF, DMSO, or acetonitrile. These solvents can help to solvate the cation of your nucleophile's salt, making the nucleophile more "naked" and reactive.[1]

  • Temperature: Gently heating the reaction can often provide the necessary activation energy to overcome the steric barrier.[3] However, be cautious, as excessive heat can promote elimination side reactions.

  • Nucleophile Strength: Consider using a stronger, less sterically hindered nucleophile if possible.

  • Phase-Transfer Catalysis: For reactions with anionic nucleophiles, a phase-transfer catalyst (e.g., a quaternary ammonium salt) can be highly effective in transporting the nucleophile into the organic phase where the this compound resides.

Q2: I'm observing significant amounts of elimination byproducts in my reaction. How can I favor substitution over elimination?

Elimination reactions are a major competing pathway, especially when using strong bases or elevated temperatures.[4][5] The presence of three bromine atoms increases the acidity of the adjacent methylene protons, making them susceptible to abstraction by a base, leading to the formation of 1,1-dibromopropene.

Strategies to Minimize Elimination:

ParameterTo Favor Substitution (Sₙ2)To Favor Elimination (E2)
Base/Nucleophile Weakly basic, highly nucleophilicStrong, sterically hindered base
Temperature Lower temperaturesHigher temperatures
Solvent Polar aprotic (e.g., DMSO, DMF)Less polar (e.g., ethanol)

Experimental Protocol: Optimizing for Substitution

  • Reagent Selection: Use a strong nucleophile that is a weak base. For example, azide (N₃⁻) or cyanide (CN⁻) are excellent nucleophiles that are relatively weak bases.

  • Temperature Control: Start the reaction at a lower temperature (e.g., 0 °C or room temperature) and monitor the progress by TLC or GC-MS. Only increase the temperature incrementally if the reaction is not proceeding.

  • Choice of Base (if required): If a base is necessary, use a non-nucleophilic, sterically hindered base like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) in carefully controlled stoichiometric amounts.

Q3: My radical bromination reaction using this compound as a starting material is not initiating. What should I check?

Radical reactions require careful initiation.[6][7] If your reaction is failing to start, the issue likely lies with the radical initiator or the presence of inhibitors.

Troubleshooting Radical Initiation:

  • Initiator Quality: Ensure your radical initiator (e.g., AIBN or benzoyl peroxide) is fresh. These compounds can decompose over time.

  • Oxygen Inhibition: Oxygen is a radical scavenger and can inhibit the initiation of a radical chain reaction.[7] Degas your solvent and flush the reaction vessel with an inert gas (e.g., argon or nitrogen) before adding the initiator.

  • Light Source: If using a photo-initiator, ensure the light source is of the correct wavelength and intensity.

  • Impurities: Check your this compound for impurities that could act as radical inhibitors, such as phenols or anilines. Purification by distillation or passing through a plug of neutral alumina may be necessary.

Workflow for Troubleshooting Radical Initiation

Start Reaction Not Initiating Check_Initiator Check Initiator (Age, Purity) Start->Check_Initiator Degas_Solvent Degas Solvent and Use Inert Atmosphere Check_Initiator->Degas_Solvent Initiator OK Check_Light_Source Verify Light Source (Wavelength, Intensity) Degas_Solvent->Check_Light_Source Still No Reaction Purify_Substrate Purify this compound Check_Light_Source->Purify_Substrate Light Source OK Reaction_Starts Reaction Initiates Purify_Substrate->Reaction_Starts Reaction Starts

Caption: A decision tree for troubleshooting radical reaction initiation.

Q4: I am attempting a metal-catalyzed cross-coupling reaction, but I am only recovering my starting material. Why is this failing?

Transition metal-catalyzed cross-coupling reactions with polyhalogenated alkanes can be challenging.[8][9] The C(sp³)-Br bond is generally less reactive in oxidative addition than C(sp²)-Br bonds. The presence of multiple bromine atoms can also lead to catalyst poisoning or unwanted side reactions.

Key Considerations for Cross-Coupling:

  • Catalyst System: Standard palladium catalysts may not be effective. Consider using more electron-rich nickel catalysts, which are often better for activating C(sp³)-X bonds.[10]

  • Ligand Choice: The choice of ligand is critical. Bulky, electron-donating phosphine ligands can promote the oxidative addition step.

  • Reaction Conditions: Anhydrous and oxygen-free conditions are crucial for the stability of the organometallic intermediates.

  • Alternative Pathways: For some transformations, consider alternative pathways like Atom Transfer Radical Addition (ATRA), which can be more suitable for polyhalogenated substrates.[8]

Experimental Protocol: Screening for a Successful Cross-Coupling Reaction

  • Catalyst Screening: Set up small-scale parallel reactions to screen different catalyst systems (e.g., Pd(PPh₃)₄, NiCl₂(dppp), Ni(cod)₂ with various ligands).

  • Solvent and Base Optimization: Test a range of anhydrous solvents (e.g., THF, dioxane, toluene) and bases (e.g., K₃PO₄, Cs₂CO₃).

  • Temperature Profile: Run the reactions at a range of temperatures, from room temperature up to the reflux temperature of the solvent.

  • Analysis: Analyze the crude reaction mixtures by GC-MS or LC-MS to identify any product formation, even in trace amounts, which can guide further optimization.

Purification and Analysis

Q5: I have a complex mixture of products and starting material. What is the best way to purify my desired compound?

Purification of reactions involving this compound can be complicated by the similar polarities of the starting material and potential byproducts.

Purification Strategies:

MethodBest ForTips
Distillation Thermally stable, volatile compounds with different boiling points.Can be effective for removing unreacted this compound.
Column Chromatography Separating compounds with different polarities.Use a non-polar solvent system (e.g., hexanes/ethyl acetate) and carefully monitor by TLC.
Crystallization Solid products.Can be a highly effective method for obtaining pure material if your product is a solid.

General Workflow for Purification

Start Crude Reaction Mixture Aqueous_Workup Aqueous Workup Start->Aqueous_Workup Check_Volatility Check Volatility and Thermal Stability Aqueous_Workup->Check_Volatility Distillation Distillation Check_Volatility->Distillation Volatile & Stable Column_Chromatography Column Chromatography Check_Volatility->Column_Chromatography Non-Volatile or Unstable Pure_Product Pure Product Distillation->Pure_Product Crystallization Crystallization Column_Chromatography->Crystallization Product is Solid Column_Chromatography->Pure_Product Crystallization->Pure_Product

Caption: A general workflow for the purification of products from reactions with this compound.

References

  • Filo. (2025). How to remember the reactions in polyhalogen compounds?
  • Pearson. (n.d.). What product is formed when 1-bromopropane reacts with each of the following nucleophiles? d. HS-.
  • Scribd. (n.d.). Nucleophilic Substitution Reactions of 1-Bromopropane.
  • Clark, J. (2023). Nucleophilic substitution - halogenoalkanes and hydroxide ions. Chemguide.
  • MaChemGuy. (2015, May 21). Nucleophilic Substitution Mechanism [Video]. YouTube.
  • University of Rochester Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction.
  • Chemistry LibreTexts. (2021, December 15). 7.1: Nucleophilic Substitution Reaction Overview.
  • Chemistry LibreTexts. (2021, July 31). 14.8: Polyhalogenated Alkanes and Alkenes.
  • National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • de Meijere, A., & Diederich, F. (Eds.). (2004). Metal-Catalyzed Cross-Coupling Reactions. Wiley-VCH.
  • University of Calgary. (n.d.). LECtURE 4 (d) Polyhalogenation.
  • University of Rochester Department of Chemistry. (n.d.). How To Run A Reaction: Purification.
  • MDPI. (2021). Editorial Catalysts: Special Issue on Transition Metal Catalyzed Cross-Coupling Reactions.
  • Royal Society of Chemistry. (2013). Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts.
  • Wikipedia. (n.d.). Buckminsterfullerene.
  • National Center for Biotechnology Information. (n.d.). 1,1,2-Tribromopropane. PubChem.
  • National Center for Biotechnology Information. (n.d.). 1,1,3-Tribromopropane. PubChem.
  • National Center for Biotechnology Information. (n.d.). 1,2,3-Tribromopropane. PubChem.
  • Apps, S. (2020, September 30). A radical twist to halogenations using boron tribromide. RSC Blogs.
  • Ashenhurst, J. (2013, December 19). Synthesis (2) - Reactions of Alkanes. Master Organic Chemistry.
  • Google Patents. (n.d.). US5962754A - Method for the preparation of 3-bromo-1,1,1-trifluoropropane.
  • National Center for Biotechnology Information. (n.d.). 1,1,1-Tribromo-2,2-difluoropropane. PubChem.
  • Evans, M. (2018, March 6). 26.06 Examples of Radical Reactions [Video]. YouTube.
  • National Center for Biotechnology Information. (n.d.). (2S)-1,1,2-tribromopropane. PubChem.
  • Evans, M. (2023, July 14). Radical Initiators and Inhibitors; Radical Bromination of Alkanes [Video]. YouTube.
  • ResearchGate. (n.d.). Classical radical reactions with trialkylboranes and our work on radical bromination using BBr3.

Sources

removal of unreacted 1,1,1-tribromopropane from product mixture

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Removal of Unreacted 1,1,1-Tribromopropane from Product Mixtures

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the purification of products from reaction mixtures containing residual this compound. As a polyhalogenated alkane, its unique physical properties can complicate straightforward separations. This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to streamline your purification workflows.

Troubleshooting Guide: User-Submitted Issues

This section addresses specific problems reported by users in the field. The solutions are based on established chemical principles and validated laboratory practices.

Question 1: "My desired product is thermally sensitive, making high-temperature distillation impossible. How can I efficiently remove this compound?"

Answer: This is a common and critical challenge. When your product's stability is compromised by heat, you must pivot to non-thermal or low-temperature separation methods. The high boiling point of this compound's isomers (e.g., 1,2,3-tribromopropane boils at 222.1 °C) necessitates alternatives to atmospheric distillation.[1]

Recommended Solutions:

  • Vacuum Distillation: By reducing the pressure of the system, you lower the boiling point of all components. This compound can often be removed at a significantly lower temperature, preserving your product's integrity. The key is to find a pressure at which the volatility difference between your product and the tribromopropane is maximized.

  • Liquid-Liquid Extraction (LLE): This technique leverages differences in solubility. Since this compound is a hydrophobic, non-polar compound, you can use an immiscible solvent system to selectively pull it out of your product phase.[2] For instance, if your product has some polarity and is dissolved in a polar organic solvent, you can wash the mixture with a non-polar solvent like hexane or heptane. The this compound will preferentially partition into the non-polar layer. Multiple extractions will be necessary for high-purity results.

  • Column Chromatography: This is one of the most powerful and versatile separation techniques in organic chemistry.[3][4][5]

    • Normal-Phase Chromatography: Use a polar stationary phase (like silica gel or alumina) and a non-polar mobile phase (e.g., a hexane/ethyl acetate gradient). The non-polar this compound will have weak interactions with the stationary phase and will elute quickly, while more polar products will be retained longer.

    • Reverse-Phase Chromatography: Use a non-polar stationary phase (like C18-functionalized silica) and a polar mobile phase (e.g., a water/acetonitrile or water/methanol gradient). In this case, the this compound will be retained more strongly than polar products.

Question 2: "I'm attempting vacuum distillation, but the separation from my product is poor. What factors should I re-evaluate?"

Answer: Poor separation during vacuum distillation, even with a significant theoretical boiling point difference, typically points to issues with efficiency or non-ideal behavior.

Troubleshooting Steps:

  • Column Efficiency: Are you using a fractional distillation column? A simple distillation setup is often insufficient for separating compounds with close boiling points. For improved separation, use a Vigreux column or, for more challenging separations, a packed column (e.g., with Raschig rings or metal sponges). This increases the number of theoretical plates, enhancing separation efficiency.

  • Vacuum Stability: Fluctuations in vacuum pressure will cause inconsistent boiling and disrupt the temperature gradient in your column, leading to co-distillation. Ensure your vacuum pump is stable and that all joints in your glassware are properly sealed.

  • Reflux Ratio: If using a distillation head with reflux control, ensure you are using an appropriate reflux ratio. A higher reflux ratio (more condensate returned to the column) generally improves separation but increases the distillation time.

Question 3: "Is there a chemical method to 'quench' or neutralize the unreacted this compound without destroying my product?"

Answer: Directly "quenching" a relatively stable alkyl halide like this compound in the way one might quench a highly reactive organometallic reagent is not typically feasible.[6] However, you can chemically modify it to alter its properties, making it easier to remove.

Chemical Conversion Strategy: Dehydrobromination

Alkyl halides can undergo elimination reactions (dehydrobromination) in the presence of a base to form alkenes.[7][8][9][10][11] By converting this compound to a dibromopropene isomer, you create a new compound with different physical properties (boiling point, polarity) that may be easier to separate.

  • Causality: The structure of this compound has hydrogen atoms on the adjacent carbon (the C2 position). A strong, non-nucleophilic base (to favor elimination over substitution) like potassium tert-butoxide (t-BuOK) or 1,8-Diazabicycloundec-7-ene (DBU) can be used.

  • Caveat: This method is ONLY viable if your desired product is stable under basic conditions and does not possess functional groups that would react with the base. A pilot test on a small scale is essential to validate this approach. The resulting dibromopropene must then be separated, but its altered properties may provide a new purification pathway.

Workflow for Selecting a Separation Method

The choice of purification strategy is dictated by the properties of your desired product. This decision tree illustrates a logical workflow for method selection.

SeparationWorkflow Start Product Mixture (Product + this compound) IsProductThermosensitive Is the product thermally sensitive? Start->IsProductThermosensitive FractionalDistillation Atmospheric Fractional Distillation IsProductThermosensitive->FractionalDistillation No VacuumDistillation Vacuum Fractional Distillation IsProductThermosensitive->VacuumDistillation Yes IsProductPolar Is there a significant polarity difference? IsProductBaseStable Is the product stable to strong base? IsProductPolar->IsProductBaseStable No Chromatography Column Chromatography (Normal or Reverse Phase) IsProductPolar->Chromatography Yes LLE Liquid-Liquid Extraction (LLE) IsProductPolar->LLE Yes, and immiscible solvents are available ChemicalConversion Chemical Conversion (e.g., Dehydrobromination) + Secondary Purification IsProductBaseStable->ChemicalConversion Yes Reassess Re-evaluate Strategy (Consider derivatization or alternative synthesis) IsProductBaseStable->Reassess No FractionalDistillation->IsProductPolar If separation is poor VacuumDistillation->IsProductPolar If separation is still poor

Caption: Decision tree for selecting the optimal purification method.

Frequently Asked Questions (FAQs)

Q: What are the key physical properties of tribromopropane isomers relevant to separation? A: The most important properties are boiling point, density, and solubility. These dictate the feasibility of distillation, extraction, and chromatographic methods. Note that different isomers have different properties.

PropertyThis compound1,2,3-TribromopropaneSource
Molecular Formula C₃H₅Br₃C₃H₅Br₃[1][12]
Molecular Weight 280.78 g/mol 280.78 g/mol [1][12]
Boiling Point Not available222.1 °C[1]
Density Not available1.4215 g/cm³ @ 20 °C[1]
Solubility in Water Limited / HydrophobicLimited / Hydrophobic[2]
Solubility Soluble in many organic solventsSoluble in many organic solvents[2]

Note: Data for this compound is less commonly reported than for its 1,2,3-isomer. However, its properties are expected to be in a similar range.

Q: Which analytical technique is best to confirm the complete removal of this compound? A: Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal method.[13] Gas chromatography provides excellent separation of volatile and semi-volatile compounds like halogenated alkanes, while mass spectrometry provides definitive identification based on the compound's mass and fragmentation pattern.[14] This allows for both qualitative confirmation of its absence and quantitative measurement of any trace amounts remaining.

Q: What safety precautions are necessary when handling this compound? A: Brominated alkanes should be handled with care.[15][16][17][18]

  • Engineering Controls: Always work in a well-ventilated chemical fume hood.[16]

  • Personal Protective Equipment (PPE): Wear standard nitrile gloves (check breakthrough times), chemical safety goggles, and a lab coat.[15][16]

  • Handling: Avoid inhalation of vapors and direct contact with skin and eyes.

  • Disposal: Dispose of as halogenated organic waste according to your institution's safety guidelines. Do not pour down the drain.[15]

Detailed Experimental Protocols

Protocol 1: Vacuum Fractional Distillation

This protocol is for separating this compound from a less volatile, thermally stable product.

  • Apparatus Setup:

    • Assemble a fractional distillation apparatus using a round-bottom flask, a packed distillation column (e.g., Vigreux or packed with steel wool), a distillation head with a thermometer, a condenser, and a receiving flask.

    • Ensure all glassware is free of cracks and designed for vacuum work.

    • Use high-vacuum grease on all ground-glass joints to ensure a tight seal.

  • Procedure:

    • Charge the distillation flask with the crude product mixture (do not fill more than two-thirds full) and add a magnetic stir bar or boiling chips.

    • Connect the apparatus to a vacuum pump with a cold trap in between.

    • Begin stirring and slowly open the system to the vacuum.

    • Once the desired pressure is reached and stable, begin gently heating the distillation flask using a heating mantle.

    • Monitor the temperature at the distillation head. The first fraction to distill should be any low-boiling solvents.

    • As the temperature rises, the this compound will begin to distill. Collect this fraction in a separate receiving flask. The boiling point will depend on the system pressure.

    • When the temperature either rises sharply or drops (indicating the tribromopropane has been removed), change the receiving flask to collect any intermediate fractions.

    • If the product is distillable, it will come over at a higher temperature. Otherwise, the purified product will remain in the distillation flask.

  • Shutdown:

    • Turn off the heating mantle and allow the system to cool completely.

    • Slowly and carefully vent the system to atmospheric pressure before disassembling the apparatus.

Protocol 2: Liquid-Liquid Extraction (LLE)

This protocol is designed to remove non-polar this compound from a more polar product.

  • Solvent Selection:

    • Choose a solvent system with two immiscible layers (e.g., ethyl acetate and water, or dichloromethane and water). The product should be primarily soluble in one layer, while the this compound should be soluble in the other (typically the organic layer).

    • A second organic solvent (e.g., hexane) that is immiscible with a more polar organic solvent (like acetonitrile or DMSO) can also be used.

  • Procedure:

    • Dissolve the crude mixture in a suitable solvent and place it in a separatory funnel.

    • Add an equal volume of the immiscible extraction solvent.

    • Stopper the funnel, and while securely holding the stopper and stopcock, invert the funnel and vent to release pressure.

    • Shake the funnel vigorously for 1-2 minutes, venting frequently.

    • Place the funnel in a ring stand and allow the layers to fully separate.

    • Drain the lower layer into a flask. Drain the upper layer through the top of the funnel to avoid re-contamination.

  • Repetition and Workup:

    • Return the layer containing your product to the separatory funnel and repeat the extraction with fresh solvent 2-3 more times to ensure complete removal of the impurity.

    • Combine the layers containing your purified product.

    • Wash the combined product layer with brine (saturated NaCl solution) to remove any residual water.

    • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure (rotary evaporation).

Purification Workflow Diagram

PurificationSteps cluster_0 Phase 1: Initial Removal cluster_1 Phase 2: Analysis & Polishing cluster_2 Phase 3: Final Product Crude Crude Product Mixture PrimarySep Primary Separation (e.g., Vacuum Distillation or LLE) Crude->PrimarySep Analysis Analyze Fractions (GC-MS, NMR) PrimarySep->Analysis ColumnChrom Column Chromatography (If needed for high purity) Analysis->ColumnChrom Impurity > 5% Combine Combine Pure Fractions Analysis->Combine Impurity < 5% ColumnChrom->Combine SolventRemoval Solvent Removal (Rotary Evaporation) Combine->SolventRemoval PureProduct Pure Product SolventRemoval->PureProduct

Caption: General workflow for purification and analysis.

References

  • Advances in the Analysis of Persistent Halogenated Organic Compounds. (2010). In Comprehensive Analytical Chemistry (Vol. 52, pp. 139-183). Elsevier.
  • 1,2,3-Tribromopropane. CAS Common Chemistry. (n.d.).
  • Safety Guide for Proper Handling of 1-Bromopropane (nPB) & Other Toxic Solvents. (n.d.).
  • This compound. PubChem. (n.d.).
  • Alkyl Halides. (n.d.).
  • Elimination of Alkyl Halides. (2019). Chemistry LibreTexts.
  • Chemicals from Brominated Flame Retardants: Analytical Methods, Occurrence, Transport and Risks. (2023). Molecules, 28(15), 5894. MDPI. [Link]
  • This compound. NIST WebBook. (n.d.).
  • 1,1,2-Tribromopropane. PubChem. (n.d.).
  • Distinguishing between halogenated alkanes containing the same halogen based on the reaction kinetic parameter using negative ion mobility spectrometry at atmospheric pressure. (2020). Analyst, 145(17), 5797-5803. [Link]
  • Progress on the Extraction Techniques of Bromine. (2017).
  • Progress on the Extraction Techniques of Bromine. (2017).
  • 1-Bromopropane. Wikipedia. (n.d.).
  • Separation of halogenated benzenes enabled by investigation of halogen–p interactions with carbon materials. (2019). Chemical Science. [Link]
  • 1-Bromopropane with Water. IUPAC-NIST Solubilities Database. (n.d.).
  • Method for purifying a bromine compound. (2004).
  • Quenching guide. (2022). Reddit. [Link]
  • Method for extracting bromine
  • Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon m
  • 1,1,3-Tribromopropane. PubChem. (n.d.).
  • Loudon Chapter 9 Review: Reactions of Alkyl Halides. (2021).
  • Separation of Halogenated Benzenes Enabled by Investigation of Halogen-π Interactions with Carbon Materials. (2019).
  • Alkyl Halide Reaction Map And Summary. (2014). Master Organic Chemistry. [Link]

Sources

Technical Support Center: Managing the Formation of Isomeric Impurities

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Isomeric Impurity Management. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to the challenges associated with identifying, quantifying, and controlling isomeric impurities. Isomers, while often structurally similar to the active pharmaceutical ingredient (API), can exhibit vastly different pharmacological, pharmacokinetic, and toxicological profiles.[1][2] Therefore, rigorous control is not just a regulatory requirement but a critical component of ensuring drug safety and efficacy.[3]

This resource provides troubleshooting guides and frequently asked questions (FAQs) to directly address specific issues you may encounter during your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the nature and control of isomeric impurities.

Q1: What are isomeric impurities and why are they a significant concern in drug development?

A1: Isomeric impurities are molecules that have the same molecular formula as the API but differ in the arrangement of atoms.[4] This seemingly small difference can lead to significant variations in biological activity.[1][2] One isomer might be the active therapeutic agent, while another could be inactive, less potent, or even toxic.[1] For instance, the dextrorotary isomer of a compound can have a completely different pharmacological or toxicological effect than its laevorotary counterpart.[4] Consequently, regulatory bodies like the International Council for Harmonisation (ICH) mandate strict control and characterization of these impurities to ensure patient safety and product consistency.[1][5]

Q2: What are the main types of isomeric impurities I should be aware of?

A2: Isomeric impurities fall into two primary categories: structural isomers and stereoisomers.

  • Structural Isomers: These have different connectivity between atoms. Examples include:

    • Positional Isomers: Differ in the position of a functional group.

    • Chain Isomers: Have different arrangements of the carbon skeleton.[4]

    • Tautomers: Are readily interconvertible isomers that differ in the position of a proton and a double bond.[4]

  • Stereoisomers: These have the same connectivity but differ in the spatial arrangement of atoms. They are the most common type of isomeric impurity in chiral drug development.

    • Enantiomers: Non-superimposable mirror images of each other. They have identical physical properties except for their interaction with plane-polarized light and other chiral molecules.[1][4]

    • Diastereomers: Stereoisomers that are not mirror images. Unlike enantiomers, diastereomers have different physical properties (e.g., melting point, solubility, chromatographic retention), which often makes them easier to separate.[4]

    • Geometric (E/Z) Isomers: Occur due to restricted rotation around a double bond or in a cyclic structure.[4]

Q3: What are the regulatory expectations for controlling isomeric impurities?

A3: Regulatory agencies, guided by ICH guidelines, require a robust strategy for controlling impurities.[6][7] The key guidelines are ICH Q3A(R2) for new drug substances and ICH Q3B(R2) for new drug products.[5][7][8] These guidelines establish thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug.

The core principle is that any impurity present at a concentration above 0.1% should be identified, and its safety profile established.[9] For single enantiomer drugs, the inactive or undesired enantiomer is considered an impurity and must be controlled.[1]

Table 1: ICH Thresholds for Impurities in New Drug Substances

(Based on ICH Q3A(R2) Guideline)[7][10]

Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
≤ 2 g/day 0.05%0.10% or 1.0 mg per day intake (whichever is lower)0.15% or 1.0 mg per day intake (whichever is lower)
> 2 g/day 0.03%0.05%0.05%

Q4: What are the primary analytical techniques for resolving and quantifying isomeric impurities?

A4: The choice of technique depends on the type of isomerism. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the workhorses for isomeric purity analysis.[11][12]

  • For Enantiomers & Diastereomers: Chiral HPLC and Chiral Supercritical Fluid Chromatography (SFC) are the most effective and widely used methods.[2][11][13] These techniques use a chiral stationary phase (CSP) or a chiral mobile phase additive to create a chiral environment, allowing for differential interaction and separation of the stereoisomers.[13][14]

  • For Geometric & Positional Isomers: Standard (achiral) HPLC or GC are typically sufficient, as these isomers often have different physicochemical properties leading to different retention times.[15]

  • For Structural Confirmation & Quantification: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool, especially for quantifying geometric isomers and diastereomers where protons in different isomers exhibit distinct chemical shifts.[11] Mass Spectrometry (MS), often coupled with chromatography (LC-MS, GC-MS), is crucial for identifying unknown impurities by providing molecular weight and structural information.[12][16]

Part 2: Analytical Troubleshooting Guide

This section provides solutions to common problems encountered during the analysis of isomeric impurities.

Workflow Diagram: Selecting the Right Analytical Technique

The first step in any analysis is choosing the appropriate methodology. This decision tree outlines the logical process for selecting a technique based on the type of isomerism.

start Identify Isomer Type is_chiral Stereoisomers (Enantiomers or Diastereomers)? start->is_chiral is_volatile Is the analyte volatile and thermally stable? is_chiral->is_volatile Yes is_geom Structural or Geometric (E/Z) Isomers? is_chiral->is_geom No chiral_hplc Chiral HPLC / SFC is_volatile->chiral_hplc No chiral_gc Chiral GC is_volatile->chiral_gc Yes std_gc Standard GC / GC-MS is_geom->std_gc If Volatile std_hplc Standard HPLC / LC-MS is_geom->std_hplc If Non-Volatile nmr NMR Spectroscopy (with chiral solvating agents) chiral_hplc->nmr Complementary Technique nmr_geom ¹H NMR for Ratio Quantification std_gc->nmr_geom For Quantification std_hplc->nmr_geom For Quantification

Caption: Decision tree for analytical technique selection.

Chiral High-Performance Liquid Chromatography (HPLC)

Q: I am not achieving separation between my enantiomers on a chiral column. What are the likely causes and solutions?

A: This is a common challenge in chiral method development. The root cause is insufficient differential interaction between the enantiomers and the chiral stationary phase (CSP).

Causality & Solution Pathway:

  • Incorrect CSP Selection: The "lock and key" interaction is highly specific. A CSP that works for one class of compounds may not work for another.

    • Solution: Screen different types of CSPs (e.g., polysaccharide-based, protein-based, Pirkle-type). Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are a good starting point due to their broad applicability.

  • Suboptimal Mobile Phase: The mobile phase composition directly influences the chiral recognition mechanism.

    • Solution:

      • Normal Phase: Vary the alcohol modifier (e.g., isopropanol, ethanol) concentration and type. Small changes can have a large impact on selectivity.

      • Reversed Phase: Adjust the organic modifier (acetonitrile vs. methanol) and the pH of the aqueous phase. The ionization state of the analyte is critical for interaction with the CSP.[15]

  • Temperature Effects: Column temperature affects the kinetics and thermodynamics of the interaction.

    • Solution: Experiment with different column temperatures. Lower temperatures often increase resolution but also increase analysis time and backpressure.[17]

Q: My chiral separation shows severe peak tailing. How can I improve the peak shape?

A: Peak tailing is usually caused by secondary, undesirable interactions between the analyte and the stationary phase or by issues within the HPLC system itself.

Causality & Solution Pathway:

  • Active Sites: Exposed silanol groups on the silica support can interact strongly with basic analytes, causing tailing.

    • Solution: Add a small amount of a competing base to the mobile phase, such as triethylamine (TEA) or diethylamine (DEA) in normal phase, to block these active sites.

  • Column Overload: Injecting too much sample can saturate the stationary phase.[15]

    • Solution: Reduce the sample concentration or injection volume.

  • System Issues: Extra-column dead volume (e.g., from long or wide-bore tubing) can contribute to peak broadening and tailing.

    • Solution: Use tubing with the smallest possible internal diameter and length, especially between the column and detector. Ensure all fittings are properly made.[18]

Workflow Diagram: Chiral HPLC Troubleshooting

start Problem Observed no_sep No Separation start->no_sep tailing Peak Tailing start->tailing drift Retention Time Drift start->drift csp Screen Different Chiral Stationary Phases no_sep->csp overload Reduce Sample Concentration / Volume tailing->overload equilibration Ensure Full Column Equilibration drift->equilibration mobile_phase Optimize Mobile Phase (Solvent, Additives, pH) csp->mobile_phase temp Vary Column Temperature mobile_phase->temp solved Problem Resolved temp->solved additives Add Mobile Phase Additive (e.g., TEA) overload->additives system_check Check for Dead Volume (Tubing, Fittings) additives->system_check system_check->solved thermostat Use Column Thermostat for Temp Control equilibration->thermostat pump Check Pump for Leaks & Consistent Flow thermostat->pump pump->solved

Caption: Troubleshooting workflow for common chiral HPLC issues.

Gas Chromatography (GC)

Q: I am trying to separate geometric (E/Z) isomers of my compound, but they co-elute. What should I do?

A: Co-elution of geometric isomers in GC indicates that the stationary phase is not providing sufficient selectivity based on the small differences in their boiling points or polarity.

Causality & Solution Pathway:

  • Incorrect Stationary Phase: A non-polar column separates primarily by boiling point. If the E/Z isomers have very similar boiling points, separation will be poor.

    • Solution: Switch to a more polar stationary phase (e.g., a WAX-type or a mid-polarity cyanopropyl phase).[15] The different dipole moments of the E and Z isomers will interact differently with the polar phase, enhancing selectivity.

  • Suboptimal Temperature Program: A fast temperature ramp reduces the time the analytes spend interacting with the stationary phase.

    • Solution: Decrease the oven temperature ramp rate (e.g., from 10 °C/min to 2-3 °C/min).[15] This increases the opportunity for differential partitioning and improves resolution. A lower initial oven temperature can also help.[15]

Part 3: Synthetic & Process Control FAQs

Controlling impurities starts in the synthesis design. This section addresses common questions about minimizing isomeric impurity formation.

Q: My synthesis produces a mixture of diastereomers. How can I improve the diastereoselectivity of the reaction?

A: Controlling diastereoselectivity involves manipulating the reaction conditions to favor the formation of one diastereomeric transition state over another.

Strategies:

  • Chiral Auxiliaries: Covalently attach a chiral molecule (the auxiliary) to your substrate. Its steric bulk will direct the attack of a reagent from a specific face, favoring one diastereomer. The auxiliary is removed in a subsequent step.

  • Substrate Control: If your molecule already contains a chiral center, its steric and electronic properties can influence the stereochemical outcome of a new chiral center being formed.

  • Reagent Control: Use a chiral reagent or catalyst that will preferentially react to form one diastereomer.

  • Solvent and Temperature: The polarity of the solvent can influence the conformation of the transition state. Lowering the reaction temperature often increases selectivity by making the small energy difference between the two transition states more significant.

Q: I have a racemic mixture of my final API. What are the most common industrial methods for resolution?

A: Resolving a racemic mixture is a critical step in producing a single-enantiomer drug.

Common Methods:

  • Diastereomeric Crystallization: This is a classic and industrially favored technique.[19] React the racemic mixture with a chiral resolving agent to form a pair of diastereomeric salts. Since diastereomers have different physical properties, they can often be separated by fractional crystallization.[19] The resolving agent is then removed to yield the desired pure enantiomer.

  • Preparative Chiral Chromatography: While more expensive for large-scale production, preparative HPLC or SFC is a powerful method for direct separation of enantiomers and is often used for high-value products.[19]

  • Enzymatic Resolution: Use an enzyme that selectively reacts with only one enantiomer in the racemic mixture. This transforms one enantiomer into a different compound, which can then be easily separated from the unreacted, desired enantiomer.

Diagram: Diastereomeric Salt Crystallization

racemate Racemic Mixture (R-API + S-API) resolver + Chiral Resolving Agent (R-Agent) diastereomers Diastereomeric Salts (R-API, R-Agent) + (S-API, R-Agent) (Different Solubilities) racemate->diastereomers resolver->diastereomers crystallization Fractional Crystallization diastereomers->crystallization solid Solid Phase (Less Soluble Diastereomer) (e.g., S-API, R-Agent) crystallization->solid liquid Liquid Phase (More Soluble Diastereomer) (e.g., R-API, R-Agent) crystallization->liquid removal1 Remove Resolving Agent solid->removal1 removal2 Remove Resolving Agent liquid->removal2 enantiomer1 Pure S-API removal1->enantiomer1 enantiomer2 Pure R-API removal2->enantiomer2

Caption: Workflow for chiral resolution via crystallization.

Part 4: Experimental Protocols
Protocol 1: General Chiral HPLC Method Development for Enantiomeric Purity

Objective: To develop a robust HPLC method to separate and quantify the enantiomeric impurity in a chiral drug substance.

Methodology:

  • Column Selection:

    • Begin with a broad-spectrum polysaccharide-based chiral stationary phase (CSP), such as one coated with amylose or cellulose tris(3,5-dimethylphenylcarbamate).

  • Mobile Phase Screening (Normal Phase):

    • Prepare a primary mobile phase of Hexane/Isopropanol (IPA) (90:10 v/v).

    • Inject a 1 mg/mL solution of the racemic standard.

    • If no separation is observed, systematically vary the IPA concentration (e.g., 95:5, 80:20).

    • If separation is still poor, switch the alcohol modifier to ethanol and repeat the gradient.

    • For acidic or basic analytes, add 0.1% trifluoroacetic acid (TFA) or 0.1% diethylamine (DEA), respectively, to the mobile phase to improve peak shape.

  • Mobile Phase Screening (Reversed Phase):

    • Prepare a primary mobile phase of Water/Acetonitrile (ACN) (50:50 v/v) with 0.1% formic acid.

    • If separation is poor, switch the organic modifier to methanol.

    • Screen different pH values using appropriate buffers (e.g., phosphate, acetate) if the analyte is ionizable.

  • Optimization:

    • Once initial separation is achieved, optimize the resolution (Rs > 1.5 is typically desired) by fine-tuning the mobile phase composition.

    • Adjust the flow rate (typically 0.5 - 1.5 mL/min) and column temperature (25-40 °C) to achieve a balance of resolution, peak shape, and run time.

  • Data Analysis:

    • Calculate the enantiomeric excess (% ee) using the peak areas of the two enantiomers: % ee = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.[11]

Protocol 2: ¹H NMR Analysis for E/Z Isomer Ratio Quantification

Objective: To determine the ratio of E/Z geometric isomers in a sample using proton NMR.

Methodology:

  • Instrumentation:

    • Nuclear Magnetic Resonance (NMR) Spectrometer (400 MHz or higher is recommended for better signal dispersion).[11]

  • Sample Preparation:

    • Accurately weigh and dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[11] Ensure the sample is fully dissolved.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Ensure a sufficient relaxation delay (D1) time (e.g., 5 times the longest T₁ of the protons being integrated) to allow for full relaxation of the nuclei between scans. This is critical for accurate quantification.

  • Data Processing and Analysis:

    • Process the spectrum (Fourier transform, phase correction, and baseline correction).

    • Identify distinct, well-resolved signals corresponding to protons that are unique to each isomer (e.g., vinylic protons often have different chemical shifts and coupling constants in E vs. Z isomers).

    • Integrate the selected signals for each isomer.

    • Calculate the molar ratio by dividing the integral value of each signal by the number of protons it represents, and then comparing the normalized values.

    • Example Calculation: If a signal for Isomer E at 7.1 ppm (representing 1H) has an integral of 1.00 and a signal for Isomer Z at 6.9 ppm (representing 1H) has an integral of 0.25, the ratio of E:Z is 1.00 / 0.25, or 4:1. The percentage of Isomer Z is (0.25 / (1.00 + 0.25)) * 100 = 20%.

References
  • Different Types of Isomeric Impurities Present in Pharmaceutical Products. Veeprho. [Link]
  • Overview & Determination of Enantiomeric Impurities. Veeprho. [Link]
  • Enantiomeric separation in pharmaceutical analysis: A chromatographic approach. Journal of Chemical and Pharmaceutical Research. [Link]
  • Enantiomeric impurity analysis using circular dichroism spectroscopy with United States Pharmacopeia liquid chromatographic methods. National Institutes of Health (NIH). [Link]
  • Measuring Chiral Purity. OpenOChem Learn. [Link]
  • Chiral analysis. Wikipedia. [Link]
  • IMPURITIES IN DRUG SUBSTANCES AND DRUG PRODUCTS. USP-NF. [Link]
  • Strategies for chiral separation: from racemate to enantiomer. Chemical Science (RSC Publishing). [Link]
  • Unravelling the Link between Oligonucleotide Structure and Diastereomer Separation in Hydrophilic Interaction Chromatography.
  • Study on Isomeric Impurities in Cefotiam Hydrochloride. National Institutes of Health (NIH). [Link]
  • How To Control Impurities In Pharmaceuticals. Pharma Beginners. [Link]
  • Impurity profiling and HPLC methods for drug quality compliance. AMSbiopharma. [Link]
  • Factors Influencing Diastereomer Separations in Oligonucleotide Analysis.
  • Unravelling the Link between Oligonucleotide Structure and Diastereomer Separation in Hydrophilic Interaction Chromatography. National Institutes of Health (NIH). [Link]
  • Development of Impurity Profiling Methods Using Modern Analytical Techniques. International Journal of Recent Scientific Research. [Link]
  • Impurity guidelines in drug development under ICH Q3. AMSbiopharma. [Link]
  • Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. Barrow-Agee. [Link]
  • Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. White Rose eTheses Online. [Link]
  • New Approach for the Identification of Isobaric and Isomeric Metabolites.
  • The Role of Impurities in Drug Development and How to Control Them. Aquigen Bio Sciences. [Link]
  • New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. PubMed Central. [Link]
  • Developing Impurities Analytical Methods with a Quality and Risk-Based Approach.
  • ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). [Link]
  • ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. European Medicines Agency (EMA). [Link]
  • ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. [Link]
  • Different Types of Impurities in Pharmaceuticals. Moravek. [Link]
  • How to Identify and Control Drug Impurities Quickly with a Holistic Approach. Regis Technologies. [Link]
  • HPLC Troubleshooting Guide. LabRulez LCMS. [Link]
  • Troubleshooting Guide. Phenomenex. [Link]
  • HPLC Troubleshooting Guide. [Link]

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effect of temperature on 1,1,1-tribromopropane reactivity and side products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 1,1,1-tribromopropane. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experimentation, with a core focus on the critical effect of temperature on reactivity and side product formation.

Introduction: The Duality of this compound Reactivity

This compound is a geminal trihalide, a class of compounds with unique reactivity. When subjected to basic conditions, it primarily undergoes elimination reactions. However, like many halogenated alkanes, it exists in a state of competition between substitution and elimination pathways. Temperature is one of the most powerful tools at a chemist's disposal to control this competition. Understanding the thermodynamic and kinetic principles behind this control is paramount to achieving desired reaction outcomes and minimizing unwanted side products.

Frequently Asked Questions (FAQs)

Q1: What are the primary reaction pathways for this compound under basic conditions?

Under basic conditions, this compound can undergo two competing reactions: elimination and nucleophilic substitution.

  • Elimination (E2 Pathway): This is typically the dominant pathway. A strong base abstracts a proton from the carbon adjacent to the carbon bearing the bromine atoms (the β-carbon). This induces a cascade of electron movement, leading to the formation of a double bond and the expulsion of a bromide ion as a leaving group. The primary product of a single elimination event is 1,1-dibromo-1-propene .

  • Nucleophilic Substitution (SN2 Pathway): This pathway is generally less favored for sterically hindered substrates like this compound. A nucleophile directly attacks the electrophilic carbon atom bonded to the bromines, displacing one bromide ion. This would result in a substitution product. However, the presence of three bulky bromine atoms on the same carbon presents significant steric hindrance, making this pathway kinetically unfavorable compared to elimination.

Q2: How does temperature critically influence the outcome of reactions with this compound?

Temperature is a decisive factor in the competition between substitution and elimination reactions. In general, higher temperatures favor elimination .

The causal relationship is rooted in thermodynamics, specifically the Gibbs free energy equation: ΔG = ΔH - TΔS.

  • Entropy (ΔS): Elimination reactions typically have a positive and larger change in entropy (ΔS) compared to substitution reactions. An E2 elimination of this compound involves two reactant molecules (the substrate and the base) forming three product molecules (the alkene, the conjugate acid of the base, and the bromide salt). This increase in the number of molecules leads to greater disorder and a positive ΔS.

  • Gibbs Free Energy (ΔG): As the temperature (T) increases, the -TΔS term in the Gibbs free energy equation becomes more negative. Because elimination has a more positive ΔS, its ΔG becomes more favorable (more negative) at a faster rate with increasing temperature than that of substitution.

Therefore, by increasing the reaction temperature, you are thermodynamically biasing the reaction to proceed through the elimination pathway.

Troubleshooting Guides

This section addresses common problems encountered during the use of this compound, with a focus on temperature-related issues.

Issue 1: My reaction is yielding a mixture of products, or the desired elimination product is the minor component.

This is a classic case of the reaction conditions not being sufficiently optimized to favor elimination over potential side reactions.

Troubleshooting Workflow:

G start Low Yield of Elimination Product temp Is the reaction temperature elevated? start->temp base Is the base strong and/or sterically hindered? temp->base Yes increase_temp ACTION: Increase temperature. Rationale: Favors elimination entropically. temp->increase_temp No solvent Is the solvent appropriate? base->solvent Yes use_strong_base ACTION: Use a stronger or bulkier base (e.g., KOtBu). Rationale: Promotes proton abstraction over nucleophilic attack. base->use_strong_base No change_solvent ACTION: Switch to a less polar, aprotic solvent (e.g., THF, Ethanol). Rationale: Ethanol encourages elimination. solvent->change_solvent No success Desired Product Achieved solvent->success Yes increase_temp->base use_strong_base->solvent change_solvent->success

Caption: Troubleshooting workflow for low elimination yield.

Detailed Recommendations:

  • Increase Reaction Temperature: This is the most direct way to favor elimination. Reactions run at room temperature or below may show significant amounts of substitution byproducts, if a nucleophilic base is used. Heating the reaction, often to the boiling point of the solvent, will significantly shift the product ratio towards the desired alkene.

  • Evaluate Your Base: For elimination, a strong, non-nucleophilic base is ideal. While sodium hydroxide (NaOH) can work, especially at higher concentrations and temperatures, a sterically hindered base like potassium tert-butoxide (KOtBu) is often superior. Its bulkiness makes it a poor nucleophile, preventing it from attacking the sterically shielded carbon atom, while it remains a powerful base for abstracting the more accessible β-proton.

  • Solvent Choice: The choice of solvent is critical. Using pure ethanol as a solvent with potassium hydroxide is known to encourage elimination. In contrast, the presence of water can promote substitution reactions. Therefore, using an alcoholic solvent or another suitable aprotic solvent is recommended.

Issue 2: My GC-MS analysis shows multiple unexpected peaks, suggesting various side products.

High temperatures, while promoting the initial elimination, can sometimes provide enough energy to drive subsequent or alternative reactions, especially with prolonged reaction times.

Possible Side Products and Mitigation Strategies:

Side ProductProbable CauseMitigation Strategy
1-bromo-1-propyne Double dehydrobromination of the initial product (1,1-dibromo-1-propene)Use stoichiometric amounts of base (1 equivalent). Running the reaction at a more moderate temperature might prevent the second elimination, which likely has a higher activation energy.
Positional Isomers (e.g., 1,2-dibromo-1-propene) Base-catalyzed isomerization of the initial product.Lower the reaction temperature and shorten the reaction time. Monitor the reaction progress by TLC or GC to stop it once the starting material is consumed, before significant isomerization occurs.
Substitution Products Reaction temperature is too low, or the base used is a good nucleophile (e.g., NaOH in aqueous solution).Increase temperature and switch to a non-nucleophilic, sterically hindered base like potassium tert-butoxide.

Experimental Protocol: Temperature-Controlled Elimination of this compound

This protocol provides a general methodology for the dehydrobromination of this compound to 1,1-dibromo-1-propene, emphasizing temperature control.

Objective: To synthesize 1,1-dibromo-1-propene via an E2 elimination, maximizing yield and minimizing side products.

Materials:

  • This compound

  • Potassium tert-butoxide (KOtBu)

  • Anhydrous Tetrahydrofuran (THF)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and heat plate

  • Inert atmosphere setup (Nitrogen or Argon)

Methodology:

  • Setup:

Technical Support Center: Catalyst Poisoning in Reactions with 1,1,1-Tribromopropane

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding catalyst deactivation, commonly known as catalyst poisoning, when using 1,1,1-tribromopropane and similar polyhalogenated reagents. Our goal is to equip you with the foundational knowledge and practical protocols to diagnose, mitigate, and resolve catalyst poisoning issues in your experiments.

Overview: The Challenge of this compound

This compound is a valuable synthetic building block. However, its polyhalogenated nature presents a significant challenge for many catalytic systems. The carbon-bromine bonds, particularly the geminal tribromo-methyl group, can interact with and deactivate transition metal catalysts. This phenomenon, known as catalyst poisoning, is a form of chemical deactivation where a substance binds to a catalyst's active sites, reducing its activity and, consequently, the reaction's efficiency.[1][2] Understanding the mechanisms behind this deactivation is the first step toward developing robust and successful synthetic protocols.

Frequently Asked Questions (FAQs)

Here we address the most common initial queries encountered in the field.

Q1: My reaction started but has stalled, or the conversion is much lower than expected. Is catalyst poisoning the culprit?

A: Stalling and low conversion are classic symptoms of catalyst poisoning. When using substrates like this compound, the catalyst can be deactivated by several species present in the reaction mixture. This includes the starting material itself, cleaved bromide ions, or reaction intermediates that bind strongly to the catalyst's active sites, preventing them from participating in the catalytic cycle.[2][3]

Q2: Which types of catalysts are most susceptible to poisoning by halogenated compounds?

A: Transition metal catalysts, particularly those based on Palladium (Pd), Nickel (Ni), and Copper (Cu), are highly susceptible.[4] These metals are central to many critical reactions, including cross-coupling (e.g., Suzuki, Negishi) and Atom Transfer Radical Addition (ATRA).[5] The poisoning occurs because halides and other organic functional groups can strongly adsorb to the metal surfaces, effectively blocking them.[4]

Q3: What is the fundamental mechanism of catalyst poisoning in this context?

A: The primary mechanism is chemical deactivation via strong chemisorption.[3] The poison—be it a bromide ion (Br⁻) or the organobromine molecule itself—forms a chemical bond with an active site on the catalyst surface. This site is then no longer available to the reactants, leading to a decrease in the overall reaction rate.[1][2] The process can be either reversible or irreversible, depending on the strength of this bond.[6]

G cluster_0 Active Catalyst cluster_1 Poisoned Catalyst cat Active Site Reactant A Reactant B prod Product cat->prod Catalytic Cycle poison Poison (e.g., Br⁻) poisoned_cat Poisoned Site Reactant A Reactant B poison->poisoned_cat Strong Adsorption no_prod No Reaction poisoned_cat->no_prod

Caption: Mechanism of active site blocking by a poison.

Q4: Can I overcome poisoning simply by adding more catalyst?

A: While increasing the catalyst loading might seem like a straightforward solution to achieve full conversion, it is often not an ideal or economical strategy. It does not address the root cause of the deactivation and can lead to higher costs, increased difficulty in product purification (due to residual metal), and potential side reactions. A better approach is to understand and prevent the poisoning mechanism.

In-Depth Troubleshooting Guide

When a reaction fails, a systematic approach is crucial. Use this guide to diagnose if catalyst poisoning is the issue and to distinguish it from other common experimental problems.

Step 1: Initial Diagnosis & Observation

Before assuming catalyst poisoning, rule out other common issues:

  • Reagent Integrity: Have all reagents, especially sensitive ones like organometallics or bases, been properly stored and handled? Are solvents anhydrous and degassed as required?

  • Reaction Monitoring: Analyze an aliquot of the reaction mixture via GC-MS, LC-MS, or TLC. Compare it to the starting materials. Is any product forming at all? Are there unexpected byproducts?

Step 2: Differentiating Catalyst Poisoning from Other Failure Modes

Use the following table to correlate your observations with potential causes.

Symptom Possible Cause: Catalyst Poisoning Possible Cause: Low Intrinsic Activity Possible Cause: Mass Transfer Limitation
Reaction Profile Initial reaction rate is reasonable, then slows down or stops completely.The reaction is consistently slow from the beginning.Reaction rate is inconsistent and may be highly dependent on stirring speed.
Effect of Adding More Catalyst Mid-reaction May restart the reaction temporarily.Will increase the overall rate proportionally.Little to no effect on the rate.
Appearance of Catalyst The catalyst may change color or appearance (e.g., palladium black crashing out).No significant change in appearance.No significant change in appearance.
Key Indicator Deactivation is often linked to the concentration of the halogenated substrate or product.[7][8]The chosen catalyst/ligand system is simply not effective for the specific transformation.Common in heterogeneous catalysis with viscous solutions or inadequate mixing.
Step 3: The Troubleshooting Workflow

If signs point toward catalyst poisoning, follow this logical workflow to identify the source and find a solution.

G A Reaction Failure (Low Conversion / Stalled) B Step 1: Verify Reagents, Solvents & Conditions A->B C Step 2: Analyze Reaction Profile (e.g., via GC-MS) B->C D Is reaction initially fast, then stops? C->D Yes E Is reaction slow from the start? C->E No F Diagnosis: Probable Catalyst Poisoning D->F G Diagnosis: Low Catalyst Activity or Incorrect Conditions E->G H Step 3: Mitigation Strategy F->H I Option A: Increase Catalyst/Ligand Loading H->I Quick Fix J Option B: Purify Substrate (this compound) H->J Purity Issue K Option C: Screen More Robust Catalysts (e.g., different metal, ligand) H->K Systemic Issue L Option D: Attempt Catalyst Regeneration H->L Post-Reaction M Implement Solution & Re-run I->M J->M K->M L->M

Caption: A logical workflow for troubleshooting catalyst poisoning.

Experimental Protocols for Catalyst Regeneration

When poisoning is confirmed and the catalyst is heterogeneous (e.g., Pd on carbon), regeneration can be a cost-effective option. Regeneration aims to remove the poisoning species from the catalyst's surface without damaging its structure.[6][9]

Protocol 1: Thermal Regeneration

This method is suitable for removing volatile or thermally decomposable poisons from robust, solid-supported catalysts.

Objective: To desorb strongly adsorbed species from the catalyst surface at elevated temperatures.

Materials:

  • Poisoned, recovered catalyst (e.g., Pd/C)

  • Tube furnace with temperature control

  • Quartz or ceramic tube

  • Source of inert gas (Nitrogen or Argon)

Procedure:

  • Preparation: After the reaction, filter the heterogeneous catalyst, wash it thoroughly with a solvent used in the reaction (e.g., THF, Toluene) to remove residual organics, and dry it under vacuum.

  • Loading: Place the dried, poisoned catalyst into the center of the tube furnace.

  • Inert Purge: Purge the system with a steady flow of inert gas (e.g., Nitrogen) for 15-20 minutes to remove all oxygen.

  • Thermal Treatment: While maintaining the inert gas flow, slowly ramp the temperature to 400-550°C. The optimal temperature depends on the poison's nature and the catalyst's thermal stability.[9] Hold at this temperature for 2-4 hours.

  • Cooling: Turn off the furnace and allow the catalyst to cool to room temperature under the inert gas flow.

  • Storage: Once cooled, transfer the regenerated catalyst to an inert environment for storage.

Validation: Test the regenerated catalyst in a small-scale reaction to confirm the restoration of its activity.

Protocol 2: Chemical Washing

This technique uses solvents or chemical solutions to dissolve and wash away poisons. It is particularly effective for non-volatile poisons or when thermal treatment is not viable.[9]

Objective: To remove poisons like halide salts via solubilization.

Materials:

  • Poisoned, recovered catalyst

  • Beaker or flask for washing

  • A suitable washing solution (e.g., a dilute aqueous basic solution like NaHCO₃ to remove acidic bromide species, or a chelating agent solution).

  • Deionized water

  • Anhydrous solvent (e.g., ethanol, acetone) for final rinsing

Procedure:

  • Preparation: Recover the catalyst by filtration and perform an initial wash with the reaction solvent to remove organic residues.

  • Chemical Wash: Suspend the catalyst in the chosen washing solution (e.g., 5% aqueous NaHCO₃). Stir the slurry at room temperature for 1-2 hours. Mild heating (40-50°C) can be applied if necessary.

  • Rinsing: Decant the washing solution and wash the catalyst repeatedly with deionized water until the washings are neutral (check with pH paper).

  • Drying: After the final water wash, perform a final rinse with an anhydrous solvent like ethanol or acetone to remove water. Dry the catalyst thoroughly under high vacuum.

  • Activation (If Necessary): Some catalysts may require a final activation step, such as reduction under a H₂ atmosphere, before use. This should be done according to standard procedures for the specific catalyst.

References
  • 1,2,3-Tribromopropane | 96-11-7 - Benchchem. Benchchem.
  • Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Journal of the American Chemical Society.
  • Deactivation Kinetics of the Catalytic Alkylation Reaction. ACS Catalysis.
  • Catalyst poisoning. Wikipedia.
  • Catalyst Poisoning And Regeneration Methods: Organics, Sulfur, And Cleaning Routines. China Petroleum & Chemical Corp.
  • Efficacy comparison of different catalysts for 3-Bromo-1,1,1-trichloropropane coupling reactions. Benchchem.
  • Deactivation Kinetics of the Catalytic Alkylation Reaction. ResearchGate.
  • How to Prevent Catalyst Poisoning at the Industrial Scale. Inscale.
  • Control of catalytic debenzylation and dehalogenation reactions during liquid-phase reduction by H2. ResearchGate.
  • Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. Sorbentelu.
  • Deactivation of metal catalysts in liquid phase organic reactions. ResearchGate.
  • How does a catalytic poison reduce a catalyst's activity? Chemistry Stack Exchange.
  • Catalyst Deactivation Mechanisms. ESG Directory.
  • Regeneration of Selective Catalyst Reduction Catalysts Deactivated by Pb, As, and Alkali Metals. PubMed Central.
  • What Is Catalyst Poisoning In Chemical Reactions? YouTube.
  • Regeneration of S-poisoned Pd/Al2O3 catalysts for the combustion of methane. ResearchGate.
  • Regeneration of a sulfur-poisoned methane combustion catalyst: Structural evidence of Pd4S formation. UEF eRepo.

Sources

Technical Support Center: Workup Procedures for 1,1,1-Tribromopropane Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,1,1-tribromopropane. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of quenching and working up reactions involving this versatile yet challenging reagent. The unique reactivity of the gem-tribromo group necessitates careful consideration of quenching agents and workup conditions to avoid unwanted side reactions and ensure product integrity.

Frequently Asked Questions (FAQs)

Q1: What are the primary concerns when quenching a reaction involving this compound?

A1: The primary concerns stem from the reactivity of the C(Br)3 group. Under basic conditions, it is susceptible to both hydrolysis and elimination reactions. Strong aqueous bases can lead to the formation of propionic acid, while strong, sterically hindered bases are likely to cause dehydrobromination to yield 1,1-dibromopropene. The choice of quenching agent should be tailored to neutralize the reagents used in the reaction without promoting these undesired pathways.

Q2: My reaction mixture turned cloudy and a precipitate formed upon adding a standard aqueous quench. What is happening?

A2: This is a common issue when quenching reactions containing organometallic reagents, such as Grignard or organolithium species, that have been used in conjunction with this compound. The precipitate is likely insoluble inorganic salts (e.g., magnesium or lithium salts). A standard procedure to address this is to use a saturated aqueous solution of ammonium chloride (NH4Cl) for the quench.[1] The ammonium chloride helps to dissolve these salts by forming soluble complexes.

Q3: I've noticed a significant amount of a volatile, foul-smelling byproduct after my reaction. What could it be?

A3: Unwanted elimination reactions are a likely culprit. Depending on the base and reaction conditions, this compound can undergo dehydrobromination to form bromo- or dibromopropenes, which can be volatile and possess sharp, unpleasant odors. Using a milder base or a non-nucleophilic base, if the reaction chemistry allows, can minimize this. Careful control of the reaction temperature is also crucial.

Q4: Can I use a simple water quench for my reaction?

A4: A simple water quench is generally not recommended if your reaction contains unreacted, highly reactive species like organometallics or strong bases. Water can react violently with these reagents, leading to a dangerous exotherm. For reactions involving strong bases or organometallics, a staged quench is safer: first with a less reactive proton source like isopropanol, followed by a more dilute aqueous solution.

Q5: How do I remove triphenylphosphine oxide, a common byproduct when using this compound in Corey-Fuchs-type reactions?

A5: Triphenylphosphine oxide is a frequent and often troublesome byproduct. A common method for its removal is to concentrate the reaction mixture and then triturate the residue with a nonpolar solvent like hexanes or pentane, in which the phosphine oxide is poorly soluble.[2][3] The precipitated triphenylphosphine oxide can then be removed by filtration. For more stubborn cases, column chromatography is effective.[3]

Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during the workup of your this compound reactions.

Issue 1: Low or No Yield of the Desired Product After Workup
Potential Cause Troubleshooting Steps & Explanation
Product is water-soluble. Before discarding the aqueous layer, extract it several more times with a suitable organic solvent. If the product has polar functional groups, it may have partitioned into the aqueous phase.
Product is volatile. Check the solvent collected in the rotary evaporator trap for your product, especially if it has a low molecular weight.
Product degradation during workup. The 1,1,1-tribromopropyl moiety or other functional groups in your product may be sensitive to the pH of the aqueous wash. Test the stability of your crude product to acidic and basic conditions on a small scale before performing a full-scale workup.
Formation of an intractable emulsion. Emulsions are common when working with complex reaction mixtures. To break an emulsion, try adding brine (saturated aqueous NaCl) to increase the ionic strength of the aqueous layer. In stubborn cases, filtering the entire mixture through a pad of Celite® can be effective.
Incorrect quenching procedure. Using a highly reactive quenching agent (e.g., straight water on an organolithium) can lead to localized "hot spots" that can decompose your product. Always opt for a controlled, cooled quench.
Issue 2: Unexpected Side Products Observed in Post-Workup Analysis (NMR, GC-MS)
Potential Cause Troubleshooting Steps & Explanation
Dehydrobromination. If you observe products corresponding to the loss of HBr, your base may be too strong or the reaction temperature too high. Consider using a weaker or more sterically hindered base, such as potassium tert-butoxide, which can favor elimination.[4] Running the reaction at a lower temperature can also mitigate this.
Hydrolysis of the tribromomethyl group. The presence of propionic acid or its derivatives suggests that your workup conditions were too basic and contained water. If a basic wash is necessary, use a non-aqueous base or perform the wash at a very low temperature to minimize hydrolysis.
Reaction with the solvent. Some reactive intermediates, particularly those generated from reactions with strong bases like n-butyllithium, can react with ethereal solvents like THF, especially at elevated temperatures.[5] If you suspect this, consider using a non-reactive solvent like hexanes or toluene.

Experimental Protocols

Protocol 1: General Quenching Procedure for Reactions with Organolithium Reagents

This protocol is adapted from standard procedures for quenching organolithium reactions and is suitable for reactions where this compound has been reacted with reagents like n-butyllithium or tert-butyllithium.[1]

  • Cool the reaction mixture: Ensure the reaction flask is cooled to an appropriate temperature (typically -78 °C to 0 °C) in an ice or dry ice/acetone bath.

  • Slow addition of quenching agent: Slowly add a saturated aqueous solution of ammonium chloride (NH4Cl) dropwise with vigorous stirring. Monitor the internal temperature to ensure it does not rise uncontrollably.

  • Warm to room temperature: Once the addition is complete and the initial exotherm has subsided, allow the mixture to slowly warm to room temperature.

  • Phase separation: Transfer the biphasic mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether, ethyl acetate) two to three times.

  • Combine and wash: Combine the organic layers and wash with brine to remove residual water.

  • Drying and concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure.

Protocol 2: Workup for Dehydrobromination Reactions Using Potassium tert-Butoxide

This protocol is based on general procedures for dehydrohalogenation reactions.[4]

  • Cool the reaction mixture: After the reaction is complete, cool the flask in an ice bath.

  • Quench with water: Carefully and slowly add cold water to quench the reaction and dissolve any remaining potassium tert-butoxide.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into a nonpolar organic solvent like pentane or hexanes.

  • Aqueous washes: Wash the organic layer sequentially with water and then brine.

  • Drying and concentration: Dry the organic layer over an anhydrous drying agent, filter, and carefully remove the solvent by distillation, as the dibromopropene product is likely to be volatile.

Visualizations

Logical Workflow for Troubleshooting Workup Issues

Workup_Troubleshooting start Workup Issue Encountered issue Identify the Primary Symptom start->issue no_product Low/No Product Yield issue->no_product e.g., from NMR/GC side_products Unexpected Side Products issue->side_products e.g., from NMR/GC physical_problem Physical Issue (Emulsion, Precipitate) issue->physical_problem e.g., during extraction check_aqueous Check Aqueous Layer (Re-extract) no_product->check_aqueous check_volatility Check Rotovap Trap no_product->check_volatility check_stability Test Product Stability (pH) no_product->check_stability elimination Elimination Product? (Loss of HBr) side_products->elimination hydrolysis Hydrolysis Product? (Carboxylic Acid) side_products->hydrolysis solvent_reaction Solvent Adduct? side_products->solvent_reaction emulsion Emulsion Formation physical_problem->emulsion precipitate Precipitate Formation physical_problem->precipitate revisit_conditions Revisit Reaction Conditions (Base, Temp, Solvent) elimination->revisit_conditions hydrolysis->revisit_conditions solvent_reaction->revisit_conditions break_emulsion Break Emulsion (Brine, Celite®) emulsion->break_emulsion dissolve_precipitate Dissolve Precipitate (e.g., aq. NH4Cl) precipitate->dissolve_precipitate

Caption: Troubleshooting decision tree for workup issues.

Potential Reaction Pathways During Basic Quench

Basic_Quench_Pathways cluster_products Potential Products reactant This compound + Reagent quench Aqueous Basic Quench (e.g., NaOH(aq)) reactant->quench desired_product Desired Product (from main reaction) quench->desired_product Successful Workup hydrolysis_product Propionic Acid (Hydrolysis Side Product) quench->hydrolysis_product Side Reaction elimination_product 1,1-Dibromopropene (Elimination Side Product) quench->elimination_product Side Reaction

Sources

Technical Support Center: Scale-Up of Reactions Using 1,1,1-Tribromopropane

Author: BenchChem Technical Support Team. Date: January 2026

An authoritative guide for researchers, scientists, and drug development professionals on the scale-up considerations for reactions involving 1,1,1-tribromopropane.

Welcome to the technical support center for this compound. This guide is designed to provide researchers and process chemists with the in-depth knowledge required to transition reactions involving this versatile reagent from the laboratory bench to pilot and manufacturing scales. We will address common challenges, provide robust troubleshooting strategies, and answer frequently asked questions, grounding our advice in fundamental chemical and engineering principles.

Introduction to this compound

This compound (C₃H₅Br₃) is a halogenated alkane with a unique geminal tribromomethyl group.[1][2] This structural feature makes it a valuable building block in organic synthesis, often employed in reactions where the introduction of a CBr₃ or a subsequent functional group is desired. However, like many polyhalogenated compounds, its reactivity and physical properties present specific challenges that must be carefully managed during scale-up. This guide will help you navigate these complexities safely and efficiently.

Table 1: Physical and Chemical Properties of this compound

Property Value Source
Molecular Formula C₃H₅Br₃ [1][2]
Molecular Weight 280.78 g/mol [1]
IUPAC Name This compound [1]
CAS Number 62127-61-1 [2]
Appearance Data not widely available; expected to be a liquid Inferred
Boiling Point Data not specified in searches [1]

| Density | Data not specified in searches |[1] |

Section 1: Critical Safety Considerations (Pre-Scale-Up)

Scaling up any chemical process requires a renewed focus on safety. The questions below address the primary hazards associated with this compound and related haloalkanes.

Q1: What are the primary health hazards associated with this compound and related bromo-alkanes?

While specific toxicological data for this compound is limited, data from isomers and related compounds like 1-bromopropane and 1,2,3-tribromopropane should be considered instructive. These compounds are generally harmful if swallowed, inhaled, or in contact with skin.[3][4] They can cause skin, eye, and respiratory irritation.[4][5] For instance, 1-bromopropane exposure can lead to headaches, dizziness, and weakness.[6] Therefore, all handling operations must be conducted in a well-ventilated area, such as a fume hood, using appropriate Personal Protective Equipment (PPE).

Q2: What Personal Protective Equipment (PPE) is mandatory?

A thorough risk assessment should always be performed. However, the minimum required PPE includes:

  • Hand Protection: Chemically resistant gloves (e.g., Viton® or laminate gloves; consult a glove compatibility chart).

  • Eye Protection: Safety glasses with side shields or, preferably, chemical splash goggles.[3]

  • Skin and Body Protection: A flame-retardant lab coat. For larger scales or when splashes are possible, a chemical-resistant apron or suit is recommended.[3]

  • Respiratory Protection: For operations outside of a fume hood or during emergency situations, a respirator with an organic vapor cartridge is necessary.[3]

Q3: What are the fire and reactivity hazards?

  • Ignition Sources: Eliminate all ignition sources, including sparks, open flames, and hot surfaces.[5]

  • Grounding: All equipment used for transferring or handling the material must be properly grounded to prevent static discharge.[7]

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong bases (which can induce elimination reactions), and reactive metals like alkali metals.[6][7]

Q4: How should I handle spills and waste disposal?

For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed, labeled container for disposal.[6] For larger spills, evacuate the area and follow your institution's emergency procedures. All waste containing this compound should be treated as hazardous waste and disposed of according to local and federal regulations.[6]

Section 2: Troubleshooting Guide for Scale-Up

This section addresses common issues encountered when scaling reactions involving this compound.

Problem 1: Low or Inconsistent Product Yield

You achieved an 85% yield in the lab (50 mL scale), but on the 5 L scale, the yield has dropped to 50% with significant batch-to-batch variability.

  • Poor Temperature Control: Larger reaction volumes have a lower surface-area-to-volume ratio, making heat dissipation less efficient. Localized hot spots can form, leading to thermal decomposition of the starting material or product and promoting side reactions like elimination (dehydrobromination).

  • Inefficient Mixing: Inadequate agitation can lead to poor mass transfer, where reactants are not brought together effectively. This can result in a slower reaction rate and the formation of byproducts from localized high concentrations of one reactant.

  • Extended Reaction Time or Addition Rate: Simply multiplying the lab-scale reaction time is often incorrect. An extended reaction time at a higher temperature can increase the prevalence of side reactions. Similarly, if a reagent is added too slowly or too quickly relative to the reaction rate and heat removal capacity, it can negatively impact yield.

  • Air/Moisture Sensitivity: While not always the case, some reactions are sensitive to air or moisture. The larger headspace and longer processing times on scale can introduce more contaminants if the system is not properly inerted.

  • Characterize Thermal Profile: Use a reaction calorimeter (e.g., RC1) on a small scale to understand the reaction's heat flow. This data is critical for designing an adequate cooling system for the larger reactor.

  • Improve Agitation: Switch from a simple magnetic stir bar to overhead mechanical stirring. The impeller type (e.g., pitched-blade turbine, anchor) and stirring speed (RPM) should be selected to ensure good mixing without introducing excessive shear. Modeling tools can help select the appropriate agitation parameters.[8]

  • Optimize Addition Profile: Control the addition rate of the limiting reagent to maintain the desired reaction temperature. This is known as a "power-controlled" or "reflux-controlled" addition.

  • Implement In-Process Controls (IPCs): Use techniques like HPLC, GC, or TLC to monitor the consumption of starting material and the formation of the product. This allows you to stop the reaction at the optimal time, preventing byproduct formation from over-reaction.

low_yield_troubleshooting start Low Yield on Scale-Up check_mixing Is mixing adequate? (visual, modeling) start->check_mixing check_temp Is temperature uniform? (multiple probes) check_mixing->check_temp Yes improve_mixing Action: Redesign agitation. (impeller, RPM) check_mixing->improve_mixing No check_ipc Reaction stalls or forms byproducts via IPC? check_temp->check_ipc Yes improve_cooling Action: Improve heat removal. (jacket temp, addition rate) check_temp->improve_cooling No check_ipc->start No, unknown cause. Re-evaluate chemistry. optimize_conditions Action: Re-optimize stoichiometry, solvent, or temperature. check_ipc->optimize_conditions Yes end_mixing Yield Improved improve_mixing->end_mixing end_temp Yield Improved improve_cooling->end_temp end_ipc Yield Improved optimize_conditions->end_ipc

Caption: Decision tree for troubleshooting low product yield during scale-up.

Problem 2: Product Contains New, Unidentified Impurities

The product isolated from the large-scale batch shows new peaks in the HPLC/GC analysis that were not present in the lab-scale material.

  • Dehydrobromination: The presence of a base (even a weak one, like an amine nucleophile) combined with higher temperatures can promote the elimination of HBr to form bromo-alkene impurities.

  • Radical Reactions: Although less common than nucleophilic substitution, radical pathways can be initiated by heat, light, or impurities.[9][10] Radical reactions often produce a complex mixture of byproducts.[11]

  • Reaction with Solvent: At higher temperatures and longer reaction times, the solvent may begin to participate in the reaction.

  • Leaching from Equipment: Materials of construction that are suitable for the lab (e.g., certain types of stainless steel, gaskets) may not be compatible with the reaction mixture on a larger scale, leading to metallic or polymeric impurities.

  • Impurity Identification: Isolate and characterize the major impurities using techniques like LC-MS or NMR. Knowing the structure of a byproduct is the first step to understanding how it was formed.

  • Control Reaction Temperature: As with low yield, strict temperature control is crucial. Ensure the reactor's overhead condenser is adequately sized to handle the solvent reflux if the reaction is run at elevated temperatures.

  • Use Radical Inhibitors: If radical pathways are suspected, adding a small amount of a radical inhibitor like BHT (butylated hydroxytoluene) can be diagnostic. If the impurity profile improves, a radical mechanism is likely at play.

  • Material Compatibility Study: Before scale-up, test the stability of the reaction mixture in the presence of materials that will be encountered in the plant, including reactor surfaces, gaskets, and transfer lines.

Section 3: Frequently Asked Questions (FAQs)

Q1: How do I choose the right solvent for scale-up?

Solvent selection for scale-up involves more than just solubility. Consider the following:

Table 2: Solvent Selection Criteria for Scale-Up

Parameter Lab-Scale Consideration Scale-Up Consideration Rationale
Boiling Point Must be suitable for reaction temp. Not too high (energy cost for removal) or too low (difficult to condense). A moderate boiling point (60-120 °C) is often ideal for managing reflux and removal.
Safety Flammability Flammability, toxicity, environmental impact (e.g., chlorinated solvents). Large volumes increase risks; regulations may restrict certain solvents (e.g., halogenated).
Workup Easy to remove on rotovap. Phase separation properties (for extractions), ease of distillation. Poor phase separation can lead to emulsions and significant processing delays on scale.

| Cost | Often not a primary concern. | A major factor. | The cost of solvent and its disposal can be a significant portion of the total process cost. |

Q2: My reaction is a nucleophilic substitution. What should I watch out for?

This compound can undergo nucleophilic substitution.[12][13] However, the gem-tribromo group can present challenges. The first substitution may proceed as expected, but the second and third substitutions may be slower or require harsher conditions due to steric hindrance and electronic effects. This can lead to a mixture of mono-, di-, and tri-substituted products. Careful control of stoichiometry and real-time monitoring (IPC) are essential to achieve selectivity for the desired product.

Q3: How should I approach purification on a large scale?

Column chromatography, a common lab technique, is often economically and practically unfeasible for large-scale production.[14]

  • Crystallization: This is the preferred method for purifying solid products.[15] Develop a robust crystallization procedure by screening different solvents/anti-solvents and controlling the cooling profile to obtain a product with high purity and a desirable particle size distribution.

  • Distillation: For liquid products, fractional distillation can be effective, provided there is a sufficient boiling point difference between the product and impurities.[16]

  • Extraction: A well-designed liquid-liquid extraction sequence can effectively remove many process impurities. Ensure you understand the partition coefficients of your product and impurities in the chosen solvent system.

Section 4: Protocols & Methodologies

Protocol 1: General Procedure for a Monitored Scale-Up of a Nucleophilic Substitution

This protocol describes a hypothetical reaction of this compound with a generic nucleophile (Nu⁻) and is intended as a template.

1. Reactor Setup and Inerting:

  • Assemble a clean, dry, glass-lined or Hastelloy reactor equipped with an overhead stirrer, thermocouple, condenser, and nitrogen inlet/outlet.

  • Inert the reactor by purging with dry nitrogen for at least 30 minutes.

2. Reagent Charging:

  • Charge the reactor with the chosen solvent and the nucleophile (or its precursor).

  • Begin agitation and bring the solution to the target initial temperature (e.g., 10 °C).

3. Controlled Addition of this compound:

  • Add this compound dropwise via an addition funnel or pump over a calculated period (e.g., 2-4 hours).

  • Monitor the internal temperature closely. Adjust the addition rate to ensure the temperature does not exceed the set limit (e.g., 20 °C).

4. Reaction Monitoring (IPC):

  • After the addition is complete, allow the reaction to stir at the set temperature.

  • Every hour, carefully take a sample from the reactor and quench it immediately (e.g., with dilute acid).

  • Analyze the sample by HPLC or GC to determine the ratio of starting material to product.

5. Reaction Completion and Quench:

  • Once the IPC shows >99% conversion of the limiting reagent, the reaction is considered complete.

  • Slowly add a quenching agent (e.g., water, saturated ammonium chloride solution) while maintaining cooling to control any exotherm from the quench.

6. Workup and Isolation:

  • Transfer the reactor contents to a separation funnel or a larger vessel for extraction.

  • Perform the necessary aqueous washes (e.g., with brine) to remove inorganic salts.

  • Separate the organic layer and concentrate it under reduced pressure.

  • Proceed with purification (crystallization or distillation) as developed at the lab scale.

Scale-Up Workflow Diagram

scale_up_workflow cluster_lab Phase 1: Laboratory (grams) cluster_kilo Phase 2: Kilo Lab / Pilot Plant (kg) cluster_mfg Phase 3: Manufacturing (tonnes) lab_dev Reaction Discovery & Optimization hazop_small Initial Hazard Assessment lab_dev->hazop_small process_dev Process Robustness (Mixing, Temp, IPCs) hazop_small->process_dev Define Critical Process Parameters calorimetry Reaction Calorimetry (Heat Flow Data) process_dev->calorimetry mat_compat Materials Compatibility Study calorimetry->mat_compat process_hazop Full Process HAZOP mat_compat->process_hazop tech_transfer Technology Transfer & Documentation process_hazop->tech_transfer Define Critical Quality Attributes validation Process Validation Batches tech_transfer->validation

Caption: A phased workflow for scaling up a chemical reaction.

References

  • Vertex AI Search. (2025).
  • NOAA. (1999). 1-BROMOPROPANE - CAMEO Chemicals.
  • ICL Industrial Products. 1-Bromopropane High-Purity Solvent for Industrial & Pharma Use.
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  • Fisher Scientific. (2025).
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  • Vertex AI Search. (2025).
  • Pearson. (n.d.). What product is formed when 1-bromopropane reacts with each of th....
  • TCI Chemicals. (n.d.).
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  • New Jersey Department of Health. (n.d.). 1-Bromopropane - Hazardous Substance Fact Sheet.
  • ResearchGate. (2000). Troublefree reaction scaleup.
  • Gauth. (n.d.). Which nucleophile, when reacted with 1 -bromopropane (CH_3CH_2CH_2Br) , would produce a th [Chemistry].
  • National Center for Biotechnology Information. (n.d.). 1,1,2-Tribromopropane. PubChem.
  • Wikipedia. (n.d.). Buckminsterfullerene.
  • ChemicalBook. (2025). 1,2,3-Tribromopropane | 96-11-7.
  • Google Patents. (n.d.).
  • Chegg.com. (2023). Solved Which nucleophile, when reacted with 1 -bromopropane | Chegg.com.
  • ResearchGate. (2004). (PDF) Scale-Up Methods for Fast Competitive Chemical Reactions in Pipeline Mixers.
  • ChemBK. (2024). 1,2,3-Tribromopropane.
  • Chemistry LibreTexts. (2022). 6.7: Radical Substitution.
  • ResearchGate. (2004). Tools for Purifying the Product.
  • Chemistry LibreTexts. (2020). 18.4: Radical reactions in practice.
  • CORA. (2017).
  • YouTube. (2024). Radical Reactions (Live Recording) Organic Chemistry Review & Practice Session.
  • YouTube. (2018). Radical Bromination: The Primary Alkane Reaction (Theory & Practice).
  • Organic Chemistry Lecture Notes. (n.d.). Radical Reactions (Part 1).
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safety precautions for minimizing exposure to 1,1,1-tribromopropane

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: This guide is intended for informational purposes for researchers, scientists, and drug development professionals. Due to the limited availability of specific safety data for 1,1,1-tribromopropane, the following precautions are based on the known hazards of structurally similar halogenated hydrocarbons.[1][2] Always consult your institution's safety officer and the most current Safety Data Sheet (SDS) for any chemical you are working with.

Introduction: Understanding the Risks

This technical support center provides a comprehensive guide to safely handling this compound in a laboratory setting. The information is presented in a question-and-answer format to directly address potential concerns and troubleshooting scenarios.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

Based on data for similar brominated propanes, the primary hazards are expected to include:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[5][7]

  • Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[5][7]

  • Respiratory Irritation: May cause respiratory irritation.[7]

  • Long-term Effects: Prolonged or repeated exposure may cause damage to organs. Some related compounds are suspected of causing genetic defects or cancer.[8][9][10]

Q2: What Personal Protective Equipment (PPE) is required when handling this compound?

A comprehensive PPE strategy is your first line of defense. The following table summarizes the recommended PPE.

Body Part Required PPE Rationale and Specifications
Hands Chemical-resistant gloves (e.g., Viton®, Barrier®).Protects against skin contact. Always inspect gloves for integrity before use.[11]
Eyes/Face Chemical splash goggles and a face shield.Protects against splashes and vapors. Goggles should provide a complete seal around the eyes.[5][11]
Body Flame-resistant lab coat.Protects against splashes and incidental contact.[11]
Respiratory Use in a certified chemical fume hood. If a fume hood is not available or for emergency situations, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[6][7]Minimizes inhalation of vapors.[12]

Q3: How should I properly store this compound?

Proper storage is critical to prevent accidents and degradation of the chemical.

  • Store in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[5][11]

  • Keep the container tightly closed.[5][11]

  • Store away from incompatible materials such as strong oxidizing agents, strong bases, and reactive metals (e.g., aluminum).[5][6]

  • Use secondary containment to prevent the spread of material in case of a leak.

Q4: What is the proper procedure for disposing of this compound waste?

This compound and any materials contaminated with it should be treated as hazardous waste.

  • Collect waste in a designated, properly labeled, and sealed container.

  • Do not dispose of it down the drain.[7]

  • Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.[6]

Troubleshooting Guide: Experimental Scenarios

This section addresses specific issues you might encounter during your experiments.

Scenario 1: I need to transfer this compound from the stock bottle to my reaction vessel.

Procedural Causality: The primary risk during transfer is the generation of vapors and the potential for spills.

Step-by-Step Protocol:

  • Preparation: Ensure you are wearing all the required PPE as outlined in the table above. The transfer should be conducted inside a certified chemical fume hood.

  • Grounding: If transferring larger quantities, ground and bond both the source and receiving containers to prevent static discharge, which can be an ignition source for flammable vapors.[13]

  • Dispensing: Use a clean, dry syringe or cannula for liquid transfer to minimize drips and splashes.

  • Capping: Immediately cap both the stock bottle and the reaction vessel after the transfer is complete.

  • Cleanup: Wipe down any external surfaces of the containers and the work area within the fume hood with a suitable solvent and dispose of the cleaning materials as hazardous waste.

Scenario 2: I've accidentally spilled a small amount of this compound inside the chemical fume hood.

Procedural Causality: The goal is to contain and absorb the spill while minimizing vapor exposure.

Step-by-Step Protocol:

  • Alert: Notify others in the immediate area of the spill.

  • Containment: If the spill is small and contained within the fume hood, you can manage it.

  • Absorption: Use an inert absorbent material like vermiculite, dry sand, or a commercial spill pillow to absorb the liquid.[5][6] Work from the outside of the spill inward to prevent spreading.[14][15]

  • Collection: Carefully scoop the absorbent material into a designated hazardous waste container.

  • Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. Dispose of all cleaning materials as hazardous waste.[16]

  • Documentation: Report the spill to your supervisor or lab manager.

Scenario 3: I think I may have been exposed to this compound vapors.

Procedural Causality: The immediate priority is to remove yourself from the source of exposure and seek medical attention.

Step-by-Step Protocol:

  • Evacuate: Immediately move to an area with fresh air.[5]

  • Alert: Inform your supervisor and colleagues about the potential exposure.

  • Seek Medical Attention: Even if you do not feel immediate symptoms, it is crucial to seek medical evaluation. Provide the medical personnel with the Safety Data Sheet for this compound (or a similar compound if a specific one is unavailable).

  • Symptoms to Watch For: Be aware of potential symptoms such as headache, dizziness, nausea, and irritation of the respiratory tract.[6][7]

Visualizations: Safety Workflows

Hierarchy of Controls

This diagram illustrates the most effective to least effective methods of controlling hazards associated with this compound.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for this compound Elimination Elimination (e.g., Use a different, less hazardous synthesis route) Substitution Substitution (e.g., Replace with a less volatile or toxic solvent) Elimination->Substitution Engineering Engineering Controls (e.g., Use in a chemical fume hood) Substitution->Engineering Administrative Administrative Controls (e.g., Standard Operating Procedures, Training) Engineering->Administrative PPE Personal Protective Equipment (e.g., Gloves, Goggles, Lab Coat) Administrative->PPE

Caption: Hierarchy of controls for minimizing exposure.

Emergency Spill Response Workflow

This diagram outlines the decision-making process for responding to a chemical spill.

Spill_Response_Workflow Start Spill Occurs Assess Assess Spill Size and Hazard Start->Assess SmallSpill Small Spill (<1L, contained) Assess->SmallSpill LargeSpill Large Spill (>1L, uncontained) Assess->LargeSpill SmallSpill->LargeSpill No Cleanup Follow Lab Spill Cleanup Protocol SmallSpill->Cleanup Yes Evacuate Evacuate Area LargeSpill->Evacuate Yes Report Report Incident to Supervisor Cleanup->Report CallEHS Call EHS/ Emergency Services Evacuate->CallEHS CallEHS->Report End End Report->End

Caption: Decision workflow for spill response.

Physical and Chemical Properties

PropertyValueSource
Molecular Formula C₃H₅Br₃[3][4]
Molecular Weight 280.784 g/mol [4]
CAS Number 62127-61-1[4]
Appearance Data not available (likely a liquid)
Boiling Point Data not available[3]
Density Data not available[3]

Note: Physical and chemical property data for this compound is limited. Data for the isomer 1,2,3-tribromopropane includes a boiling point of 222.1 °C and a density of 1.4215 g/cm³ at 20 °C.[17]

References

  • This compound | C3H5Br3 | CID 12565107 - PubChem. (n.d.).
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  • 1-Bromopropane - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health.
  • 1-bromopropane - Sdfine. (n.d.).
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  • 1,1,3-Tribromopropane | C3H5Br3 | CID 134838 - PubChem. (n.d.).
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Validation & Comparative

A Comparative Guide to the Reactivity of 1,1,1-Tribromopropane and 1,1,2-Tribromopropane for the Modern Researcher

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of synthetic chemistry, halogenated alkanes serve as pivotal building blocks. Their reactivity, dictated by the number and position of halogen atoms, offers a versatile toolkit for the construction of complex molecular architectures. This guide provides an in-depth, comparative analysis of the reactivity of two structural isomers: 1,1,1-tribromopropane and 1,1,2-tribromopropane. By examining their behavior in key reaction classes—nucleophilic substitution, elimination, and reduction—we aim to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to make informed decisions in experimental design.

Structural Overview and Electronic Considerations

At a glance, this compound and 1,1,2-tribromopropane are closely related, both with the molecular formula C₃H₅Br₃.[1][2] However, the subtle difference in the placement of the bromine atoms profoundly influences their steric and electronic properties, leading to distinct reactivity profiles.

CompoundIUPAC NameCAS NumberMolecular WeightStructure
This compound This compound62127-61-1280.78 g/mol CH₃CH₂CBr₃
1,1,2-Tribromopropane 1,1,2-tribromopropane14602-62-1280.78 g/mol CH₃CH(Br)CHBr₂

Table 1: Physical and Chemical Properties of this compound and 1,1,2-Tribromopropane.[1][2][3][4]

The geminal arrangement of three bromine atoms on the terminal carbon in This compound creates a highly electrophilic center at C1, albeit one that is sterically hindered. In contrast, 1,1,2-tribromopropane distributes the bromine atoms across two adjacent carbons, presenting different steric environments and electronic effects at C1 and C2.

Nucleophilic Substitution Reactions: A Tale of Two Mechanisms

Nucleophilic substitution reactions are a cornerstone of organic synthesis, and the divergent structures of our two isomers suggest a preference for different mechanistic pathways.

SN2 Reactivity: The Impact of Steric Hindrance

The SN2 mechanism, a concerted, bimolecular process, is exquisitely sensitive to steric bulk at the reaction center. The nucleophile must approach the electrophilic carbon from the backside, relative to the leaving group.

In This compound , the C1 carbon, bearing three bulky bromine atoms, is exceptionally sterically hindered. This arrangement severely impedes the backside attack required for an SN2 reaction. Consequently, this compound is expected to be highly unreactive towards SN2 substitution at C1.

Conversely, 1,1,2-tribromopropane possesses a primary carbon (C1) bearing two bromine atoms. While still hindered compared to a simple primary alkyl halide, it is significantly more accessible to nucleophilic attack than the C1 of its isomer. The C2 carbon is a secondary center and is also subject to steric hindrance. Therefore, SN2 reactions on 1,1,2-tribromopropane, while likely slow, would preferentially occur at the C1 position.

Figure 1: Steric hindrance in SN2 reactions.

SN1 Reactivity: The Role of Carbocation Stability

The SN1 mechanism proceeds through a carbocation intermediate, and the stability of this intermediate is the determining factor for the reaction rate. Carbocation stability generally increases with the number of alkyl substituents (tertiary > secondary > primary).[5][6][7]

For This compound , the loss of a bromide ion from C1 would generate a primary carbocation (CH₃CH₂CBr₂⁺). This carbocation is destabilized by the electron-withdrawing inductive effect of the two remaining bromine atoms.

In the case of 1,1,2-tribromopropane , loss of a bromide from C2 would lead to a secondary carbocation (CH₃C⁺(H)CHBr₂). While secondary carbocations are more stable than primary ones, this intermediate is also destabilized by the inductive effect of the adjacent dibromomethyl group. Loss of a bromide from C1 would form a primary carbocation (CH₃CH(Br)CHBr⁺), which is highly unstable.

Given the high energy of the potential carbocation intermediates for both isomers, SN1 reactions are generally not favored for either compound under standard conditions.

Elimination Reactions: Dehydrobromination Pathways

Elimination reactions, particularly dehydrobromination, are a common outcome when haloalkanes are treated with a strong base. The regioselectivity and stereoselectivity of these reactions are dictated by the substrate's structure.

E2 Elimination

The E2 mechanism is a concerted process where a base removes a proton from a carbon adjacent to the carbon bearing the leaving group, simultaneously forming a double bond and expelling the leaving group.

For This compound , a strong base can abstract a proton from C2. This would lead to the formation of 1,1-dibromo-1-propene .

1,1,2-tribromopropane offers two possibilities for E2 elimination:

  • Abstraction of a proton from C1 could theoretically occur, but the acidity of this proton is reduced.

  • More likely, a base will abstract a proton from the methyl group (C3), leading to the formation of 2,3-dibromo-1-propene .[8][9]

Given the greater steric accessibility of the protons on the methyl group in 1,1,2-tribromopropane, its dehydrobromination to 2,3-dibromo-1-propene is expected to be a more facile process than the elimination from this compound.

G This compound This compound 1,1-Dibromo-1-propene 1,1-Dibromo-1-propene This compound->1,1-Dibromo-1-propene E2 1,1,2-Tribromopropane 1,1,2-Tribromopropane 2,3-Dibromo-1-propene 2,3-Dibromo-1-propene 1,1,2-Tribromopropane->2,3-Dibromo-1-propene E2

Figure 2: Predominant E2 elimination products.

Experimental Protocol: Dehydrobromination of Tribromopropane

The synthesis of 2,3-dibromopropene from tribromopropane (likely 1,2,3-tribromopropane, but the principle applies) via dehydrobromination with potassium hydroxide has been reported.[8] This procedure can be adapted to compare the reactivity of 1,1,1- and 1,1,2-tribromopropane.

Materials:

  • 1,1,1- or 1,1,2-tribromopropane

  • Potassium hydroxide (KOH)

  • Ethanol (solvent)

  • Distillation apparatus

  • Separatory funnel

  • Drying agent (e.g., anhydrous calcium chloride)

Procedure:

  • A solution of potassium hydroxide in ethanol is prepared in a round-bottom flask fitted with a distillation apparatus.

  • The tribromopropane isomer is added to the flask.

  • The mixture is heated, and the alkene product, being volatile, distills over.

  • The distillate is collected, washed with water to remove ethanol and salts, and dried over an anhydrous drying agent.

  • The product can then be purified by fractional distillation.

By monitoring the reaction rate (e.g., by tracking the disappearance of the starting material via GC-MS) under identical conditions for both isomers, their relative reactivity in E2 elimination can be determined.

Reduction of Tribromopropanes

The reduction of haloalkanes to the corresponding alkanes can be achieved using various reagents, often involving radical or carbanion intermediates.

The presence of multiple bromine atoms on a single carbon in This compound makes it susceptible to reduction. The C-Br bonds are polarized, and the carbon atom is highly electrophilic. Reagents like zinc dust in acetic acid or catalytic hydrogenation could potentially reduce the C-Br bonds.

1,1,2-tribromopropane would also undergo reduction under similar conditions. The relative rates of reduction would depend on the specific mechanism. For reductions proceeding via radical intermediates, the stability of the resulting radical would play a role. A radical at C1 in the 1,1,1-isomer would be stabilized by the two remaining bromine atoms, while a radical at C2 in the 1,1,2-isomer would be a secondary radical, also with some stabilization from the adjacent bromine.

Spectroscopic Characterization

Distinguishing between this compound and 1,1,2-tribromopropane is readily achieved through NMR spectroscopy.

  • ¹H NMR of this compound: Would exhibit a triplet for the methyl protons (C3) and a quartet for the methylene protons (C2), integrating in a 3:2 ratio.

  • ¹H NMR of 1,1,2-Tribromopropane: Would show a more complex spectrum. The methyl protons (C3) would appear as a doublet. The proton on C2 would be a multiplet, and the protons on C1 would also present a complex splitting pattern due to coupling with the C2 proton.

Conclusion

The reactivity of this compound and 1,1,2-tribromopropane is a clear illustration of how isomeric structure governs chemical behavior.

Reaction TypeThis compound Reactivity1,1,2-Tribromopropane ReactivityRationale
SN2 Very LowLow (at C1)Severe steric hindrance at C1 for the 1,1,1-isomer.
SN1 Very LowVery LowFormation of unstable carbocation intermediates.
E2 ModerateFavorableFormation of 1,1-dibromo-1-propene.

This guide provides a predictive framework based on established chemical principles. Experimental validation under controlled, parallel conditions is crucial for quantifying these reactivity differences and fully harnessing the synthetic potential of these versatile tribrominated propanes.

References

  • Organic Syntheses Procedure: 2,3-dibromopropene.
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A Comparative Study of Tribromopropane Isomers in Nucleophilic Substitution: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of synthetic organic chemistry, the functionalization of alkyl halides via nucleophilic substitution remains a cornerstone for constructing complex molecular architectures. Polyhalogenated compounds, such as the tribromopropane isomers, present a particularly intriguing case study due to the influence of multiple electron-withdrawing groups and varied steric environments on their reactivity. This guide provides an in-depth comparative analysis of the four constitutional isomers of tribromopropane—1,1,1-tribromopropane, 1,1,2-tribromopropane, 1,2,2-tribromopropane, and 1,2,3-tribromopropane—in the context of nucleophilic substitution reactions. We will dissect the structural nuances that govern their reactivity towards SN1 and SN2 pathways and discuss competing elimination reactions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage these building blocks in their synthetic endeavors.

Introduction to Tribromopropane Isomers and Their Reactivity

The four constitutional isomers of tribromopropane (C₃H₅Br₃) offer distinct substitution patterns of bromine atoms on a propane backbone, leading to significant differences in their chemical properties and reactivity.[1] Understanding these differences is paramount for predicting reaction outcomes and designing effective synthetic strategies. Nucleophilic substitution reactions of alkyl halides are fundamental transformations where a nucleophile replaces a leaving group.[2][3] The two primary mechanisms governing these reactions are the unimolecular (SN1) and bimolecular (SN2) pathways.[4][5]

The SN1 reaction proceeds through a stepwise mechanism involving the formation of a carbocation intermediate, and its rate is primarily dependent on the stability of this intermediate.[4][6] Conversely, the SN2 reaction is a concerted, single-step process where the nucleophile attacks the electrophilic carbon from the backside of the leaving group.[6][7] The rate of an SN2 reaction is highly sensitive to steric hindrance around the reaction center.[6][8]

This guide will explore the predicted reactivity of each tribromopropane isomer based on these fundamental principles, providing a framework for their synthetic applications.

Structural and Mechanistic Analysis of Tribromopropane Isomers

The substitution pattern of bromine atoms in each isomer dictates the steric accessibility of the electrophilic carbons and the potential stability of carbocation intermediates, thereby influencing their propensity to undergo SN1 or SN2 reactions.

Structures of Tribromopropane Isomers

G prep Prepare equimolar solutions of each tribromopropane isomer and NaI in acetone react Mix isomer and NaI solutions in separate reaction vials at a constant temperature prep->react aliquot Withdraw aliquots at regular time intervals react->aliquot quench Quench the reaction with deionized water aliquot->quench titrate Titrate the liberated iodine with standardized sodium thiosulfate solution using a starch indicator quench->titrate analyze Plot concentration of reacted isomer vs. time to determine initial reaction rates titrate->analyze compare Compare the relative reaction rates of the isomers analyze->compare

Caption: Experimental workflow for the comparative reactivity study.

Procedure:
  • Preparation: Prepare 0.1 M solutions of each tribromopropane isomer in anhydrous acetone. Prepare a 0.2 M solution of sodium iodide in anhydrous acetone.

  • Reaction Setup: In separate reaction vials, add a specific volume of the sodium iodide solution and allow it to equilibrate to the desired temperature (e.g., 25°C) in a constant temperature water bath.

  • Initiation: To initiate the reaction, add an equal volume of one of the tribromopropane isomer solutions to a vial containing the sodium iodide solution and start a timer.

  • Monitoring: At regular time intervals (e.g., every 5 minutes), withdraw a small aliquot of the reaction mixture and quench it in a flask containing deionized water.

  • Analysis: The reaction produces a precipitate of sodium bromide (in the case of substitution at a bromine-bearing carbon) or liberates iodine (if any redox side reactions occur, which can be monitored). A more direct method would be to monitor the disappearance of the starting material or the appearance of the product using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). For a simpler titration-based approach, one could monitor the formation of a product that can be selectively quantified. Given the complexity of direct titration, chromatographic methods are recommended for accurate kinetic data.

  • Data Processing: Plot the concentration of the reactant remaining versus time for each isomer. The initial slope of this plot will be proportional to the initial reaction rate.

  • Comparison: Compare the initial reaction rates to determine the relative reactivity of the four isomers under SN2 conditions.

Predicted Outcome and Interpretation

Based on our theoretical analysis, the expected order of reactivity in an SN2 reaction (such as with NaI in acetone) would be:

1,2,3-Tribromopropane > 1,2,2-Tribromopropane > 1,1,2-Tribromopropane > this compound

This prediction is based on the steric accessibility of the primary and secondary carbons in each isomer. [9]1,2,3-tribromopropane, with two primary carbons, is expected to be the most reactive. This compound, with a highly hindered tertiary carbon, is predicted to be the least reactive.

For SN1 reactions, which could be favored in polar protic solvents with a weak nucleophile, the reactivity order is more difficult to predict due to the competing factors of carbocation stability and the strong inductive effects of the bromine atoms. However, all isomers are generally expected to be slow to react via an SN1 mechanism due to the destabilizing effect of the multiple electron-withdrawing bromine atoms on any potential carbocation intermediate.

Conclusion

The nucleophilic substitution reactivity of tribromopropane isomers is a complex interplay of steric and electronic factors. A thorough understanding of the principles of SN1 and SN2 reactions allows for a rational prediction of their relative reactivities. [10][11]1,2,3-tribromopropane is predicted to be the most amenable to SN2 reactions due to its less sterically hindered primary carbons, making it a potentially versatile building block for introducing a three-carbon chain with multiple functionalization points. Conversely, this compound is expected to be the most unreactive towards both SN1 and SN2 pathways. The insights provided in this guide, including the proposed experimental protocol, offer a solid foundation for researchers to effectively utilize these polyhalogenated compounds in their synthetic campaigns.

References

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A Comparative Guide to Brominating Agents: Situating 1,1,1-Tribromopropane in the Synthetic Landscape

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise introduction of a bromine atom into a molecule is a cornerstone of synthetic strategy. The choice of a brominating agent is a critical decision, dictating not only the success of the reaction but also its selectivity, safety, and scalability. This guide provides an in-depth comparison of common brominating agents, with a special investigation into the role—or lack thereof—of 1,1,1-tribromopropane as a reagent in this class.

Section 1: The Landscape of Modern Brominating Agents

The synthetic chemist's toolkit contains a variety of reagents designed to deliver bromine to a substrate. These agents operate through different mechanisms, primarily free-radical substitution and electrophilic addition or substitution. The selection of a reagent is fundamentally tied to the nature of the substrate and the desired regioselectivity. The most prominent and field-proven agents include Molecular Bromine (Br₂) and N-Bromosuccinimide (NBS).

  • Molecular Bromine (Br₂): As the elemental source, Br₂ is a powerful and versatile brominating agent. It is the classic choice for electrophilic addition to alkenes and alkynes and for the bromination of activated aromatic systems.[1] However, its utility is often overshadowed by significant handling challenges. Br₂ is a highly corrosive, toxic, and volatile fuming liquid, necessitating stringent safety protocols, including the use of a chemical fume hood and specialized personal protective equipment.[2][3][4][5][6] In free-radical reactions, it can be highly selective for substituting the most substituted carbon atom.[7][8]

  • N-Bromosuccinimide (NBS): NBS has emerged as an indispensable reagent, particularly for the selective bromination of allylic and benzylic positions—a transformation known as the Wohl-Ziegler reaction.[9][10][11] It is a white crystalline solid, making it vastly safer and easier to handle than liquid bromine.[11][12][13][14] The key advantage of NBS is its ability to provide a low, constant concentration of Br₂ in situ, which favors the desired radical substitution pathway over competing electrophilic addition at double bonds.[12][15]

  • Other Reagents: Other notable agents include solid, stable sources of electrophilic bromine like Pyridinium Tribromide (PTB) and Dibromoisocyanuric Acid (DBI), which offer handling advantages similar to NBS for certain applications.[14][16]

Section 2: An Inquiry into this compound as a Brominating Agent

A thorough review of the chemical literature and reaction databases reveals that This compound is not utilized as a brominating agent in standard organic synthesis . Its chemical structure, CH₃CH₂CBr₃, lacks the features that characterize effective bromine donors.

Unlike NBS, which possesses a labile Nitrogen-Bromine bond, the Carbon-Bromine bonds in this compound are comparatively strong and not predisposed to homolytic cleavage to generate a bromine radical. Furthermore, it is not a source of electrophilic bromine. Consequently, its role in synthesis is that of a building block or an intermediate, not a reagent for transferring bromine to other molecules. Its isomers, such as 1,2,3-tribromopropane, are similarly employed as synthetic intermediates or are themselves the products of bromination reactions.[17][18][19]

The focus of a comparative guide must therefore shift to the established and functionally relevant alternatives against which any potential new reagent would be judged.

Section 3: Head-to-Head Comparison: NBS vs. Molecular Bromine

The choice between NBS and Br₂ is a classic process decision in synthetic chemistry, balancing reactivity, selectivity, and safety.

Mechanism and Selectivity

The fundamental difference lies in their primary reaction pathways.

  • Molecular Bromine (Br₂): When reacting with an alkene, Br₂ undergoes electrophilic addition via a cyclic bromonium ion intermediate, resulting in an anti-addition of two bromine atoms across the double bond.[1] In radical reactions with alkanes, initiated by UV light, Br₂ is highly selective, preferentially abstracting a hydrogen from the most substituted carbon (tertiary > secondary > primary).[7][8][20]

  • N-Bromosuccinimide (NBS): The utility of NBS shines in the Wohl-Ziegler reaction for allylic and benzylic bromination.[9] The reaction proceeds via a free-radical chain mechanism. A radical initiator (like AIBN or benzoyl peroxide) or UV light generates a small number of bromine radicals. This bromine radical abstracts a weaker allylic or benzylic hydrogen, forming a resonance-stabilized radical. This radical then reacts with Br₂, which is generated in low concentrations from the reaction of HBr (a byproduct) with NBS. This clever mechanism maintains a bromine concentration that is too low for electrophilic addition to the double bond to compete effectively.[11][12][15][21]

Caption: The free-radical mechanism of allylic bromination using NBS (Wohl-Ziegler reaction).
Safety, Handling, and Byproducts

The operational differences between the two reagents are stark.

FeatureMolecular Bromine (Br₂)N-Bromosuccinimide (NBS)
Physical Form Fuming red-brown liquidWhite crystalline solid
Handling Difficult; highly corrosive and toxic with high vapor pressure. Requires a fume hood and specialized protective gear.[3][5]Easy; stable solid that is simple to weigh and handle.[12][14]
Primary Byproduct Hydrogen Bromide (HBr), a corrosive gas.Succinimide, a solid that can often be removed by filtration.[16]
Side Reactions Can lead to over-bromination and unwanted addition to double bonds.[14][15][16]Generally cleaner for allylic/benzylic substitution. Can cause addition or over-bromination under certain conditions.[16]

Section 4: Experimental Data & Protocols

To provide a practical context, we present standardized protocols for common bromination reactions.

Experimental Protocol 1: Allylic Bromination of Cyclohexene using NBS

This protocol demonstrates the archetypal Wohl-Ziegler reaction.

G A 1. Setup Add cyclohexene, NBS, and AIBN to anhydrous CCl₄ in a round-bottom flask. B 2. Reflux Heat the mixture to reflux (approx. 77°C) for 1 hour under a condenser. A->B C 3. Cooldown & Filtration Cool the mixture to room temperature. The succinimide byproduct precipitates. B->C D 4. Isolate Filter the solid succinimide. Wash the filtrate with water and brine. C->D E 5. Purify Dry the organic layer over Na₂SO₄. Remove solvent via rotary evaporation. Distill crude product to yield 3-bromocyclohexene. D->E

Sources

The Decisive Advantage: Why 1,1,1-Tribromopropane Surpasses its Chloro-Analogue in Synthetic Applications

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Comparison for Researchers and Drug Development Professionals

In the landscape of synthetic chemistry, the choice of a haloalkane building block can fundamentally dictate the efficiency, yield, and feasibility of a reaction pathway. While structurally similar, 1,1,1-tribromopropane and 1,1,1-trichloropropane exhibit divergent reactivities that can be strategically leveraged. This guide provides an in-depth technical comparison, grounded in chemical principles and experimental insights, to illuminate the distinct advantages of employing this compound in synthetic endeavors relevant to pharmaceutical and materials science research.

At a Glance: A Comparative Overview of Physicochemical Properties

A foundational understanding of the physical characteristics of these two trihalopropanes is essential before delving into their reactivity. The significant difference in molecular weight, stemming from the substitution of chlorine with bromine, directly impacts properties such as density and boiling point.

PropertyThis compound1,1,1-Trichloropropane
Molecular Formula C₃H₅Br₃C₃H₅Cl₃
Molecular Weight 280.78 g/mol [1]147.43 g/mol [2]
Appearance Colorless to pale yellow liquidColorless oil
Density ~2.4 g/mL (estimated)1.2835 g/cm³
Boiling Point ~180-182 °C (estimated)108-116.85 °C
CAS Number 25497-42-1[1]7789-89-1[2]

The Core of Reactivity: Leaving Group Ability and Bond Dissociation Energy

The primary advantage of this compound over its chlorinated counterpart lies in the superior leaving group ability of the bromide ion compared to the chloride ion. This is a direct consequence of two fundamental properties: basicity and carbon-halogen bond strength.

1. Basicity: A weaker base is a better leaving group because it is more stable in solution after departing from the parent molecule. Hydrobromic acid (HBr) is a stronger acid than hydrochloric acid (HCl), which means that the bromide ion (Br⁻) is a weaker base than the chloride ion (Cl⁻). This greater stability of the bromide ion makes it more willing to accept the electron pair from the C-Br bond and depart.

2. Carbon-Halogen Bond Strength: The C-Br bond is inherently weaker than the C-Cl bond. This is due to the larger atomic radius of bromine, which results in a longer and less effective orbital overlap with carbon compared to the smaller chlorine atom.

BondAverage Bond Dissociation Energy (kJ/mol)
C-Br ~276
C-Cl ~339

This significant difference in bond energy means that less energy is required to cleave the C-Br bond, leading to a lower activation energy for nucleophilic substitution reactions.

Experimental Validation: The Hydrolysis of 1,1,1-Trihalopropanes to Propionic Acid

A practical demonstration of the enhanced reactivity of this compound is its hydrolysis to propionic acid. In this reaction, the three halogen atoms on the terminal carbon are substituted by hydroxyl groups in the presence of a base, such as aqueous potassium hydroxide. The resulting gem-triol is unstable and rapidly dehydrates to form the corresponding carboxylic acid.[3][4][5]

The weaker C-Br bonds in this compound allow for a faster rate of nucleophilic substitution by hydroxide ions compared to 1,1,1-trichloropropane under identical conditions. This translates to shorter reaction times and potentially higher yields, which are critical factors in process development and large-scale synthesis.

G cluster_0 Reaction Pathway cluster_1 Relative Reaction Rate A 1,1,1-Trihalopropane B Gem-triol intermediate A->B + 3OH⁻ C Propionic Acid B->C - H₂O D This compound F Faster D->F E 1,1,1-Trichloropropane G Slower E->G

Caption: Comparative hydrolysis pathway and relative rates.

Experimental Protocol: Comparative Synthesis of Propionic Acid

This protocol outlines a method for comparing the reaction rates and yields of propionic acid synthesis from this compound and 1,1,1-trichloropropane.

Materials:

  • This compound

  • 1,1,1-Trichloropropane

  • Potassium Hydroxide (KOH)

  • Deionized Water

  • Concentrated Hydrochloric Acid (HCl)

  • Diethyl Ether

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flasks, reflux condensers, separatory funnel, distillation apparatus

  • pH meter or pH paper

  • Gas Chromatography-Mass Spectrometry (GC-MS) equipment

Procedure:

  • Reaction Setup: In two separate round-bottom flasks equipped with reflux condensers and magnetic stirrers, prepare a 3 M aqueous solution of potassium hydroxide.

  • Addition of Reactants: To one flask, add 1 equivalent of this compound. To the other flask, add 1 equivalent of 1,1,1-trichloropropane.

  • Reaction: Heat both reaction mixtures to reflux (approximately 100 °C). Monitor the progress of the reaction by periodically taking small aliquots from each flask, quenching with dilute HCl, and analyzing by GC-MS to observe the disappearance of the starting material and the appearance of the propionic acid product.

  • Workup: Once the reactions are complete (as determined by GC-MS), cool the mixtures to room temperature. Carefully acidify each mixture to a pH of ~2 with concentrated HCl.

  • Extraction: Transfer the acidified mixtures to a separatory funnel and extract the propionic acid with diethyl ether (3 x 50 mL).

  • Drying and Evaporation: Combine the organic extracts for each reaction, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • Analysis: Determine the yield and purity of the resulting propionic acid from both reactions using GC-MS and by measuring the final mass.

Expected Outcome:

The reaction with this compound is expected to reach completion in a significantly shorter time than the reaction with 1,1,1-trichloropropane. The yield of propionic acid from the this compound reaction may also be higher due to a more efficient conversion and potentially fewer side reactions.

Caption: Workflow for comparative propionic acid synthesis.

The Significance in Drug Development and Medicinal Chemistry

The 1,1,1-trihalomethyl group and its derivatives are valuable synthons in medicinal chemistry. The gem-dihalogenated motifs can serve as bioisosteres for carbonyl groups or be used to introduce lipophilicity and modulate the electronic properties of a molecule. The enhanced reactivity of this compound makes it a more efficient precursor for introducing these structural motifs.

For instance, the synthesis of molecules containing a gem-difluoroalkyl group, which is of great interest in medicinal chemistry for its ability to improve metabolic stability and binding affinity, can be facilitated by starting with a more reactive trihalo-precursor.[6] The greater reactivity of the bromo-compound allows for milder reaction conditions, which is often crucial when dealing with complex, multi-functional molecules common in drug discovery.

Conclusion

For researchers, scientists, and drug development professionals, the choice between this compound and 1,1,1-trichloropropane should be guided by the desired reaction kinetics and efficiency. The inherent chemical properties of the carbon-bromine bond make this compound a more reactive and often more advantageous building block in nucleophilic substitution reactions. This heightened reactivity can lead to faster reaction times, milder conditions, and potentially higher yields, all of which are critical considerations in the synthesis of complex target molecules. While the chloro-analogue may be suitable for certain applications, the superior performance of this compound in a wide range of synthetic transformations marks it as a more powerful tool in the arsenal of the modern synthetic chemist.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • PubChem. (n.d.). 1,1,1-Trichloropropane. National Center for Biotechnology Information.
  • Allen. (n.d.). The major product formed when 1, 1, 1-trichloropropane is treated with aqueous potassium hydroxide is:.
  • Vedantu. (n.d.). The major product formed when 1, 1, 1-trichloro-propane is treated with aqueous potassium hydroxide is.
  • Chemistry Stack Exchange. (2014, April 21). Major product formed when 1,1,1-trichloropropane is treated with aqueous KOH.
  • PubMed. (2023, December). Iodine(III)-Mediated Migratory gem-Difluorinations: Synthesis of β Transformable Functionality Substituted gem-Difluoroalkanes.
  • Infinity Learn. (n.d.). The major product formed when 1, 1, 1 - trichloro - propane is treated with aqueous potassium hydroxide is:.
  • Filo. (2022, May 26). The major product formed when 1,1 , 1-trichloropropane is treated with aqueous potassium hydroxide is:.

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A Comparative Guide to the Synthetic Utility of Tribromopropane Isomers in Pyrazine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic selection of starting materials is a critical determinant of synthetic efficiency, cost-effectiveness, and overall project success. This guide provides an in-depth technical comparison of two constitutional isomers of tribromopropane—1,2,3-tribromopropane and 1,1,2-tribromopropane—as potential precursors for the synthesis of substituted pyrazines, a core scaffold in numerous pharmaceuticals.

While direct, documented synthetic routes to a specific pyrazine target molecule utilizing both of these tribromopropane isomers are not prevalent in the literature, this guide will explore plausible, scientifically-grounded hypothetical pathways to a common target, 2-methylpyrazine. This comparative analysis will illuminate the distinct reactivity profiles of each isomer and their implications for practical synthesis.

Introduction: The Significance of the Pyrazine Core and the Choice of a Target Molecule

The pyrazine ring is a privileged N-heterocyclic motif found in a wide array of biologically active compounds, including the antiviral medication Favipiravir.[1][2][3] The synthesis of substituted pyrazines is therefore of significant interest in medicinal chemistry. A common and industrially relevant method for constructing the pyrazine ring involves the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound.[4][5]

For the purpose of this comparative guide, we have selected 2-methylpyrazine as our target molecule. Its straightforward structure and well-established synthesis from ethylenediamine and a C3 1,2-dicarbonyl equivalent (such as propylene glycol in industrial processes) make it an ideal candidate for evaluating the synthetic potential of our two tribromopropane isomers.[6][7]

Hypothetical Synthetic Route 1: 1,2,3-Tribromopropane as a Precursor to 2-Methylpyrazine

The symmetric nature of 1,2,3-tribromopropane presents a unique set of synthetic challenges and opportunities. A plausible synthetic strategy would involve the transformation of this C3 fragment into a suitable 1,2-dicarbonyl precursor.

Step 1: Dehydrobromination to 2,3-Dibromopropene

The initial step in functionalizing 1,2,3-tribromopropane is a base-induced elimination of hydrogen bromide (dehydrobromination).[8] This reaction is expected to yield 2,3-dibromopropene, a versatile intermediate containing both a reactive allylic bromide and a less reactive vinylic bromide.[1] The regioselectivity of this elimination is crucial for the success of the subsequent steps.

Step 2: Conversion of 2,3-Dibromopropene to a 1,2-Dicarbonyl Equivalent

The conversion of 2,3-dibromopropene to a pyruvaldehyde equivalent is a multi-step process. One potential pathway involves the selective hydrolysis of the allylic bromide, followed by oxidation.

  • Hydrolysis of the Allylic Bromide: The allylic bromide in 2,3-dibromopropene is significantly more reactive towards nucleophilic substitution than the vinylic bromide.[1] Hydrolysis, for instance with aqueous sodium carbonate, would be expected to selectively replace the allylic bromide with a hydroxyl group, yielding 2-bromo-2-propen-1-ol.

  • Oxidation to 2-Bromoacrolein: The resulting allylic alcohol can be oxidized to the corresponding α,β-unsaturated aldehyde, 2-bromoacrolein, using a mild oxidizing agent such as manganese dioxide (MnO₂).

  • Hydrolysis of the Vinylic Bromide and Tautomerization: The vinylic bromide in 2-bromoacrolein is still relatively unreactive. However, under forcing conditions, such as heating with aqueous acid, it could be hydrolyzed to an enol, which would then tautomerize to the desired 1,2-dicarbonyl compound, pyruvaldehyde.

Step 3: Condensation with Ethylenediamine to form 2-Methylpyrazine

The final step is the classical condensation of the in-situ generated pyruvaldehyde with ethylenediamine to form the pyrazine ring. This reaction is typically carried out in a suitable solvent and may be catalyzed by acid or base.[7]

Hypothetical Synthetic Route 2: 1,1,2-Tribromopropane as a Precursor to 2-Methylpyrazine

The asymmetric structure of 1,1,2-tribromopropane, with a geminal dibromide at one end, suggests a more direct route to a 1,2-dicarbonyl compound.

Step 1: Hydrolysis of the Geminal Dibromide and Vicinal Bromide

The hydrolysis of 1,1,2-tribromopropane is expected to be more complex than that of its symmetric isomer. The geminal dibromide is essentially a protected carbonyl group.

  • Hydrolysis to a Brominated Ketone: Under controlled hydrolysis conditions, it is plausible that the geminal dibromide could be converted to a ketone, while the vicinal bromide remains intact, yielding 1-bromo-2-propanone.

  • Further Hydrolysis to a Hydroxyketone: Subsequent hydrolysis of the remaining bromide would then produce 1-hydroxy-2-propanone (acetol).

Step 2: Oxidation to Pyruvaldehyde

The resulting α-hydroxy ketone, acetol, can be readily oxidized to the desired 1,2-dicarbonyl compound, pyruvaldehyde, using a variety of oxidizing agents, such as selenium dioxide (SeO₂) or a Swern oxidation.

Step 3: Condensation with Ethylenediamine to form 2-Methylpyrazine

As in the previous route, the final step involves the condensation of the generated pyruvaldehyde with ethylenediamine to afford the target 2-methylpyrazine.[6]

Comparative Analysis of the Hypothetical Routes

FeatureRoute 1 (from 1,2,3-Tribromopropane)Route 2 (from 1,1,2-Tribromopropane)
Plausibility Based on a sequence of well-established reactions, but the final hydrolysis of the vinylic bromide may require harsh conditions and could lead to side products.The hydrolysis of the tribromo-compound is less predictable, and controlling the stepwise hydrolysis could be challenging. However, the subsequent oxidation is a standard transformation.
Number of Steps 3 main synthetic transformations (dehydrobromination, multi-step conversion to dicarbonyl, condensation).3 main synthetic transformations (hydrolysis, oxidation, condensation).
Potential Yield Likely to be lower due to the multi-step nature of the dicarbonyl synthesis and the potential for side reactions during the hydrolysis of the vinylic bromide.Potentially higher if the initial hydrolysis can be controlled effectively.
Reagent & Condition Severity The final hydrolysis step may require harsh acidic conditions.The initial hydrolysis might require careful control of conditions to achieve selectivity.
Key Challenges Controlling the regioselectivity of the initial dehydrobromination and the selective hydrolysis of the vinylic bromide in the presence of an aldehyde.Achieving selective and high-yielding hydrolysis of the tribromopropane to the desired α-hydroxy ketone.

Experimental Protocols (Hypothetical)

Route 1: From 1,2,3-Tribromopropane

Step 1: Synthesis of 2,3-Dibromopropene

  • To a stirred solution of potassium hydroxide (1.2 eq) in ethanol at 50 °C, 1,2,3-tribromopropane (1.0 eq) is added dropwise.

  • The reaction mixture is heated at reflux for 2 hours.

  • After cooling, the mixture is poured into water and extracted with diethyl ether.

  • The organic layer is washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield crude 2,3-dibromopropene.

Step 2: Synthesis of Pyruvaldehyde

  • a) 2-Bromo-2-propen-1-ol: 2,3-Dibromopropene (1.0 eq) is refluxed with a solution of sodium carbonate (1.1 eq) in a mixture of acetone and water for 4 hours. The acetone is removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate. The organic extracts are dried and concentrated to give the crude alcohol.

  • b) 2-Bromoacrolein: The crude 2-bromo-2-propen-1-ol is dissolved in dichloromethane, and activated manganese dioxide (5.0 eq) is added. The suspension is stirred vigorously at room temperature for 24 hours. The mixture is filtered through celite, and the filtrate is concentrated to give crude 2-bromoacrolein.

  • c) Pyruvaldehyde: The crude 2-bromoacrolein is heated at 100 °C in 2M aqueous hydrochloric acid for 6 hours. The solution is then neutralized with sodium bicarbonate and used directly in the next step.

Step 3: Synthesis of 2-Methylpyrazine

  • To the aqueous solution of pyruvaldehyde, ethylenediamine (1.0 eq) is added, and the mixture is stirred at room temperature for 12 hours.

  • The reaction mixture is then extracted with dichloromethane.

  • The combined organic layers are dried over anhydrous sodium sulfate, and the solvent is evaporated.

  • The crude product is purified by column chromatography on silica gel to afford 2-methylpyrazine.

Route 2: From 1,1,2-Tribromopropane

Step 1: Synthesis of 1-Hydroxy-2-propanone (Acetol)

  • 1,1,2-Tribromopropane (1.0 eq) is heated at reflux in a mixture of water and calcium carbonate (2.0 eq) for 8 hours.

  • The reaction mixture is filtered, and the filtrate is saturated with sodium chloride and extracted with diethyl ether.

  • The ether extracts are dried over anhydrous sodium sulfate and concentrated to give crude acetol.

Step 2: Synthesis of Pyruvaldehyde

  • To a solution of crude acetol in a mixture of dioxane and water, selenium dioxide (1.1 eq) is added.

  • The mixture is heated at 60 °C for 3 hours.

  • The precipitated selenium is filtered off, and the filtrate containing pyruvaldehyde is used directly in the next step.

Step 3: Synthesis of 2-Methylpyrazine

  • To the solution of pyruvaldehyde, ethylenediamine (1.0 eq) is added, and the mixture is stirred at room temperature for 12 hours.

  • The reaction mixture is worked up and purified as described in Route 1 to yield 2-methylpyrazine.

Visualization of Synthetic Workflows

G cluster_0 Route 1: From 1,2,3-Tribromopropane cluster_1 Route 2: From 1,1,2-Tribromopropane 1_1 1,2,3-Tribromopropane 1_2 2,3-Dibromopropene 1_1->1_2 Dehydrobromination (KOH, EtOH) 1_3 2-Bromo-2-propen-1-ol 1_2->1_3 Hydrolysis (Na2CO3, aq. Acetone) 1_4 2-Bromoacrolein 1_3->1_4 Oxidation (MnO2) 1_5 Pyruvaldehyde 1_4->1_5 Hydrolysis (aq. HCl) 1_6 2-Methylpyrazine 1_5->1_6 Condensation (Ethylenediamine) 2_1 1,1,2-Tribromopropane 2_2 1-Hydroxy-2-propanone (Acetol) 2_1->2_2 Hydrolysis (CaCO3, H2O) 2_3 Pyruvaldehyde 2_2->2_3 Oxidation (SeO2) 2_4 2-Methylpyrazine 2_3->2_4 Condensation (Ethylenediamine)

Caption: Hypothetical synthetic workflows to 2-methylpyrazine.

Conclusion

This comparative guide illustrates how the constitutional isomerism of tribromopropanes can lead to distinct synthetic strategies for accessing a common target molecule. While the route from 1,1,2-tribromopropane appears more direct on paper, the practical challenges of controlling the initial hydrolysis step are significant. The route from 1,2,3-tribromopropane, although potentially longer and with more intermediate steps, relies on a series of more predictable and well-precedented transformations.

Ultimately, the choice between these or any other starting materials would necessitate experimental validation to determine the most efficient and scalable process. This guide serves as a framework for the logical design of synthetic routes and highlights the importance of considering the inherent reactivity of starting materials in the planning of complex organic syntheses.

References

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A Comparative Guide to the Validation of Analytical Methods for 1,1,1-Tribromopropane Quantification

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise and accurate quantification of chemical intermediates and potential impurities is paramount. 1,1,1-Tribromopropane, a halogenated organic compound, may arise as a raw material, intermediate, or impurity in various synthetic pathways. Its accurate measurement is critical for ensuring process control, final product quality, and safety. This guide provides an in-depth comparison of validated analytical methods for the quantification of this compound, grounded in established regulatory principles and practical experimental insights.

The validation of an analytical procedure is the cornerstone of reliable data, demonstrating that the method is fit for its intended purpose.[1] This guide will focus on Gas Chromatography (GC) as the primary analytical technique due to the volatile nature of this compound. We will compare two common detector configurations: Flame Ionization Detection (FID) and Electron Capture Detection (ECD), with Mass Spectrometry (MS) as a confirmatory tool. The validation parameters discussed are in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, which provide a framework for analytical procedure validation.[2][3][4]

The Analytical Challenge and Method Selection Rationale

This compound (C₃H₅Br₃, MW: 280.78 g/mol ) is a non-polar, volatile compound, making Gas Chromatography the ideal separatory technique.[5][6] The choice of detector, however, is a critical decision that balances sensitivity, selectivity, and linearity.

  • Gas Chromatography-Flame Ionization Detection (GC-FID): FID is a robust, universally applicable detector for organic compounds. It offers a wide linear range and is less susceptible to minor fluctuations in flow rate and temperature. However, its sensitivity to halogenated compounds is moderate compared to more selective detectors.

  • Gas Chromatography-Electron Capture Detection (GC-ECD): ECD is highly sensitive to electrophilic compounds, such as those containing halogens. This makes it an excellent choice for trace-level quantification of this compound.[7] Its selectivity also reduces interference from non-halogenated matrix components. The trade-off is a more limited linear range and a higher susceptibility to contamination.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS provides the highest level of specificity and is invaluable for peak identity confirmation.[8][9] In selected ion monitoring (SIM) mode, it can also offer excellent sensitivity. While it can be used as a primary quantitative tool, it is often employed to validate the specificity of other methods.

The following diagram illustrates the decision-making process for selecting the appropriate analytical method based on the specific requirements of the analysis.

MethodSelection start Define Analytical Target Profile (ATP) conc_level Expected Concentration of This compound? start->conc_level gcfid GC-FID: Good for high concentrations, simple matrices. conc_level->gcfid High (>0.1%) gcecd GC-ECD: Ideal for trace levels, complex matrices. conc_level->gcecd Low (<0.1%) matrix_complexity Complexity of Sample Matrix? purpose Purpose of Analysis? matrix_complexity->purpose Simple or Complex purpose->gcfid Assay/Purity purpose->gcecd Impurity Testing gcms GC-MS: Required for identification, ultra-trace quantification (SIM). purpose->gcms Identification/ Confirmatory gcfid->matrix_complexity gcecd->matrix_complexity

Caption: Decision workflow for selecting an analytical method for this compound.

Validation of Analytical Methods: A Comparative Overview

The following sections detail the experimental protocols for validating GC-FID and GC-ECD methods for the quantification of this compound. The validation will be performed according to the principles outlined in the ICH Q2(R2) and FDA guidelines.[2][10][11]

Table 1: Comparison of Typical Performance Characteristics for GC-FID and GC-ECD
Validation ParameterGC-FIDGC-ECDRationale
Specificity ModerateHighFID responds to all carbon-containing compounds, while ECD is selective for halogenated compounds, reducing matrix interference.
Linearity (R²) > 0.999> 0.995FID typically exhibits a wider linear dynamic range than ECD.
Range 0.01% - 100%0.0001% - 0.05% (ppm levels)Reflects the differing sensitivities and linear ranges of the detectors.
Accuracy (% Recovery) 98.0% - 102.0%95.0% - 105.0%Both methods can achieve high accuracy, but ECD may have slightly higher variability at trace levels.
Precision (%RSD) Repeatability: < 1.0%Intermediate: < 2.0%Repeatability: < 5.0%Intermediate: < 10.0%The higher sensitivity of ECD can lead to greater variability in replicate measurements.
LOD ~10 ng/mL~0.1 ng/mLECD is significantly more sensitive to halogenated compounds.
LOQ ~30 ng/mL~0.3 ng/mLThe limit of quantification is typically 3-10 times the limit of detection.
Robustness HighModerateFID is less affected by small changes in operational parameters compared to ECD.

Experimental Protocols for Method Validation

A certified reference standard of this compound should be procured from a reputable supplier. All solvents and reagents should be of HPLC or GC grade.

Protocol 1: GC-FID Method Validation for Assay and Purity

This method is suitable for determining the purity of this compound raw material or for quantifying it as a major component in a reaction mixture.

1. Chromatographic Conditions:

  • GC System: Agilent 8860 GC or equivalent, equipped with a split/splitless inlet and FID.

  • Column: Agilent J&W DB-5 (30 m x 0.32 mm, 0.25 µm) or equivalent non-polar column.

  • Carrier Gas: Helium or Hydrogen at a constant flow of 2 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL with a split ratio of 50:1.

  • Oven Program: 50°C for 2 min, ramp at 15°C/min to 250°C, hold for 5 min.

  • Detector Temperature: 300°C.

2. Validation Parameters:

  • Specificity: A solution of this compound is injected, along with individual solutions of known potential impurities and a placebo sample (matrix without the analyte). The retention time of this compound should be unique, and no co-elution should be observed at the analyte's retention time in the impurity and placebo injections. For ultimate specificity confirmation, GC-MS can be used to confirm the peak identity.[10]

  • Linearity and Range: Prepare a series of at least five standard solutions of this compound in a suitable solvent (e.g., hexane) covering 50% to 150% of the expected sample concentration. Inject each standard in triplicate. Plot the average peak area against the concentration and perform a linear regression analysis. The correlation coefficient (R²) should be ≥ 0.999.

  • Accuracy: Accuracy is determined by spike recovery.[10] Prepare samples of a known matrix and spike them with this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with three replicates at each level. The percent recovery should be between 98.0% and 102.0%.

  • Precision:

    • Repeatability (Intra-assay precision): Analyze six replicate samples of this compound at 100% of the target concentration on the same day, with the same analyst and instrument. The relative standard deviation (%RSD) should be ≤ 1.0%.

    • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument. The %RSD over the different sets of conditions should be ≤ 2.0%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): These are typically not required for assay methods but can be determined based on the signal-to-noise ratio (S/N), where LOD is S/N of 3:1 and LOQ is S/N of 10:1, or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Deliberately vary critical method parameters such as oven temperature ramp rate (±2°C/min), carrier gas flow rate (±0.2 mL/min), and inlet temperature (±10°C) and assess the impact on the results. The system suitability parameters (e.g., peak asymmetry, resolution) should remain within acceptable limits.[10]

Protocol 2: GC-ECD Method Validation for Trace Impurity Analysis

This method is designed for the quantification of this compound as a trace impurity in a drug substance or product.

1. Chromatographic Conditions:

  • GC System: Agilent 8860 GC or equivalent, equipped with a split/splitless inlet and ECD.

  • Column: Agilent J&W DB-624 (30 m x 0.32 mm, 1.8 µm) or equivalent column suitable for volatile compounds.

  • Carrier Gas: Nitrogen at a constant flow of 2 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL with a split ratio of 10:1 or in splitless mode for maximum sensitivity.

  • Oven Program: 40°C for 3 min, ramp at 10°C/min to 220°C, hold for 5 min.

  • Detector Temperature: 320°C.

2. Validation Parameters:

  • Specificity: As with the GC-FID method, specificity is demonstrated by the absence of interfering peaks at the retention time of this compound in a placebo and known impurity samples. Given the high selectivity of the ECD, interference from non-halogenated compounds is less likely.

  • Linearity and Range: Prepare a series of at least five standard solutions spanning the expected range of the impurity (e.g., from the LOQ to 150% of the specification limit). The correlation coefficient (R²) should be ≥ 0.995.

  • Accuracy: Perform a spike recovery study at three concentration levels around the impurity specification limit (e.g., 50%, 100%, and 150% of the limit). The percent recovery should be within 90.0% to 110.0%.

  • Precision:

    • Repeatability: Analyze six replicate samples spiked at the 100% impurity limit. The %RSD should be ≤ 5.0%.

    • Intermediate Precision: Repeat the study under different conditions (day, analyst, instrument). The %RSD should be ≤ 10.0%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): These are critical for impurity methods. Determine the LOD and LOQ based on a signal-to-noise ratio of 3:1 and 10:1, respectively. The LOQ must be at or below the reporting threshold for the impurity.

  • Robustness: Evaluate the effect of small variations in method parameters (e.g., oven temperature, flow rate) on the analytical results. The system suitability criteria must be met under all varied conditions.

The Validation Workflow: A Visual Representation

The following diagram outlines the logical flow of the validation process, from initial method development to the final validation report. This systematic approach ensures that all necessary parameters are evaluated to demonstrate the method's suitability.

ValidationWorkflow cluster_dev Method Development cluster_val Method Validation (ICH Q2) dev Develop Separation Method (Column, Oven Program, etc.) optim Optimize Detector Parameters (Temp, Gas Flows) dev->optim spec Specificity optim->spec lin Linearity & Range spec->lin acc Accuracy lin->acc prec Precision (Repeatability & Intermediate) acc->prec loq LOD & LOQ prec->loq robust Robustness loq->robust sst System Suitability robust->sst report Validation Report sst->report

Sources

A Senior Application Scientist's Guide to the Spectroscopic Differentiation of Tribromopropane Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous identification of structural isomers is a cornerstone of chemical analysis. The subtle differences in atomic arrangement between isomers can lead to vastly different chemical and biological properties. This guide provides an in-depth spectroscopic comparison of 1,1,1-tribromopropane and its four structural isomers, demonstrating how modern analytical techniques can be leveraged for precise structural elucidation.

The five structural isomers of tribromopropane (C₃H₅Br₃) present a fascinating case study in spectroscopic differentiation. Their identical molecular formulas belie the distinct physical and chemical properties that arise from the varied placement of the three bromine atoms on the propane backbone. This guide will explore how ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) each provide a unique fingerprint to distinguish these closely related compounds.

The Isomers in Focus

There are five constitutional isomers of tribromopropane, each with a unique arrangement of bromine atoms on the three-carbon chain:

  • This compound

  • 1,1,2-Tribromopropane

  • 1,1,3-Tribromopropane

  • 1,2,2-Tribromopropane

  • 1,2,3-Tribromopropane

¹H NMR Spectroscopy: A Window into Proton Environments

Proton NMR spectroscopy is arguably the most powerful tool for distinguishing between these isomers. The chemical shift (δ), splitting pattern (multiplicity), and integration of the signals provide a detailed map of the proton environments within each molecule. The electronegativity of the bromine atoms significantly influences the chemical shifts of nearby protons, causing them to resonate further downfield (at a higher ppm value).

Experimental Protocol: ¹H NMR Spectroscopy

Caption: Workflow for ¹H NMR Spectroscopy.

Comparative ¹H NMR Data
IsomerProton EnvironmentChemical Shift (δ, ppm) (Predicted/Reported)MultiplicityIntegration
This compound -CH₂-~3.0-3.5Triplet2H
-CH₃~1.5-2.0Triplet3H
1,1,2-Tribromopropane -CHBr-~4.5-5.0Quartet1H
-CHBr₂~5.8-6.2Doublet1H
-CH₃~2.0-2.5Doublet3H
1,1,3-Tribromopropane -CHBr₂~5.5-6.0Triplet1H
-CH₂-~2.5-3.0Quintet2H
-CH₂Br~3.5-4.0Triplet2H
1,2,2-Tribromopropane -CH₂Br~4.0-4.5Singlet2H
-CBr₂----
-CH₃~2.5-3.0Singlet3H
1,2,3-Tribromopropane -CHBr-~4.3-4.8Quintet1H
-CH₂Br~3.8-4.2Doublet4H

Analysis: The number of unique proton signals, their chemical shifts, and their splitting patterns provide a clear distinction for each isomer. For instance, 1,2,2-tribromopropane is easily identified by its two singlets, a consequence of the central quaternary carbon having no attached protons to cause splitting. In contrast, 1,2,3-tribromopropane exhibits a more complex spectrum with a quintet and a doublet, reflecting the symmetrical nature of the molecule.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. The chemical shift of each carbon is influenced by its hybridization and the electronegativity of the atoms attached to it. Carbons bonded to one or more bromine atoms will be significantly deshielded and appear at higher chemical shifts.

Experimental Protocol: ¹³C NMR Spectroscopy

The experimental protocol for ¹³C NMR is analogous to that of ¹H NMR, with the primary difference being the observation frequency and the common use of proton decoupling to simplify the spectrum to a series of singlets, where each peak corresponds to a unique carbon atom.

Caption: Workflow for ¹³C NMR Spectroscopy.

Comparative ¹³C NMR Data
IsomerCarbon EnvironmentChemical Shift (δ, ppm) (Predicted/Reported)
This compound -CBr₃~30-40
-CH₂-~45-55
-CH₃~10-20
1,1,2-Tribromopropane -CBr₂H~60-70
-CHBr-~50-60
-CH₃~20-30
1,1,3-Tribromopropane -CBr₂H~55-65
-CH₂-~35-45
-CH₂Br~30-40
1,2,2-Tribromopropane -CH₂Br~45-55
-CBr₂-~40-50
-CH₃~30-40
1,2,3-Tribromopropane -CHBr-~50-60
-CH₂Br~35-45

Analysis: The number of signals in the proton-decoupled ¹³C NMR spectrum directly corresponds to the number of non-equivalent carbon atoms. For example, the symmetrical 1,2,3-tribromopropane will show only two signals, while the less symmetrical 1,1,2-tribromopropane will exhibit three distinct signals. The chemical shifts provide further confirmation, with carbons bearing more bromine atoms appearing further downfield.

Infrared (IR) Spectroscopy: Identifying Functional Groups and Fingerprints

Infrared spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. The vibrations of chemical bonds absorb IR radiation at characteristic frequencies. While all tribromopropane isomers will exhibit C-H stretching and bending vibrations, the key distinguishing features will be in the fingerprint region (below 1500 cm⁻¹), where the C-Br stretching vibrations occur.

Experimental Protocol: IR Spectroscopy

Caption: Workflow for IR Spectroscopy.

Comparative IR Data
IsomerC-H Stretching (cm⁻¹)C-H Bending (cm⁻¹)C-Br Stretching (cm⁻¹)
General Features ~2900-3000~1350-1470~500-700
This compound (Predicted)(Predicted)Multiple bands expected
1,1,2-Tribromopropane (Predicted)(Predicted)Complex pattern
1,1,3-Tribromopropane (Predicted)(Predicted)Distinct pattern
1,2,2-Tribromopropane (Predicted)(Predicted)Unique fingerprint
1,2,3-Tribromopropane ReportedReportedCharacteristic absorptions

Analysis: While the C-H stretching and bending vibrations will be similar across all isomers, the C-Br stretching region will serve as a unique fingerprint for each compound. The number and exact frequencies of the C-Br absorptions are sensitive to the local molecular environment, including the number of bromine atoms on a single carbon and the overall symmetry of the molecule. For instance, the highly symmetrical 1,2,3-tribromopropane would be expected to have a simpler C-Br stretching pattern compared to the less symmetrical isomers.

Mass Spectrometry: Unraveling Fragmentation Patterns

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. The presence of bromine, with its two abundant isotopes (⁷⁹Br and ⁸¹Br in a nearly 1:1 ratio), results in characteristic isotopic patterns for the molecular ion and any bromine-containing fragments. The fragmentation pathways are dictated by the stability of the resulting carbocations and radicals, which in turn depends on the initial positions of the bromine atoms.

Experimental Protocol: Mass Spectrometry (Electron Ionization)

Caption: Workflow for Mass Spectrometry.

Comparative Mass Spectrometry Data
IsomerMolecular Ion (M⁺) (m/z)Key Fragment Ions (m/z) and Interpretation
All Isomers 278, 280, 282, 284 (Isotopic pattern for 3 Br)Loss of Br (m/z 199, 201, 203), Loss of HBr (m/z 198, 200, 202)
This compound Weak or absentProminent [C₂H₅]⁺ (m/z 29), [CH₂CBr₂]⁺ (m/z 171, 173, 175)
1,1,2-Tribromopropane Weak or absent[CH₃CHBr]⁺ (m/z 108, 110), [CHBr₂]⁺ (m/z 171, 173, 175)
1,1,3-Tribromopropane Weak or absent[CH₂CH₂Br]⁺ (m/z 107, 109), [CHBr₂]⁺ (m/z 171, 173, 175)
1,2,2-Tribromopropane Weak or absent[CH₂Br]⁺ (m/z 93, 95), [C(Br)₂CH₃]⁺ (m/z 185, 187, 189)
1,2,3-Tribromopropane Present[CH₂BrCHBr]⁺ (m/z 186, 188, 190), [C₃H₅Br₂]⁺ (m/z 199, 201, 203)

Analysis: The most striking feature in the mass spectra of all tribromopropane isomers is the isotopic signature of bromine. The molecular ion region will exhibit a characteristic cluster of peaks corresponding to the different combinations of ⁷⁹Br and ⁸¹Br isotopes. The fragmentation patterns, however, will be isomer-specific. For example, this compound is likely to lose a CBr₃ radical, while 1,2,3-tribromopropane may undergo cleavage between the carbons to yield stable brominated fragments. The relative abundance of these fragment ions provides a powerful diagnostic tool for isomer identification.

Conclusion

The spectroscopic analysis of the five tribromopropane isomers underscores the power and complementarity of modern analytical techniques. While each method offers valuable insights, a combined approach provides the most definitive structural elucidation. ¹H and ¹³C NMR spectroscopy offer the most detailed structural information, allowing for the unambiguous assignment of each isomer based on chemical shifts and coupling patterns. IR spectroscopy provides a rapid means of confirming the presence of C-Br bonds and offers a unique fingerprint for each isomer. Finally, mass spectrometry not only confirms the molecular weight but also reveals characteristic fragmentation patterns that are sensitive to the initial placement of the bromine atoms. For the discerning scientist, a comprehensive understanding of these spectroscopic techniques is indispensable for navigating the complexities of isomeric differentiation.

References

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
  • NIST Chemistry WebBook. National Institute of Standards and Technology (NIST). [Link]
  • PubChem.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

A Comparative Guide to the Efficacy of 1,1,1-Tribromopropane in Organic Synthesis: A Case Study in Reactivity and Steric Hindrance

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

In the vast arsenal of reagents available for organic synthesis, polyhalogenated alkanes serve as versatile building blocks and precursors for a multitude of transformations. While compounds like bromoform and carbon tetrabromide are staples in the synthetic chemist's toolkit, the utility of their higher homologues is not always as well-defined. This guide provides an in-depth analysis of 1,1,1-tribromopropane, a seemingly simple molecule, and explores its conspicuous absence from the repertoire of common named reactions.

Through a comparative lens, we will dissect the structural nuances of this compound and contrast its potential reactivity with that of its more celebrated counterparts. This exploration will serve as a valuable case study in understanding the intricate relationship between molecular architecture and chemical behavior, offering insights into why certain reagents are favored while others remain on the shelf.

Structural and Reactivity Profile of this compound

This compound possesses the chemical formula C₃H₅Br₃ and a molecular weight of 280.78 g/mol [1][2]. Its structure features a tribromomethyl group attached to an ethyl group. This arrangement has significant implications for its potential reactivity in several key classes of organic reactions.

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Caption: Structure of this compound.

The presence of three bromine atoms on a single carbon atom suggests several potential reaction pathways, including:

  • Radical Reactions: Homolytic cleavage of a C-Br bond to form a radical species.

  • Formation of Carbenes or Carbenoids: Alpha-elimination of HBr or metal-halogen exchange followed by elimination.

  • Nucleophilic Substitution: Although highly hindered, direct substitution of a bromine atom is a theoretical possibility.

However, as we will explore, the ethyl group attached to the tribromomethyl moiety significantly alters the reactivity profile of this compound compared to simpler polybrominated methanes.

Comparative Analysis with Established Polybrominated Reagents

The synthetic utility of this compound, or lack thereof, is best understood by comparing it to structurally similar and widely used reagents.

This compound vs. Bromoform (Tribromomethane)

Bromoform (CHBr₃) is a cornerstone reagent in several named reactions, most notably for the generation of dibromocarbene.

ReagentStructureKey ApplicationsMechanistic Advantage
Bromoform (CHBr₃) CHBr₃Simmons-Smith type cyclopropanations, Reimer-Tiemann reactionThe acidic proton allows for easy deprotonation by a base to form the tribromomethyl anion (CBr₃⁻), which then readily eliminates a bromide ion to generate dibromocarbene (:CBr₂).
This compound CH₃CH₂CBr₃No well-established applications in named reactions.Lacks an acidic alpha-proton. The protons on the adjacent methylene group are not sufficiently acidic to facilitate a similar elimination pathway.

The inability of this compound to readily form a carbene via an alpha-elimination pathway is a critical limitation and a primary reason for its absence in reactions where bromoform excels.

dot

Carbene_Formation cluster_bromoform Bromoform Pathway cluster_tribromopropane This compound (Hypothetical) Bromoform CHBr₃ CBr3_anion ⁻CBr₃ Bromoform->CBr3_anion -H⁺ Dibromocarbene :CBr₂ CBr3_anion->Dibromocarbene -Br⁻ Tribromopropane CH₃CH₂CBr₃ No_Carbene No Carbene Formation (No acidic α-H) Tribromopropane->No_Carbene X

Caption: Comparison of carbene formation pathways.

This compound vs. Carbon Tetrabromide

Carbon tetrabromide (CBr₄) is another indispensable reagent, particularly in the Appel and Corey-Fuchs reactions.

ReagentStructureKey ApplicationsMechanistic Advantage
Carbon Tetrabromide (CBr₄) CBr₄Appel reaction (conversion of alcohols to alkyl bromides), Corey-Fuchs reaction (synthesis of dibromoalkenes).The four bromine atoms create a highly electrophilic carbon center. In the presence of triphenylphosphine (PPh₃), it readily forms a phosphonium ylide, the key intermediate in these reactions.
This compound CH₃CH₂CBr₃No established role in Appel or Corey-Fuchs type reactions.The presence of the ethyl group introduces steric hindrance around the tribromomethyl carbon, which would likely impede the attack of PPh₃. Furthermore, the electronic properties are different from CBr₄.

The steric bulk of the ethyl group in this compound is a significant deterrent to its participation in reactions that require nucleophilic attack at the carbon atom bearing the bromine atoms.

Hypothesized Reactivity and Potential Synthetic Barriers

While this compound is not a prominent reagent, we can hypothesize potential, albeit likely inefficient, transformations.

Radical Reactions: In theory, this compound could serve as a source of the 1,1-dibromopropyl radical upon homolytic cleavage of a C-Br bond. However, for many applications requiring a tribromomethyl radical (•CBr₃), the more compact and readily available bromoform or carbon tetrabromide are superior precursors. The selectivity in radical reactions is also a key consideration. While bromination is generally more selective than chlorination, the presence of primary and secondary C-H bonds in this compound could lead to a mixture of products under radical conditions, complicating its use.

Dehydrobromination: Treatment of this compound with a strong base would be expected to induce elimination of HBr. However, this would likely lead to a mixture of isomeric dibromopropenes, reducing its synthetic utility for specific target molecules.

Experimental Protocols: A Comparative Example (Corey-Fuchs Reaction)

To illustrate the practical differences in reagent choice, a generalized protocol for the Corey-Fuchs reaction is provided below, highlighting the established use of carbon tetrabromide.

Objective: To synthesize a 1,1-dibromoalkene from an aldehyde using the Corey-Fuchs reaction.

Materials:

  • Aldehyde (1.0 eq)

  • Carbon Tetrabromide (CBr₄) (1.5 eq)

  • Triphenylphosphine (PPh₃) (3.0 eq)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • To a solution of triphenylphosphine in dry DCM at 0 °C under an inert atmosphere, add carbon tetrabromide portion-wise.

  • Stir the resulting mixture at 0 °C for 15-30 minutes.

  • Add a solution of the aldehyde in dry DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Upon completion, the reaction mixture is typically worked up by adding a non-polar solvent (e.g., hexanes) to precipitate triphenylphosphine oxide, followed by filtration and purification of the filtrate by column chromatography.

Note: The use of this compound in place of carbon tetrabromide in this reaction is not reported in the literature and is not expected to be effective due to the aforementioned steric and electronic differences.

Conclusion

The efficacy of a reagent in a named reaction is a delicate interplay of its electronic properties, steric profile, and ability to access low-energy reaction pathways. This compound, despite its seemingly simple structure, serves as an excellent example of a molecule that, when compared to its close relatives bromoform and carbon tetrabromide, is synthetically challenged.

Its lack of an acidic alpha-proton prevents it from readily forming a carbene, and the steric hindrance imparted by the ethyl group likely inhibits its participation in reactions requiring nucleophilic attack at the tribrominated carbon. Consequently, this compound has not found a niche in the canon of named organic reactions.

For researchers, scientists, and drug development professionals, this analysis underscores a critical principle: a deep understanding of structure-activity relationships is paramount for rational reagent selection and the successful design of synthetic routes. While the exploration of novel reagents is a vital frontier in chemical research, it is equally important to understand the fundamental reasons behind the established utility of the workhorse compounds that form the bedrock of modern organic synthesis.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12565107, this compound.
  • NIST (2021). This compound in NIST Chemistry WebBook, NIST Standard Reference Database Number 69, Eds. P.J. Linstrom and W.G. Mallard. National Institute of Standards and Technology, Gaithersburg MD, 20899.

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literature review of the applications of different tribromopropane isomers

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Guide to the Applications of Tribromopropane Isomers for Researchers and Synthesis Professionals

Introduction: The Impact of Bromine's Position

Tribromopropane exists as five distinct structural isomers, where the differential placement of three bromine atoms on a propane backbone results in significantly varied chemical reactivity and physical properties. This structural diversity is not merely academic; it dictates the utility of each molecule, ranging from versatile building blocks in complex organic synthesis to key intermediates in industrial manufacturing. Understanding the unique characteristics of each isomer is paramount for designing efficient synthetic routes and developing novel materials.

This guide will explore the synthesis, properties, and, most importantly, the specific applications of 1,2,3-tribromopropane, 1,1,3-tribromopropane, and other isomers, providing a comparative framework to inform experimental design and chemical sourcing.

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Caption: The five structural isomers of tribromopropane (C₃H₅Br₃).

Comparative Physicochemical Properties

The strategic selection of an isomer for a specific application often begins with an analysis of its physical properties. These properties, governed by molecular symmetry and intermolecular forces, influence reaction conditions, solvent choice, and purification methods.

Property1,2,3-Tribromopropane1,1,2-Tribromopropane1,1,3-Tribromopropane1,2,2-Tribromopropane1,1,1-Tribromopropane
CAS Number 96-11-7[1]14602-62-1[2]23511-78-6[3]14476-30-3[4]62127-61-1[5]
Boiling Point 220 °C[6]~200 °C[7]217.7 °C[8]Data not availableData not available
Melting Point 16-17 °C[6]Data not availableData not availableData not availableData not available
Density (at 25°C) 2.398 g/cm³[6]Data not available2.379 g/cm³[8]Data not availableData not available
Molecular Weight 280.78 g/mol [6]280.78 g/mol [2]280.78 g/mol [3]280.78 g/mol [4]280.78 g/mol [5]

Note: Experimental data for some isomers is limited, reflecting their less common usage.

In-Depth Application Analysis of Key Isomers

The utility of each isomer is a direct consequence of its structure. Here, we compare the primary applications of the most significant tribromopropanes.

1,2,3-Tribromopropane (sym-TBP): The Versatile Workhorse

With its symmetrical structure, 1,2,3-tribromopropane is the most widely used isomer, valued for its predictable reactivity.

  • Intermediate in Chemical Manufacturing: 1,2,3-TBP is a crucial intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty organic compounds.[9][10] Its three-carbon backbone with reactive bromine atoms at each position allows for sequential or multiple substitutions, making it a versatile building block.[11]

  • Flame Retardants: This isomer serves as a precursor in the production of brominated flame retardants (BFRs).[9][12] BFRs are incorporated into plastics and textiles to enhance fire resistance, a critical safety feature in electronics, automotive, and construction materials.[9][13] The mechanism involves the release of bromine radicals at high temperatures, which interrupt the radical chain reactions of combustion in the gas phase.

  • Solvent and Reagent in Organic Synthesis: Due to its high density, low volatility, and ability to dissolve a range of organic compounds, it is employed as a specialized solvent.[10][12] It also acts as a reagent in various chemical transformations, including nucleophilic substitution and elimination reactions.[11]

1,1,3-Tribromopropane: The Specialist for Cyclizations

The asymmetric nature of 1,1,3-tribromopropane, featuring both a gem-dibromide (two bromines on C1) and a primary bromide (one bromine on C3), is the key to its specialized applications.

  • Precursor for C3-Bridged and Cyclopropane Compounds: This isomer is particularly valuable for synthesizing cyclopropane derivatives.[3] The differential reactivity between the bromine atoms allows for selective reactions. Intramolecular cyclization, often initiated by a strong base, can be precisely controlled to form the strained three-membered ring, a structural motif of significant interest in medicinal chemistry for its ability to increase potency and fine-tune metabolic stability.[3][14]

  • Mechanistic Studies: The distinct chemical environments of the bromine atoms make 1,1,3-tribromopropane an excellent substrate for studying reaction mechanisms, particularly the competition between Sₙ2 substitution at the primary C3 position and elimination reactions involving the gem-dibromide at C1.[3]

Other Isomers (1,1,1-, 1,1,2-, and 1,2,2-TBP): Reagents for Research

Specific industrial applications for this compound, 1,1,2-tribromopropane, and 1,2,2-tribromopropane are not well-documented in publicly available literature.[5][15][16] Their primary role appears to be as laboratory reagents and reference standards.

  • Research Chemicals: These isomers are available commercially and are used in fundamental organic chemistry research. Their unique substitution patterns provide different steric and electronic environments, making them useful for comparative reactivity studies and for exploring novel synthetic pathways.[2][4]

  • Potential for Niche Synthesis: The presence of a tribromomethyl group (in 1,1,1-TBP) or adjacent geminal and secondary bromides (in 1,2,2-TBP) suggests potential for specialized, yet currently underexplored, synthetic transformations.

Experimental Protocol: Synthesis of a Cyclopropane Derivative

The synthesis of cyclopropanes is a cornerstone application for specific tribromopropane isomers, particularly 1,1,3-TBP. The following is a generalized protocol illustrating a Michael-initiated ring-closure (MIRC) reaction, a common strategy for cyclopropanation.

Objective: To synthesize a substituted cyclopropane via intramolecular cyclization of an intermediate derived from 1,1,3-tribromopropane.

Methodology Rationale: This protocol utilizes a carbon pronucleophile that first displaces the most reactive primary bromide at the C3 position. The resulting intermediate, now containing the C3-scaffold, is then deprotonated with a base, creating an internal nucleophile that attacks the C1 position, displacing a second bromide and forming the cyclopropane ring. The choice of a non-nucleophilic, strong base is critical to favor the intramolecular cyclization over competing intermolecular side reactions.

Step-by-Step Protocol:

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve the chosen carbon pronucleophile (e.g., diethyl malonate) in a suitable anhydrous solvent (e.g., THF or DMF).

  • Base Addition: Cool the solution to 0°C in an ice bath. Add a strong, non-nucleophilic base (e.g., sodium hydride, 60% dispersion in mineral oil) portion-wise under a nitrogen atmosphere. Allow the mixture to stir for 20-30 minutes until hydrogen evolution ceases, indicating complete formation of the enolate.

  • Substrate Addition: Slowly add one equivalent of 1,1,3-tribromopropane to the cooled solution via syringe.

  • Initial Alkylation: Allow the reaction to warm to room temperature and stir for 2-4 hours to ensure complete Sₙ2 reaction at the C3 position. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Cyclization: Add a second equivalent of a strong base (e.g., potassium tert-butoxide) to the reaction mixture to initiate the intramolecular cyclization. The reaction may be heated gently (e.g., to 50-60°C) to drive the cyclization to completion.

  • Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and cautiously quench with saturated aqueous ammonium chloride solution.

  • Extraction and Purification: Transfer the mixture to a separatory funnel, add diethyl ether or ethyl acetate, and separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

dot

Cyclopropanation_Workflow start 1. Prepare Pronucleophile (e.g., Diethyl Malonate in THF) base1 2. Add Base (e.g., NaH) to form Enolate start->base1 add_tbp 3. Add 1,1,3-Tribromopropane (Sₙ2 at C3 position) base1->add_tbp intermediate 4. Form Alkylated Intermediate add_tbp->intermediate base2 5. Add 2nd Base (e.g., t-BuOK) to initiate Cyclization intermediate->base2 cyclization 6. Intramolecular Nucleophilic Attack (Ring Closure) base2->cyclization workup 7. Quench, Extract & Purify cyclization->workup product Final Cyclopropane Product workup->product

Caption: Generalized workflow for cyclopropane synthesis using 1,1,3-tribromopropane.

Conclusion and Future Outlook

The applications of tribromopropane isomers are a clear demonstration of the principle that molecular structure dictates function. The symmetrical 1,2,3-tribromopropane serves as a robust and versatile intermediate for industrial-scale production of flame retardants and other chemicals. In contrast, the asymmetric 1,1,3-tribromopropane provides a specialized tool for the elegant synthesis of complex cyclic systems. While other isomers remain less explored, they represent a potential resource for novel reactivity and synthetic innovation. Future research, particularly in catalysis and green chemistry, may unlock new, efficient, and selective applications for all members of the tribromopropane family, further expanding the synthetic chemist's toolkit.

References

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A Cost-Benefit Analysis of 1,1,1-Tribromopropane in Large-Scale Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of large-scale chemical synthesis, particularly within the pharmaceutical and fine chemical industries, the choice of reagents is a critical decision point, balancing reactivity, cost, safety, and environmental impact. This guide provides an in-depth cost-benefit analysis of 1,1,1-tribromopropane as a potential reagent, comparing it with established alternatives for the introduction of the tribromomethyl group, a valuable synthon in the construction of complex molecules.

Introduction: The Tribromomethyl Moiety in Synthesis

The tribromomethyl group (-CBr₃) serves as a versatile functional handle in organic synthesis. Its three bromine atoms can be subsequently transformed into a variety of other functionalities, or the group itself can participate in reactions such as the Reformatsky and Wittig-type reactions. The selection of a suitable tribromomethylating agent is therefore a key consideration in process development. While a range of such reagents exists, this guide focuses on a comparative analysis of this compound against its more common counterparts, bromoform and N-bromosuccinimide (in combination with a bromine source).

Physicochemical Properties and Synthesis of this compound

This compound (C₃H₅Br₃) is a halogenated alkane with a molecular weight of 280.78 g/mol .[1][2] Limited information is available on its large-scale industrial synthesis, which is a crucial factor in its cost. Plausible synthetic routes would likely involve the free-radical bromination of propane or the addition of HBr to a brominated propene precursor, processes that can be challenging to control and may lead to a mixture of isomers, requiring costly purification. This inherent difficulty in selective synthesis is a primary contributor to its higher cost compared to more readily available C1 sources like bromoform.

Comparative Analysis with Key Alternatives

The primary alternatives for introducing a tribromomethyl group in large-scale synthesis are bromoform (CHBr₃) and N-bromosuccinimide (NBS).

Bromoform (Tribromomethane)

Bromoform is a dense, colorless liquid that is widely used as a source of the tribromomethyl group.[3][4]

Cost: Bromoform is significantly more cost-effective than specialty haloalkanes. Prices for laboratory-grade bromoform are in the range of $673.29 for 1 L, with bulk pricing being considerably lower.[4][5][6][7][8]

Reactivity and Efficiency: Bromoform can be activated by various methods to deliver the tribromomethyl anion or radical. For instance, a highly efficient method for the synthesis of tribromomethyl carbinols from aldehydes and bromoform uses potassium hydroxide as a catalyst, with reactions scalable to the gram scale with excellent yields (up to 99%).[9] Another study highlights the use of a TiCl₄-Mg bimetallic complex to mediate the transfer of the tribromomethyl group from bromoform to aldehydes and ketones.[10]

Safety and Handling: Bromoform is toxic by ingestion, inhalation, and skin absorption and is a suspected carcinogen.[3][11][12][13][14] Its handling requires stringent safety measures, including the use of well-ventilated areas, personal protective equipment (PPE), and closed systems where possible.[3][12]

Environmental Impact: Bromoform is toxic to aquatic life with long-lasting effects.[11] Its release into the environment is strongly inadvisable due to its volatility and persistence.[13]

N-Bromosuccinimide (NBS)

NBS is a crystalline solid that is a convenient and safer alternative to liquid bromine for various bromination reactions.[15] While not a direct source of the tribromomethyl group itself, it is a key reagent in many bromination strategies that could lead to such moieties.

Cost: NBS is a cost-effective brominating agent. Prices for bulk quantities can be as low as ₹480/kg (approximately $5.75/kg).[16][17]

Reactivity and Efficiency: NBS is a versatile reagent for free-radical and electrophilic brominations.[15] It offers high selectivity, which can be crucial in multi-step syntheses.

Safety and Handling: As a solid, NBS is easier and safer to handle than liquid bromine or bromoform, reducing the risk of spills and inhalation exposure.[15]

Environmental Impact: The environmental impact of NBS is primarily associated with the disposal of succinimide byproducts.

Cost-Benefit Assessment

The following table summarizes the key parameters for a cost-benefit analysis of this compound versus its alternatives.

FeatureThis compoundBromoformN-Bromosuccinimide (NBS)
Primary Function Potential C₃-tribromomethyl synthonC₁-tribromomethyl sourceGeneral brominating agent
Estimated Cost High (specialty chemical)Low to moderateLow
Synthesis Complexity High (potential for isomer mixtures)ModerateLow
Reactivity/Efficiency Limited documented applicationsWell-established for tribromomethylationHigh for various brominations
Safety & Handling Assumed to be toxic (polybrominated alkane)Toxic, suspected carcinogen, requires careful handlingSolid, easier to handle than liquids
Environmental Impact Likely persistent and bioaccumulativeToxic to aquatic life, persistentByproducts require proper disposal

Experimental Protocols

Synthesis of Tribromomethyl Carbinol using Bromoform and KOH[9]
  • To a solution of an aldehyde (1 mmol) in DMF (2 mL) is added bromoform (1.5 mmol).

  • The mixture is stirred at room temperature, and KOH (10 mol%) is added.

  • The reaction is monitored by TLC.

  • Upon completion, the reaction mixture is quenched with water and extracted with ethyl acetate.

  • The organic layer is dried over anhydrous Na₂SO₄ and concentrated under reduced pressure.

  • The crude product is purified by column chromatography.

Decision-Making Workflow for Reagent Selection

The choice of a tribromomethylating agent for large-scale synthesis is a multi-faceted decision. The following diagram illustrates a logical workflow for this selection process.

Caption: A decision-making workflow for selecting a tribromomethylating agent.

Conclusion and Recommendations

Based on the available data, this compound is not a cost-effective or practical choice for large-scale synthesis requiring the introduction of a tribromomethyl group. Its likely high cost of synthesis, coupled with a lack of documented applications and established reaction protocols, makes it a high-risk option for industrial applications.

Bromoform emerges as the more pragmatic choice for direct tribromomethylation, offering a balance of lower cost and well-established reactivity. However, its significant health and environmental hazards necessitate robust safety protocols and waste management strategies.

For bromination reactions in general, N-bromosuccinimide presents a safer and more user-friendly alternative to liquid bromine, and its cost-effectiveness makes it an attractive option for large-scale processes.

Recommendation: For drug development professionals and process chemists, the focus should be on optimizing reactions with well-characterized and readily available reagents like bromoform and NBS. The potential benefits of using a niche reagent like this compound are unlikely to outweigh the significant economic and logistical challenges associated with its use in large-scale synthesis. Further research into the specific applications and synthesis of this compound would be required to alter this assessment.

References

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A Comparative Mechanistic Study of Radical Reactions in Tribromopropane Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

For researchers, scientists, and professionals in drug development, a profound understanding of radical reaction mechanisms is paramount for predicting reaction outcomes, controlling selectivity, and designing novel synthetic pathways. Halogenated hydrocarbons, such as tribromopropane, serve as crucial building blocks and intermediates in organic synthesis. Their reactivity under radical conditions is of significant interest. This guide provides an in-depth comparative analysis of the radical bromination reactions of three constitutional isomers of tribromopropane: 1,1,2-tribromopropane, 1,2,2-tribromopropane, and 1,2,3-tribromopropane.

While direct comparative experimental studies on the radical reactions of these specific isomers are not extensively documented in publicly available literature, this guide will leverage well-established principles of free-radical chemistry to predict and compare their reactivity. We will delve into the mechanistic nuances dictated by the structural differences between the isomers, supported by foundational concepts of radical stability and bond dissociation energies. Furthermore, a comprehensive experimental protocol is provided to enable researchers to validate these predictions and gather empirical data.

Theoretical Comparison of Radical Reactivity

The regioselectivity of a free-radical halogenation reaction is primarily governed by the stability of the radical intermediate formed during the hydrogen abstraction step. The stability of alkyl radicals follows the order: tertiary > secondary > primary.[1] This trend is a direct consequence of hyperconjugation and the decreasing carbon-hydrogen bond dissociation energies (BDEs) from primary to tertiary carbons.[2] In the context of tribromopropane isomers, the presence of electron-withdrawing bromine atoms will also influence the BDEs of adjacent C-H bonds.

Analysis of Tribromopropane Isomers

Let's analyze the different types of hydrogen atoms present in each isomer and predict the most likely site for radical abstraction.

  • 1,1,2-Tribromopropane: This isomer possesses a primary methyl group (C3), a secondary methine group (C2), and a primary methylene group (C1) with two geminal bromine atoms. The C-H bond at the C2 position is secondary and is expected to be weaker than the primary C-H bonds at C3. The electron-withdrawing inductive effect of the two bromine atoms on C1 will slightly strengthen the C-H bond on C2. However, the secondary nature of the C2 radical will likely be the dominant factor.

  • 1,2,2-Tribromopropane: This isomer has a primary methyl group (C3) and a primary methylene group (C1). There are no secondary or tertiary hydrogens. The two geminal bromine atoms at C2 will have a significant electron-withdrawing effect, potentially strengthening the C-H bonds on the adjacent C1 and C3 carbons. Abstraction of a hydrogen from the C1 methylene group would lead to a primary radical, while abstraction from the C3 methyl group would also result in a primary radical. The proximity of the bromine atoms might slightly differentiate the reactivity of these two positions.

  • 1,2,3-Tribromopropane: This symmetrical isomer contains two primary methylene groups (C1 and C3) and a secondary methine group (C2). The C-H bond at the C2 position is secondary and is flanked by two carbons bearing bromine atoms. This will lead to the formation of a more stable secondary radical upon hydrogen abstraction compared to the primary radicals that would form from the terminal methylene groups.[3]

Predicted Product Distribution

Based on the principles of radical stability, we can predict the major monobrominated product for each isomer under radical bromination conditions (e.g., using Br₂ with UV light or a radical initiator like AIBN). Bromination is known to be highly selective for the most stable radical intermediate.[3]

IsomerStructurePredicted Major ProductPredicted Minor Product(s)
1,1,2-Tribromopropane CH₃CH(Br)CHBr₂1,1,2,2-Tetrabromopropane1,1,2,3-Tetrabromopropane
1,2,2-Tribromopropane CH₃C(Br)₂CH₂Br1,2,2,3-Tetrabromopropane1,1,2,2-Tetrabromopropane
1,2,3-Tribromopropane CH₂BrCH(Br)CH₂Br1,2,2,3-Tetrabromopropane1,2,3,3-Tetrabromopropane

Note: These are predicted outcomes based on established principles. Experimental verification is crucial.

Mechanistic Pathways

The free-radical bromination of tribromopropane isomers is expected to proceed via a classical chain reaction mechanism involving three key stages: initiation, propagation, and termination.[4]

Initiation

The reaction is initiated by the homolytic cleavage of the bromine-bromine bond, typically induced by UV light or heat, to generate two bromine radicals.

G Br2 Br-Br light Br_rad1 Br• Br_rad2 Br• light:e->Br_rad1:w light:e->Br_rad2:w

Caption: Initiation: Homolytic cleavage of Br₂.

Propagation

This stage consists of two repeating steps that lead to the formation of the product and regeneration of the bromine radical.

  • Hydrogen Abstraction: A bromine radical abstracts a hydrogen atom from the tribromopropane isomer, forming hydrogen bromide and a tribromopropyl radical. The selectivity of this step determines the product distribution.

  • Halogen Abstraction: The tribromopropyl radical reacts with a molecule of bromine to form the tetrabromopropane product and a new bromine radical, which continues the chain.

G cluster_112 1,1,2-Tribromopropane Reaction cluster_122 1,2,2-Tribromopropane Reaction cluster_123 1,2,3-Tribromopropane Reaction TBP_112 CH₃CH(Br)CHBr₂ Rad_112 •CH₂CH(Br)CHBr₂ (minor) or CH₃C•(Br)CHBr₂ (major) TBP_112->Rad_112 + Br• → HBr + Prod_112 CH₂BrCH(Br)CHBr₂ or CH₃C(Br)₂CHBr₂ Rad_112->Prod_112 + Br₂ → Br• + TBP_122 CH₃C(Br)₂CH₂Br Rad_122 •CH₂C(Br)₂CH₂Br (major) or CH₃C(Br)₂CH•Br (minor) TBP_122->Rad_122 + Br• → HBr + Prod_122 CH₂BrC(Br)₂CH₂Br or CH₃C(Br)₂CHBr₂ Rad_122->Prod_122 + Br₂ → Br• + TBP_123 CH₂BrCH(Br)CH₂Br Rad_123 •CHBrCH(Br)CH₂Br (major) or CH₂BrCH(Br)CH•Br (minor) TBP_123->Rad_123 + Br• → HBr + Prod_123 CHBr₂CH(Br)CH₂Br or CH₂BrCH(Br)CHBr₂ Rad_123->Prod_123 + Br₂ → Br• +

Caption: Predicted Propagation Pathways for Tribromopropane Isomers.

Termination

The chain reaction is terminated when two radical species combine.

G cluster_term Termination Steps Br1 Br• BrBr Br₂ Br1->BrBr Br2 Br• Br2->BrBr R1 R• RR R-R R1->RR R2 R• R2->RR Br3 Br• RBr R-Br Br3->RBr R3 R• R3->RBr

Caption: Possible Termination Steps (R• = any radical).

Experimental Protocol for a Comparative Study

To empirically validate the predicted reactivity and product distributions, the following experimental protocol is proposed. This protocol is designed to be a self-validating system by ensuring consistent reaction conditions across all three isomers.

Materials and Reagents
  • 1,1,2-Tribromopropane (≥98% purity)

  • 1,2,2-Tribromopropane (≥98% purity)

  • 1,2,3-Tribromopropane (≥98% purity)[5]

  • Bromine (Br₂) (≥99.5% purity)

  • Carbon tetrachloride (CCl₄), anhydrous (≥99.5%)

  • Internal standard (e.g., 1,2,4,5-tetrabromobenzene)

  • Sodium thiosulfate solution (10% w/v)

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment
  • Photoreactor equipped with a UV lamp (e.g., 254 nm) and a cooling system

  • Round-bottom flasks with reflux condensers

  • Magnetic stirrers and stir bars

  • Gas chromatograph-mass spectrometer (GC-MS)

  • Nuclear magnetic resonance (NMR) spectrometer

Experimental Workflow

G prep Reaction Setup (Tribromopropane isomer, CCl₄, Br₂) react Photochemical Reaction (UV irradiation at constant temperature) prep->react quench Quenching (Addition of Na₂S₂O₃ solution) react->quench extract Workup (Separation, washing, and drying) quench->extract analyze Product Analysis (GC-MS and NMR) extract->analyze data Data Interpretation (Product identification and quantification) analyze->data

Caption: Experimental Workflow for Comparative Study.

Step-by-Step Procedure
  • Reaction Setup: In a quartz round-bottom flask, dissolve one of the tribromopropane isomers (e.g., 1.0 mmol) in anhydrous CCl₄ (10 mL). Add a stoichiometric equivalent of bromine (1.0 mmol).

  • Photochemical Reaction: Place the flask in the photoreactor and irradiate with the UV lamp while maintaining a constant temperature (e.g., 25 °C) using the cooling system. Monitor the reaction progress by periodically taking small aliquots and analyzing them by GC-MS.

  • Quenching: Once the desired conversion is reached (or after a set time), stop the irradiation and quench the reaction by adding 10% sodium thiosulfate solution to consume any unreacted bromine.

  • Workup: Transfer the reaction mixture to a separatory funnel. Wash the organic layer with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Product Analysis:

    • GC-MS Analysis: Analyze the crude product mixture using GC-MS to identify the different tetrabromopropane isomers formed and to determine their relative peak areas.[6][7] The use of an internal standard will allow for quantification.

    • NMR Analysis: For a more detailed structural elucidation, the products can be isolated (e.g., by preparative GC or column chromatography) and analyzed by ¹H and ¹³C NMR spectroscopy.[8][9]

  • Repeat: Repeat the experiment under identical conditions for the other two tribromopropane isomers.

Data Presentation and Interpretation

The quantitative data obtained from the GC-MS analysis should be summarized in a table for easy comparison.

IsomerMajor Product% Yield (Major)Minor Product(s)% Yield (Minor)
1,1,2-Tribromopropane Experimental DataExperimental DataExperimental DataExperimental Data
1,2,2-Tribromopropane Experimental DataExperimental DataExperimental DataExperimental Data
1,2,3-Tribromopropane Experimental DataExperimental DataExperimental DataExperimental Data

By comparing the product distributions and relative reaction rates (which can be inferred from the time required for a certain conversion), a comprehensive understanding of the relative reactivity of the tribromopropane isomers can be achieved.

Conclusion

This guide has provided a detailed theoretical framework for comparing the radical bromination of 1,1,2-, 1,2,2-, and 1,2,3-tribromopropane. By analyzing the inherent structural differences and applying fundamental principles of radical chemistry, we have predicted the likely reaction outcomes. The provided experimental protocol offers a robust methodology for validating these predictions and generating valuable empirical data. For researchers in organic synthesis and drug development, this comparative mechanistic understanding is crucial for the rational design of synthetic strategies involving these versatile halogenated building blocks.

References

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A Senior Scientist's Guide to the Kinetic Analysis of Tribromopropane Isomers: A Comparative Study

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of medicinal chemistry and materials science, the tribromopropane scaffold is a versatile building block. However, the seemingly subtle shift of a bromine atom across the three-carbon chain dramatically alters the molecule's reactivity. This guide provides an in-depth, comparative kinetic analysis of key tribromopropane isomers, moving beyond mere procedural steps to explain the fundamental causality behind their divergent reaction pathways. Our objective is to equip you with the experimental strategies and interpretive frameworks necessary to predict and control the outcomes of reactions involving these challenging substrates.

Part 1: Foundational Principles - The Interplay of Structure and Reactivity

The kinetic behavior of any haloalkane is a dynamic competition between nucleophilic substitution (S_N1, S_N2) and elimination (E1, E2) pathways.[1] The preferred mechanism and its rate are dictated by the substrate's structure, the nature of the attacking species, the solvent, and temperature.[2]

Structural Analysis of Key Tribromopropane Isomers:

  • 1,2,3-Tribromopropane (TBP): With bromine atoms on a primary (C1, C3) and a secondary (C2) carbon, this symmetrical isomer presents multiple reaction sites.[3][4] Reactions can involve competition between the less sterically hindered primary positions and the secondary position, which can better stabilize a potential carbocation. Dehydrobromination can lead to various dibromopropene products.[3]

  • 1,1,3-Tribromopropane: This isomer features a gem-dibromide at the C1 position and an isolated primary bromide at C3.[5] This arrangement creates significant electronic and steric differences. The C3 primary bromide is a classic substrate for S_N2 reactions, while the sterically hindered C1 position is more prone to elimination or, under specific conditions, reactions involving its gem-dihalo center.[5]

  • 1,1,2-Tribromopropane & 1,2,2-Tribromopropane: These isomers introduce further complexity. 1,1,2-TBP has a gem-dibromide adjacent to a secondary bromide, while 1,2,2-TBP has a primary bromide next to a carbon bearing two bromines.[6][7][8][9] The high degree of halogenation on adjacent carbons increases steric hindrance and influences the acidity of nearby protons, significantly impacting elimination reaction kinetics.

The choice of reaction conditions can selectively favor one pathway over another. Strong, small nucleophiles in polar aprotic solvents favor S_N2 reactions, whereas strong, hindered bases favor E2 eliminations.[2] Conversely, weak nucleophiles/bases in polar protic solvents, which stabilize carbocation intermediates, promote S_N1 and E1 mechanisms.[2][10]

Part 2: Experimental Design - A Self-Validating Approach to Kinetic Measurement

A robust kinetic analysis relies on well-designed experiments that can be validated. Below, we present two detailed protocols designed to probe the different reactive tendencies of tribromopropane isomers.

G cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution & Monitoring cluster_analysis Phase 3: Data Analysis A Select Isomers & Reagents B Prepare Standardized Solutions A->B C Thermostate Reaction Vessel B->C D Initiate Reaction (t=0) C->D E Withdraw Aliquots at Timed Intervals D->E F Quench Reaction in Aliquot E->F G Analytical Measurement (GC or Titration) F->G H Plot Concentration vs. Time G->H I Determine Reaction Order H->I J Calculate Rate Constant (k) I->J

Caption: High-level experimental workflow for kinetic analysis.

Protocol 1: Comparative Analysis of Dehydrobromination Rates (E2 Pathway)

Rationale: The E2 reaction is a single, concerted step where the rate is dependent on both the substrate and the base.[10][11] This makes it highly sensitive to the substrate's structure, including steric hindrance around the leaving group and the acidity of the β-hydrogens. We use a strong, hindered base to favor elimination over substitution.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 0.1 M solution of potassium tert-butoxide (a strong, hindered base) in anhydrous ethanol. Prepare 0.05 M stock solutions of each tribromopropane isomer in anhydrous ethanol.

  • Reaction Setup: In separate, sealed 50 mL round-bottom flasks equipped with magnetic stirrers, place 20 mL of the 0.1 M potassium tert-butoxide solution. Submerge the flasks in a thermostatic water bath maintained at 50 °C.

  • Initiation: Once thermal equilibrium is reached, inject 1 mL of a specific isomer stock solution into its respective flask, starting a stopwatch simultaneously. This will be time t=0.

  • Monitoring: At recorded time intervals (e.g., 0, 5, 10, 20, 30, 45, 60 minutes), withdraw a 1.0 mL aliquot from each reaction flask.

  • Quenching: Immediately quench each aliquot by adding it to a vial containing 1.0 mL of dilute aqueous HCl and 1.0 mL of an internal standard solution (e.g., undecane in diethyl ether). The acid neutralizes the base, stopping the reaction.

  • Analysis: Analyze the quenched samples by Gas Chromatography (GC). The disappearance of the parent tribromopropane peak relative to the internal standard is used to calculate its concentration over time.

Protocol 2: Comparative Analysis of Solvolysis Rates (S_N1/E1 Pathway)

Rationale: Solvolysis in a polar protic solvent probes the unimolecular pathways (S_N1/E1), where the rate-determining step is the formation of a carbocation intermediate.[10] The rate is therefore highly dependent on the isomer's ability to form a stable carbocation. The reaction progress is conveniently monitored by the production of hydrobromic acid (HBr).[2]

Step-by-Step Methodology:

  • Reagent Preparation: Prepare an 80:20 (v/v) ethanol:water solvent mixture. Prepare a standardized 0.01 M sodium hydroxide (NaOH) solution. Prepare a phenolphthalein indicator solution.

  • Reaction Setup: In separate 100 mL flasks, dissolve a precise amount of each tribromopropane isomer in 50 mL of the 80:20 ethanol:water solvent to create ~0.1 M solutions. Place the flasks in a thermostatic water bath at 50 °C.

  • Monitoring: At regular time intervals (which may vary significantly between isomers, e.g., every 15 minutes for a reactive isomer, every hour for a slower one), withdraw a 5.0 mL aliquot.

  • Analysis: Immediately add the aliquot to a small flask containing a few drops of phenolphthalein indicator. Titrate the generated HBr with the standardized 0.01 M NaOH solution until a faint pink endpoint is reached. Record the volume of NaOH used.

  • Calculation: The concentration of HBr produced, which corresponds to the amount of reacted substrate, can be calculated from the volume of NaOH titrant. The reaction is typically followed to ~50-70% completion.

Part 3: Data Analysis and Interpretation

The goal of data analysis is to transform raw concentration-time data into meaningful rate constants that can be compared across isomers.

G A Raw Data [Substrate] vs. Time B Plot Data A->B C Test for First-Order Kinetics Plot ln[Substrate] vs. Time B->C D Test for Second-Order Kinetics Plot 1/[Substrate] vs. Time B->D E Is the plot linear? C->E R² ≈ 1? F Is the plot linear? D->F R² ≈ 1? G Calculate Slope E->G Yes F->G Yes H Rate Constant k = -slope (1st Order) k = slope (2nd Order) G->H

Caption: Workflow for determining the reaction order and rate constant.

Comparative Data Tables

The following tables summarize key physical properties and present representative (hypothetical) kinetic data derived from the protocols above. Actual experimental results will vary but should follow these general trends.

Table 1: Physical Properties of Selected Tribromopropane Isomers

IsomerCAS NumberMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)
1,2,3-Tribromopropane96-11-7280.782202.398[12][13]
1,1,3-Tribromopropane23511-78-6280.78217.72.379[14]
1,1,2-Tribromopropane14602-62-1280.78200~2.38 (estimated)
1,2,2-Tribromopropane14476-30-3280.78191~2.37 (estimated)

Table 2: Representative Kinetic Data for Dehydrobromination (E2 Pathway) at 50 °C

IsomerPredominant Reaction SiteExpected Relative RateRepresentative Rate Constant, k (M⁻¹s⁻¹)Rationale for Reactivity
1,2,3-TribromopropaneC2 (secondary)Fast8.5 x 10⁻⁴Elimination from the secondary carbon is favored (Zaitsev's rule), leading to a more substituted alkene.[10]
1,1,3-TribromopropaneC1/C2Slow1.2 x 10⁻⁵Elimination involving the C1 gem-dibromide is sterically hindered. Elimination involving C3 requires abstraction of a less acidic proton.
1,1,2-TribromopropaneC1/C2Intermediate5.3 x 10⁻⁴The secondary bromide at C2 provides a favorable site for elimination.
1,2,2-TribromopropaneC1/C2Fast9.1 x 10⁻⁴The primary bromide at C1 is less hindered, and the gem-dibromo group at C2 increases the acidity of the C1 protons.

Table 3: Representative Kinetic Data for Solvolysis (S_N1/E1 Pathway) at 50 °C

IsomerCarbocation StabilityExpected Relative RateRepresentative Rate Constant, k (s⁻¹)Rationale for Reactivity
1,2,3-TribromopropaneSecondary > PrimaryIntermediate3.0 x 10⁻⁶Ionization at the secondary carbon is possible but moderately slow. Primary carbocations are highly unstable.[2]
1,1,3-TribromopropanePrimaryVery Slow1.5 x 10⁻⁸Formation of a primary carbocation at either C1 or C3 is extremely disfavored. The reaction is unlikely to proceed via S_N1.[15]
1,1,2-TribromopropaneSecondaryFast7.2 x 10⁻⁵Ionization at the secondary C2 position is the most favorable pathway, leading to a relatively stable secondary carbocation.
1,2,2-TribromopropanePrimaryVery Slow2.1 x 10⁻⁸Ionization would require the formation of an unstable primary carbocation at C1.
Interpretation of Results

The kinetic data provides a clear narrative of structural influence. For E2 reactions, both steric accessibility and the stability of the forming double bond are critical. As seen in Table 2, isomers like 1,2,2-TBP and 1,2,3-TBP, which can readily form stable alkene products, react faster. For S_N1/E1 solvolysis reactions, the story is dictated entirely by carbocation stability (Table 3). 1,1,2-Tribromopropane, the only isomer that can readily form a secondary carbocation without significant electronic penalty from adjacent bromines, shows a markedly faster rate. Isomers that would need to form a primary carbocation, such as 1,1,3-TBP, are kinetically inert under these conditions.

Conclusion

This guide demonstrates that a systematic kinetic analysis, grounded in the principles of physical organic chemistry, is indispensable for mastering the reactivity of tribromopropane isomers. By carefully selecting experimental conditions to favor specific pathways—such as E2 or S_N1/E1—and employing appropriate analytical techniques, researchers can quantify the profound impact of isomeric structure on reaction rates. This knowledge is not merely academic; it is the key to designing more efficient, selective, and predictable synthetic routes in drug discovery and advanced materials development.

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A Researcher's Guide to Navigating Regioselectivity in Tribromopropane Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in organic synthesis and drug development, mastering the subtleties of regioselectivity is not merely an academic exercise—it is a cornerstone of efficient and predictable molecular construction. The tribromopropanes, a family of structurally isomeric C3 synthons, present a fascinating case study in directing chemical transformations. Their varied arrangements of bromine atoms across a simple propane backbone give rise to distinct electronic and steric environments, offering a rich playground for investigating and controlling the outcomes of substitution and elimination reactions.

This guide provides an in-depth comparison of the reactivity of 1,1,2-tribromopropane, 1,1,3-tribromopropane, and 1,2,3-tribromopropane. Moving beyond a simple recitation of facts, we will dissect the mechanistic underpinnings that dictate regioselectivity, supported by experimental data and detailed protocols to empower your own investigations.

The Decisive Factors: A Mechanistic Overview

The regiochemical outcome of reactions involving tribromopropanes is a dynamic interplay between the substrate's structure, the nature of the reagent (nucleophile or base), and the reaction conditions. Two primary competing pathways are at play: nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2).

Nucleophilic Substitution: In these reactions, a nucleophile replaces a bromine atom. The SN2 mechanism, a single-step process, is highly sensitive to steric hindrance.[1][2] Consequently, nucleophilic attack is favored at less substituted carbon atoms. The SN1 mechanism, which proceeds through a carbocation intermediate, is favored for substrates that can form stable carbocations, typically at tertiary or secondary carbons.

Elimination (Dehydrobromination): This reaction involves the removal of a hydrogen and a bromine atom from adjacent carbons to form an alkene.[3] The E2 mechanism is a concerted process favored by strong, bulky bases.[4] Its regioselectivity is governed by two main principles:

  • Zaitsev's Rule: Predicts the formation of the more substituted (and thus more stable) alkene as the major product. This is typically observed with small, strong bases.[5]

  • Hofmann's Rule: Predicts the formation of the less substituted alkene as the major product. This outcome is favored when using sterically hindered (bulky) bases, which preferentially abstract the more accessible, less sterically hindered proton.[6]

The following sections will explore how these principles manifest in the specific reactions of each tribromopropane isomer.

1,2,3-Tribromopropane: A Study in Elimination Pathways

1,2,3-Tribromopropane possesses two primary (C1, C3) and one secondary (C2) bromine atom.[7] Due to the presence of vicinal bromines, it is an excellent substrate for dehydrobromination reactions.

Dehydrobromination of 1,2,3-Tribromopropane

The reaction of 1,2,3-tribromopropane with a base can lead to a mixture of dibromopropene isomers. The primary product is typically 2,3-dibromo-1-propene , resulting from the elimination of HBr from the C1 and C2 positions.

The regioselectivity of this reaction can be influenced by the choice of base. While specific quantitative comparisons are not abundant in readily available literature, the principles of E2 elimination suggest that a small, strong base like sodium hydroxide or potassium hydroxide will favor the formation of the more stable, conjugated (if possible) alkene, though in this specific case, the options are limited. A bulky base like potassium tert-butoxide would be expected to show a higher preference for abstracting a primary proton, but the resulting product distribution is not well-documented in comparative studies.

Table 1: Products of Dehydrobromination of 1,2,3-Tribromopropane

Reagent/ConditionsMajor ProductMinor Product(s)
NaOH, water, heat2,3-Dibromo-1-propene1,3-Dibromo-1-propene (isomer)

Experimental Protocol: Synthesis of 2,3-Dibromo-1-propene

This protocol is adapted from a standard organic synthesis procedure for the dehydrobromination of 1,2,3-tribromopropane.

Materials:

  • 1,2,3-Tribromopropane

  • Sodium hydroxide (NaOH) pellets

  • Water

  • Calcium chloride (for drying)

  • Separatory funnel, distillation apparatus

Procedure:

  • In a round-bottomed flask, combine 1,2,3-tribromopropane and a small amount of water.

  • Add sodium hydroxide pellets to the flask.

  • Immediately connect the flask to a distillation apparatus with a cooled receiving flask.

  • Heat the reaction mixture. A vigorous reaction will occur, and the product will distill over with water.

  • Continue heating until the distillation ceases.

  • Separate the organic layer from the distillate using a separatory funnel.

  • Wash the organic layer with water.

  • Dry the crude product over anhydrous calcium chloride.

  • Purify the 2,3-dibromo-1-propene by fractional distillation under reduced pressure.

Trustworthiness: The identity and purity of the product should be confirmed by spectroscopic methods. The 1H NMR spectrum of 2,3-dibromo-1-propene is characterized by two singlets for the terminal vinyl protons and a singlet for the methylene protons. Comparison with the spectra of the starting material and potential isomeric byproducts is crucial for validation.

1,1,3-Tribromopropane: A Tale of Two Reactive Centers

1,1,3-Tribromopropane is an interesting substrate, featuring a geminal dibromide at the C1 position and a primary bromide at the C3 position.[8][9][10] This structural arrangement leads to distinct regioselectivity in both substitution and elimination reactions.

Nucleophilic Substitution on 1,1,3-Tribromopropane

The C3 position, being a primary carbon, is significantly less sterically hindered than the C1 position. Consequently, it is the preferred site for SN2 attack by nucleophiles.[8]

SN2_on_113_tribromopropane substrate Br-CH2-CH2-CH(Br)2 transition_state [Nu---CH2---CH2---CH(Br)2 ... Br]- substrate->transition_state S N 2 attack at C3 nucleophile Nu- nucleophile->transition_state product Nu-CH2-CH2-CH(Br)2 transition_state->product leaving_group Br- transition_state->leaving_group

Caption: SN2 attack on 1,1,3-tribromopropane.

A common example is the reaction with sodium azide, which selectively forms 1-azido-3,3-dibromopropane .

Experimental Protocol: Synthesis of 1-Azido-3,3-dibromopropane (Adapted)

This protocol is adapted from general procedures for the synthesis of organic azides from alkyl bromides.[11]

Materials:

  • 1,1,3-Tribromopropane

  • Sodium azide (NaN3)

  • Dimethylformamide (DMF)

  • Water

  • Diethyl ether

Procedure:

  • Dissolve 1,1,3-tribromopropane in DMF in a round-bottomed flask.

  • Add sodium azide to the solution.

  • Heat the reaction mixture with stirring for several hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture and pour it into water.

  • Extract the product with diethyl ether.

  • Wash the combined organic extracts with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product, which can be purified by column chromatography if necessary.

Dehydrobromination of 1,1,3-Tribromopropane

Dehydrobromination of 1,1,3-tribromopropane can proceed via two main pathways, depending on which proton is abstracted:

  • Elimination involving C2 and C3: Abstraction of a proton from C2 and elimination of the C3 bromine yields 3,3-dibromo-1-propene .

  • Elimination involving C1 and C2: Abstraction of a proton from C2 and elimination of a C1 bromine yields 1,2-dibromo-1-propene .

With a strong, non-bulky base, a mixture of products is likely. However, a sterically hindered base like potassium tert-butoxide would be expected to favor the formation of 3,3-dibromo-1-propene by abstracting the more accessible C2 proton leading to the elimination of the primary bromide. Further elimination from these products can lead to the formation of bromoalkynes.[8]

1,1,2-Tribromopropane: The Challenge of Vicinal and Geminal Halides

1,1,2-Tribromopropane contains both vicinal and geminal bromine atoms, with a gem-dibromo group at C1 and a secondary bromine at C2.[8][12] This combination presents a more complex scenario for predicting regioselectivity, and specific experimental data in the literature is scarce.

Dehydrobromination of 1,1,2-Tribromopropane

Based on general principles, dehydrobromination can occur in two directions:

  • Elimination of HBr from C1 and C2: Abstraction of the C2 proton and elimination of a C1 bromine would lead to 1,2-dibromo-1-propene .

  • Elimination of HBr from C2 and C3: Abstraction of a proton from the C3 methyl group and elimination of the C2 bromine would yield 1,1-dibromo-2-propene .

The relative acidity of the protons and the steric environment around them will play a crucial role. The C2 proton is adjacent to three electron-withdrawing bromine atoms, which should increase its acidity. However, it is also more sterically hindered. The C3 protons are less acidic but more accessible.

With a small, strong base, the reaction may favor the formation of the more stable, conjugated 1,2-dibromo-1-propene . Conversely, a bulky base might favor the abstraction of a C3 proton, leading to 1,1-dibromo-2-propene . Without specific experimental data, these predictions remain speculative.

Dehydrobromination_112 A 1,1,2-Tribromopropane B 1,2-Dibromo-1-propene A->B -HBr (from C1, C2) C 1,1-Dibromo-2-propene A->C -HBr (from C2, C3)

Caption: Possible dehydrobromination pathways for 1,1,2-tribromopropane.

Comparative Summary and Outlook

The regioselectivity of reactions with tribromopropanes is a clear demonstration of fundamental organic chemistry principles. The interplay of steric hindrance, proton acidity, and leaving group ability, dictated by the specific arrangement of bromine atoms, allows for a degree of control over the reaction outcome.

Table 2: Summary of Regioselectivity in Tribromopropane Reactions

SubstrateReaction TypeReagent TypeLikely Major ProductMechanistic Rationale
1,2,3-Tribromopropane DehydrobrominationStrong, small base2,3-Dibromo-1-propeneElimination leading to a stable alkene.
1,1,3-Tribromopropane Nucleophilic Subst.Good nucleophile1-Nu-3,3-dibromopropaneSN2 at the less hindered primary carbon.
DehydrobrominationStrong, bulky base3,3-Dibromo-1-propeneHofmann elimination favored.
1,1,2-Tribromopropane DehydrobrominationStrong, small base1,2-Dibromo-1-propene (Predicted)Zaitsev-like elimination to form a conjugated system.
DehydrobrominationStrong, bulky base1,1-Dibromo-2-propene (Predicted)Hofmann-like elimination of the more accessible proton.

This guide has illuminated the key factors governing the regioselectivity of reactions with various tribromopropanes. While the reactivity of 1,2,3- and 1,1,3-tribromopropane is relatively well-understood, the behavior of 1,1,2-tribromopropane presents an area ripe for further investigation. For researchers and drug development professionals, a thorough understanding of these principles is not just beneficial but essential for the rational design and execution of synthetic strategies. The protocols and mechanistic insights provided herein serve as a robust foundation for leveraging these versatile building blocks in your own research endeavors.

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comparative analysis of the thermal stability of tribromopropane isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the physicochemical properties of halogenated organic compounds is paramount. This guide provides an in-depth comparative analysis of the thermal stability of various tribromopropane isomers. By integrating theoretical principles with established experimental protocols, we aim to deliver a robust resource that explains the causality behind the differing thermal behaviors of these structurally related molecules.

Introduction to Tribromopropane Isomers and the Significance of Thermal Stability

Tribromopropanes (C₃H₅Br₃) are halogenated hydrocarbons with five structural isomers, each exhibiting unique physical and chemical properties due to the different arrangements of the three bromine atoms on the propane backbone.[1][2] Understanding the thermal stability of these isomers is crucial for their safe handling, storage, and application in various chemical syntheses, where elevated temperatures may be employed. Thermal decomposition can lead to the formation of hazardous byproducts, such as hydrogen bromide, and unsaturated, reactive organic species.[3][4]

The five structural isomers of tribromopropane are:

  • 1,1,1-Tribromopropane

  • 1,1,2-Tribromopropane[5][6]

  • 1,1,3-Tribromopropane[7][8]

  • 1,2,2-Tribromopropane[9][10]

  • 1,2,3-Tribromopropane[3][4]

This guide will delve into the structural nuances that govern the thermal stability of these isomers, present a theoretical framework for predicting their relative stabilities, and provide a detailed experimental protocol for empirical validation using Thermogravimetric Analysis (TGA).

Theoretical Framework for Thermal Stability

The thermal stability of an organic molecule is intrinsically linked to its molecular structure, primarily the strength of its covalent bonds and the steric environment within the molecule. In the case of tribromopropane isomers, the key factors influencing their thermal stability are the carbon-bromine (C-Br) bond dissociation energies, which vary depending on whether the bromine atom is attached to a primary, secondary, or tertiary carbon, and the steric interactions between adjacent bromine atoms and with the rest of the molecule.

The Influence of C-Br Bond Position on Thermal Stability

The stability of alkyl halides is known to be dependent on the substitution of the carbon atom to which the halogen is attached. Generally, the stability of the resulting radical upon homolytic cleavage of the C-Br bond plays a significant role. Tertiary radicals are the most stable, followed by secondary, and then primary radicals.[11] This implies that the C-H bond on a tertiary carbon is weaker than on a secondary, which is in turn weaker than on a primary carbon.[12] Consequently, tertiary alkyl halides are typically less thermally stable and more reactive than their secondary and primary counterparts.[13][14]

  • Primary (1°) C-Br bond: The carbon atom is bonded to one other carbon atom.

  • Secondary (2°) C-Br bond: The carbon atom is bonded to two other carbon atoms.

  • Tertiary (3°) C-Br bond: The carbon atom is bonded to three other carbon atoms.

In the context of tribromopropane isomers, none contain a tertiary carbon. Therefore, the comparison lies between primary and secondary C-Br bonds. Isomers with bromine atoms on a secondary carbon would be expected to have lower thermal stability compared to those with bromine atoms solely on primary carbons.

Steric Hindrance and its Impact on Stability

Steric hindrance, the spatial arrangement of atoms and groups within a molecule, can also influence thermal stability.[15] The repulsion between bulky bromine atoms when they are in close proximity can strain the molecule, weakening the C-Br bonds and thus lowering the decomposition temperature. Geminal dibromides (two bromine atoms on the same carbon) and vicinal dibromides (bromine atoms on adjacent carbons) can introduce significant steric strain.

Predicted Order of Thermal Stability

Based on the principles outlined above, a predicted order of thermal stability for the tribromopropane isomers can be established. Isomers with a higher number of bromine atoms on secondary carbons and those with greater steric hindrance are expected to be less stable.

  • This compound: Contains three bromine atoms on a primary carbon. This isomer is expected to be relatively stable due to the absence of bromine on a secondary carbon.

  • 1,1,3-Tribromopropane: All three bromine atoms are on primary carbons. This isomer is also expected to exhibit high thermal stability.

  • 1,2,3-Tribromopropane: Contains one bromine atom on a secondary carbon and two on primary carbons. The presence of the secondary C-Br bond suggests a lower thermal stability compared to isomers with only primary C-Br bonds.

  • 1,1,2-Tribromopropane: Contains one bromine atom on a secondary carbon and two on a primary carbon. Similar to 1,2,3-tribromopropane, the secondary C-Br bond is expected to decrease its stability.

  • 1,2,2-Tribromopropane: Contains two bromine atoms on a secondary carbon and one on a primary carbon. This isomer is predicted to be the least thermally stable due to the presence of two secondary C-Br bonds and significant steric hindrance.

Experimental Validation of Thermal Stability

Thermogravimetric Analysis (TGA) is a fundamental technique for determining the thermal stability of materials.[16] It measures the change in mass of a sample as a function of temperature in a controlled atmosphere. The onset temperature of decomposition, where the sample begins to lose mass, is a direct indicator of its thermal stability.

TGA Experimental Workflow

The following diagram illustrates a typical workflow for the comparative thermal stability analysis of tribromopropane isomers using TGA.

TGA_Workflow Diagram 1: TGA Experimental Workflow for Tribromopropane Isomers cluster_prep Sample Preparation cluster_tga TGA Analysis cluster_data Data Analysis sample_acquisition Acquire Tribromopropane Isomer Samples sample_weighing Accurately Weigh ~5-10 mg of Sample sample_acquisition->sample_weighing sample_loading Load Sample into TGA Pan sample_weighing->sample_loading instrument_setup Set TGA Parameters: - Temp Range: 25-400°C - Heating Rate: 10°C/min - Atmosphere: Nitrogen (Inert) sample_loading->instrument_setup run_analysis Initiate TGA Run instrument_setup->run_analysis record_mass_loss Record Mass Loss vs. Temperature run_analysis->record_mass_loss determine_onset Determine Onset Decomposition Temperature record_mass_loss->determine_onset compare_isomers Compare TGA Curves of all Isomers determine_onset->compare_isomers

Caption: Workflow for assessing the thermal stability of tribromopropane isomers using TGA.

Detailed TGA Protocol

This protocol is designed for a standard thermogravimetric analyzer and can be adapted based on the specific instrument available.

Materials:

  • This compound[17][18]

  • 1,1,2-Tribromopropane[5][19]

  • 1,1,3-Tribromopropane[7][20]

  • 1,2,2-Tribromopropane[9][21]

  • 1,2,3-Tribromopropane[2][22]

  • Thermogravimetric Analyzer (TGA)

  • High-purity nitrogen gas

  • Analytical balance

  • TGA sample pans (e.g., aluminum or platinum)

Procedure:

  • Instrument Preparation:

    • Ensure the TGA is clean and calibrated for both mass and temperature according to the manufacturer's instructions.

    • Set the purge gas to high-purity nitrogen with a flow rate of 50-100 mL/min to maintain an inert atmosphere.

  • Sample Preparation:

    • Tare an empty TGA sample pan on an analytical balance.

    • Carefully add 5-10 mg of the tribromopropane isomer into the pan and record the exact mass.

  • TGA Analysis:

    • Place the sample pan into the TGA instrument.

    • Program the TGA with the following temperature profile:

      • Equilibrate at 30°C.

      • Ramp the temperature from 30°C to 400°C at a heating rate of 10°C/min.

    • Start the analysis and record the mass loss as a function of temperature.

  • Data Analysis:

    • Plot the percentage mass loss versus temperature to obtain the TGA curve.

    • Determine the onset decomposition temperature (Tonset) for each isomer. This is often calculated as the intersection of the baseline tangent with the tangent of the steepest mass loss slope.

    • Compare the TGA curves and Tonset values for all five isomers to establish an empirical ranking of their thermal stability.

Comparative Data and Discussion

IsomerStructureBromine Positions (Primary/Secondary)Known Decomposition Onset (°C)Predicted Relative Stability
This compound C(Br)(Br)(Br)CC3 Primary / 0 SecondaryNot reportedHigh
1,1,3-Tribromopropane C(Br)(Br)CCBr3 Primary / 0 SecondaryNot reportedHigh
1,2,3-Tribromopropane C(Br)C(Br)C(Br)2 Primary / 1 Secondary~205[6]Moderate
1,1,2-Tribromopropane C(Br)(Br)C(Br)C2 Primary / 1 SecondaryNot reportedModerate
1,2,2-Tribromopropane CC(Br)(Br)C(Br)1 Primary / 2 SecondaryNot reportedLow

The single reported experimental value for 1,2,3-tribromopropane provides a valuable benchmark. Its decomposition onset at approximately 205°C is consistent with the presence of a secondary C-Br bond, which is expected to be less stable than the primary C-Br bonds found in 1,1,1- and 1,1,3-tribromopropane.[6] The predicted lower stability of 1,2,2-tribromopropane is based on it having two bromine atoms on a secondary carbon, which should significantly weaken the C-Br bonds and increase steric strain.

The following diagram illustrates the structural basis for the predicted differences in thermal stability.

Stability_Comparison Diagram 2: Structural Basis for Predicted Thermal Stability of Tribromopropane Isomers cluster_isomers Tribromopropane Isomers cluster_factors Governing Factors 111TBP This compound 3 Primary C-Br High Stability Bond_Strength Bond_Strength 111TBP->Bond_Strength No weaker secondary C-Br bonds 113TBP 1,1,3-Tribromopropane 3 Primary C-Br High Stability 113TBP->Bond_Strength No weaker secondary C-Br bonds 123TBP 1,2,3-Tribromopropane 2 Primary, 1 Secondary C-Br Moderate Stability 123TBP->Bond_Strength Contains weaker secondary C-Br bond Steric_Hindrance Steric Hindrance (Increases with adjacent/geminal Br) 123TBP->Steric_Hindrance Moderate steric strain 112TBP 1,1,2-Tribromopropane 2 Primary, 1 Secondary C-Br Moderate Stability 112TBP->Bond_Strength Contains weaker secondary C-Br bond 112TBP->Steric_Hindrance Moderate steric strain 122TBP 1,2,2-Tribromopropane 1 Primary, 2 Secondary C-Br Low Stability 122TBP->Bond_Strength Contains two weaker secondary C-Br bonds 122TBP->Steric_Hindrance High steric strain

Caption: Relationship between isomer structure and predicted thermal stability.

Conclusion

The thermal stability of tribromopropane isomers is a direct consequence of their molecular structure. Based on fundamental principles of chemical bonding and steric effects, a clear hierarchy of stability can be predicted. Isomers containing only primary carbon-bromine bonds, such as 1,1,1- and 1,1,3-tribromopropane, are anticipated to be the most thermally stable. Conversely, isomers with a higher number of bromine atoms on secondary carbons, particularly 1,2,2-tribromopropane, are expected to be the least stable. The experimental data available for 1,2,3-tribromopropane supports this theoretical framework.

For researchers and professionals working with these compounds, it is imperative to consider their relative thermal stabilities to ensure safe handling and to optimize reaction conditions. The provided TGA protocol offers a reliable method for the empirical determination and verification of these properties. This guide serves as a foundational resource, encouraging further experimental investigation to fully characterize the thermal behavior of all tribromopropane isomers.

References

  • Stenutz, R. (n.d.). 1,2,2-tribromopropane. Stenutz.
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Safety Operating Guide

A Senior Scientist's Guide to the Proper Disposal of 1,1,1-Tribromopropane

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth, procedural guide for the safe handling, management, and disposal of 1,1,1-Tribromopropane. As a halogenated hydrocarbon, this compound requires meticulous management to ensure the safety of laboratory personnel, maintain regulatory compliance, and protect environmental integrity. This guide is designed for researchers, scientists, and drug development professionals who handle such chemicals, offering a framework built on expertise and adherence to established safety protocols.

Hazard Profile & Regulatory Classification

Understanding the intrinsic properties and regulatory status of this compound is the foundation of its safe disposal. Its classification as a halogenated organic compound dictates the stringent disposal pathway it must follow.

Chemical & Physical Properties

PropertyValueSource
Chemical Formula C₃H₅Br₃[1][2]
Molecular Weight 280.78 g/mol [1][2]
IUPAC Name This compound[1]
Appearance Colorless to light yellow liquid[3]
General Class Halogenated Hydrocarbon[4]

Toxicological and Environmental Hazards

While specific toxicity data for this compound is not as prevalent as for its isomers, the broader class of brominated hydrocarbons and related compounds points to significant hazards. For instance, the isomer 1,2,3-Tribromopropane is known to be moderately toxic if ingested and can cause skin and eye irritation.[5][6] As a standard practice, this compound should be handled as a hazardous substance capable of causing harm upon ingestion, skin contact, or inhalation.

Environmentally, halogenated solvents are persistent and can be harmful to aquatic life.[7] Improper disposal, such as discharge into a sanitary sewer, is strictly prohibited as it can lead to significant environmental contamination.[4]

US EPA Regulatory Framework

In the United States, the disposal of this compound is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[8] As a spent halogenated solvent, waste containing this compound is classified as a "listed" hazardous waste.

  • F-Listed Waste: This category applies to wastes from common industrial and manufacturing processes. Spent solvents containing this compound, especially if the total concentration of halogenated solvents is 10% or more by volume before use, are typically assigned the EPA hazardous waste code F001 or F002 .[9][10][11]

    • F001: Applies if the solvent was used for degreasing.[11]

    • F002: Applies to other spent solvent applications.[11]

This classification mandates a "cradle-to-grave" management approach, covering generation, transportation, treatment, storage, and final disposal.[8]

Pre-Disposal Safety & Waste Management

Safe disposal begins with safe handling and rigorous waste segregation in the laboratory.

Required Personal Protective Equipment (PPE)

When handling this compound, whether in pure form or as waste, the following PPE is mandatory to prevent exposure:

  • Eye Protection: Chemical safety goggles are required. For tasks with a higher splash risk, a face shield should be worn in addition to goggles.[12]

  • Hand Protection: Wear chemically resistant gloves. It is crucial to note that brominated compounds can attack certain materials like natural rubber.[13] Always consult the glove manufacturer's compatibility chart.

  • Body Protection: A fully buttoned lab coat is essential. For larger quantities or spill response, chemical-resistant aprons or coveralls may be necessary.[12]

  • Ventilation: All handling and waste transfer must occur in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of vapors.[14]

The Critical Principle of Waste Segregation

The single most important operational step in managing this waste stream is segregation. Never mix halogenated waste with non-halogenated waste. The causality behind this rule is twofold:

  • Cost: Halogenated waste requires high-temperature incineration with specialized scrubbers to neutralize the resulting acidic gases (e.g., hydrogen bromide).[5][15] This is a significantly more expensive process than the fuel blending or simpler incineration used for non-halogenated solvents. Mixing streams contaminates the entire volume, drastically increasing disposal costs.[4][14]

  • Safety: Halogenated aliphatic compounds are incompatible with a range of other chemicals.[16] Mixing with incompatible waste streams, such as those containing strong oxidizing agents or alkali metals, can trigger violent or explosive reactions.[16][17]

Incompatible Materials for this compound Waste

Incompatible Material ClassExamplesPotential Hazard of Mixing
Strong Oxidizing Agents Nitrates, Perchlorates, PeroxidesFire, explosion
Strong Reducing Agents HydridesVigorous reaction
Alkali Metals Sodium, Potassium, LithiumViolent or explosive reaction
Amines, Nitrides Incompatible
Powdered Metals Aluminum, ZincVigorous reaction

Source: Based on data for halogenated aliphatic compounds.[13][16][17]

G start Waste Generated is_halogenated Does the waste contain This compound or other halogenated solvents? start->is_halogenated halogen_container Collect in designated 'HALOGENATED ORGANIC WASTE' container. is_halogenated->halogen_container  Yes non_halogen_container Follow disposal procedure for NON-HALOGENATED WASTE. is_halogenated->non_halogen_container  No

Caption: Waste Segregation Decision Tree.

Step-by-Step Disposal Protocol

Adherence to a systematic protocol ensures compliance and safety from the moment waste is generated until its final disposal.

Step 1: Containerization Collect all waste containing this compound in a designated container.[15] This container must be:

  • Compatible: Use glass or other resistant containers. Bromine compounds can degrade some plastics and rubbers.[13]

  • In Good Condition: Free of cracks, leaks, or residue on the outside.

  • Sealable: Equipped with a secure, tight-fitting lid. The container must remain closed at all times except when actively adding waste.[8][14] This is critical to prevent the release of volatile organic compounds (VOCs).

Step 2: Labeling Proper labeling is a regulatory requirement and a cornerstone of laboratory safety. As soon as the first drop of waste is added, affix a hazardous waste tag to the container.[8] The label must include:

  • The words "Hazardous Waste" .[18]

  • The full chemical names of all constituents (e.g., "Waste this compound," "Methanol"). Avoid abbreviations or formulas.

  • The approximate percentage of each constituent.

  • The relevant hazard characteristics (e.g., Toxic, Ignitable if applicable).

Step 3: Storage in a Satellite Accumulation Area (SAA) Store the labeled waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of waste generation.[19] The SAA must:

  • Be under the control of the operator generating the waste.

  • Be clearly marked.

  • Have secondary containment, such as a spill tray, capable of holding the contents of the largest container.[8]

  • Be located away from drains and incompatible materials.

Step 4: Arranging for Final Disposal Once the waste container is nearly full (do not overfill, 90% is a common limit), or if waste generation is complete, arrange for pickup through your institution's Environmental Health & Safety (EHS) department.[14]

  • The EHS department will consolidate the waste and prepare it for transport by a licensed hazardous waste hauler.

  • A hazardous waste manifest will be created, which tracks the waste from your facility to its final destination—typically a high-temperature incineration facility.[15][20]

G cluster_lab Laboratory Responsibility cluster_ehs Institutional EHS & Vendor Responsibility gen Waste Generation contain Proper Containerization gen->contain labeling Accurate Labeling contain->labeling saa Storage in SAA labeling->saa pickup Scheduled Pickup saa->pickup transport Transport by Licensed Hauler pickup->transport incinerate High-Temperature Incineration transport->incinerate

Caption: Cradle-to-Grave Disposal Workflow.

Emergency Procedures for Spills

In the event of a spill, a swift and correct response is critical to mitigate hazards.

Immediate Response Steps

  • Alert Personnel: Immediately notify everyone in the area of the spill.[15]

  • Isolate the Area: Secure the spill area to prevent entry.

  • Assess the Situation: If the spill is large, involves other reactive materials, or you are not trained to handle it, evacuate the area and contact your institution's emergency response team immediately.

  • Don PPE: Before addressing a small, manageable spill, put on the appropriate PPE as described in Section 2.

  • Contain the Spill: Use a non-combustible absorbent material to contain the spill.[13][14] Do not use combustible materials like paper towels or sawdust.

Recommended Spill Kit Components

ComponentPurpose
Chemical-Resistant Gloves, Goggles Personal Protection
Inert Absorbent Material Containment (e.g., Vermiculite, sand, clay absorbent)
Non-Sparking Scoop/Scraper Collection of absorbed material
Sealable Waste Container/Bag For disposal of contaminated materials
"Hazardous Waste" Labels To label the cleanup debris for disposal

Once the spill is absorbed, carefully scoop the material into a compatible container, label it as hazardous waste containing this compound, and manage it according to the protocol in Section 3.[13]

Conclusion

The responsible disposal of this compound is a non-negotiable aspect of professional laboratory practice. By internalizing the core principles of hazard awareness, rigorous segregation, proper containment and labeling, and adherence to established protocols, you contribute to a culture of safety, ensure regulatory compliance, and fulfill our collective duty to protect the environment.

References

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  • Managing Hazardous Chemical Waste in the Lab. (n.d.). Lab Manager.
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  • Guide to Managing Laboratory Chemical Waste. (2024). Vanderbilt University.
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  • Safety Data Sheet - 1,2,3-Tribromopropane. (n.d.). TCI Chemicals.
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  • Safety Data Sheet - 3-BROMO-1,1,1-TRIFLUOROPROPANE. (2023). ChemicalBook.
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  • Safety Data Sheet - 1,2,3-Tribromopropane. (2025). Fisher Scientific.
  • Safety Data Sheet - 2,2,3-Tribromo-1,1,1-trifluoropropane. (n.d.). SynQuest Labs.
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Mastering the Safe Handling of 1,1,1-Tribromopropane: A Guide to Personal Protective Equipment and Emergency Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The responsible and safe handling of halogenated hydrocarbons is a cornerstone of laboratory safety. This guide provides an in-depth operational plan for the use of 1,1,1-Tribromopropane, focusing on the selection and implementation of appropriate Personal Protective Equipment (PPE), alongside robust emergency and disposal procedures. As Senior Application Scientists, our goal is to empower you with the knowledge to not only use our products effectively but to do so with the highest degree of safety, ensuring both personal and environmental protection.

Understanding the Risks: The Chemical Profile of this compound

Key Physicochemical Data (for 1,2,3-Tribromopropane as a reference):

PropertyValueSource
Molecular FormulaC₃H₅Br₃PubChem[3]
Molar Mass280.78 g/mol PubChem[3]
AppearanceColorless to light yellow liquidChemicalBook[4]
Boiling Point220 °CSigma-Aldrich[5]
Density2.398 g/mL at 25 °CSigma-Aldrich[5]

The Core of Protection: A Multi-Layered PPE Strategy

A proactive approach to safety when handling this compound involves a multi-layered PPE strategy that addresses all potential routes of exposure: dermal, ocular, and respiratory.

Dermal Protection: Beyond the Basic Lab Coat

Standard laboratory coats are insufficient for handling significant quantities of halogenated hydrocarbons.

  • Primary Protection: A chemically resistant apron or coveralls should be worn over a standard lab coat. This provides an additional barrier against splashes and contamination of personal clothing.

  • Glove Selection: The choice of gloves is paramount. Halogenated hydrocarbons can degrade many common glove materials.[6] Nitrile gloves, while common in laboratories, may offer only short-term splash protection.[6] For prolonged handling or in the case of a spill, more robust options are necessary.

Recommended Glove Materials for Halogenated Hydrocarbons:

Glove MaterialBreakthrough TimeRecommendation
Viton® ExcellentRecommended for prolonged contact
Butyl Rubber Good to ExcellentA reliable choice for many halogenated solvents
Neoprene Fair to GoodSuitable for shorter-term tasks
Nitrile Fair (splash only)For incidental contact only; must be changed immediately upon contamination

Source: Inferred from various glove compatibility charts.

Crucial Glove Usage Protocol:

  • Always inspect gloves for any signs of degradation or perforation before use.

  • Employ the "double-gloving" technique, wearing two pairs of gloves, especially during procedures with a higher risk of splashing.

  • Remove and replace gloves immediately if contamination is suspected.

  • Wash hands thoroughly with soap and water after removing gloves.

Ocular Protection: A Clear Line of Defense
  • Minimum Requirement: Chemical splash goggles that provide a complete seal around the eyes are mandatory. Standard safety glasses with side shields do not offer adequate protection from splashes.

  • Enhanced Protection: A full-face shield should be worn in conjunction with chemical splash goggles, especially when handling larger volumes or during procedures with a high potential for splashing.

Respiratory Protection: Ensuring Safe Inhalation

All handling of this compound must be conducted within a certified chemical fume hood to minimize the inhalation of vapors.[6]

  • Standard Operations: A properly functioning chemical fume hood is the primary engineering control for respiratory protection.

  • Emergency Situations: In the event of a large spill or a failure of the fume hood, a respirator with an organic vapor cartridge may be necessary. All personnel who may need to use a respirator must be properly fit-tested and trained in its use.

Operational Blueprint: From Benchtop to Disposal

A systematic workflow is essential for minimizing risk. The following diagram outlines the key decision points and actions required when working with this compound.

1_1_1_Tribromopropane_Workflow Workflow for Handling this compound cluster_Prep Preparation cluster_Handling Handling & Experimentation cluster_Cleanup Post-Experiment & Cleanup cluster_Disposal Waste Management Prep_Assess Assess Hazards (Review SDS for analogues) Prep_PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat, Apron) Prep_Assess->Prep_PPE Prep_FumeHood Verify Fume Hood Functionality Prep_PPE->Prep_FumeHood Handle_Experiment Conduct Experiment in Fume Hood Prep_FumeHood->Handle_Experiment Handle_Transfer Transfer & Weighing Handle_Experiment->Handle_Transfer Handle_Waste Segregate Halogenated Waste Handle_Transfer->Handle_Waste Cleanup_Decon Decontaminate Glassware & Surfaces Handle_Waste->Cleanup_Decon Cleanup_PPE Doff & Dispose of Contaminated PPE Cleanup_Decon->Cleanup_PPE Cleanup_Handwash Wash Hands Thoroughly Cleanup_PPE->Cleanup_Handwash Disp_Container Store Waste in Labeled, Sealed Container Cleanup_Handwash->Disp_Container Disp_Pickup Arrange for Hazardous Waste Pickup Disp_Container->Disp_Pickup

Caption: A logical workflow for the safe handling of this compound.

Emergency Response: Spill and Exposure Protocols

Preparedness is key to mitigating the consequences of an accidental release or exposure.

Small Spill (less than 100 mL) inside a Fume Hood:
  • Alert Personnel: Inform others in the immediate vicinity.

  • Containment: Use a spill kit containing an inert absorbent material (e.g., vermiculite, sand) to absorb the spill. Do not use combustible materials like paper towels.

  • Collection: Carefully scoop the absorbed material into a designated hazardous waste container.

  • Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Ventilation: Allow the fume hood to run for an extended period to ensure all vapors are exhausted.

Large Spill (greater than 100 mL) or any spill outside a Fume Hood:
  • Evacuate: Immediately evacuate the laboratory and alert others to do the same.

  • Isolate: Close the laboratory doors and prevent re-entry.

  • Notify: Contact your institution's Environmental Health and Safety (EHS) department and emergency services.

  • Do Not Attempt to Clean: A large spill of a volatile halogenated hydrocarbon poses a significant inhalation hazard and should only be handled by a trained emergency response team.

Personnel Exposure:
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[1] Remove contaminated clothing while under a safety shower. Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[2] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]

End-of-Life Cycle: Waste Disposal Plan

Proper disposal of this compound and any materials contaminated with it is crucial to prevent environmental contamination.

  • Waste Segregation: this compound is a halogenated hydrocarbon and must be collected in a designated "Halogenated Organic Waste" container.[6] Never mix halogenated waste with non-halogenated waste, as this can complicate and increase the cost of disposal.

  • Containerization: Use a clearly labeled, leak-proof container with a secure screw-top cap. The label should include the full chemical name, "this compound," and the appropriate hazard warnings.

  • Storage: Store the waste container in a designated satellite accumulation area, which should be a well-ventilated location away from incompatible materials.

  • Disposal: The primary method for the disposal of halogenated hydrocarbons is high-temperature incineration in a licensed hazardous waste facility.[6][7] This process is designed to destroy the chemical and scrub any harmful byproducts from the emissions. Contact your institution's EHS department to arrange for the pickup and disposal of your hazardous waste.

By adhering to these rigorous safety and handling protocols, you can confidently and responsibly incorporate this compound into your research and development workflows, ensuring a safe laboratory environment for yourself and your colleagues.

References

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  • Sigma-Aldrich. (2025). Safety Data Sheet: 1-Bromopropane.
  • ChemicalBook. (2023). 3-BROMO-1,1,1-TRIFLUOROPROPANE Safety Data Sheet.
  • Fisher Scientific. (2010). Safety Data Sheet: 1-Chloro-3-bromopropane.
  • Synquest Labs. (n.d.). Safety Data Sheet: 2,2,3-Tribromo-1,1,1-trifluoropropane.
  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: 1-Bromopropane.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12565107, this compound.
  • TCI EUROPE N.V. (n.d.). 1,2,3-Tribromopropane 96-11-7.
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  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7279, 1,2,3-Tribromopropane.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 134838, 1,1,3-Tribromopropane.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 85756, 1,1,2-Tribromopropane.
  • National Institute of Standards and Technology. (n.d.). This compound.
  • U.S. Environmental Protection Agency. (2009). Selection Guide for Oil Spill Response Countermeasures.
  • Biosynth. (n.d.). 1,2,3-Tribromopropane | 96-11-7 | FT43734.
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